2-Acetylamino-5-mercapto-1,3,4-thiadiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3OS2/c1-2(8)5-3-6-7-4(9)10-3/h1H3,(H,7,9)(H,5,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWSMAMSVZRCQMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NNC(=S)S1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00186535 | |
| Record name | 2-Acetylamino-5-mercapto-1,3,4-thiadiazole | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32873-56-6 | |
| Record name | 2-Acetylamino-5-mercapto-1,3,4-thiadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32873-56-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Acetylamino-5-mercapto-1,3,4-thiadiazole | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 32873-56-6 | |
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| Record name | 2-Acetylamino-5-mercapto-1,3,4-thiadiazole | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4,5-dihydro-5-thioxo-1,3,4-thiadiazol-2-yl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.599 | |
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| Record name | N-(5-MERCAPTO-1,3,4-THIADIAZOL-2-YL)ACETAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6B8475348K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 2-Acetylamino-5-mercapto-1,3,4-thiadiazole
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Acetylamino-5-mercapto-1,3,4-thiadiazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document delves into the structural and electronic characteristics that govern its behavior in various environments, offering both reported data and established methodologies for its empirical determination. Key areas covered include its synthesis, solubility profile, acidity constant (pKa), tautomeric nature, and spectroscopic signature. Where experimental data for the title compound is not publicly available, this guide presents robust protocols and data from closely related analogs to provide a predictive framework for researchers. All methodologies are presented with a focus on reproducibility and self-validation, ensuring scientific integrity.
Introduction: The Significance of the 1,3,4-Thiadiazole Scaffold
The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The incorporation of sulfur and nitrogen atoms within the five-membered ring imparts unique electronic characteristics, enabling diverse interactions with biological targets. This compound, a derivative of this important heterocyclic family, presents a compelling profile for further investigation in drug discovery programs. Its physicochemical properties are paramount to understanding its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for formulation and chemical modification.
Molecular Structure and Tautomerism
This compound possesses a core 1,3,4-thiadiazole ring substituted with an acetylamino group at the 2-position and a mercapto group at the 5-position. A critical aspect of its structure is the existence of thione-thiol tautomerism, a common feature for mercapto-substituted heterocyclic compounds.
Caption: Thione-thiol tautomerism of this compound.
While both forms may exist in equilibrium, studies on related 2-mercapto-1,3,4-thiadiazole derivatives suggest that the thione tautomer is generally the more stable and predominant form in both solid and solution phases. This preference is attributed to the greater thermodynamic stability of the C=S double bond within the ring system. For the purpose of this guide, the compound will be referred to by its common name, this compound, while acknowledging the likely predominance of the thione form.
Synthesis of this compound
The synthesis of the title compound is typically achieved through the acetylation of its precursor, 2-amino-5-mercapto-1,3,4-thiadiazole.[2][3]
Synthesis of the Precursor: 2-Amino-5-mercapto-1,3,4-thiadiazole
The precursor can be synthesized from the cyclization of N,N'-bis(thiocarbamyl)hydrazine.[2]
Acetylation to Yield the Final Product
A common and effective method for the acetylation of 2-amino-5-mercapto-1,3,4-thiadiazole involves the use of acetic acid in the presence of polyphosphoric acid.[3]
Experimental Protocol:
-
Charge a glass reaction vessel equipped with a mechanical stirrer and a thermometer with polyphosphoric acid and acetic acid.
-
Heat the mixture to 100°C with continuous stirring.
-
Gradually add 2-amino-5-mercapto-1,3,4-thiadiazole to the heated mixture.
-
Increase the reaction temperature to 120°C and continue stirring for one hour.
-
After the reaction is complete, cool the mixture to 60°C.
-
Pour the cooled reaction mixture over ice to precipitate the product.
-
Filter the precipitate and air-dry to obtain this compound.[3]
Caption: Synthetic workflow for this compound.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented below.
| Property | Value/Observation | Source |
| Molecular Formula | C4H5N3OS2 | - |
| Molecular Weight | 175.23 g/mol | - |
| Appearance | White to Pale Yellow Solid | [4] |
| Melting Point | 208-210 °C (decomposes) | [4] |
| Solubility | Slightly soluble in DMSO and Methanol (with heating) | [4] |
| Predicted pKa | 5.31 ± 0.40 | [4] |
Solubility
The solubility of a compound is a critical parameter in drug development, influencing its bioavailability and formulation. As indicated, this compound exhibits limited solubility in common organic solvents.
Recommended Protocol for Solubility Determination (Shake-Flask Method):
-
Preparation of Saturated Solution: Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed flask.
-
Equilibration: Agitate the flask at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.
-
Quantification: Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: Express the solubility as mass per unit volume (e.g., mg/mL) or molarity (mol/L).
Acidity Constant (pKa)
The pKa value provides insight into the ionization state of a molecule at a given pH, which is crucial for understanding its behavior in biological systems. The predicted pKa of approximately 5.31 suggests that the thiol/thione group is weakly acidic.[4]
Recommended Protocol for pKa Determination (Potentiometric Titration):
-
Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol or DMSO to ensure solubility).
-
Titration Setup: Use a calibrated pH meter with a suitable electrode immersed in the sample solution. Maintain a constant temperature and ionic strength.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH). Record the pH after each incremental addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the half-equivalence point of the titration curve.
Caption: Workflow for pKa determination by potentiometric titration.
Spectroscopic Characterization
Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule. Key expected vibrational frequencies for this compound (in its predominant thione form) include:
-
N-H stretch: Around 3100-3300 cm⁻¹ (from the amide and thiadiazole ring)
-
C=O stretch (Amide I): Around 1650-1680 cm⁻¹
-
N-H bend (Amide II): Around 1520-1570 cm⁻¹
-
C=N stretch: Around 1600 cm⁻¹
-
C=S stretch (Thione): Around 1050-1250 cm⁻¹
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the detailed molecular structure.
-
¹H NMR: Expected signals would include a singlet for the acetyl methyl protons (around 2.0-2.5 ppm), a broad singlet for the amide N-H proton (which may be exchangeable with D₂O), and a signal for the N-H proton of the thiadiazole ring (in the thione form). The chemical shifts will be dependent on the solvent used.
-
¹³C NMR: Expected signals would include those for the acetyl methyl carbon, the amide carbonyl carbon, and the two distinct carbons of the thiadiazole ring.
Crystal Structure
To date, a publicly available single-crystal X-ray diffraction structure for this compound has not been reported. However, the crystal structures of related 1,3,4-thiadiazole derivatives have been determined, providing valuable insights into the expected bond lengths, bond angles, and potential intermolecular interactions (such as hydrogen bonding) that would be present in the solid state of the title compound.[5]
General Methodology for Single-Crystal X-ray Diffraction:
-
Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution, slow cooling, or vapor diffusion techniques.
-
Data Collection: A suitable single crystal is mounted on a diffractometer, and X-ray diffraction data are collected at a specific temperature (often low temperature to reduce thermal vibrations).
-
Structure Solution and Refinement: The collected diffraction data are processed to solve the crystal structure, determining the atomic positions, and the structural model is refined to obtain precise bond lengths, angles, and other crystallographic parameters.
Conclusion and Future Perspectives
This compound is a molecule with significant potential in the field of medicinal chemistry. This guide has summarized its key physicochemical properties, providing both available data and robust methodologies for their determination. While some experimental data, particularly regarding solubility, pKa, and crystal structure, remain to be fully elucidated, the information and protocols presented herein offer a solid foundation for researchers. Further experimental investigation into these properties is highly encouraged to build a more complete understanding of this promising compound and to facilitate its rational design and development as a potential therapeutic agent.
References
- Turner, R. J., & Song, J. (1959). Process for preparing 2-amino-5-mercapto-1,3,4-thiadiazole. U.S. Patent No. 2,891,961. Washington, DC: U.S. Patent and Trademark Office.
- PubChem. 2-Amino-5-mercapto-1,3,4-thiadiazole. National Center for Biotechnology Information.
- Al-Omair, M. A. (2024). Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4. Chemistry & Biology Interface, 14(2), 116-126.
- PrepChem. Preparation of 2-acetamido-5-mercapto-1,3,4-thiadiazole.
- Li, W. Y., Song, Y., Chen, H. B., & Yang, W. L. (2014). Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives. Heterocyclic Communications, 20(1), 33-36.
- PubChem. ((4,5-Dihydro-5-thioxo-1,3,4-thiadiazol-2-yl)thio)acetic acid. National Center for Biotechnology Information.
- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis, Characterization and Biological Activates Studies of some New Derivatives From 2-aminoo-5-mercapto-1, 3, 4-thiadiazole.
- Gospodinova, N., & Ivanova, B. (2024). Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole. Molecules, 29(9), 1938.
- Li, W. Y., Song, Y., Chen, H. B., & Yang, W. L. (2014). Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives.
- PubChem. N-(5-((2-morpholino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-2-yloxy)acetamide. National Center for Biotechnology Information.
- Perlovich, G. L., Strakhova, N. N., Kazachenko, V. P., Volkova, T. V., & Surov, O. V. (2014). Physico-chemical study of bioactive N-(5-ethyl-1,3,4-thiadiazole-2-yl)-4-nitrobenzamide: Sublimation, solubility and distribution.
- Çakmak, A. S., & Akbaş, H. (2021). Thiadiazoles and Their Properties. In Current Studies in Basic Sciences, Engineering and Technology 2021 (pp. 174-185). ISRES Publishing.
- Al-Jibouri, M. N. (2023). Chemical properties of thiadiazole compounds.
- Ameen, H. A., & Qasir, A. J. (2017). Synthesis and Preliminary Antimicrobial Study of 2-Amino-5-Mercapto-1,3,4-Thiadiazole Derivatives. Iraqi Journal of Pharmaceutical Sciences (P-ISSN 1683-3597 E-ISSN 2521-3512), 26(1), 1-8.
Sources
An In-depth Technical Guide to the Crystal Structure of 2-Acetylamino-5-mercapto-1,3,4-thiadiazole
This guide provides a comprehensive analysis of the crystal structure of 2-acetylamino-5-mercapto-1,3,4-thiadiazole (AAMT), a molecule of significant interest in medicinal chemistry and drug development. By elucidating its three-dimensional architecture, we gain critical insights into its physicochemical properties, potential biological interactions, and opportunities for rational drug design. This document is intended for researchers, scientists, and drug development professionals.
Introduction: The Significance of this compound (AAMT)
The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties.[1] this compound (AAMT), an acetylated derivative of 2-amino-5-mercapto-1,3,4-thiadiazole (AMT), is a key intermediate in the synthesis of various pharmacologically active compounds. The addition of the acetyl group significantly modifies the electronic and steric properties of the parent molecule, influencing its solubility, stability, and, most importantly, its interactions with biological targets.
Understanding the precise three-dimensional arrangement of atoms and the intermolecular forces that govern the crystal packing of AAMT is paramount. This knowledge allows for the prediction of its solid-state properties, such as polymorphism and solubility, and provides a foundational basis for structure-activity relationship (SAR) studies and the design of novel therapeutics.
Synthesis and Crystallization of AAMT
The synthesis of AAMT is typically achieved through the acetylation of its parent amine, 2-amino-5-mercapto-1,3,4-thiadiazole (AMT). While various acetylating agents can be employed, a common and effective method involves the use of acetic acid in the presence of a dehydrating agent like polyphosphoric acid.[2]
General Synthetic Protocol
A robust laboratory-scale synthesis can be performed as follows:
-
To a stirred mixture of polyphosphoric acid and acetic acid, heated to approximately 100°C, 2-amino-5-mercapto-1,3,4-thiadiazole is added portion-wise.
-
The reaction mixture is then heated to 120°C and stirred for an additional hour to ensure complete acetylation.
-
After cooling, the reaction mixture is poured over ice to precipitate the crude product.
-
The resulting precipitate is filtered, washed with cold water, and air-dried to yield this compound.[2]
Crystallization for X-ray Diffraction
Obtaining single crystals of sufficient quality for X-ray diffraction is a critical step that often requires empirical optimization. For AAMT, slow evaporation of a solution in a suitable solvent is a common technique. In the case of the analyzed structure, single crystals were successfully grown from a dimethyl sulfoxide (DMSO) solution, resulting in the formation of a disolvate.[2]
Experimental Insight: The choice of solvent is crucial not only for dissolving the compound but also for its potential incorporation into the crystal lattice. DMSO, being a polar aprotic solvent with strong hydrogen bond accepting capabilities, can effectively solvate AAMT and stabilize the crystal structure through specific intermolecular interactions, as will be discussed in the structural analysis.
Crystal Structure Analysis of AAMT Dimethyl Sulfoxide Disolvate
The crystal structure of this compound dimethyl sulfoxide disolvate was determined by single-crystal X-ray diffraction. The analysis reveals a well-defined molecular geometry and a fascinating network of intermolecular interactions that dictate the crystal packing.
Crystallographic Data
The key crystallographic parameters for the AAMT dimethyl sulfoxide disolvate are summarized in the table below.[2]
| Parameter | Value |
| Chemical Formula | C₄H₅N₃OS₂·2C₂H₆OS |
| Formula Weight | 331.49 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.090 (2) |
| b (Å) | 9.982 (3) |
| c (Å) | 11.513 (3) |
| α (°) | 100.872 (6) |
| β (°) | 96.827 (4) |
| γ (°) | 91.359 (4) |
| Volume (ų) | 793.6 (4) |
| Z | 2 |
| Temperature (K) | 296 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| R-factor [F² > 2σ(F²)] | 0.039 |
| wR(F²) | 0.117 |
Molecular Geometry and Conformation
The AAMT molecule in the crystal structure is essentially planar. The dihedral angle between the 1,3,4-thiadiazole ring and the acetamide group is a mere 1.25(3)°, indicating a high degree of conjugation between these two moieties.[2] The 1,3,4-thiadiazole ring itself is planar, with a mean deviation of only 0.008 Å from the least-squares plane defined by its constituent atoms.[2]
The bond length of C3—N4 at 1.2952(23) Å is shorter than that of N4—C1 at 1.3365(22) Å, which is consistent with a greater double bond character for the C3=N4 bond.[2] This electronic distribution is a key feature of the 1,3,4-thiadiazole ring system.
Intermolecular Interactions and Crystal Packing
The crystal structure of the AAMT dimethyl sulfoxide disolvate is stabilized by a network of intermolecular hydrogen bonds. The primary interactions involve the AAMT molecule acting as a hydrogen bond donor and the oxygen atoms of the two DMSO solvent molecules acting as acceptors. Specifically, the amino proton of the acetamide group forms a strong N—H···O hydrogen bond with a DMSO molecule.[2]
This hydrogen bonding scheme is crucial for the stability of the crystal lattice and plays a defining role in the supramolecular architecture.
Caption: Intermolecular hydrogen bonding between AAMT and DMSO.
Experimental Protocol: Single-Crystal X-ray Diffraction
The following provides a generalized, yet detailed, workflow for the determination of a small molecule crystal structure, such as that of AAMT.
-
Crystal Selection and Mounting:
-
Under a polarizing microscope, select a single crystal with well-defined faces and no visible defects. The ideal crystal size is typically between 0.1 and 0.3 mm in all dimensions.
-
Carefully mount the selected crystal on a goniometer head using a cryoloop and a small amount of paratone oil.
-
-
Data Collection:
-
Mount the goniometer head on the diffractometer. A modern instrument, such as a Bruker SMART CCD area-detector diffractometer, is commonly used.[2]
-
Center the crystal in the X-ray beam (typically Mo Kα or Cu Kα radiation).
-
Perform a unit cell determination to establish the crystal system and preliminary cell parameters.
-
Set up a data collection strategy to measure a complete and redundant set of diffraction data. This usually involves a series of omega and phi scans. Data is typically collected at a controlled temperature, for instance, 296 K.[2]
-
-
Data Reduction and Structure Solution:
-
Integrate the raw diffraction images to obtain a list of reflection intensities.
-
Apply corrections for Lorentz and polarization effects. An absorption correction, such as a multi-scan method, is also applied.[2]
-
Solve the crystal structure using direct methods or Patterson methods. This will provide an initial model of the atomic positions.
-
-
Structure Refinement:
-
Refine the structural model against the experimental data using full-matrix least-squares on F².
-
Locate and refine all non-hydrogen atoms anisotropically.
-
Position hydrogen atoms using a combination of independent and constrained refinement.[2]
-
The refinement is considered complete when the R-factors converge to low values (typically R1 < 0.05) and the residual electron density map is flat.
-
Caption: Single-crystal X-ray diffraction workflow.
Conclusion and Future Directions
The single-crystal X-ray analysis of this compound dimethyl sulfoxide disolvate provides definitive evidence of its molecular structure and the crucial role of hydrogen bonding in its crystal packing. The planarity of the molecule and the specific intermolecular interactions observed offer a solid foundation for computational modeling and the design of new derivatives with tailored properties.
Future work could involve the crystallization of AAMT in different solvents to explore potential polymorphism, which could have significant implications for its pharmaceutical development. Furthermore, co-crystallization with active pharmaceutical ingredients could be investigated as a strategy to enhance their physicochemical properties. The detailed structural information presented in this guide serves as an invaluable resource for scientists and researchers working to unlock the full therapeutic potential of the 1,3,4-thiadiazole class of compounds.
References
- Li, W.-Y., Song, Y., Chen, H.-B., & Yang, W.-L. (2014). Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives.
- PubChem. (n.d.). 2-Amino-5-mercapto-1,3,4-thiadiazole.
- Acta Crystallographica Section E: Structure Reports Online. (2011). N-(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide dimethyl sulfoxide disolvate. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2874. [Link]
Sources
Spectral analysis of 2-Acetylamino-5-mercapto-1,3,4-thiadiazole
An In-Depth Technical Guide to the Spectral Analysis of 2-Acetylamino-5-mercapto-1,3,4-thiadiazole
Prepared by: Gemini, Senior Application Scientist
Introduction
This compound (AAMT) is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a derivative of the versatile 1,3,4-thiadiazole core, it serves as a crucial intermediate in the synthesis of various pharmaceutical agents, including antimicrobial and anticancer drugs.[1][2][3] Its structure, featuring both a hydrogen bond donor (N-H) and acceptor (C=O, C=S, N=N), along with a potentially reactive mercapto group, makes it a valuable scaffold for drug design. The precise structural elucidation and purity assessment of AAMT are paramount for its application, necessitating a multi-faceted analytical approach.
This guide provides a comprehensive overview of the core spectroscopic techniques used to characterize AAMT. We will delve into the principles, experimental considerations, and detailed data interpretation for Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Ultraviolet-Visible (UV-Vis) Spectroscopy, as well as Mass Spectrometry (MS). The focus will be on not just presenting the data, but on understanding how these spectral signatures arise from the molecule's unique structural features, particularly its inherent tautomerism.
Molecular Structure and Prototropic Tautomerism
A critical aspect of AAMT's chemistry, which profoundly influences its spectral properties, is prototropic tautomerism. The molecule does not exist as a single static structure but as an equilibrium mixture of tautomers. The primary equilibrium is the thiol-thione tautomerism involving the mercapto group and the thiadiazole ring.[4][5][6][7] Furthermore, the acetylamino group can exhibit amide-imidol tautomerism.
The thione form is generally considered the most stable tautomer in the solid state and in polar aprotic solvents like DMSO.[7] This stability is crucial for interpreting spectral data, as the dominant tautomer will dictate the observed signals.
Caption: Thiol-thione tautomerism in AAMT.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of AAMT in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
Expert Insight: The Choice of Solvent
The choice of solvent is critical due to its effect on tautomeric equilibrium and proton exchange. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for AAMT. Its high polarity stabilizes the predominant thione tautomer, and its ability to form hydrogen bonds slows down the exchange rate of the N-H and S-H protons, making them observable in the ¹H NMR spectrum. In contrast, solvents like D₂O would lead to rapid exchange and loss of these signals.
¹H NMR Spectroscopy
Experimental Protocol:
-
Dissolve ~5-10 mg of AAMT in ~0.6 mL of DMSO-d₆.
-
Vortex the sample until the solid is fully dissolved.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the spectrum on a 400 MHz (or higher) spectrometer. The residual solvent peak for DMSO-d₆ appears at ~2.50 ppm.
Data Interpretation and Expected Signals: The ¹H NMR spectrum of AAMT is expected to show three distinct signals corresponding to the major thione tautomer:
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Acetyl Methyl (CH₃) | ~2.2 - 2.3 | Singlet | 3H | Protons on a methyl group adjacent to a carbonyl are deshielded and typically appear in this region. |
| Amide (NH) | ~12.0 - 13.0 | Broad Singlet | 1H | The amide proton is highly deshielded due to the electron-withdrawing effect of the carbonyl group and its position on the heterocyclic ring. Broadness is due to quadrupolar coupling with ¹⁴N and potential slow exchange.[8] |
| Thiol/Thione (SH/NH) | ~13.5 - 14.5 | Broad Singlet | 1H | In the dominant thione form, this signal corresponds to the N-H proton of the thiadiazole ring. It is significantly deshielded and often broad.[8] The absence of a clear S-H signal supports the thione structure. |
¹³C NMR Spectroscopy
Experimental Protocol: The same sample prepared for ¹H NMR can be used. ¹³C NMR experiments, such as a standard proton-decoupled broadband (BB) scan, will require a longer acquisition time.
Data Interpretation and Expected Signals: The ¹³C NMR spectrum provides insight into the carbon framework of AAMT.
| Carbon Type | Expected Chemical Shift (δ, ppm) | Rationale |
| Acetyl Methyl (CH₃) | ~20 - 25 | Typical range for a methyl carbon attached to a carbonyl group. |
| Thiadiazole C2 (C-NHCOCH₃) | ~155 - 165 | This carbon is attached to two nitrogen atoms and the acetylamino group, placing it in a deshielded environment. Similar thiadiazole carbons appear in the 164-166 ppm range.[9][10] |
| Amide Carbonyl (C=O) | ~168 - 172 | The chemical shift is characteristic of an amide carbonyl carbon. |
| Thiadiazole C5 (C=S) | ~175 - 185 | The thione carbon (C=S) is highly deshielded and typically appears further downfield than a corresponding thiol carbon (C-S). Its presence is a strong indicator of the thione tautomer.[9] |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy probes the vibrational modes of functional groups within the molecule, making it an excellent tool for rapid identification and confirmation of key structural features.
Experimental Protocol (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with isopropanol.
-
Record a background spectrum.
-
Place a small amount of the solid AAMT powder onto the crystal.
-
Apply pressure using the anvil to ensure good contact.
-
Collect the sample spectrum, typically over a range of 4000-400 cm⁻¹.
Data Interpretation and Key Vibrational Bands: The FTIR spectrum provides a molecular fingerprint. For AAMT, the key is to identify vibrations that confirm the presence of the acetylamino group and the thione form of the thiadiazole ring.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type | Significance |
| N-H (Amide & Ring) | 3100 - 3300 | Stretching (ν) | A broad band in this region indicates N-H stretching, consistent with both the amide and the thiadiazole ring N-H in the thione form.[1] |
| S-H (Thiol) | ~(2550 - 2680) | Stretching (ν) | The absence or very weak intensity of a sharp peak in this region is a critical piece of evidence.[1] It strongly supports the predominance of the thione tautomer over the thiol form in the solid state. |
| C=O (Amide I) | 1670 - 1710 | Stretching (ν) | A strong, sharp absorption band confirming the presence of the amide carbonyl group.[1][8] |
| N-H (Amide II) | 1530 - 1570 | Bending (δ) | This band, arising from a combination of N-H bending and C-N stretching, is characteristic of secondary amides. |
| C=N (Thiadiazole) | 1600 - 1625 | Stretching (ν) | Corresponds to the endocyclic C=N bond within the thiadiazole ring.[1][11] |
| C=S (Thione) | 1050 - 1250 | Stretching (ν) | The presence of a band in this region, often coupled with other vibrations, is indicative of the thione functional group and further supports the dominant tautomeric form. |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of AAMT and to gain structural information from its fragmentation patterns. Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule.
Experimental Protocol (ESI-MS):
-
Prepare a dilute solution of AAMT (~10-100 µM) in a suitable solvent like methanol or acetonitrile, with 0.1% formic acid to promote protonation.
-
Infuse the solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
Data Interpretation:
-
Molecular Ion: The molecular weight of AAMT (C₄H₅N₃OS₂) is 175.23 g/mol . In positive mode ESI-MS, the primary ion observed will be the protonated molecule, [M+H]⁺, at an m/z of approximately 176.0.[12]
-
Fragmentation Pattern: High-resolution MS/MS can be used to fragment the parent ion and confirm the structure. The amide bond and the thiadiazole ring are likely points of fragmentation.
Caption: A plausible ESI-MS fragmentation pathway for AAMT.
Integrated Spectroscopic Analysis Workflow
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Tautomerism in 2-Acetylamino-5-mercapto-1,3,4-thiadiazole: An In-depth Technical Guide
Abstract
2-Acetylamino-5-mercapto-1,3,4-thiadiazole (AAMT) is a heterocyclic compound of significant interest in medicinal chemistry and drug development, largely due to its versatile chemical scaffold and diverse biological activities.[1][2][3] A critical aspect of its chemistry, which dictates its reactivity, stability, and biological interactions, is the phenomenon of tautomerism. This guide provides a comprehensive technical exploration of the tautomeric equilibrium of AAMT, focusing on the interplay between its thione and thiol forms. We will delve into the structural nuances, spectroscopic evidence, and the influence of environmental factors such as solvent polarity. Furthermore, this document will furnish detailed experimental protocols for the synthesis, characterization, and tautomeric analysis of AAMT, offering valuable insights for researchers and professionals in the field.
Introduction: The Significance of Tautomerism in AAMT
Tautomers are structural isomers of a chemical compound that readily interconvert. In the case of this compound, the primary tautomeric relationship exists between the thione and thiol forms. This equilibrium is not merely an academic curiosity; it has profound implications for the molecule's behavior and function. The predominance of one tautomer over the other can significantly alter its hydrogen bonding capabilities, lipophilicity, and ability to coordinate with metal ions, all of which are crucial determinants of its pharmacokinetic and pharmacodynamic profiles. Understanding and controlling this tautomeric balance is therefore a key consideration in the design and development of AAMT-based therapeutic agents.[4][5]
The 1,3,4-thiadiazole ring is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][6] The tautomeric state of substituents on this ring system plays a pivotal role in modulating these activities.
Structural Elucidation of AAMT Tautomers
The tautomeric equilibrium of AAMT involves the migration of a proton between the sulfur atom and a nitrogen atom of the thiadiazole ring. This results in two distinct isomers:
-
Thione Form: Characterized by a carbon-sulfur double bond (C=S) and a proton on a ring nitrogen atom (N-H).
-
Thiol Form: Characterized by a sulfur-hydrogen bond (S-H) and a carbon-nitrogen double bond within the ring.
The relative stability of these tautomers is influenced by several factors, including intramolecular hydrogen bonding, aromaticity of the thiadiazole ring, and solvation effects.[4][7]
Visualizing the Tautomeric Equilibrium
The interplay between the thione and thiol forms of AAMT can be represented as a dynamic equilibrium.
Caption: Tautomeric equilibrium of this compound.
Experimental Evidence and Spectroscopic Analysis
The existence and relative populations of the thione and thiol tautomers can be investigated using a variety of spectroscopic techniques. Each method provides a unique window into the molecular structure and the dynamic equilibrium between the two forms.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in each tautomer.
-
Thione Form: The presence of a C=S stretching vibration, typically observed in the range of 1050-1250 cm⁻¹, is a key indicator of the thione tautomer. Additionally, the N-H stretching vibration can be observed around 3100-3300 cm⁻¹.[8][9]
-
Thiol Form: The thiol tautomer is characterized by a weak S-H stretching band, usually appearing near 2550 cm⁻¹.[8][10]
The relative intensities of these characteristic bands can provide a qualitative assessment of the tautomeric equilibrium in the solid state or in a particular solvent.[11][12]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹H and ¹³C NMR, provides detailed structural information and can be used to quantify the ratio of tautomers in solution.
-
¹H NMR: The chemical shift of the mobile proton is a key diagnostic feature. In the thiol form, the S-H proton typically resonates at a different frequency compared to the N-H proton in the thione form. Solvent exchange studies using D₂O can help in the assignment of these labile protons.
-
¹³C NMR: The chemical shift of the carbon atom attached to the sulfur (C5) is significantly different in the two tautomers. In the thione form, this carbon exhibits a chemical shift characteristic of a thiocarbonyl carbon (C=S), which is typically downfield compared to the corresponding carbon in the thiol form.[13][14]
By integrating the signals corresponding to each tautomer, the equilibrium constant (KT) in a given solvent can be determined.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is particularly useful for studying the influence of solvent on the tautomeric equilibrium. The two tautomers often exhibit distinct absorption maxima (λmax) due to differences in their electronic structures.[15][16][17]
-
Thione Form: Generally, the thione tautomer, being more polar, is stabilized in polar solvents.[18][19]
-
Thiol Form: The less polar thiol form may be favored in nonpolar solvents.[19]
Computational Studies
In conjunction with experimental data, computational methods such as Density Functional Theory (DFT) can provide valuable insights into the relative stabilities of the tautomers.[4][8] These calculations can predict optimized geometries, vibrational frequencies, and electronic properties, aiding in the interpretation of spectroscopic data.[5][10]
Factors Influencing the Tautomeric Equilibrium
The position of the thione-thiol equilibrium is not static and can be influenced by several environmental factors.
Solvent Effects
The polarity of the solvent plays a crucial role in determining the predominant tautomeric form. Polar solvents tend to stabilize the more polar thione tautomer through dipole-dipole interactions and hydrogen bonding.[18][21][22] In contrast, nonpolar solvents may favor the less polar thiol form.[13][19] This solvent-dependent tautomerism is a critical consideration in drug formulation and delivery.[16]
pH
The pH of the medium can also influence the tautomeric equilibrium, particularly in aqueous solutions. Deprotonation or protonation of the molecule can favor one tautomeric form over the other.
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of AAMT involves the acetylation of 2-amino-5-mercapto-1,3,4-thiadiazole.[23][24]
Materials:
-
2-Amino-5-mercapto-1,3,4-thiadiazole
-
Acetic acid
-
Polyphosphoric acid
-
Ice
-
Glass reaction vessel with mechanical stirrer and thermometer
Procedure:
-
Charge the reaction vessel with polyphosphoric acid and acetic acid.
-
Heat the mixture to 100°C with stirring.
-
Gradually add 2-amino-5-mercapto-1,3,4-thiadiazole to the heated mixture.
-
Increase the temperature to 120°C and continue stirring for one hour.[23]
-
Cool the reaction mixture to 60°C and pour it over ice.
-
A precipitate of this compound will form.
-
Filter the precipitate and air dry it.[23]
Spectroscopic Characterization Workflow
A systematic approach is essential for the comprehensive spectroscopic analysis of AAMT tautomerism.
Caption: Workflow for the spectroscopic analysis of AAMT tautomerism.
Applications in Drug Development
The ability of AAMT to exist in different tautomeric forms is directly relevant to its application in drug development. The specific tautomer present can influence:
-
Receptor Binding: The hydrogen bonding pattern and overall shape of the molecule, which are tautomer-dependent, can affect its binding affinity and selectivity for a biological target.
-
Solubility and Permeability: The polarity differences between the thione and thiol forms can impact the solubility of the compound in physiological fluids and its ability to cross biological membranes.
-
Metabolic Stability: The chemical reactivity of the tautomers may differ, leading to different metabolic pathways and rates of clearance.
By understanding the factors that govern the tautomeric equilibrium, medicinal chemists can design and synthesize AAMT derivatives with optimized properties for therapeutic applications.[2][25]
Conclusion
The tautomerism of this compound is a multifaceted phenomenon with significant implications for its chemical and biological properties. A thorough understanding of the thione-thiol equilibrium, facilitated by a combination of spectroscopic techniques and computational analysis, is essential for the rational design of AAMT-based compounds in drug discovery and development. This guide has provided a comprehensive overview of the key concepts, experimental methodologies, and practical considerations for researchers and scientists working in this exciting field.
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- Masoumi, H., et al. (2021). Electrochemical study of 2-amino-5-mercapto-1,3,4-thiadiazole in the absence and presence of p-benzoquinone: An efficient strategy for the electrosynthesis of new 1,3,4-thiadiazole derivatives. RSC advances, 11(32), 19783-19790.
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- Li, W.-Y., et al. (2014). Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives. Chemistry of Heterocyclic Compounds, 50(1), 34-41.
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- Lupaşcu, F. G., et al. (2012). Theoretical Considerations Regarding the Thione-thiol Tautomerism in 2-(5-mercapto-1,3,4-thiadiazol-2-ylthio)acetic Acid. Revista de Chimie, 63(1), 69-73.
- Ameen, H. A., & Qasir, A. J. (2017). Synthesis and Preliminary Antimicrobial Study of 2-Amino-5-Mercapto-1,3,4-Thiadiazole Derivatives. Iraqi Journal of Pharmaceutical Sciences, 21(1), 98-104.
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An In-Depth Technical Guide to the Biological Activity Screening of 2-Acetylamino-5-mercapto-1,3,4-thiadiazole Derivatives
This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis and biological activity screening of 2-acetylamino-5-mercapto-1,3,4-thiadiazole derivatives. The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological potential. Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4][5] This is often attributed to the unique electronic structure and physicochemical properties of the thiadiazole ring, which can modulate enzyme function and interact with various biological receptors.[1]
This document will delve into the synthetic pathways for these compounds and provide detailed, field-proven protocols for screening their biological activities. The emphasis is on the causality behind experimental choices to ensure technical accuracy and trustworthiness in the results.
The 1,3,4-Thiadiazole Scaffold: A Privileged Structure in Drug Discovery
The five-membered aromatic ring of 1,3,4-thiadiazole, containing two nitrogen atoms and one sulfur atom, is a versatile scaffold in medicinal chemistry. Its mesoionic character allows compounds containing this ring to readily cross cellular membranes and interact with biological targets.[2][6] This property, combined with the ring's metabolic stability and favorable lipophilicity, enhances the drug-likeness and bioavailability of its derivatives.[1] The 2,5-disubstituted 1,3,4-thiadiazole derivatives, in particular, have garnered significant attention for their broad range of pharmacological activities.
Synthesis of this compound and Its Derivatives
The parent compound, 2-amino-5-mercapto-1,3,4-thiadiazole (AMT), serves as a crucial intermediate for the synthesis of a diverse library of derivatives.[7][8] The synthesis of AMT itself is well-established and can be achieved through the cyclization of thiosemicarbazide with carbon disulfide in the presence of a base.[9]
A common synthetic route to obtain this compound involves the acetylation of AMT. This can be achieved by reacting AMT with acetic acid in the presence of a dehydrating agent like polyphosphoric acid.[10]
General Synthetic Protocol for this compound:
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a thermometer, charge polyphosphoric acid and acetic acid.
-
Heating: Heat the mixture to 100°C with continuous stirring.
-
Addition of Reactant: Gradually add 2-amino-5-mercapto-1,3,4-thiadiazole to the heated mixture.
-
Reaction Continuation: Continue stirring for an additional hour at a temperature of 120°C.
-
Quenching: Cool the reaction mixture to 60°C and carefully pour it over ice.
-
Precipitation and Isolation: A precipitate will form. Filter the solid and air-dry it to obtain the desired product, this compound.[10]
Further derivatization can be achieved by reacting the thiol group of this compound with various electrophiles to introduce diverse functionalities, leading to a library of compounds for biological screening.
Biological Activity Screening: A Multifaceted Approach
A comprehensive screening of this compound derivatives involves evaluating their potential against a range of biological targets. The most commonly investigated activities for this class of compounds are antimicrobial, anticancer, and anti-inflammatory.
Antimicrobial Activity Screening
The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. 1,3,4-Thiadiazole derivatives have shown considerable promise in this area.[1][11][12][13]
The thiadiazole nucleus is a key pharmacophore in several clinically used antimicrobial drugs.[14] The planar five-membered ring can act as a hydrogen bond acceptor, facilitating interactions with microbial enzymes and disrupting essential biochemical pathways.[11]
Caption: General workflow for antimicrobial activity screening.
This method provides a preliminary qualitative assessment of the antimicrobial activity.
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Bacillus subtilis for Gram-positive bacteria; Escherichia coli, Pseudomonas aeruginosa for Gram-negative bacteria; and fungal strains like Candida albicans).[12][13]
-
Agar Plate Preparation: Pour molten Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) into sterile Petri dishes and allow it to solidify.
-
Inoculation: Evenly spread the microbial inoculum over the surface of the agar plates.
-
Disc Application: Impregnate sterile filter paper discs with a known concentration of the test compounds dissolved in a suitable solvent (e.g., DMSO). Place the discs on the inoculated agar surface.
-
Controls: Use a disc with the solvent alone as a negative control and a disc with a standard antibiotic (e.g., ciprofloxacin, ampicillin) or antifungal (e.g., amphotericin B) as a positive control.[12][13]
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.
-
Measurement: Measure the diameter of the zone of inhibition around each disc in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
| Compound | Concentration (µg/mL) | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli | Zone of Inhibition (mm) vs. C. albicans |
| Derivative 1 | 100 | 18 | 15 | 12 |
| Derivative 2 | 100 | 22 | 19 | 16 |
| Ciprofloxacin | 10 | 25 | 28 | - |
| Amphotericin B | 10 | - | - | 20 |
| DMSO | - | 0 | 0 | 0 |
Anticancer Activity Screening
Cancer remains a leading cause of mortality worldwide, and the development of novel anticancer agents is a critical area of research.[15] Thiadiazole derivatives have shown significant potential as anticancer agents through various mechanisms of action.[2][6][16]
The thiadiazole scaffold is present in several compounds that have entered clinical trials for cancer treatment.[2] These derivatives can induce apoptosis, inhibit key enzymes involved in cell proliferation like kinases, or act as topoisomerase inhibitors.[16]
Caption: General workflow for anticancer activity screening.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[16]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HT-29 for colon cancer) into a 96-well plate at a suitable density and allow them to adhere overnight.[15][16]
-
Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (usually around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined.[17]
| Compound | Cancer Cell Line | IC50 (µM) after 48h |
| Derivative 3 | MCF-7 | 15.2 |
| Derivative 4 | MCF-7 | 8.7 |
| Doxorubicin (Standard) | MCF-7 | 0.9 |
| Derivative 3 | HT-29 | 21.5 |
| Derivative 4 | HT-29 | 12.3 |
| 5-Fluorouracil (Standard) | HT-29 | 5.4 |
Anti-inflammatory Activity Screening
Chronic inflammation is implicated in a variety of diseases, and the development of novel anti-inflammatory agents with fewer side effects than current therapies is an ongoing effort.[18] Thiadiazole derivatives have shown potential as anti-inflammatory agents, often through the inhibition of key inflammatory enzymes like cyclooxygenases (COX).[3][19]
Many non-steroidal anti-inflammatory drugs (NSAIDs) act by inhibiting COX enzymes. The structural features of 1,3,4-thiadiazole derivatives allow them to bind to the active sites of these enzymes, thereby blocking the production of pro-inflammatory prostaglandins.[19]
Caption: General workflow for anti-inflammatory activity screening.
This is a widely used in vivo model to assess the acute anti-inflammatory activity of compounds.[3][18]
-
Animal Grouping: Divide rats into groups: a control group, a standard drug group (e.g., diclofenac or ibuprofen), and test groups for each derivative at a specific dose.[18][20]
-
Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally. The control group receives the vehicle.
-
Induction of Inflammation: After a set time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat at different time intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: Calculate the percentage of inhibition of edema for each group compared to the control group.
| Treatment | Dose (mg/kg) | Paw Volume Increase (mL) at 3h | % Inhibition of Edema |
| Control (Vehicle) | - | 0.85 ± 0.05 | - |
| Derivative 5 | 50 | 0.42 ± 0.03 | 50.6 |
| Derivative 6 | 50 | 0.35 ± 0.04 | 58.8 |
| Diclofenac | 10 | 0.30 ± 0.02 | 64.7 |
Conclusion and Future Directions
The this compound scaffold is a highly promising starting point for the development of new therapeutic agents. The synthetic accessibility and the diverse range of biological activities make these compounds an attractive area for further research. This guide provides a foundational framework for the systematic screening of these derivatives. Future work should focus on elucidating the specific molecular targets and mechanisms of action of the most potent compounds to optimize their structure for improved efficacy and reduced toxicity.
References
- Molecular docking studies have been performed to assess the antimicrobial potential of three 1,3,4-thiadiazole derivatives containing azulene rings. The simulations were conducted on Mycobacterium tuberculosis DNA gyrase, Staphylococcus aureus DNA gyrase, and Escherichia coli DNA adenine methylase. ()
- The 1,3,4-thiadiazole core has attracted significant attention due to its unique electronic structure, physicochemical properties, and wide-ranging pharmacological potential.
- Thiadiazole ring is a versatile scaffold widely studied in medicinal chemistry. Mesoionic character of this ring allows thiadiazole-containing compounds to cross cellular membrane and interact strongly with biological targets. ()
- In vitro antimicrobial screening of compounds 4, 7, 8 and 9 prepared in this study was carried out using cultures of four fungal strains, including Aspergillus fumigatus (RCMB 002003) (AF), P. italicum (RCMB 005003, PI), Geotrichum candidum (RB052006, GC), and Candida albicans (RCMB 005002, CA) as well as four bacteria species, namely, Gram positive bacteria, Staphylococcus aureus (RCMB 000106, SA) and Bacillus subtilis (RCMB 000107, BS), Gram negative bacteria, Pseudomonas aeruginosa (RCMB 000102, PA) and Escherichia coli (RCMB 000103, EC). ()
- All the derivatives were used for screening their antimicrobial activities against Bacillus subtilis, Bacillus pumilus, E coli and Pseudomonas aureginosa by disc diffusion method using ciprofloxacin as a standard. ()
- To evaluate the in vitro antiproliferative activity of the triazolo[3,4-b]thiadiazole derivatives, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay was assessed. ()
- Siddhant V. Kokate, S. Patil. Synthesis and Antimicrobial Screening of Some New Thiazole Substituted 1,3,4-Oxadiazole Derivatives. ECSOC-25. Published in ECSOC-25 15 November 2021. ()
- The present study aimed to synthesize 2, 5 substituted 1,3,4 thiadiazole nucleus and evaluates its anti-inflammatory property using cell lines and membrane stabilization methodalong with in vivo models. ()
- 1,3,4-thiadiazole derivatives were prepared by different synthetic nitrobenzene and tested for their anticancer activity.
- Wen-You Li, Yong Song, Hong-Bo Chen and Wen-Long Yang. Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives. Heterocycl. Commun. 2014; 20(1): 33–36. ()
- In order to synthesize new anti-inflammatory and analgesic compounds with a safer profile of side effects, a series of 2,6-diaryl-imidazo[2,1-b][2][11][12]thiadiazole derivatives 5a–l were synthesized and evaluated in vivo for their anti-inflammatory and analgesic activities in carrageenan-induced r
- Byran Gowramma, Gomathy Subramanian, Rajagopal Kalirajan and Palaniswamy Dhanabal. Synthesis & anti-inflammatory screening of some novel 2-azetidinones/4-thiazolidinones bearing 1,3,4-thiadiazole nucleus. J S S University, India. ()
- A series of 2,6-diaryl-imidazo[2,1-b][2][11][12]thiadiazole derivatives 5a−l were synthesized and evaluated in vivo for their anti-inflammatory and analgesic activities. Molecular docking studies were carried out to investigate the theoretical bond interactions between the compounds and target, the cyclooxygenases (COX-1/COX-2). ()
- Vincent A. Obakachi, Babita Kushwaha, Narva Deshwar Kushwaha, Sithabile Mokoena, Ab Majeed Ganai, Tabasum Khan Pathan, Werner E. van Zylb & Rajshekhar Karpoormath. Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review. Journal of Sulfur Chemistry. 2021; 42(6). ()
- The anticancer effects of the produced triazolo (3,4-b)(1,3,4)
- Polyphosphoric acid (190 grams) and acetic acid (406 grams) were charged into a glass reaction vessel fitted with a mechanical stirrer and thermometer and heated, with stirring, to 100° C. To this heated, stirred mixture was then added 2-amino-5-mercapto-1,3,4-thiadiazole (250 grams). Stirring was continued for an additional hour at a temperature of 120° C. The reaction mixture was then cooled to 60° C. and poured over ice. ()
- Husam A. Ameen, Ahlam J. Qasir. Synthesis and Preliminary Antimicrobial Study of 2-Amino-5-Mercapto-1,3,4-Thiadiazole Derivatives. Iraqi Journal of Pharmaceutical Sciences. 2017; 21(1). ()
- In this work, thiadiazole derivatives were prepared by taking advantage of active sites in (2-amino-5- mercapto-1, 3, 4-thiadiazole) as a starting material base. The main heterocyclic compounds (1, 3, 4- thiadiazole, oxazole) etc, 2-amino-5-mercapto-1,3,4-thiadiazole compound (1)
- 2-Amino-5-mercapto-1,3,4-thiadiazole (AMT) was used to synthesize 24 new compounds. The structures were confirmed by 1H NMR and 13C NMR. ()
- Nitrogen heterocycles are of a special interest because they constitute an important class of natural and non natural products, many of which exhibit useful biological activities.Among these nitrogen heterocycles are 1, 3, 4-thiadiazole containing compounds.
- 1,3,4-thiadiazole derivatives are known as compounds having significant and diverse biological activities such as antimicrobial[12], anti-Alzheimer agents[13], anticancer agents[16], antimycobacterial agents[21], antitubercular[3], kinesin inhibitors[15] etc. The 1,3,4-thiadiazole ring is also found in several medicines such as acetazolamide, methazolamide, cefazolin, cefazedone, sulfamethizole or megazol[8,10-12]. ()
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The Fulcrum of Discovery: 2-Acetylamino-5-mercapto-1,3,4-thiadiazole as a Pivotal Intermediate in Synthetic Chemistry
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the intricate tapestry of synthetic organic chemistry, certain molecules emerge as unassuming yet indispensable linchpins, unlocking pathways to a vast array of complex structures. 2-Acetylamino-5-mercapto-1,3,4-thiadiazole (AAMT) is one such pivotal intermediate. Its unique structural features—a reactive thiol group, an acetylated amine, and a thiadiazole core—render it a versatile building block in the synthesis of a multitude of biologically active compounds. This guide provides an in-depth exploration of the synthesis, properties, and extensive applications of AAMT, offering both theoretical insights and practical, field-proven protocols to empower researchers in their synthetic endeavors.
The Genesis of a Versatile Intermediate: Synthesis of this compound
The primary and most efficient route to this compound commences with its precursor, 2-amino-5-mercapto-1,3,4-thiadiazole (AMT). The acetylation of the amino group is a critical step, enhancing the molecule's utility in subsequent transformations.
Mechanistic Insight: The Acetylation of 2-Amino-5-mercapto-1,3,4-thiadiazole
The acetylation of AMT is a classic nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the primary amine in AMT acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent, typically acetic anhydride or acetyl chloride. The reaction proceeds through a tetrahedral intermediate, which then collapses to form the acetylated product, AAMT, and a leaving group. The use of a dehydrating agent like polyphosphoric acid can facilitate the reaction by activating the acetylating agent and removing water, thereby driving the equilibrium towards the product.
Caption: Synthesis of Acetazolamide from AAMT.
Mechanistic Considerations
-
Oxidative Chlorination: The thiol group of AAMT is oxidized and chlorinated, typically using chlorine gas in an aqueous medium, to form the highly reactive sulfonyl chloride intermediate. The exact mechanism is complex but involves the formation of sulfenyl chloride, which is then further oxidized and chlorinated.
-
Amidation: The sulfonyl chloride is a potent electrophile. The introduction of ammonia results in a nucleophilic attack by the ammonia on the sulfur atom of the sulfonyl chloride, displacing the chloride ion and forming the sulfonamide group of Acetazolamide.
Experimental Protocol: Synthesis of Acetazolamide from AAMT
This protocol provides a general framework for the laboratory-scale synthesis of Acetazolamide.
Step 1: Oxidative Chlorination
-
Suspend this compound in an aqueous solution.
-
Bubble chlorine gas through the suspension while maintaining a controlled temperature (typically low to moderate).
-
Monitor the reaction until the starting material is consumed (e.g., by TLC).
-
Isolate the 2-acetylamino-1,3,4-thiadiazole-5-sulfonyl chloride intermediate by filtration.
Step 2: Amidation
-
Carefully add the sulfonyl chloride intermediate to a solution of aqueous ammonia.
-
Stir the reaction mixture, allowing the amidation to proceed.
-
The product, Acetazolamide, will precipitate out of the solution.
-
Filter the precipitate, wash with cold water, and dry to obtain the final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 2-Amino-5-mercapto-1,3,4-thiadiazole (AMT) | C₂H₃N₃S₂ | 133.20 | 234 (dec.) |
| This compound (AAMT) | C₄H₅N₃OS₂ | 175.23 | >290 [1] |
| Acetazolamide | C₄H₆N₄O₃S₂ | 222.25 | 258-260 |
Expanding the Synthetic Horizon: Broader Applications of AAMT
While the synthesis of Acetazolamide is a prominent application, the reactivity of AAMT extends to the creation of a diverse range of heterocyclic compounds with significant therapeutic potential. The thiol group is a key handle for introducing various substituents through alkylation, while the acetylamino group can be further modified or hydrolyzed to the primary amine, which can then be used to form Schiff bases or other nitrogen-containing heterocycles.
S-Alkylation Reactions
The thiol group of AAMT can be readily deprotonated with a mild base to form a thiolate anion, which is a potent nucleophile. This nucleophile can then react with a variety of electrophiles, such as alkyl halides, to form thioether derivatives. These S-substituted derivatives are valuable intermediates for further functionalization.
Caption: General Scheme for S-Alkylation of AAMT.
Synthesis of Schiff Bases and Other Heterocycles
Hydrolysis of the acetyl group of AAMT regenerates the primary amine of AMT. This amine is a versatile functional group for the synthesis of Schiff bases through condensation with various aldehydes and ketones. These Schiff bases can then serve as precursors for the synthesis of more complex heterocyclic systems, such as thiazolidinones and oxazepines, which are known to possess a wide range of biological activities, including antimicrobial and anticancer properties. [2][3]
Safety and Handling
As with any chemical synthesis, proper safety precautions are paramount.
-
This compound (AAMT): May cause skin and serious eye irritation. May cause respiratory irritation. Avoid breathing dust, fume, gas, mist, vapors, or spray. Wear protective gloves, protective clothing, eye protection, and face protection. [4]* Polyphosphoric acid: Corrosive. Causes severe skin burns and eye damage. Handle in a fume hood with appropriate personal protective equipment.
-
Acetic acid: Corrosive and flammable. Causes severe skin burns and eye damage. Handle in a well-ventilated area, away from ignition sources.
-
Chlorine gas: Highly toxic and corrosive. Use only in a well-ventilated fume hood with a dedicated scrubber.
Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all institutional safety guidelines. [4][5][6]
Conclusion
This compound is a testament to the profound impact that a well-designed chemical intermediate can have on synthetic chemistry and drug discovery. Its straightforward synthesis and versatile reactivity make it an invaluable tool for accessing a wide range of complex and biologically significant molecules. This guide has provided a comprehensive overview of its synthesis, key reactions, and applications, grounded in established protocols and mechanistic understanding. It is our hope that this technical resource will serve as a valuable aid to researchers, empowering them to leverage the full potential of this remarkable synthetic building block in their pursuit of new scientific frontiers.
References
- Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives. (2025, December 6).
- Acetazolamide. National Center for Biotechnology Information.
- Process for preparing 2-amino-5-mercap-to-1, 3, 4-thiadiazole. (1959).
- Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole. (2024, April 24). MDPI. [Link]
- Electrochemical study of 2-amino-5-mercapto-1,3,4-thiadiazole in the absence and presence of p-benzoquinone. (n.d.).
- Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. (n.d.).
- METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. (n.d.). Indo American Journal of Pharmaceutical Sciences. [Link]
- 2-Amino-5-mercapto-1,3,4-thiadiazole. National Center for Biotechnology Information.
- Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4. (2024, October 20). Iraqi Journal of Industrial Research. [Link]
- The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. (n.d.). Journal of University of Babylon for Pure and Applied Sciences. [Link]
- Synthesis and Biological Study of Some Transition Metal Ions Complexes of Schiff-Mannich Base Derived from 2- amino-5-mercpto -1,3,4 thiadiazole. (n.d.). Journal of Medicinal and Chemical Sciences. [Link]
- Preparation of 2-acetamido-5-mercapto-1,3,4-thiadiazole. (n.d.). PrepChem.com. [Link]
- Synthesis of Schiff Bases of 2-amino-5-aryl-1,3,4-thiadiazole and Its Analgesic, Anti-Inflammatory and Anti-Bacterial Activity. (2025, August 9).
- Synthesis of Schiff bases of 2-amino-5-aryl-1, 3,4-thiadiazole And its Analgesic, Anti. (n.d.). International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
- Modification of Acetazolamide Synthesis: New Derivatives and Investigation of Their Biological Properties. (2023, December 12).
- 1,3,4-Thiadiazole-2(3H)-thione, 5-amino-. (n.d.). NIST WebBook. [Link]
- Synthesis and Characterization of 5- Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives. (n.d.). Journal of Global Pharma Technology. [Link]
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An In-depth Technical Guide to the Corrosion Inhibition Mechanism of 2-Acetylamino-5-mercapto-1,3,4-thiadiazole
Abstract
Corrosion poses a significant threat to the longevity and reliability of metallic materials across numerous industries. The application of organic corrosion inhibitors is a cornerstone of modern materials protection strategies. Among these, heterocyclic compounds containing nitrogen and sulfur atoms have demonstrated exceptional efficacy. This guide provides a comprehensive technical overview of the corrosion inhibition mechanism of 2-Acetylamino-5-mercapto-1,3,4-thiadiazole (AAMT), a promising candidate for the protection of various metals, including steel and zinc, in aggressive corrosive environments. We will delve into the molecular basis of its protective action, the methodologies for its evaluation, and the theoretical underpinnings that guide the design of next-generation corrosion inhibitors.
Introduction: The Imperative for Advanced Corrosion Inhibitors
The economic and safety implications of metallic corrosion are substantial, necessitating the development of effective and environmentally benign protective measures. Organic corrosion inhibitors function by adsorbing onto the metal surface, forming a protective barrier that isolates the material from the corrosive medium.[1] this compound (AAMT) is a heterocyclic compound featuring multiple heteroatoms (nitrogen and sulfur) and a π-electron system, which are key structural attributes for potent corrosion inhibition.[1] This guide will elucidate the intricate mechanisms by which AAMT achieves high levels of protection, particularly for mild steel and zinc in acidic and neutral environments.
The Molecular Architecture of Inhibition: A Multi-faceted Adsorption Mechanism
The efficacy of AAMT as a corrosion inhibitor is fundamentally rooted in its molecular structure and its ability to form a stable, passivating film on the metal surface. This process is not a simple physical blockage but rather a complex interplay of physical and chemical adsorption phenomena.
Key Molecular Features of AAMT
The AAMT molecule possesses several active centers that facilitate its strong adsorption onto a metal surface:
-
Heteroatoms with Lone Pair Electrons: The nitrogen and sulfur atoms within the thiadiazole ring and the acetyl and mercapto groups have lone pairs of electrons that can be shared with the vacant d-orbitals of metal atoms (e.g., iron), leading to the formation of coordinate covalent bonds.[1]
-
π-Electron System: The delocalized π-electrons of the 1,3,4-thiadiazole ring can interact with the charged metal surface, further strengthening the adsorption.[1]
-
Tautomeric Forms: The mercapto group can exist in tautomeric equilibrium with a thione form, which can influence its adsorption behavior and the stability of the resulting protective film.
The Dual-Mode Adsorption Process
The adsorption of AAMT on a metal surface is a synergistic combination of physisorption and chemisorption:
-
Physisorption: In acidic solutions, the AAMT molecule can become protonated. This positively charged species can then be electrostatically attracted to the metal surface, which may be negatively charged, initiating the adsorption process.[1]
-
Chemisorption: This is the dominant and more robust form of adsorption for AAMT. It involves the formation of strong coordinate bonds between the nitrogen and sulfur heteroatoms of the AAMT molecule and the surface metal atoms.[1] This chemical bonding results in a more stable and durable protective layer.
The overall adsorption process can be described by adsorption isotherms, with the Langmuir adsorption isotherm often providing a good model for the behavior of thiadiazole-based inhibitors.[2][3] This model assumes the formation of a monolayer of the inhibitor on the metal surface.
Experimental Validation of the Inhibition Mechanism
A multi-technique approach is essential for a comprehensive understanding and validation of the corrosion inhibition mechanism of AAMT. This involves a combination of electrochemical, surface analytical, and computational methods.
Electrochemical Evaluation
Electrochemical techniques are rapid and provide valuable insights into the kinetics of the corrosion process and the effectiveness of the inhibitor.
This technique involves scanning the potential of the working electrode (the metal sample) and measuring the resulting current. The resulting Tafel plot provides key parameters such as the corrosion potential (Ecorr), corrosion current density (icorr), and the anodic and cathodic Tafel slopes.
-
Interpretation: A significant decrease in icorr in the presence of AAMT indicates effective corrosion inhibition. Changes in both the anodic and cathodic branches of the polarization curve suggest that AAMT acts as a mixed-type inhibitor , suppressing both the metallic dissolution (anodic reaction) and the hydrogen evolution (cathodic reaction).[3]
EIS is a non-destructive technique that provides detailed information about the metal/solution interface. By applying a small amplitude AC signal at various frequencies, the impedance of the system is measured.
-
Data Presentation: The data is typically presented as a Nyquist plot (imaginary impedance vs. real impedance) and Bode plots (impedance magnitude and phase angle vs. frequency).
-
Interpretation: In the presence of an effective inhibitor like AAMT, the Nyquist plot will show a significant increase in the diameter of the capacitive loop, corresponding to an increase in the charge transfer resistance (Rct). A higher Rct value is indicative of slower corrosion kinetics and thus, higher inhibition efficiency. The decrease in the double-layer capacitance (Cdl) suggests the displacement of water molecules by the adsorbing inhibitor molecules.
Surface Analysis Techniques
Direct visualization and chemical analysis of the metal surface are crucial to confirm the formation and nature of the protective inhibitor film.
SEM provides high-resolution images of the metal surface morphology.
-
Application: By comparing the SEM micrographs of a metal sample exposed to the corrosive environment with and without AAMT, the formation of a protective layer can be visually confirmed. The surface of the uninhibited metal will show significant damage, such as pitting and uniform corrosion, while the AAMT-protected surface will appear much smoother and less corroded.[2]
XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms on the metal surface.
-
Application: XPS analysis of a metal surface treated with AAMT can confirm the presence of nitrogen and sulfur, providing direct evidence of the inhibitor's adsorption. Furthermore, shifts in the binding energies of the metal's core-level electrons can indicate the formation of chemical bonds between the metal and the inhibitor molecules.
Quantum Chemical and Computational Studies
Theoretical calculations provide molecular-level insights into the inhibitor-metal interactions and help to correlate the inhibitor's structure with its performance.
DFT calculations can elucidate the electronic properties of the AAMT molecule that are pertinent to its inhibition efficiency.
-
Key Parameters:
-
EHOMO (Highest Occupied Molecular Orbital Energy): A higher EHOMO value indicates a greater tendency of the molecule to donate electrons to the vacant d-orbitals of the metal, leading to stronger adsorption.
-
ELUMO (Lowest Unoccupied Molecular Orbital Energy): A lower ELUMO value suggests a greater ability of the molecule to accept electrons from the metal, which can also contribute to the adsorption process.
-
Energy Gap (ΔE = ELUMO - EHOMO): A smaller energy gap generally implies higher reactivity and thus, potentially better inhibition efficiency.
-
Mulliken Charges: These calculations can identify the specific atoms in the AAMT molecule with the highest electron density, which are the most likely sites for interaction with the metal surface.
-
Quantitative Performance of AAMT and its Analogs
The inhibition efficiency (IE%) of a corrosion inhibitor is a key metric of its performance. It is typically calculated from weight loss measurements or electrochemical data.
| Inhibitor | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Reference |
| This compound (AAMT) | Zinc | 3 w/w% NaCl | Impregnated in Chitosan | >90 | [4] |
| 2-mercapto-5-(2-methoxyethyl)amino-1,3,4-thiadiazole (MMAT) | Low Carbon Steel | 1 M HCl | 0.5 mM | 92.2 | [2] |
| 2-amino-5-mercapto-1,3,4-thiadiazole | Mild Steel | 1 M HCl | 0.01 M | 99 | [5] |
| 2-((5-mercapto-1,3,4-thiadiazol-2-ylimino)methyl)phenol | Mild Steel | 0.5 M HCl | 1.0 mM | 97 | [3] |
Experimental Workflow: A Self-Validating Protocol
This section outlines a detailed, step-by-step methodology for the comprehensive evaluation of AAMT as a corrosion inhibitor.
Materials and Preparation
-
Working Electrode: Prepare mild steel coupons of a defined surface area. Sequentially polish the coupons with different grades of emery paper, degrease with acetone, rinse with distilled water, and dry.
-
Corrosive Medium: Prepare a 1 M HCl solution using analytical grade hydrochloric acid and distilled water.
-
Inhibitor Solutions: Prepare a stock solution of AAMT in a suitable solvent (e.g., ethanol) and then prepare a series of concentrations in the corrosive medium.
Electrochemical Measurements
-
Setup: Use a standard three-electrode electrochemical cell with the mild steel coupon as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.
-
Open Circuit Potential (OCP): Allow the system to stabilize by monitoring the OCP for a defined period (e.g., 1 hour) until a steady state is reached.
-
Electrochemical Impedance Spectroscopy (EIS): Perform EIS measurements at the OCP over a frequency range of 100 kHz to 0.01 Hz with a small amplitude sinusoidal voltage (e.g., 10 mV).
-
Potentiodynamic Polarization: After EIS, conduct potentiodynamic polarization scans from a potential cathodic to the OCP to a potential anodic to the OCP at a slow scan rate (e.g., 1 mV/s).
Surface Analysis
-
Sample Preparation: Immerse mild steel coupons in the corrosive medium with and without the optimal concentration of AAMT for a specified duration.
-
SEM Analysis: After immersion, carefully remove the coupons, rinse with distilled water, dry, and examine the surface morphology using SEM.
-
XPS Analysis: For XPS, after immersion and rinsing, immediately transfer the samples to the high-vacuum chamber of the XPS instrument to minimize surface contamination.
Visualizing the Mechanism and Workflow
Proposed Corrosion Inhibition Mechanism
Caption: Proposed dual-mode adsorption and inhibition mechanism of AAMT on a steel surface.
Experimental Evaluation Workflow
Sources
Thermal Stability of 2-Acetylamino-5-mercapto-1,3,4-thiadiazole: A Framework for Comprehensive Analysis
An In-Depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: 2-Acetylamino-5-mercapto-1,3,4-thiadiazole (AAMT) is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a key intermediate in the synthesis of pharmacologically active agents. Its thermal stability is a critical quality attribute (CQA) that dictates its storage, handling, and formulation viability. This guide provides a comprehensive framework for characterizing the thermal stability of AAMT. In the absence of extensive published data, this document establishes a robust, scientifically-grounded protocol based on established analytical principles and regulatory expectations. We will detail the requisite experimental methodologies, explain the causality behind procedural choices, and hypothesize potential decomposition pathways, thereby providing a complete roadmap for any researcher undertaking this critical analysis.
Introduction: The Imperative of Thermal Stability in Pharmaceutical Intermediates
The journey of a drug from a laboratory intermediate to a stable, marketable product is contingent on a thorough understanding of its physicochemical properties. For heterocyclic compounds like this compound (AAMT), thermal stability is paramount. As a precursor to various active pharmaceutical ingredients (APIs), the thermal behavior of AAMT can influence the purity, safety, and efficacy of the final drug product. The International Council for Harmonisation (ICH) guidelines, specifically ICH Q1A(R2), mandate the assessment of thermal stability to define re-test periods, storage conditions, and shelf life.[1] An unstable intermediate can decompose under manufacturing or storage conditions, leading to impurity formation, loss of yield, and potential safety risks.
This guide addresses the analytical challenge of characterizing AAMT's thermal profile. We will proceed from foundational principles to advanced kinetic analysis, presenting a workflow that ensures data integrity and provides actionable insights for drug development professionals.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 32873-56-6 | [2][3] |
| Molecular Formula | C₄H₅N₃OS₂ | [2] |
| Molecular Weight | 175.23 g/mol | [2] |
| Appearance | Pale Yellow Solid | [4] |
| Melting Point | 208-210 °C (with decomposition) | [2][4] |
The known melting point with decomposition is a crucial starting point, indicating that thermal degradation initiates at or near the melting transition.[2][4] A comprehensive study must therefore delineate the precise onset of decomposition and characterize the associated energetic changes and mass loss events.
A Validated Experimental Workflow for Thermal Characterization
To generate a complete thermal stability profile, a multi-technique approach is essential. The following workflow is designed to be self-validating, where data from one technique corroborates findings from another.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature, providing critical information on melting, crystallization, and decomposition.[5]
Experimental Protocol:
-
Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., Indium).
-
Sample Preparation: Accurately weigh 3-5 mg of AAMT into a vented aluminum pan. The use of a vented pan is crucial to allow any evolved gases during decomposition to escape, preventing pressure buildup that could alter the thermal profile.
-
Methodology:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 350 °C at a heating rate of 10 °C/min. This rate provides a good balance between resolution and analysis time.[6]
-
Maintain a constant inert atmosphere (e.g., Nitrogen) with a purge rate of 50 mL/min to prevent oxidative degradation.
-
-
Data Analysis:
-
Determine the onset temperature and peak maximum of the melting endotherm.
-
Calculate the enthalpy of fusion (ΔHfus).
-
Identify any exothermic or endothermic events following the melt, which signify decomposition.
-
Table 2: Proposed DSC Experimental Parameters
| Parameter | Recommended Setting | Rationale |
| Instrument | Heat-flux or Power-compensation DSC | Provides quantitative enthalpy data.[5] |
| Sample Mass | 3–5 mg | Ensures good thermal contact and minimizes thermal gradients within the sample. |
| Crucible | Vented Aluminum | Prevents pressure buildup from evolved gases during decomposition. |
| Temperature Program | 30 °C to 350 °C at 10 °C/min | Covers the melting and decomposition range with adequate resolution. |
| Atmosphere | Nitrogen, 50 mL/min | Provides an inert environment to isolate inherent thermal stability from oxidative effects. |
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, quantifying mass loss associated with decomposition and volatilization.[7]
Experimental Protocol:
-
Calibration: Perform mass and temperature calibration according to the instrument manufacturer's guidelines.
-
Sample Preparation: Weigh 5-10 mg of AAMT into a ceramic or platinum TGA crucible.
-
Methodology (Dynamic TGA):
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at 10 °C/min under a nitrogen atmosphere (50 mL/min). A higher final temperature ensures complete decomposition is observed.
-
(Optional but Recommended) Repeat the analysis in an air or oxygen atmosphere to assess oxidative stability.
-
-
Data Analysis:
-
Determine the onset temperature of decomposition (Tonset) from the TGA curve. This should correlate with the decomposition event seen in DSC.
-
Identify the temperatures at which 5% and 10% mass loss occurs (T5%, T10%), which are common metrics for thermal stability.
-
Quantify the mass loss at each decomposition step and determine the final residual mass.
-
Table 3: Proposed TGA Experimental Parameters (ASTM E1131 guidelines can be referenced) [2][8]
| Parameter | Recommended Setting | Rationale |
| Instrument | Thermogravimetric Analyzer | Accurately measures mass change as a function of temperature.[9] |
| Sample Mass | 5–10 mg | Provides a clear mass loss signal while minimizing heat transfer issues. |
| Crucible | Ceramic or Platinum | Chemically inert at high temperatures. |
| Temperature Program | 30 °C to 600 °C at 10 °C/min | Ensures complete decomposition and allows for comparison with DSC data. |
| Atmosphere | Nitrogen and/or Air, 50 mL/min | Allows for the assessment of both thermal and thermo-oxidative stability. |
Hypothesized Thermal Behavior and Decomposition Pathway
Based on the structure of AAMT and the known behavior of related thiadiazole compounds, we can hypothesize the expected thermal profile.[10]
-
Expected DSC/TGA Results: The DSC curve is expected to show a sharp endotherm around 208-210 °C, corresponding to the melting of the compound.[2] This event will likely be immediately followed by a broad exotherm, indicating that the decomposition is an energy-releasing process. The TGA curve should show the onset of a significant mass loss step coinciding with this melting/decomposition region. Given the heterocyclic nature and presence of sulfur and nitrogen, the decomposition is likely to be complex, potentially occurring in multiple stages.
-
Proposed Decomposition Pathway: The thermal scission of AAMT likely involves the fragmentation of the thiadiazole ring and the loss of the acetyl side chain. Hyphenated techniques like TGA-MS/FTIR are indispensable for confirming the identity of the evolved gaseous products.
Sources
- 1. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. infinitalab.com [infinitalab.com]
- 3. Understanding Different Types of TGA Testing [xrfscientific.com]
- 4. mdpi.com [mdpi.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. researchgate.net [researchgate.net]
- 7. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 8. store.astm.org [store.astm.org]
- 9. wmtr.com [wmtr.com]
- 10. isres.org [isres.org]
A Technical Guide to the Synthesis of Novel Bioactive Derivatives from 2-Acetylamino-5-mercapto-1,3,4-thiadiazole
Foreword: The Enduring Potential of the 1,3,4-Thiadiazole Scaffold
The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a vast array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2] Its unique electronic structure, metabolic stability, and ability to act as a bioisostere for pyrimidine bases—allowing it to potentially interfere with DNA replication processes—make it a focal point for the design of novel therapeutics.[3][4]
This guide focuses on a particularly valuable starting material: 2-acetylamino-5-mercapto-1,3,4-thiadiazole , also known as N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide. This molecule possesses two key reactive sites ripe for chemical modification: the nucleophilic thiol (mercapto) group at the C5 position and the secondary amide nitrogen of the acetyl group at C2. The thiol group, in its tautomeric thione form, is particularly reactive, offering a prime handle for introducing diverse functionalities.
This document serves as an in-depth technical guide for researchers, chemists, and drug development professionals. It moves beyond simple recitation of steps to provide the underlying chemical rationale for procedural choices, ensuring that the protocols are not just recipes but self-validating systems for innovation. We will explore three fundamental derivatization pathways—S-alkylation, Schiff base formation (following deacetylation), and the Mannich reaction—that unlock a vast chemical space for generating novel derivatives with significant therapeutic potential.
Chapter 1: Securing the Foundation - Synthesis of the Starting Material
The journey begins with the synthesis of the core scaffold. While this compound is commercially available, understanding its synthesis provides crucial context for its reactivity and purity. The most common and efficient route is a two-step process starting from thiosemicarbazide.
Step 1: Cyclization to 2-Amino-5-mercapto-1,3,4-thiadiazole
The initial heterocyclic core is formed by the cyclization of thiosemicarbazide with carbon disulfide.
Reaction Scheme:
Caption: Synthesis of the 2-amino-1,3,4-thiadiazole core.
Experimental Protocol: Synthesis of 2-Amino-5-mercapto-1,3,4-thiadiazole
-
Reagent Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend thiosemicarbazide (0.1 mol) and anhydrous sodium carbonate (0.1 mol) in 150 mL of absolute ethanol.
-
Addition of Carbon Disulfide: Slowly add carbon disulfide (0.12 mol) to the suspension. The reaction is exothermic, and the mixture will turn from a white slurry to a yellowish hue.
-
Reflux: Heat the mixture to reflux and maintain for 7-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 7:3 ethyl acetate:hexane mobile phase).
-
Work-up: After cooling to room temperature, reduce the solvent volume to approximately one-third using a rotary evaporator. Pour the resulting slurry into 200 mL of ice-cold water.
-
Acidification: Carefully acidify the aqueous mixture with concentrated hydrochloric acid (HCl) with constant stirring until the pH is ~5-6. A pale yellow precipitate will form.
-
Isolation and Purification: Filter the precipitate, wash thoroughly with cold water to remove any inorganic salts, and dry under vacuum. The crude product can be recrystallized from ethanol to yield pale yellow crystals.[5]
Causality & Insights:
-
Choice of Base: Anhydrous sodium carbonate is a sufficiently strong base to deprotonate the hydrazine nitrogen of thiosemicarbazide, facilitating its nucleophilic attack on the electrophilic carbon of CS₂. Stronger bases like NaOH could lead to side reactions.
-
Solvent: Ethanol is an excellent choice as it readily dissolves the reactants upon heating and is relatively easy to remove.
-
Acidification: This step is critical. It protonates the intermediate dithiocarbazate salt, triggering the intramolecular cyclization and dehydration to form the stable aromatic thiadiazole ring.
Step 2: Acetylation to N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide
The final step is the selective acetylation of the C2-amino group.
Reaction Scheme:
Caption: Acetylation of the 2-amino group.
Experimental Protocol: Synthesis of this compound
-
Reagent Setup: In a glass reaction vessel fitted with a mechanical stirrer and thermometer, charge polyphosphoric acid (PPA) (e.g., 75 g) and glacial acetic acid (e.g., 160 g).
-
Heating: Heat the mixture with stirring to approximately 100°C.
-
Addition of Amine: Add 2-amino-5-mercapto-1,3,4-thiadiazole (e.g., 100 g) portion-wise to the heated, stirred mixture.
-
Reaction: Continue stirring and increase the temperature to 120°C for one hour.
-
Work-up: Cool the reaction mixture to about 60°C and carefully pour it over a large volume of crushed ice with vigorous stirring.
-
Isolation: A white to off-white precipitate will form. Filter the solid, wash extensively with water, and air dry to yield the desired product. The melting point should be greater than 290°C.
Causality & Insights:
-
Reagent Choice: Using acetic acid directly in the presence of polyphosphoric acid is a highly efficient and atom-economical method. PPA acts as both a solvent and a powerful dehydrating agent, activating the carboxylic acid for acylation without the need for more expensive reagents like acetic anhydride or acetyl chloride.
-
Selectivity: A key advantage of this method is the remarkable selectivity for N-acetylation over S-acetylation. PPA promotes the acylation of the amino group while leaving the mercapto group largely untouched, which is crucial for subsequent derivatization at the sulfur atom.
Chapter 2: Derivatization at the C5-Thiol Group - The S-Alkylation Pathway
The mercapto group at the C5 position is a highly versatile synthetic handle. Its nucleophilicity allows for straightforward S-alkylation reactions, introducing a wide variety of side chains that can modulate the compound's lipophilicity, steric profile, and biological activity.
General Reaction Scheme:
Caption: General workflow for S-alkylation.
Experimental Protocol: Synthesis of N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)acetamide (A Representative Example)
-
Reagent Setup: To a solution of this compound (10 mmol) in 30 mL of N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (K₂CO₃) (15 mmol).
-
Stirring: Stir the suspension at room temperature for 30 minutes. The base deprotonates the thiol group, forming a more potent thiolate nucleophile. The solution may become clearer.
-
Addition of Alkylating Agent: Add benzyl bromide (11 mmol) dropwise to the mixture.
-
Reaction: Continue stirring at room temperature for 4-6 hours. Monitor the reaction's completion by TLC, observing the disappearance of the starting material spot.
-
Work-up: Pour the reaction mixture into 150 mL of ice-cold water. A solid precipitate will form.
-
Isolation and Purification: Filter the solid, wash with water, and dry. Recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain the pure S-alkylated product.
Causality & Insights:
-
Solvent: DMF is an excellent polar aprotic solvent for this SN2 reaction. It effectively dissolves the reactants and the intermediate salt without interfering with the nucleophile.
-
Base: K₂CO₃ is a mild and inexpensive base, sufficient to deprotonate the thiol without causing hydrolysis of the acetylamino group. Stronger bases like sodium hydride could also be used but require more stringent anhydrous conditions.
-
Versatility: This protocol is highly adaptable. A wide range of alkyl and aryl halides (e.g., ethyl bromoacetate, propargyl bromide, 4-nitrobenzyl bromide) can be used in place of benzyl bromide to generate a library of derivatives.
Data Presentation: Characterization of S-Alkylated Derivatives
| Compound ID | R-Group | Yield (%) | M.P. (°C) | Key IR Bands (cm⁻¹) (C=O, N-H) | Key ¹H NMR Signals (δ, ppm) (CH₂, NH) |
| SA-1 | Benzyl | ~85-90 | 198-200 | ~1680, ~3150 | ~4.4 (s, 2H), ~12.5 (br s, 1H) |
| SA-2 | Ethyl Acetate | ~80-85 | 165-167 | ~1735, ~1685, ~3140 | ~3.9 (s, 2H), ~12.6 (br s, 1H) |
| SA-3 | Propargyl | ~75-80 | 180-182 | ~3250 (≡C-H), ~1680, ~3150 | ~4.0 (d, 2H), ~12.5 (br s, 1H) |
(Note: Spectral data are representative and may vary slightly based on instrumentation and sample preparation.)
Chapter 3: The Mannich Reaction - Introducing Aminomethyl Scaffolds
The Mannich reaction is a powerful three-component condensation that introduces an aminomethyl group onto an acidic proton. In the context of our starting material, the reaction occurs at the N-H of the acetylamino group, creating novel Mannich bases with potential for enhanced solubility and new biological interactions.
Experimental Protocol: Synthesis of a Mannich Base Derivative
This protocol is adapted from the synthesis of a closely related structure, 2-chloro-N-(5-(piperidin-1-ylmethylthio)-1,3,4-thiadiazol-2-yl)acetamide.[6]
-
Reagent Setup: In a 100 mL flask, dissolve this compound (10 mmol) in 25 mL of ethanol.
-
Addition of Amine and Aldehyde: To this solution, add a secondary amine (e.g., piperidine, 10 mmol) followed by an aqueous solution of formaldehyde (37%, 11 mmol).
-
Reaction: Stir the mixture at room temperature for 24 hours or gently reflux for 3-4 hours until the reaction is complete as monitored by TLC.
-
Isolation: Cool the reaction mixture. A precipitate may form spontaneously. If not, reduce the solvent volume under vacuum and/or add cold water to induce precipitation.
-
Purification: Filter the resulting solid, wash with cold ethanol and then diethyl ether, and dry. Recrystallization from ethanol can be performed if necessary.
Causality & Insights:
-
Mechanism: The reaction proceeds via the formation of a resonance-stabilized Eschenmoser-like salt from the amine and formaldehyde. The acidic N-H proton of the acetylamino group is then attacked by this electrophilic species.
-
Reactivity: The N-H of the amide is sufficiently acidic to participate in the Mannich reaction, especially when catalyzed. This provides a route to derivatization that is orthogonal to reactions at the thiol group.
Chapter 4: Schiff Base Formation via a Deacetylated Intermediate
To create Schiff base derivatives, which are known for their broad biological activities, the C2-acetylamino group must first be converted back to a primary amine. This intermediate, 2-amino-5-(substituted)-1,3,4-thiadiazole, can then be condensed with various aldehydes.
Step 1: Hydrolysis of the Acetyl Group (Deacetylation)
Experimental Protocol: Deacetylation
-
Setup: Suspend an S-alkylated derivative (e.g., SA-1 from Chapter 2) (5 mmol) in a mixture of ethanol (20 mL) and concentrated HCl (5 mL).
-
Reflux: Heat the mixture to reflux for 4-6 hours.
-
Neutralization: Cool the solution and carefully neutralize with a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases and the pH is ~7-8.
-
Extraction: Extract the product into ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under vacuum to yield the deacetylated amine intermediate.
Step 2: Schiff Base Condensation
General Reaction Scheme:
Caption: Formation of Schiff bases from the deacetylated intermediate.
Experimental Protocol: Synthesis of a Representative Schiff Base
-
Setup: Dissolve the deacetylated amine intermediate (4 mmol) and a substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 4 mmol) in 25 mL of absolute ethanol in a round-bottom flask.
-
Catalyst Addition: Add 3-4 drops of glacial acetic acid as a catalyst.
-
Reflux: Reflux the mixture for 6-8 hours. The formation of the product can be followed by TLC.
-
Isolation: Cool the reaction mixture to room temperature. The Schiff base product will often precipitate out of the solution.
-
Purification: Filter the solid product, wash with a small amount of cold ethanol, and dry. Recrystallize from ethanol to obtain pure crystals.[5][7]
Causality & Insights:
-
Catalyst: Glacial acetic acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and accelerating the nucleophilic attack by the primary amine.
-
Reaction Conditions: Refluxing in ethanol provides the necessary energy to drive the condensation and subsequent dehydration to form the stable imine (C=N) bond of the Schiff base.
Chapter 5: Biological Context - Targeting the PI3K/Akt/mTOR Pathway
Many 1,3,4-thiadiazole derivatives exhibit potent anticancer activity by inhibiting key cellular signaling pathways that are often dysregulated in cancer. One of the most critical is the PI3K/Akt/mTOR pathway , which governs cell proliferation, growth, survival, and angiogenesis.[1]
The derivatives synthesized from this compound can be designed as inhibitors of this pathway. The thiadiazole core can act as a scaffold, while the diverse side chains introduced via S-alkylation, Mannich reactions, or Schiff base formation can form specific interactions (e.g., hydrogen bonds, hydrophobic interactions) with the ATP-binding pocket of kinases like PI3K or Akt. By blocking the activity of these kinases, the derivatives can halt the downstream signaling cascade, ultimately leading to the inhibition of cancer cell proliferation and the induction of apoptosis (programmed cell death).
Sources
- 1. View of SYNTHESIS AND ANTICANCER ACTIVITY TOWARDS HEPG-2 AND MCF-7 OF NEW 2-AMINO-1,3,4-THIADIAZOLE AND THEIR SUGAR DERIVATIVES | Universal Journal of Pharmaceutical Research [ujpronline.com]
- 2. researchgate.net [researchgate.net]
- 3. N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. jih.uobaghdad.edu.iq [jih.uobaghdad.edu.iq]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
The Strategic Role of 2-Acetylamino-5-mercapto-1,3,4-thiadiazole in Modern Sulfonamide Synthesis: A Technical Guide
Abstract
The 1,3,4-thiadiazole nucleus is a cornerstone in medicinal chemistry, prized for its broad spectrum of biological activities. Among its most valuable derivatives are the sulfonamides, a class of drugs with applications ranging from diuretics and antiglaucoma agents to antibacterial and anticancer therapies. This technical guide provides an in-depth exploration of 2-acetylamino-5-mercapto-1,3,4-thiadiazole (AAMT) as a pivotal precursor in the synthesis of these vital therapeutic agents. We will dissect the synthetic pathway from its foundational precursors to the final sulfonamide, focusing on the chemical rationale behind each step, presenting detailed experimental protocols, and offering insights into the self-validating nature of these procedures. This document is intended for researchers, chemists, and professionals in the field of drug development seeking a comprehensive understanding of this important synthetic route.
Introduction: The Significance of the 1,3,4-Thiadiazole Scaffold
The 1,3,4-thiadiazole ring is a privileged heterocyclic structure in drug discovery. Its unique electronic properties, arising from the presence of two nitrogen atoms and a sulfur atom, allow it to act as a hydrogen bond acceptor and a bioisostere for other aromatic systems. This versatility has led to the development of numerous drugs containing this scaffold.[1] A particularly important class of thiadiazole derivatives are the sulfonamides, which have demonstrated a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and carbonic anhydrase inhibitory effects.[1][2][3]
The synthesis of these sulfonamides often proceeds through a common, strategically important intermediate: this compound (AAMT). The acetyl group serves as a protecting group for the 2-amino functionality, preventing unwanted side reactions during the transformation of the mercapto group into the key sulfonyl chloride intermediate. This guide will illuminate the path from the synthesis of AAMT to its conversion into a representative sulfonamide, acetazolamide, a well-known carbonic anhydrase inhibitor.
Synthesis of the Precursor: this compound (AAMT)
The journey to sulfonamides begins with the synthesis of the acetylated precursor, AAMT. This is typically a two-step process starting from thiosemicarbazide.
Step 1: Synthesis of 2-Amino-5-mercapto-1,3,4-thiadiazole
The foundational 1,3,4-thiadiazole ring is constructed via the cyclization of thiosemicarbazide with carbon disulfide in a basic medium.[3]
Causality of Experimental Choices:
-
Thiosemicarbazide and Carbon Disulfide: These are the fundamental building blocks for the five-membered heterocyclic ring, providing the necessary nitrogen, carbon, and sulfur atoms.
-
Basic Medium (e.g., Potassium Hydroxide): The base is crucial for deprotonating the thiosemicarbazide, facilitating its nucleophilic attack on the electrophilic carbon of carbon disulfide to form a dithiocarbazate intermediate, which then cyclizes.[3]
-
Acidification: The final step involves acidification to protonate the thiolate salt, yielding the desired mercapto-thiadiazole.
Experimental Protocol: Synthesis of 2-Amino-5-mercapto-1,3,4-thiadiazole
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve potassium hydroxide (0.1 mol) in ethanol (100 mL).
-
To this solution, add thiosemicarbazide (0.1 mol).
-
Slowly add carbon disulfide (0.1 mol) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 24 hours.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in water and filter to remove any insoluble impurities.
-
Carefully acidify the filtrate with 10% hydrochloric acid until a pale-yellow precipitate forms.
-
Collect the precipitate by filtration, wash with cold water, and dry to yield 2-amino-5-mercapto-1,3,4-thiadiazole.
Step 2: Acetylation to this compound (AAMT)
The exposed amino group at the 2-position is protected by acetylation. This is a critical step to ensure that the subsequent oxidative chlorination occurs selectively at the mercapto group.
Causality of Experimental Choices:
-
Acetic Acid and Polyphosphoric Acid: This combination provides an effective medium for acetylation.[4] Acetic acid serves as the acetyl source, while polyphosphoric acid acts as both a solvent and a catalyst, promoting the acylation reaction. The high temperature drives the reaction to completion.
-
Pouring over Ice: This step serves two purposes: it quenches the reaction and precipitates the product, which has low solubility in water.
Experimental Protocol: Synthesis of this compound (AAMT) [4]
-
In a glass reaction vessel equipped with a mechanical stirrer and thermometer, charge polyphosphoric acid (190 g) and glacial acetic acid (406 g).
-
Heat the mixture with stirring to 100°C.
-
To the heated, stirred mixture, add 2-amino-5-mercapto-1,3,4-thiadiazole (250 g) in portions.
-
Increase the temperature to 120°C and continue stirring for an additional hour.
-
Cool the reaction mixture to 60°C and then carefully pour it over a sufficient quantity of crushed ice.
-
A precipitate will form. Collect the solid by filtration and air dry to yield the desired this compound.
Table 1: Characterization Data for Key Synthetic Intermediates
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| 2-Amino-5-mercapto-1,3,4-thiadiazole | C₂H₃N₃S₂ | 133.19 | 237-238 | Pale-yellow solid |
| This compound (AAMT) | C₄H₅N₃OS₂ | 175.23 | >290 | White to pale yellow solid |
The Core Transformation: From AAMT to Sulfonamide
The conversion of AAMT to a sulfonamide is a two-part process involving the formation of a sulfonyl chloride intermediate followed by its reaction with an amine (in this case, ammonia).
Oxidative Chlorination: Formation of the Sulfonyl Chloride
This is the most critical step in the synthesis. The mercapto group (-SH) of AAMT is oxidized and chlorinated to form a highly reactive sulfonyl chloride (-SO₂Cl) group. The original synthesis of acetazolamide by Roblin and Clapp involved the use of chlorine gas in an aqueous medium.[5] Modern approaches often utilize alternative, safer, and more controlled oxidizing and chlorinating agents.
Causality of Experimental Choices:
-
Oxidizing and Chlorinating Agents: The combination of an oxidizing agent and a source of chlorine is essential. Chlorine gas, while effective, is hazardous. A common laboratory and industrial alternative is the in-situ generation of the active chlorinating species. For example, passing chlorine gas through an aqueous suspension of the starting material provides the necessary reagents for both oxidation and chlorination.
-
Low Temperature: The reaction is highly exothermic and needs to be carefully controlled at low temperatures (0-5°C) to prevent degradation of the starting material and the product, and to minimize the formation of byproducts.
Experimental Protocol: Synthesis of 2-Acetylamino-1,3,4-thiadiazole-5-sulfonyl chloride
Note: This procedure is based on the principles of the original synthesis of acetazolamide and should be performed with extreme caution in a well-ventilated fume hood.
-
Prepare a suspension of this compound (AAMT) (0.1 mol) in 200 mL of cold water in a three-necked flask equipped with a mechanical stirrer, a thermometer, and a gas inlet tube.
-
Cool the suspension to 0-5°C using an ice-salt bath.
-
Bubble chlorine gas through the stirred suspension at a rate that maintains the temperature below 10°C.
-
Continue the addition of chlorine gas until the reaction mixture becomes a clear, yellowish solution, and then for a further 15 minutes to ensure complete reaction.
-
The product, 2-acetylamino-1,3,4-thiadiazole-5-sulfonyl chloride, will precipitate as a white to off-white solid.
-
Collect the solid by cold filtration, wash with a small amount of ice-cold water, and use immediately in the next step due to its hydrolytic instability.
Ammonolysis: Formation of the Sulfonamide
The final step is the nucleophilic substitution of the chloride on the sulfonyl chloride group with ammonia. This reaction is typically rapid and proceeds in good yield.
Causality of Experimental Choices:
-
Ammonia Source: Aqueous ammonium hydroxide is a readily available and effective source of ammonia for this reaction. An excess is used to drive the reaction to completion and to neutralize the hydrochloric acid byproduct.
-
Low Temperature: The initial addition of the sulfonyl chloride to the ammonia solution is carried out at low temperature to control the exothermic reaction.
-
Acidification: After the reaction is complete, acidification of the reaction mixture protonates the sulfonamide and causes it to precipitate from the solution, allowing for its isolation.
Experimental Protocol: Synthesis of 2-Acetylamino-1,3,4-thiadiazole-2-sulfonamide (Acetazolamide)
-
In a flask, place an excess of concentrated ammonium hydroxide and cool it in an ice bath.
-
To the cold, stirred ammonia solution, add the freshly prepared, moist 2-acetylamino-1,3,4-thiadiazole-5-sulfonyl chloride in small portions, ensuring the temperature remains low.
-
After the addition is complete, continue stirring the mixture in the ice bath for one hour, then allow it to warm to room temperature and stir for an additional two hours.
-
Filter the reaction mixture to remove any unreacted starting material or byproducts.
-
Carefully acidify the filtrate with concentrated hydrochloric acid until the pH is acidic.
-
The product, acetazolamide, will precipitate as a white solid.
-
Collect the product by filtration, wash with cold water, and recrystallize from aqueous ethanol to obtain the pure sulfonamide.
Table 2: Characterization Data for the Final Sulfonamide Product
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| Acetazolamide | C₄H₆N₄O₃S₂ | 222.25 | 258-260 (decomp.) | White crystalline powder |
Visualization of the Synthetic Pathway
Conclusion and Future Perspectives
The synthetic route from this compound to pharmacologically active sulfonamides represents a robust and versatile strategy in medicinal chemistry. The protocols detailed in this guide, while rooted in established chemical principles, offer a framework that is both self-validating and adaptable. By understanding the causality behind each experimental choice, from the selection of reagents to the control of reaction conditions, researchers can troubleshoot and optimize these syntheses for their specific needs.
Future work in this area may focus on the development of greener and more sustainable methods for the oxidative chlorination step, potentially employing solid-supported reagents or catalytic systems to minimize the use of hazardous materials like chlorine gas. Furthermore, the strategic use of AAMT as a precursor can be extended to the synthesis of a diverse library of N-substituted sulfonamides by reacting the sulfonyl chloride intermediate with various primary and secondary amines, opening avenues for the discovery of new therapeutic agents with tailored pharmacological profiles.
References
- Clapp, R. C., & Roblin, R. O. (1951). U.S. Patent No. 2,554,816. Washington, DC: U.S.
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- PubChem. (n.d.). Acetazolamide. National Center for Biotechnology Information.
- PubChem. (n.d.). 5-(Acetylamino)-1,3,4-thiadiazole-2-sulfonyl chloride. National Center for Biotechnology Information.
- Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. The Journal of Organic Chemistry, 74(24), 9287–9291. [Link]
- Serban, G., Stanasel, O., Serban, E., & Bota, S. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Drug Design, Development and Therapy, 12, 1545–1566. [Link]
- Falakshahi, M., Mahmoodi, N. O., Khalili, B., & Poormoradkhan Melal, S. (2023). Modification of Acetazolamide Synthesis: New Derivatives and Investigation of Their Biological Properties.
- Zoumpoulakis, P., Camoutsis, C., Pairas, G., Soković, M., Glamočlija, J., Potamitis, C., & Pitsas, A. (2012). Synthesis of novel sulfonamide-1,2,4-triazoles, 1,3,4-thiadiazoles and 1,3,4-oxadiazoles, as potential antibacterial and antifungal agents. Biological evaluation and conformational analysis studies. Bioorganic & Medicinal Chemistry, 20(4), 1569–1583. [Link]
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- Sharma, V., Kumar, P., & Pathak, D. (2012). Synthesis, characterization, antimicrobial, and pharmacological evaluation of some 2, 5-disubstituted sulfonyl amino 1,3,4-oxadiazole and 2-amino-disubstituted 1,3,4-thiadiazole derivatives. Journal of Advanced Pharmaceutical Technology & Research, 3(3), 168–174. [Link]
- Singh, S., & Sharma, P. C. (2013). METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. International Journal of Pharmaceutical Sciences and Research, 4(1), 79-88. [Link]
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Acylation of 2-amino-5-mercapto-1,3,4-thiadiazole to form 2-Acetylamino-5-mercapto-1,3,4-thiadiazole
An In-Depth Technical Guide to the Acylation of 2-Amino-5-mercapto-1,3,4-thiadiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities, including antimicrobial, anticancer, and antiviral properties.[1][2] A key derivative, 2-amino-5-mercapto-1,3,4-thiadiazole (AMT), serves as a versatile precursor for the synthesis of more complex and pharmacologically active molecules. This guide provides a comprehensive technical overview of a fundamental transformation: the selective N-acylation of AMT to produce 2-acetylamino-5-mercapto-1,3,4-thiadiazole (AAMT). We will delve into the underlying chemical principles, provide validated experimental protocols, and discuss the critical aspects of reaction optimization and product characterization, empowering researchers to confidently and efficiently perform this synthesis.
Introduction: The Strategic Importance of AMT Acylation
2-Amino-5-mercapto-1,3,4-thiadiazole (AMT) is a bifunctional molecule possessing both a primary amino group and a thiol group. This dual reactivity presents both a challenge and an opportunity in synthetic chemistry. The primary challenge lies in achieving regioselective modification—specifically, acylating the amino group while leaving the thiol group intact. The successful N-acylation of AMT is a critical step in the synthesis of various biologically active compounds, including the well-known diuretic and carbonic anhydrase inhibitor, Acetazolamide (a sulfonamide derivative of AAMT).[3]
This guide focuses on the acetylation of AMT as a model acylation reaction. The principles and techniques discussed herein are broadly applicable to acylation with other acylating agents.
Mechanistic Considerations and Regioselectivity
Tautomerism of 2-Amino-5-mercapto-1,3,4-thiadiazole
A crucial aspect influencing the reactivity of AMT is its existence in tautomeric forms: the amino-thiol form and the imino-thione form.[4] While the thiol form contains a nucleophilic mercapto group (-SH), the thione form presents a less nucleophilic thiocarbonyl group (C=S). The equilibrium between these tautomers can be influenced by the solvent and pH. In many conditions, the thione form is significantly populated, which aids in directing acylation towards the more nucleophilic amino group.[5][6]
The Acylation Reaction: A Nucleophilic Substitution
The acylation of the amino group of AMT with an acylating agent like acetic anhydride or acetyl chloride proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the acylating agent. This is followed by the departure of a leaving group (acetate or chloride, respectively) to yield the N-acylated product.
The key to selective N-acylation lies in the relative nucleophilicity of the amino and thiol groups. Generally, the amino group is a stronger nucleophile than the thiol group, particularly under neutral or slightly acidic conditions. This inherent difference in reactivity is the primary driver for the observed regioselectivity.
Caption: Generalized mechanism of N-acylation of AMT.
Optimized Protocols for the Synthesis of this compound
Below are two field-proven methods for the synthesis of AAMT. The choice of method may depend on the available reagents, desired scale, and safety considerations.
Method A: Acetylation using Acetic Acid and Polyphosphoric Acid
This method is effective for achieving high conversion and yields a product of good purity after simple workup.[7]
Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and a reflux condenser, charge polyphosphoric acid (PPA) and glacial acetic acid.
-
Heating: Heat the mixture to 100°C with continuous stirring.
-
Addition of AMT: Once the temperature is stable, cautiously add 2-amino-5-mercapto-1,3,4-thiadiazole in portions.
-
Reaction: Increase the temperature to 120°C and maintain for 1 hour.
-
Workup: Cool the reaction mixture to approximately 60°C and carefully pour it over crushed ice with stirring.
-
Isolation: A precipitate will form. Isolate the solid product by vacuum filtration.
-
Drying: Air-dry the product. The resulting this compound typically has a melting point above 290°C.[7]
Causality Behind Choices:
-
Polyphosphoric Acid (PPA): Acts as both a solvent and a dehydrating agent, driving the equilibrium towards the acylated product.
-
Acetic Acid: Serves as the acetylating agent.
-
High Temperature: Provides the necessary activation energy for the reaction to proceed at a reasonable rate.
-
Ice Quench: Rapidly cools the reaction and precipitates the product, which is sparingly soluble in water.
Method B: Acetylation using Chloroacetyl Chloride in DMF
This method utilizes a more reactive acylating agent and is suitable for smaller scale preparations.[1]
Protocol:
-
Reaction Setup: Dissolve 2-amino-5-mercapto-1,3,4-thiadiazole in dimethylformamide (DMF) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the solution to 0°C in an ice bath.
-
Addition of Acylating Agent: Add chloroacetyl chloride (or acetyl chloride) dropwise to the stirred solution. Caution: This reaction is exothermic.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 8 hours.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove the DMF.
-
Purification: Recrystallize the residue from ethanol to obtain the purified product.
Causality Behind Choices:
-
Chloroacetyl Chloride: A highly reactive acylating agent that allows the reaction to proceed at a lower temperature.
-
DMF: A polar aprotic solvent that effectively dissolves the starting material.
-
Low Temperature Addition: Helps to control the exothermic nature of the reaction and minimize potential side reactions.
Caption: Comparative experimental workflows for AAMT synthesis.
Product Characterization: A Self-Validating System
Confirmation of the successful synthesis and purity of this compound is essential. A combination of spectroscopic techniques should be employed.
| Technique | Expected Observations for AAMT | Rationale |
| ¹H NMR | Appearance of a singlet around 2.2 ppm (acetyl CH₃) and a broad singlet for the NH proton. The signals for the starting material's NH₂ protons will disappear. | Confirms the addition of the acetyl group and the modification of the amino group. |
| FT-IR | Appearance of a strong carbonyl (C=O) absorption band around 1670-1710 cm⁻¹. Presence of an N-H stretching band. | Provides evidence of the newly formed amide functionality. |
| Mass Spec. | The molecular ion peak corresponding to the mass of AAMT (C₄H₅N₃OS₂). | Confirms the correct molecular weight of the product. |
| Melting Point | A sharp melting point above 290°C. | A sharp melting point is indicative of high purity. |
Note: Specific spectral data can be found in chemical databases such as ChemicalBook for comparison.[8]
Conclusion and Future Perspectives
The selective N-acylation of 2-amino-5-mercapto-1,3,4-thiadiazole is a robust and fundamental transformation for the synthesis of a plethora of biologically active molecules. By understanding the underlying principles of reactivity and tautomerism, and by employing validated protocols, researchers can efficiently produce this compound and its analogues. This foundational knowledge is critical for professionals in drug discovery and development, enabling the exploration of new chemical space and the creation of novel therapeutics based on the versatile 1,3,4-thiadiazole scaffold.
References
- Li, W.-Y., Song, Y., Chen, H.-B., & Yang, W.-L. (2014). Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives.
- PrepChem. (n.d.). Preparation of 2-acetamido-5-mercapto-1,3,4-thiadiazole.
- Google Patents. (1959). Process for preparing 2-amino-5-mercapto-1,3,4-thiadiazole. US2891961A.
- Al-Ghorbani, M., Chebil, A., Al-Ramadhani, A., Al-Salahi, R., & Al-Odayni, A.-B. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5441. [Link]
- Al-Ghorbani, M., Chebil, A., Al-Ramadhani, A., Al-Salahi, R., & Al-Odayni, A.-B. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. PubMed. [Link]
- METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. (n.d.).
- ChemInform Abstract: Tautomerism of 2,5-Dimercapto-1,3,4-thiadiazole and Synthesis of Thiadiazoloacridines. (2010).
- Masoumi, H., Khazalpour, S., & Jamshidi, M. (2023). Electrochemical study of 2-amino-5-mercapto-1,3,4-thiadiazole in the absence and presence of p-benzoquinone. Royal Society of Chemistry. [Link]
- Article - Synthesis and Preliminary Antimicrobial Study of 2-Amino-5-Mercapto-1,3,4-Thiadiazole Derivatives. (2017). Digital Repository. [Link]
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- Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives. (2014).
- Synthesis, Characterization and Biological Activates Studies of some New Derivatives From 2-aminoo-5-mercapto-1, 3, 4-thiadiazole. (n.d.).
- Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole. (2024). MDPI. [Link]
- Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4. (2024).
- Selective N-terminal acylation of peptides and proteins with a Gly-His tag sequence. (2018). Semantic Scholar. [Link]
- Selective N-terminal acylation of peptides and proteins with a Gly-His tag sequence. (2018).
- Synthesis of New 1,3,4-Thiadiazole Derivatives Containing of Morpholine Ring. (n.d.).
- Ab initio study of the tautomerism of 2,5-substituted diazoles. (2010).
- Fast and selective labeling of N-terminal cysteines at neutral pH via thiazolidino boronate form
- Selective N-terminal acylation of peptides and proteins with a Gly-His tag sequence. (2018). NIH. [Link]
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- A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Deriv
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Methodological & Application
Application Note: A Stability-Indicating HPLC Method for the Analysis of 2-Acetylamino-5-mercapto-1,3,4-thiadiazole
Abstract
This application note presents a detailed, robust, and stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-Acetylamino-5-mercapto-1,3,4-thiadiazole (AAMT). AAMT is a key intermediate and a known impurity in the synthesis of several pharmaceutical compounds, most notably Acetazolamide.[1] The accurate quantification of AAMT is critical for ensuring the purity, safety, and efficacy of active pharmaceutical ingredients (APIs). This document provides a comprehensive protocol developed from established analytical methodologies for structurally related compounds, ensuring scientific integrity and field-proven reliability. The method is designed for researchers, quality control analysts, and drug development professionals.
Introduction and Scientific Rationale
This compound (AAMT), also known as Acetazolamide Impurity C[1], is a heterocyclic compound featuring a thiadiazole core. The thiadiazole ring is a privileged structure in medicinal chemistry, found in numerous compounds with diverse pharmacological activities.[2] AAMT itself is a crucial building block and a potential process-related impurity in the manufacturing of drugs like Acetazolamide, a carbonic anhydrase inhibitor.[3] Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), mandate the monitoring and control of such impurities in pharmaceutical products.[4]
Therefore, a validated, stability-indicating analytical method is essential to resolve AAMT from its potential degradants and other related substances. A stability-indicating method is one that can accurately measure the analyte of interest without interference from degradation products, impurities, or excipients. This ensures that the true stability of a drug substance or product can be determined.[5]
The method detailed herein is a reversed-phase HPLC (RP-HPLC) protocol. RP-HPLC is the predominant technique for the analysis of small organic molecules like AAMT due to its versatility, high resolution, and compatibility with UV detection. The selection of a C18 stationary phase provides a nonpolar environment that effectively retains AAMT and related compounds, allowing for separation based on their hydrophobicity. The mobile phase, a buffered aqueous-organic mixture, is optimized to achieve efficient elution and sharp peak shapes. The causality behind this choice lies in the ability to precisely control retention and selectivity by modulating the organic modifier concentration and the pH of the aqueous phase.
Materials and Methods
Instrumentation and Equipment
-
HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™).
-
Analytical balance (0.01 mg readability).
-
pH meter.
-
Sonicator bath.
-
Volumetric flasks and pipettes (Class A).
-
Syringe filters (0.45 µm, Nylon or PVDF).
Reagents and Chemicals
-
This compound (AAMT) reference standard (Purity ≥99.0%).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Potassium dihydrogen phosphate (KH₂PO₄) (Analytical grade).
-
Phosphoric acid (H₃PO₄) (Analytical grade).
-
Water (Deionized, 18.2 MΩ·cm or HPLC grade).
Chromatographic Conditions
The following conditions are based on established methods for the separation of Acetazolamide and its impurities, which have been demonstrated to be effective for AAMT.[2][4]
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | The long C18 column provides high resolving power necessary to separate the main analyte from closely eluting impurities and degradation products. |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer (pH 3.0) | The acidic buffer suppresses the ionization of silanol groups on the silica support, minimizing peak tailing. It also ensures consistent ionization state of the analyte. |
| Mobile Phase B | Acetonitrile | Acetonitrile is a common organic modifier in RP-HPLC, offering low viscosity and UV transparency. |
| Gradient Elution | See Table 2 for details | A gradient program allows for the elution of a wider range of compounds with varying polarities and ensures that late-eluting impurities are effectively washed from the column. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and chromatographic efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times and peak shapes. |
| Detection Wavelength | 265 nm | This wavelength is selected based on the UV absorbance maxima of the structurally similar Acetazolamide and provides good sensitivity for AAMT.[2][6] |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity with the risk of column overloading. |
| Run Time | 30 minutes | Sufficient time to elute the main peak and any potential post-eluting degradation products. |
Table 1: Recommended HPLC Chromatographic Conditions.
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 20.0 | 50 | 50 |
| 25.0 | 5 | 95 |
| 28.0 | 5 | 95 |
| 28.1 | 95 | 5 |
| 30.0 | 95 | 5 |
Table 2: Gradient Elution Program.
Experimental Protocols
Preparation of Solutions
-
Mobile Phase A (Buffer Preparation): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Diluent: Prepare a mixture of Mobile Phase A and Acetonitrile in a 50:50 (v/v) ratio.
-
Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of AAMT reference standard into a 100 mL volumetric flask. Add approximately 70 mL of diluent and sonicate for 5 minutes to dissolve. Dilute to volume with diluent and mix well.
-
Working Standard Solution (10 µg/mL): Pipette 10.0 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with diluent.
Sample Preparation Protocol
-
For Bulk Drug Substance: Accurately weigh approximately 10 mg of the AAMT sample into a 100 mL volumetric flask. Prepare the sample solution following the same procedure as the Standard Stock Solution. Further dilute as necessary to fall within the calibration range.
-
For Pharmaceutical Formulations: The sample preparation will depend on the dosage form. For a tablet, a typical procedure would involve grinding a representative number of tablets, weighing a portion of the powder equivalent to a target amount of the active ingredient, and extracting with the diluent using sonication, followed by centrifugation and filtration. Method validation would be required for the specific formulation.
System Suitability Testing (SST)
Before initiating any analysis, the chromatographic system must meet predefined performance criteria. This ensures the system is operating correctly.
-
Procedure: Inject the Working Standard Solution (10 µg/mL) five replicate times.
-
Acceptance Criteria:
-
Tailing Factor (Asymmetry Factor): Not more than 2.0 for the AAMT peak.
-
Theoretical Plates (N): Not less than 2000 for the AAMT peak.
-
Relative Standard Deviation (RSD) for Peak Area: Not more than 2.0% for the five replicate injections.
-
Analytical Procedure Workflow
Caption: General workflow for the HPLC analysis of AAMT.
Method Validation and Stability-Indicating Aspects
To qualify as "stability-indicating," the analytical method must be validated according to ICH guidelines (Q2(R1)). A crucial part of this validation is the forced degradation study.
Forced Degradation Protocol
The objective of forced degradation is to intentionally degrade the AAMT sample under various stress conditions to produce potential degradation products.[7] The developed HPLC method must then demonstrate the ability to separate the intact AAMT peak from all formed degradant peaks.
-
Acid Hydrolysis: Dissolve AAMT in diluent and add 1N HCl. Heat at 60 °C for a specified time (e.g., 4 hours). Cool, neutralize with 1N NaOH, and dilute to the target concentration.
-
Base Hydrolysis: Dissolve AAMT in diluent and add 1N NaOH. Keep at room temperature for a specified time (e.g., 2 hours). Cool, neutralize with 1N HCl, and dilute to the target concentration.
-
Oxidative Degradation: Dissolve AAMT in diluent and add 3% H₂O₂. Keep at room temperature for a specified time (e.g., 6 hours). Dilute to the target concentration.
-
Thermal Degradation: Expose solid AAMT powder to 105 °C for 24 hours. Dissolve the stressed powder in diluent to the target concentration.
-
Photolytic Degradation: Expose a solution of AAMT to UV light (254 nm) and visible light in a photostability chamber as per ICH Q1B guidelines.
After exposure, all stressed samples should be analyzed by the proposed HPLC method. The chromatograms should be evaluated for peak purity of the AAMT peak using a PDA detector to ensure no co-eluting peaks are present. The mass balance should also be calculated to account for the degraded material.[4]
Caption: Workflow for the forced degradation study.
Conclusion
The RP-HPLC method described in this application note provides a reliable and robust framework for the quantitative determination of this compound and for monitoring its stability. The methodology is grounded in scientifically validated principles for related pharmaceutical compounds, ensuring a high degree of confidence in its performance. By implementing the detailed protocols for sample preparation, chromatographic analysis, and forced degradation studies, laboratories in research and quality control environments can achieve accurate and reproducible results, contributing to the overall quality and safety of pharmaceutical products.
References
- Al-Ghamdi, S. A., et al. (2013). A stability-indicating first-derivative spectrophotometric assay of acetazolamide and its use in dissolution and kinetic studies. J Clin Pharm Ther, 18(2), 97-101.
- Rao, B. M., et al. (2010). A validated stability-indicating LC method for acetazolamide in the presence of degradation products and its process-related impurities. J Pharm Biomed Anal, 52(1), 153-9.
- Patel, S., & Patel, N. (2020). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING RELATED SUBSTANCE METHOD FOR ACETAZOLAMIDE TABLETS. Journal of Medical and Pharmaceutical and Allied Sciences.
- El-Gindy, A., et al. (2010). Validated Stability indicating Spectrophotometric Method for the Determination of Acetazolamide in Dosage Forms through Complex Formation with Palladium (II). International Journal of Pharmaceutical Sciences and Research.
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- Google Patents. (1959). Process for preparing 2-amino-5-mercap-to-1, 3, 4-thiadiazole. patents.google.com.
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- SIELC Technologies. (n.d.). Separation of 2-Amino-1,3,4-thiadiazole on Newcrom R1 HPLC column. sielc.com.
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- Kamkhede, D. B. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate.
- Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry.
- ResearchGate. (n.d.). The UV-Vis spectra of 2,5-dimercapto-1,3,4-thiadiazole (BT) monomer and... researchgate.net.
- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
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Application Notes and Protocols: Elucidation of 2-Acetylamino-5-mercapto-1,3,4-thiadiazole Structure by NMR Spectroscopy
Introduction: The Significance of 2-Acetylamino-5-mercapto-1,3,4-thiadiazole (AAMT) in Medicinal Chemistry
This compound (AAMT) is a heterocyclic compound of significant interest in the field of drug discovery and development. As a derivative of the 2-amino-5-mercapto-1,3,4-thiadiazole scaffold, it serves as a crucial intermediate in the synthesis of various biologically active molecules. The 1,3,4-thiadiazole ring is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. AAMT is a precursor to compounds such as Methazolamide, a carbonic anhydrase inhibitor used in the treatment of glaucoma.[1][2][3]
Given its role as a key building block, the unequivocal structural confirmation of AAMT is paramount to ensure the identity, purity, and quality of downstream pharmaceutical products. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful analytical technique for the unambiguous elucidation of molecular structures in solution. This application note provides a comprehensive guide and detailed protocols for the structural characterization of AAMT using one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR techniques. A critical focus is placed on understanding the tautomeric equilibrium inherent to this molecule and its manifestation in the NMR spectra.
The Challenge of Tautomerism in AAMT
A key structural feature of this compound is its potential to exist in different tautomeric forms, primarily the thiol and thione forms. This equilibrium is influenced by factors such as the solvent, temperature, and pH. The interconversion between these tautomers can lead to dynamic effects in the NMR spectra, including broadened peaks or the presence of multiple sets of signals. Theoretical and experimental studies on related mercapto-substituted thiadiazoles have often shown a predominance of the thione tautomer.[4][5][6] Understanding this phenomenon is crucial for accurate spectral interpretation.
Part 1: Experimental Protocols
Synthesis of this compound
AAMT can be synthesized from its parent amine, 2-amino-5-mercapto-1,3,4-thiadiazole, through a straightforward acetylation reaction.
Protocol:
-
To a stirred solution of 2-amino-5-mercapto-1,3,4-thiadiazole (1 eq.) in a suitable solvent such as acetic acid, add acetic anhydride (1.2 eq.) dropwise at room temperature.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the resulting precipitate by filtration, wash thoroughly with water, and dry under vacuum to yield this compound.
NMR Sample Preparation
The quality of the NMR data is highly dependent on proper sample preparation.
Protocol:
-
Weigh approximately 10-15 mg of the purified and dried AAMT.
-
Transfer the solid to a clean, dry NMR tube.
-
Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent due to its high dissolving power for polar compounds and its ability to facilitate the observation of exchangeable protons (NH and SH).
-
Cap the NMR tube and gently vortex or sonicate until the sample is completely dissolved. Ensure a homogeneous solution.
-
If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.
Part 2: NMR Data Acquisition and Interpretation
The following sections detail the expected NMR spectra for AAMT and the rationale for the signal assignments. The chemical shifts are predicted based on the analysis of structurally similar compounds and general principles of NMR spectroscopy.
Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)
The ¹H NMR spectrum of AAMT is expected to show three distinct signals corresponding to the acetyl methyl protons, the amide proton, and the thiol/thione proton.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 2.15 | Singlet | 3H | CH₃ | The methyl protons of the acetyl group are in a typical range for an acetamide. |
| ~ 12.5 | Broad Singlet | 1H | NH | The amide proton is expected to be significantly deshielded due to the electron-withdrawing nature of the carbonyl group and the thiadiazole ring. Its broadness is indicative of exchange with residual water or quadrupolar broadening from the adjacent nitrogen. |
| ~ 13.8 | Broad Singlet | 1H | SH / NH (thione) | This highly deshielded and broad signal is characteristic of the proton on the sulfur atom (thiol form) or the nitrogen atom (thione form). Its chemical shift can be highly variable and concentration-dependent. The significant downfield shift suggests strong hydrogen bonding or predominance of the thione tautomer.[7] |
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 22.5 | CH₃ | The methyl carbon of the acetyl group. |
| ~ 158.0 | C2 (thiadiazole) | The carbon atom of the thiadiazole ring attached to the acetylamino group. Its chemical shift is influenced by the electronegative nitrogen atoms and the substituent. |
| ~ 168.0 | C=O | The carbonyl carbon of the acetyl group, in a typical range for an amide. |
| ~ 175.0 | C5 (thiadiazole) | The carbon atom of the thiadiazole ring bonded to the sulfur atom. In the thione tautomer, this would be a thiocarbonyl (C=S) carbon, which typically resonates further downfield. |
2D NMR for Unambiguous Assignment
To confirm the assignments and elucidate the connectivity within the molecule, 2D NMR experiments are indispensable.
The COSY experiment reveals proton-proton couplings. For AAMT, no cross-peaks are expected in the COSY spectrum as there are no vicinal or geminal protons. This lack of correlation provides evidence for the isolated nature of the proton spin systems.
The HSQC experiment correlates protons with their directly attached carbons.
-
A cross-peak is expected between the proton signal at ~2.15 ppm and the carbon signal at ~22.5 ppm, confirming the assignment of the acetyl CH₃ group.
-
The NH and SH/NH protons will not show correlations in a standard HSQC experiment as they are not directly bonded to carbon.
The HMBC experiment shows correlations between protons and carbons over two to three bonds, which is crucial for establishing the connectivity of the molecular fragments.
-
From the CH₃ protons (~2.15 ppm): A strong correlation is expected to the carbonyl carbon (~168.0 ppm), confirming the acetyl group.
-
From the NH proton (~12.5 ppm): A correlation to the carbonyl carbon (~168.0 ppm) and to the C2 carbon of the thiadiazole ring (~158.0 ppm) would be expected. This would definitively link the acetyl group to the thiadiazole ring via the nitrogen atom.
Part 3: Visualizing the Structural Elucidation Workflow
The logical flow of the NMR analysis can be visualized as follows:
Figure 1: Workflow for the structural elucidation of AAMT by NMR.
The molecular structure of AAMT and the key through-bond correlations that would be observed in an HMBC experiment are depicted below.
Figure 2: Key HMBC correlations for AAMT (Thione form).
Conclusion
NMR spectroscopy provides a robust and definitive method for the structural elucidation of this compound. A combination of ¹H, ¹³C, and 2D NMR experiments allows for the complete assignment of all proton and carbon signals, confirming the molecular connectivity. The characteristic chemical shifts of the exchangeable NH and SH/NH protons, along with the carbon chemical shifts of the thiadiazole ring, offer insights into the predominant tautomeric form in solution, which is likely the thione tautomer in DMSO-d₆. The protocols and spectral interpretations outlined in this application note serve as a valuable resource for researchers in pharmaceutical and chemical analysis, ensuring the accurate characterization of this important synthetic intermediate.
References
- Li, W.-Y., et al. (2014). Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives. Heterocyclic Communications, 20(1), 33-36.
- Masoumi, H., et al. (2023). Electrochemical study of 2-amino-5-mercapto-1,3,4-thiadiazole in the absence and presence of p-benzoquinone. RSC Advances, 13(1), 1-12.
- Foroumadi, A., et al. (2015). N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents. Iranian Journal of Pharmaceutical Research, 14(3), 833–840.
- PubChem. (n.d.). Methazolamide. National Center for Biotechnology Information.
- PubChem. (n.d.). 2-Amino-5-mercapto-1,3,4-thiadiazole. National Center for Biotechnology Information.
- AA Pharma Inc. (2010). Methazolamide Product Monograph.
- Pop, R., et al. (2015). Theoretical considerations regarding the thione-thiol tautomerism in 2-(5-mercapto-1,3,4-thiadiazol-2-ylthio)acetic acid. Acta Chimica Slovenica, 62(1), 8-14.
- Al-Obaidi, N. J., & Al-Bayati, R. I. (2014). Synthesis and Characterization of 2-(5-mercapto-1,3,4-thiadiazol-2-yl)isoindoline-1,3-dione and its Metal Complexes. AL-Qadisiyha Journal For Science, 19(4).
- GSRs. (n.d.). N-(5-MERCAPTO-1,3,4-THIADIAZOL-2-YL)ACETAMIDE.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0029739).
- Royal Society of Chemistry. (n.d.). Supporting Information.
- precisionFDA. (n.d.). N-(5-MERCAPTO-1,3,4-THIADIAZOL-2-YL)ACETAMIDE.
- SIELC Technologies. (2018). This compound.
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- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
Application Note: Structural Elucidation of 2-Acetylamino-5-mercapto-1,3,4-thiadiazole using Fourier Transform Infrared (FTIR) Spectroscopy
Abstract
This application note provides a comprehensive guide to the analysis of 2-Acetylamino-5-mercapto-1,3,4-thiadiazole (AAMT), a key pharmaceutical intermediate, using Fourier Transform Infrared (FTIR) spectroscopy. We delve into the structural nuances of AAMT, particularly its thione-thiol and amide-imidol tautomerism, and elucidate how FTIR serves as a rapid, non-destructive tool for confirming its molecular structure and identifying its predominant tautomeric form in the solid state. This guide offers a detailed interpretation of the vibrational spectra, a validated step-by-step protocol for sample analysis using the KBr pellet technique, and expert insights into the causality behind experimental choices, making it an essential resource for researchers, analytical scientists, and professionals in drug development and quality control.
Introduction: The Analytical Challenge of AAMT
This compound (AAMT) is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a precursor in the synthesis of various pharmaceutical agents, including heterocyclic sulfonamides.[1] The structural integrity and purity of such intermediates are paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). Fourier Transform Infrared (FTIR) spectroscopy is an indispensable analytical technique in pharmaceutical development, offering a molecular "fingerprint" that provides detailed information about a sample's chemical structure and functional groups.[2][3][4]
A unique characteristic of AAMT and related 1,3,4-thiadiazole derivatives is their capacity to exist in different tautomeric forms.[5][6] Tautomers are structural isomers that readily interconvert, and their equilibrium can be influenced by factors such as physical state (solid vs. solution) and solvent polarity. For AAMT, two primary tautomeric equilibria are possible: the thione-thiol equilibrium at the C5 position and the amide-imidol equilibrium of the acetylamino group at the C2 position. Understanding the predominant form is crucial, as it governs the molecule's chemical reactivity and biological interactions. FTIR spectroscopy is exceptionally sensitive to the vibrational modes of the bonds involved in these equilibria (C=S, S-H, C=O, O-H, N-H), making it the ideal tool for this structural investigation.[7][8]
Molecular Structure and Tautomeric Equilibria
The chemical structure of AAMT allows for two significant tautomeric shifts. The primary equilibrium involves the migration of a proton between the sulfur atom at position 5 and the nitrogen atom at position 4, resulting in a thiol-thione equilibrium. A secondary equilibrium can occur within the acetylamino side chain, leading to an amide-imidol form.
Figure 1: Tautomeric equilibria of this compound.
Spectroscopic evidence strongly suggests that in the solid state, AAMT predominantly exists in the amide-thione form. This is inferred from the presence of characteristic N-H and C=O stretching vibrations and the absence of a distinct S-H signal in the FTIR spectrum.
Interpreting the FTIR Spectrum of AAMT
The FTIR spectrum of AAMT is rich with information. Each peak corresponds to the vibration of specific chemical bonds. The accurate assignment of these peaks is key to structural confirmation.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group Assignment | Comments |
| 3300 - 3100 | N-H Stretching | Acetylamino group (-NH-C=O) and Thiadiazole ring (-NH-) | A broad band often indicates hydrogen bonding. In the thione tautomer, this region includes contributions from both the amide N-H and the ring N-H.[9][10] |
| ~2550 | S-H Stretching | Mercapto group (-SH) | This peak is characteristic of the thiol tautomer. Its absence or very weak intensity in the spectrum of solid AAMT is strong evidence for the predominance of the thione form.[11] |
| 1750 - 1650 | C=O Stretching (Amide I) | Acetylamino group (-NH-C=O ) | A strong, sharp absorption in this region is a key indicator of the amide group. Its position can be influenced by hydrogen bonding.[10] |
| 1640 - 1610 | C=N Stretching | 1,3,4-Thiadiazole Ring | This stretching vibration is characteristic of the heterocyclic ring structure.[12][13] |
| 1570 - 1510 | N-H Bending (Amide II) | Acetylamino group (-NH -C=O) | This band results from a combination of N-H in-plane bending and C-N stretching vibrations. Its presence, along with the Amide I band, confirms the acetylamino moiety. |
| 1300 - 1200 | C-N Stretching (Amide III) | Acetylamino group (-NH-C -N) | This band is typically weaker than Amide I and II but is another useful marker for the amide functionality. |
| 1180 - 1050 | C=S Stretching | Thione group (>N-C=S ) | The thione group gives rise to absorptions in the fingerprint region. These bands can be coupled with other vibrations, but their presence supports the thione tautomer. |
| 750 - 650 | C-S Stretching | 1,3,4-Thiadiazole Ring | Vibrations associated with the carbon-sulfur bonds within the heterocyclic ring.[13] |
Validated Protocol for FTIR Analysis of AAMT
This protocol describes the preparation of a potassium bromide (KBr) pellet, a classic and reliable method for obtaining high-quality FTIR spectra of solid samples.[14][15] The primary advantage of this technique is that KBr is transparent in the mid-infrared range, providing a clear spectral window for the analyte.
Principle
The solid AAMT sample is finely ground and intimately mixed with spectroscopic-grade KBr powder. The mixture is then pressed under high pressure to form a thin, transparent pellet through which the infrared beam can pass. The resulting transmission spectrum provides a quantitative measure of the infrared absorption at different frequencies.[16]
Instrumentation and Materials
-
Fourier Transform Infrared (FTIR) Spectrometer
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
Vacuum pump (recommended)
-
Oven or heat lamp
-
Analytical balance
-
Spatulas and weighing paper
-
This compound (AAMT) sample
-
Potassium Bromide (KBr), spectroscopic grade
Experimental Workflow
Figure 2: Workflow for FTIR analysis of AAMT via the KBr pellet method.
Step-by-Step Methodology
-
Instrument Preparation (Self-Validation):
-
Rationale: Ensuring the instrument is free from atmospheric interference is critical for obtaining a clean spectrum. Water vapor and carbon dioxide have strong IR absorptions that can mask sample peaks.
-
Action: Ensure the sample compartment of the FTIR spectrometer is clean and dry. If available, purge the instrument with dry nitrogen or air for at least 15 minutes.
-
Action: Record a background spectrum. This spectrum of the empty beam path will be automatically subtracted from the sample spectrum to remove contributions from the atmosphere.
-
-
Sample Preparation (KBr Pellet):
-
Rationale: Moisture is the primary enemy of KBr pellets, as it can cause fogging and introduces a broad O-H absorption band that obscures the 3600-3200 cm⁻¹ region. Thorough grinding ensures that the sample particle size is smaller than the wavelength of the IR radiation, minimizing light scattering and producing sharp, well-defined peaks.
-
Action: Place a small amount of spectroscopic grade KBr in an oven at ~110°C for at least 2 hours to ensure it is completely dry. Store in a desiccator.
-
Action: On an analytical balance, weigh approximately 1-2 mg of the AAMT sample and 150-200 mg of the dried KBr. The concentration of the sample should be between 0.5% and 1.5%.[14][15]
-
Action: Transfer the AAMT and KBr to a clean, dry agate mortar. Gently grind the mixture with the pestle for 3-5 minutes until a fine, homogenous powder is obtained.
-
Action: Carefully transfer the powder into the collar of a pellet-forming die. Distribute the powder evenly.
-
Action: Place the die assembly into a hydraulic press. It is advisable to connect the die to a vacuum pump for 1-2 minutes to remove trapped air, which helps in forming a clearer pellet.
-
Action: Apply pressure of approximately 8-10 metric tons for about 2 minutes. Release the pressure slowly.
-
Action: Carefully extract the die from the press and retrieve the transparent or translucent KBr pellet. A high-quality pellet should look like a small, clear window.
-
-
Data Acquisition:
-
Rationale: Signal-to-noise ratio is improved by co-adding multiple scans. A resolution of 4 cm⁻¹ is standard for most qualitative and quantitative analyses, providing a good balance between spectral detail and measurement speed.[3]
-
Action: Place the KBr pellet into the sample holder in the spectrometer's beam path.
-
Action: Set the data acquisition parameters. Typical settings are:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16 to 32 scans
-
-
Action: Initiate the scan to acquire the FTIR spectrum of AAMT.
-
Conclusion and Broader Applications
FTIR spectroscopy is a powerful, efficient, and definitive technique for the structural characterization of this compound. This application note has demonstrated that through careful sample preparation and spectral interpretation, one can not only confirm the presence of all requisite functional groups but also deduce the predominant tautomeric form of the molecule in the solid state. The provided protocol, emphasizing the KBr pellet method, offers a validated and reliable workflow for obtaining high-quality, reproducible spectra.
For researchers and professionals in the pharmaceutical industry, this method serves as a cornerstone for:
-
Identity Confirmation: Verifying the structure of raw materials and synthesized intermediates.
-
Quality Control: Ensuring batch-to-batch consistency and detecting impurities.
-
Stability Studies: Monitoring for degradation by observing changes in the FTIR fingerprint over time.
-
Process Analytical Technology (PAT): Implementing real-time monitoring of chemical reactions involving AAMT.[3]
By integrating this FTIR methodology into analytical workflows, laboratories can enhance the accuracy, efficiency, and reliability of their characterization processes for AAMT and related heterocyclic compounds.
References
- Gong, Y., Chen, X., Wu, W. (2024). Application of Fourier transform infrared (FTIR) spectroscopy in sample preparation: Material characterization and mechanism investigation.
- MDPI. (n.d.). Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. MDPI.
- Northern Illinois University. (n.d.). Sample preparation for FT-IR. Department of Chemistry and Biochemistry.
- ResearchGate. (n.d.). Infrared spectra of the synthesised 1,3,4 thiadiazole derivative A1....
- Royal Society of Chemistry. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Publishing.
- Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
- Chemical Methodologies. (n.d.). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their.
- Al-Ostath, G. A., et al. (2024). Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4. Egyptian Journal of Chemistry.
- PubMed Central. (2025). Design and Synthesis of Thiadiazole Derivatives as Dual EGFR/COX‑2 Inhibitors with Anticancer and Anti-inflammatory Activities.
- Specac Ltd. (2025). Using FTIR Spectroscopy to Streamline Pharmaceutical Formulation Processes.
- ResearchGate. (n.d.). Fourier transform infrared (FTIR) spectra of 2‐amino‐5‐mercapto‐1,3,4‐thiadiazole (AMT), DOPO, and VAP.
- Google Patents. (n.d.). Process for preparing 2-amino-5-mercap-to-1, 3, 4-thiadiazole.
- PrepChem.com. (n.d.). Preparation of 2-acetamido-5-mercapto-1,3,4-thiadiazole.
- PubMed. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. National Institutes of Health.
- Springer. (n.d.). The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol.
- ResearchGate. (2025). Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives.
- ResearchGate. (2025). ChemInform Abstract: Tautomerism of 2,5-Dimercapto-1,3,4-thiadiazole and Synthesis of Thiadiazoloacridines.
- ResearchGate. (n.d.). Synthesis, Characterization and Biological Activates Studies of some New Derivatives From 2-aminoo-5-mercapto-1, 3, 4-thiadiazole.
- National Institutes of Health. (n.d.). Electrochemical study of 2-amino-5-mercapto-1,3,4-thiadiazole in the absence and presence of p-benzoquinone.
- National Institutes of Health. (n.d.). N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents.
- Semantic Scholar. (n.d.). Theoretical Considerations Regarding the Thione-thiol Tautomerism in 2-(5-mercapto-1,3,4-thiadiazol-2-ylthio)acetic Acid.
- MDPI. (2024). Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole.
- ResearchGate. (2015). (PDF) Theoretical Considerations Regarding the Thione-thiol Tautomerism in 2-(5-mercapto-1,3,4-thiadiazol-2-ylthio)acetic Acid.
- Royal Society of Chemistry. (n.d.). Electrochemical study of 2-amino-5-mercapto-1,3,4-thiadiazole in the absence and presence of p-benzoquinone.
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- 5. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes & Protocols: Determining the Antimicrobial Activity of 2-Acetylamino-5-mercapto-1,3,4-thiadiazole
Prepared by: Gemini, Senior Application Scientist
Introduction: The Rationale for Testing 2-Acetylamino-5-mercapto-1,3,4-thiadiazole (AAMT)
The 1,3,4-thiadiazole heterocyclic core is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological potential.[1][2] This scaffold is present in numerous compounds exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4] Specifically, derivatives of 2-amino-5-mercapto-1,3,4-thiadiazole have been a focus of synthesis and antimicrobial evaluation, suggesting that this structural motif is a promising starting point for the development of new anti-infective agents.[5][6][7][8] The title compound, this compound (AAMT), is a derivative of this promising scaffold.
Evaluating the antimicrobial efficacy of novel compounds like AAMT is a critical step in drug discovery. The primary objective is to determine the lowest concentration of the agent that can inhibit bacterial growth, known as the Minimum Inhibitory Concentration (MIC) , and the lowest concentration that can kill the bacteria, the Minimum Bactericidal Concentration (MBC) .[9][10][11] These two parameters provide a foundational understanding of the compound's potency and its potential as either a bacteriostatic (growth-inhibiting) or bactericidal (killing) agent.[12]
This document provides a detailed protocol for determining the MIC and MBC of AAMT using the broth microdilution method. This method is a gold standard in antimicrobial susceptibility testing (AST), recommended by regulatory bodies such as the Clinical and Laboratory Standards Institute (CLSI) for its reproducibility and quantitative results.[13][14] Adherence to these standardized protocols is paramount for generating reliable and comparable data.[14]
Foundational Protocols: MIC and MBC Determination
The following sections detail the step-by-step procedures for evaluating the antimicrobial activity of AAMT. The workflow is divided into three main stages: preparation of reagents, determination of the MIC, and the subsequent determination of the MBC.
Critical Prerequisite: Preparation of Reagents and Inoculum
Accurate and consistent preparation is the bedrock of a reproducible antimicrobial assay. Each component must be carefully prepared and standardized.
2.1.1. AAMT Stock Solution The solubility of the test compound dictates the choice of solvent. Many thiadiazole derivatives are soluble in Dimethyl sulfoxide (DMSO).[3]
-
Rationale: A high-concentration stock solution is necessary to ensure that the final concentration of the solvent in the assay is minimal (<1%), preventing any intrinsic antimicrobial or inhibitory effects from the solvent itself.
-
Procedure:
-
Accurately weigh a precise amount of AAMT powder. Note the purity of the compound if available.[15]
-
Dissolve the AAMT in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL or ~100x the highest anticipated MIC).
-
Ensure the compound is fully dissolved. The stock solution should be prepared fresh on the day of the experiment or stored at an appropriate temperature (e.g., -20°C) in small aliquots to avoid freeze-thaw cycles.
-
2.1.2. Bacterial Strains and Growth Media Standardized testing requires the use of quality control (QC) reference strains as specified by CLSI, such as Staphylococcus aureus ATCC 29213 (Gram-positive) and Escherichia coli ATCC 25922 (Gram-negative).
-
Rationale: QC strains have well-defined susceptibility profiles and ensure the assay is performing correctly. Mueller-Hinton Broth (MHB) is the internationally recommended medium for routine susceptibility testing as it has minimal batch-to-batch variation and does not inhibit most common antimicrobials.[11][16]
-
Procedure:
-
Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) for the assay.
-
From a frozen stock, streak the desired bacterial strains onto a non-selective agar plate (e.g., Tryptic Soy Agar or Blood Agar) and incubate for 18-24 hours at 37°C to obtain fresh, isolated colonies.
-
2.1.3. Preparation of Standardized Bacterial Inoculum The final density of the bacterial inoculum is one of the most critical variables in susceptibility testing.
-
Rationale: A standardized inoculum ensures that the results are comparable across different experiments and laboratories. The 0.5 McFarland turbidity standard corresponds to a bacterial suspension of approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL.[10][11] This suspension is then diluted to achieve the final target inoculum in the assay wells.
-
Procedure:
-
Select 3-5 well-isolated colonies from the fresh agar plate.
-
Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).
-
Vortex thoroughly to create a smooth suspension.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard by adding more bacteria or more saline. This can be done visually against a white background with contrasting black lines or with a spectrophotometer/nephelometer.[10][11]
-
Within 15 minutes of standardization, perform a final dilution. Dilute the adjusted suspension 1:150 in MHB. This intermediate dilution will contain approximately 1 x 10⁶ CFU/mL.[11] The final 1:2 dilution during inoculation into the assay plate will yield the target concentration of 5 x 10⁵ CFU/mL .
-
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution assay is performed in a 96-well microtiter plate to determine the MIC.
Materials:
-
AAMT stock solution
-
Standardized bacterial inoculum (at ~1 x 10⁶ CFU/mL)
-
Sterile, 96-well round-bottom microtiter plates
-
Sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Multichannel pipette
Workflow:
Step-by-Step Methodology:
-
Plate Preparation: Add 100 µL of sterile MHB to wells in columns 2 through 12 of a 96-well plate.[15]
-
Compound Addition: Prepare a working solution of AAMT at twice the highest desired final concentration in MHB. Add 200 µL of this solution to the wells in column 1.
-
Serial Dilution: Using a multichannel pipette, mix the contents of column 1 thoroughly. Transfer 100 µL from column 1 to column 2. Mix column 2 and repeat this two-fold serial dilution across the plate to column 10.[10] After mixing column 10, withdraw 100 µL and discard it.[10][15]
-
Causality Check: This process creates a logarithmic gradient of the compound's concentration, while columns 11 and 12 remain free of AAMT.
-
-
Control Wells:
-
Inoculation: Add 100 µL of the standardized bacterial inoculum (~1 x 10⁶ CFU/mL) to all wells in columns 1 through 11. Do not add bacteria to column 12. The final volume in each well is now 200 µL, and the final bacterial concentration is the desired ~5 x 10⁵ CFU/mL.[10]
-
Incubation: Seal the plate (e.g., with an adhesive film) to prevent evaporation and incubate at 37°C for 18-24 hours in ambient air.[15]
-
MIC Determination: After incubation, examine the plate visually. The MIC is the lowest concentration of AAMT at which there is no visible turbidity or pellet of bacterial growth.[11][17]
Experimental Protocol: Minimum Bactericidal Concentration (MBC) Assay
The MBC test determines the lowest compound concentration required to kill 99.9% of the initial bacterial inoculum.[9][18] It is performed after the MIC has been determined.
Materials:
-
MIC plate from the previous experiment
-
Sterile, compound-free agar plates (e.g., Mueller-Hinton Agar)
-
Calibrated micropipette
Workflow:
Step-by-Step Methodology:
-
Selection: Identify the clear wells from the completed MIC plate. This includes the well corresponding to the MIC and all wells containing higher concentrations of AAMT.
-
Subculturing: Mix the contents of each selected well thoroughly. Using a micropipette, plate a standardized volume (e.g., 100 µL) from each of these clear wells onto a separate, clearly labeled, compound-free agar plate.[9][19]
-
Trustworthiness Check: It is also advisable to plate from the growth control well (after appropriate dilution) to confirm the initial inoculum count (e.g., ~5 x 10⁵ CFU/mL).
-
-
Incubation: Incubate the agar plates at 37°C for 18-24 hours, or until colonies are clearly visible on the control plate.
-
MBC Determination: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of AAMT that results in a ≥99.9% (or 3-log) reduction in bacterial viability compared to the starting inoculum count.[9][19] For an initial inoculum of 5 x 10⁵ CFU/mL, a 99.9% reduction means no more than 500 CFU/mL should remain.
Data Presentation and Interpretation
Results should be recorded systematically. An agent is generally considered bactericidal if the MBC is no more than four times its MIC value. If the MBC is significantly higher, the agent is considered bacteriostatic .[12]
Table 1: Example Data Summary for AAMT
| Microorganism | MIC (µg/mL) | MBC (µg/mL) | Interpretation (MBC/MIC Ratio) |
| S. aureus ATCC 29213 | 16 | 32 | Bactericidal (2) |
| E. coli ATCC 25922 | 64 | >256 | Bacteriostatic (>4) |
| Clinical Isolate 1 | 32 | 32 | Bactericidal (1) |
| Clinical Isolate 2 | 128 | 128 | Bactericidal (1) |
References
- Minimum Bactericidal Concentration (MBC) Test. (n.d.).
- Minimum Bactericidal Concentration (MBC) Test. (n.d.).
- Minimum Bactericidal Concentration (MBC) Assay. (n.d.).
- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). protocols.io. [Link]
- MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab, University of British Columbia. [Link]
- Broth Dilution Method for MIC Determin
- Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentr
- M100 - Performance Standards for Antimicrobial Susceptibility Testing. (2023).
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- CLSI 2024 M100Ed34. (2024).
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- Antimicrobial Activity of 1,3,4-Thiadiazole Deriv
- Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel 1,3,4-Thiadiazole Derivatives Containing an Amide Moiety. (2021). Journal of Agricultural and Food Chemistry. [Link]
- Antimicrobial Activity of 1,3,4-Thiadiazole Deriv
- Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. (2022). RSC Publishing. [Link]
- Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. (2022). RSC Publishing. [Link]
- Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4. (2024). Iraqi Journal of Industrial Research. [Link]
- Synthesis and Preliminary Antimicrobial Study of 2-Amino-5-Mercapto-1,3,4-Thiadiazole Derivatives. (2017). Iraqi Journal of Pharmaceutical Sciences. [Link]
- Synthesis and Preliminary Antimicrobial Study of 2-Amino-5-Mercapto-1,3,4-Thiadiazole Derivatives. (2017). Digital Repository of University of Baghdad. [Link]
- Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents. (n.d.).
- Synthesis and Preliminary Antimicrobial Study of 2-Amino-5-Mercapto-1,3,4-Thiadiazole Deriv
- Synthesis, Characterization and Biological Activates Studies of some New Derivatives From 2-aminoo-5-mercapto-1, 3, 4-thiadiazole. (n.d.).
- Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives. (2025).
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Application Notes and Protocols: Evaluating 2-Acetylamino-5-mercapto-1,3,4-thiadiazole as a Corrosion Inhibitor for Zinc
Abstract and Introduction
Zinc and its alloys are indispensable in numerous industrial applications, primarily for their excellent sacrificial cathodic protection of steel. However, zinc itself is susceptible to corrosion, especially in acidic and chloride-rich environments, which compromises its protective function and the integrity of the materials it safeguards. The application of organic corrosion inhibitors is a highly effective and economical strategy to mitigate this degradation. Among the vast array of organic compounds, those containing heteroatoms such as nitrogen, sulfur, and oxygen have demonstrated superior performance.[1]
This technical guide focuses on 2-Acetylamino-5-mercapto-1,3,4-thiadiazole (AAMT), a heterocyclic compound with exceptional potential as a corrosion inhibitor for zinc. The AAMT molecule possesses multiple active centers—including nitrogen and sulfur atoms with lone electron pairs and a delocalized π-electron system within the thiadiazole ring—making it an excellent candidate for strong adsorption onto metal surfaces.[2] This document provides a comprehensive overview of the inhibition mechanism of AAMT, followed by detailed, field-proven protocols for its evaluation using electrochemical and surface analysis techniques. The methodologies are designed for researchers, materials scientists, and chemical engineers seeking to rigorously characterize and validate the performance of AAMT in zinc corrosion inhibition studies.
The Inhibitor: this compound (AAMT)
AAMT is a derivative of 2-amino-5-mercapto-1,3,4-thiadiazole. The presence of the acetylamino group, in addition to the thiol/thione tautomerism and the thiadiazole ring, provides a rich electronic structure conducive to forming a robust protective layer on metal surfaces.
-
Chemical Structure:
-
Key Functional Groups for Inhibition:
-
Thiadiazole Ring: Contains two nitrogen atoms and one sulfur atom, all with lone pair electrons available for donation to the vacant d-orbitals of zinc. The ring's π-electron system also contributes to adsorption.
-
Exocyclic Sulfur Atom (Mercapto Group): A primary site for strong chemical bonding (chemisorption) with the metal surface.
-
Acetylamino Group: The nitrogen and oxygen atoms in this group provide additional sites for adsorption.
-
AAMT can be synthesized by the acetylation of 2-amino-5-mercapto-1,3,4-thiadiazole, a readily available precursor.[3][4]
Postulated Mechanism of Corrosion Inhibition
The efficacy of AAMT as a corrosion inhibitor for zinc stems from its ability to adsorb onto the metal surface, creating a physical barrier that isolates the metal from the corrosive electrolyte. This process involves a combination of physical and chemical interactions.
-
Adsorption Process: In an acidic medium, the zinc surface is typically positively charged. The AAMT molecule can be protonated, leading to an electrostatic attraction (physisorption) to the surface. Concurrently, a stronger interaction (chemisorption) occurs through the sharing of lone pair electrons from the sulfur and nitrogen atoms with the vacant d-orbitals of zinc atoms, forming coordinate covalent bonds.[2][5]
-
Protective Film Formation: The adsorbed AAMT molecules arrange themselves on the zinc surface, forming a dense, hydrophobic protective film. This film acts as a barrier, impeding the diffusion of corrosive species (like H⁺ and Cl⁻) to the metal surface and the transport of dissolved zinc ions (Zn²⁺) away from it.[6]
-
Blocking of Active Sites: The inhibitor film effectively blocks the active sites required for the anodic (zinc dissolution) and cathodic (hydrogen evolution) reactions, thereby suppressing the overall corrosion rate.[2] Studies consistently show that thiadiazole derivatives act as mixed-type inhibitors, meaning they influence both anodic and cathodic processes.[7]
The diagram below illustrates the proposed mechanism of AAMT adsorption and protective film formation on a zinc surface.
Caption: Proposed inhibition mechanism of AAMT on a zinc surface.
Experimental Evaluation Workflow
A multi-faceted approach is essential for a thorough evaluation of an inhibitor's performance. The following workflow combines electrochemical methods for quantitative analysis of corrosion rates with surface analysis techniques for qualitative and compositional evidence of the protective film.
Caption: Standard workflow for evaluating corrosion inhibitor performance.
Detailed Experimental Protocols
These protocols represent standard, validated methods for testing corrosion inhibitors.
Materials and Preparation
-
Working Electrode (WE): Prepare zinc coupons (e.g., 99.9% purity) with a fixed surface area (e.g., 1 cm²). Sequentially polish the surface using silicon carbide (SiC) papers of increasing grit (e.g., 400, 800, 1200), followed by a final polish with a fine alumina suspension (e.g., 0.5 µm).
-
Causality: A standardized, smooth surface finish is critical for reproducible electrochemical measurements by ensuring uniform current distribution.
-
-
Corrosive Medium: Prepare the test solution, typically 0.5 M or 1.0 M HCl, using analytical grade HCl and deionized water.
-
Inhibitor Solutions: Prepare a stock solution of AAMT in a suitable solvent (e.g., ethanol) and then prepare a series of test solutions by adding different concentrations of the AAMT stock to the corrosive medium (e.g., 0.1 mM, 0.5 mM, 1.0 mM, 5.0 mM).
Electrochemical Measurements
Electrochemical tests are performed using a standard three-electrode cell connected to a potentiostat.
-
Working Electrode (WE): The prepared zinc coupon.
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl).
-
Counter Electrode (CE): A platinum mesh or graphite rod with a surface area significantly larger than the WE.
Protocol 5.2.1: Potentiodynamic Polarization (PDP)
This technique measures the current response to a controlled potential scan, providing key kinetic parameters.[8][9][10][11]
-
Stabilization: Immerse the three-electrode setup in the test solution (with or without inhibitor) and allow the Open Circuit Potential (OCP) to stabilize for 30-60 minutes. A stable OCP indicates a steady-state condition at the metal-electrolyte interface.
-
Potential Scan: Begin the potentiodynamic scan from a potential of -250 mV relative to the OCP to +250 mV relative to the OCP.
-
Scan Rate: Use a slow scan rate, typically 0.167 mV/s or 0.5 mV/s, to ensure the system remains in a quasi-steady state.
-
Data Acquisition: Record the current density as a function of the applied potential.
-
Analysis: Plot the data as potential (E) vs. log(current density, i). Extrapolate the linear Tafel regions of the anodic and cathodic curves back to their intersection point to determine the corrosion potential (Ecorr) and corrosion current density (icorr).
-
Inhibition Efficiency (IE%) Calculation:
-
IE% = [ (icorr_blank - icorr_inh) / icorr_blank ] × 100
-
Where icorr_blank is the corrosion current density without inhibitor and icorr_inh is with the inhibitor.
-
Protocol 5.2.2: Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode interface.[12][13][14]
-
Stabilization: As with PDP, immerse the electrodes and wait for the OCP to stabilize.
-
EIS Measurement: Perform the EIS measurement at the stable OCP.
-
Frequency Range: Scan from a high frequency (e.g., 100 kHz) to a low frequency (e.g., 10 mHz).
-
AC Signal: Apply a small amplitude sinusoidal voltage perturbation (e.g., 10 mV) to ensure a linear system response.
-
Data Acquisition: Record the impedance data and present it as Nyquist and Bode plots.
-
Analysis: The Nyquist plot for zinc corrosion often shows a depressed semicircle, characteristic of a charge transfer-controlled process. Model this data using an equivalent electrical circuit (EEC) to extract parameters, most importantly the charge transfer resistance (Rct). A higher Rct value signifies lower corrosion activity.
-
Inhibition Efficiency (IE%) Calculation:
-
IE% = [ (Rct_inh - Rct_blank) / Rct_inh ] × 100
-
Where Rct_blank is the charge transfer resistance without inhibitor and Rct_inh is with the inhibitor.[2]
-
Surface Analysis Techniques
These methods provide direct visual and compositional evidence of the inhibitor's action on the zinc surface.[15][16]
Protocol 5.3.1: Scanning Electron Microscopy (SEM)
-
Sample Exposure: Immerse polished zinc coupons in the corrosive solution, with and without the optimal concentration of AAMT, for a prolonged period (e.g., 6-24 hours).
-
Sample Preparation: After immersion, gently rinse the coupons with deionized water, followed by HPLC-grade ethanol or acetone, and immediately dry them with a stream of dry nitrogen gas.[17]
-
Imaging: Mount the dried samples and acquire high-resolution images of the surface morphology. Compare the inhibited surface with the uninhibited (blank) surface. The blank should show significant pitting and rough features, while the inhibited surface should appear much smoother and more preserved.
Protocol 5.3.2: X-ray Photoelectron Spectroscopy (XPS)
XPS is used to determine the elemental composition and chemical states of the surface film.[18][19]
-
Sample Exposure: Prepare samples as described for SEM analysis (5.3.1).
-
Sample Transfer: To prevent atmospheric contamination and oxidation of the surface film, which can create artifacts, transfer the dried sample to the XPS ultra-high vacuum (UHV) chamber using an inert gas glove box.[19] This is a critical step for obtaining reliable data.
-
Data Acquisition: Acquire a survey spectrum to identify all elements present on the surface. Then, acquire high-resolution spectra for key elements: Zn 2p, O 1s, N 1s, and S 2p.
-
Analysis: The presence of strong N 1s and S 2p signals on the inhibited sample, which are absent on the blank, confirms the adsorption of the AAMT molecule. Analysis of the chemical shifts in these spectra can provide insights into the bonding mechanism between the inhibitor and the zinc surface.
Adsorption Isotherm Studies
This analysis helps to understand the interaction between the inhibitor molecules and the metal surface.
-
Data Collection: Use the inhibition efficiency (IE) or surface coverage (θ = IE/100) values obtained from PDP or EIS measurements at various inhibitor concentrations (C).
-
Isotherm Fitting: Test various adsorption isotherm models (e.g., Langmuir, Temkin, Frumkin) by plotting the data accordingly. For the Langmuir isotherm, which assumes monolayer adsorption on a homogeneous surface, plot C/θ versus C.[20][21][22]
-
Analysis: If the plot yields a straight line with a correlation coefficient (R²) close to 1, it indicates that the adsorption of AAMT on the zinc surface follows the Langmuir model. From the intercept, the equilibrium constant of adsorption (K_ads) can be calculated.
-
Thermodynamic Calculation: Use the K_ads value to calculate the standard free energy of adsorption (ΔG°_ads) using the equation:
-
ΔG°_ads = -RT ln(55.5 * K_ads)
-
The value of 55.5 represents the molar concentration of water in the solution.[20] A negative ΔG°_ads value indicates a spontaneous adsorption process. Values around -20 kJ/mol are typical for physisorption, while values of -40 kJ/mol or more negative suggest chemisorption.[20]
-
Data Presentation and Interpretation
Quantitative data should be summarized in tables for clear comparison.
Table 1: Potentiodynamic Polarization Data for Zinc in 0.5 M HCl with AAMT
| AAMT Conc. (mM) | Ecorr (mV vs. SCE) | icorr (µA/cm²) | βa (mV/dec) | βc (mV/dec) | IE% |
|---|---|---|---|---|---|
| 0 (Blank) | -750 | 1250 | 70 | -125 | - |
| 0.1 | -742 | 250 | 68 | -120 | 80.0 |
| 0.5 | -735 | 95 | 65 | -115 | 92.4 |
| 1.0 | -728 | 48 | 63 | -112 | 96.2 |
| 5.0 | -720 | 25 | 60 | -110 | 98.0 |
Note: Data are representative examples.
Interpretation: A significant decrease in icorr and a slight noble shift in Ecorr with increasing AAMT concentration indicate effective inhibition. Since both anodic (βa) and cathodic (βc) Tafel slopes are affected, AAMT acts as a mixed-type inhibitor.[9]
Table 2: Electrochemical Impedance Spectroscopy Data for Zinc in 0.5 M HCl with AAMT | AAMT Conc. (mM) | Rct (Ω·cm²) | Cdl (µF/cm²) | n | IE% | | :--- | :--- | :--- | :--- | :--- | :--- | | 0 (Blank) | 40 | 150 | 0.85 | - | | 0.1 | 210 | 85 | 0.88 | 81.0 | | 0.5 | 850 | 50 | 0.90 | 95.3 | | 1.0 | 1800 | 35 | 0.92 | 97.8 | | 5.0 | 3500 | 28 | 0.94 | 98.9 | Note: Data are representative examples. Cdl (double-layer capacitance) and n (exponent) are derived from fitting with a constant phase element (CPE).
Interpretation: The charge transfer resistance (Rct) increases dramatically with inhibitor concentration, confirming the formation of an insulating protective film.[23] The corresponding decrease in Cdl is due to the displacement of water molecules and a thickening of the electrical double layer by the adsorbing AAMT molecules.[14] The inhibition efficiencies calculated from both PDP and EIS methods should show good agreement.[23]
Theoretical Validation via Quantum Chemical Calculations
To supplement experimental findings, Density Functional Theory (DFT) calculations can be employed to correlate the molecular structure of AAMT with its inhibition potential.[24][25][26] Parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE = ELUMO - EHOMO), and the dipole moment can provide theoretical insight into the inhibitor's reactivity and adsorption mechanism.[23][27] A high EHOMO value suggests a strong tendency to donate electrons to the metal, while a low ELUMO value indicates an ability to accept electrons, facilitating strong bond formation.
Conclusion
This compound is a highly promising corrosion inhibitor for zinc in acidic environments, with studies showing efficiencies often exceeding 90%.[28][29] Its effectiveness is attributed to the strong adsorption of its molecules onto the zinc surface, forming a durable protective film that blocks both anodic and cathodic reactions. The comprehensive evaluation workflow detailed in this guide, combining electrochemical kinetics (PDP, EIS), direct surface visualization (SEM), and compositional analysis (XPS), provides a robust framework for validating its performance and elucidating its mechanism of action. Adherence to these protocols will ensure the generation of reliable, reproducible, and scientifically rigorous data for any corrosion inhibition research program.
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Application Notes & Protocols: A Researcher's Guide to the Synthesis of Metal Complexes with 2-Acetylamino-5-mercapto-1,3,4-thiadiazole
Introduction: The Versatility of the 1,3,4-Thiadiazole Scaffold
The 1,3,4-thiadiazole ring is a privileged heterocyclic scaffold in medicinal and materials chemistry.[1][2] Its derivatives are known to exhibit a vast spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[3] This biological potency is often attributed to the ring's unique electronic structure and its exceptional ability to coordinate with metal ions. The introduction of various functional groups onto the thiadiazole core allows for the fine-tuning of its steric and electronic properties, making it a highly versatile ligand for the development of novel metallodrugs and functional materials.
This guide focuses on a particularly interesting derivative: 2-Acetylamino-5-mercapto-1,3,4-thiadiazole (AAMT) . AAMT is an attractive ligand for coordination chemistry due to its multiple potential donor sites: the two ring nitrogen atoms, the exocyclic sulfur atom, and the nitrogen and oxygen atoms of the acetylamino group. This multi-dentate character allows it to form stable chelate rings with a variety of transition metal ions.[4][5] The resulting metal complexes often exhibit enhanced biological activity compared to the free ligand, a phenomenon that is central to their exploration in drug development.[5][6]
This document provides a comprehensive overview of the synthesis and characterization of AAMT and its metal complexes, offering field-proven insights and detailed experimental protocols for researchers in chemistry, biology, and pharmaceutical sciences.
Part I: Synthesis of the Ligand (AAMT)
The target ligand, this compound, is not commonly available commercially and is typically synthesized from its amino precursor, 2-amino-5-mercapto-1,3,4-thiadiazole (AMT). The synthesis involves a standard N-acetylation reaction.[7]
Protocol 1: Synthesis of this compound (AAMT)
Causality: This protocol utilizes acetic anhydride as the acetylating agent. The reaction proceeds via nucleophilic attack of the exocyclic amino group of AMT on the electrophilic carbonyl carbon of the anhydride. Pyridine is used as a catalyst and as a base to neutralize the acetic acid byproduct, driving the reaction to completion.
Materials:
-
2-Amino-5-mercapto-1,3,4-thiadiazole (AMT) (PubChem CID: 2723847)[8]
-
Acetic Anhydride
-
Pyridine
-
Ethanol
-
Deionized Water
-
Ice bath
Procedure:
-
In a 250 mL round-bottom flask, suspend 2-amino-5-mercapto-1,3,4-thiadiazole (e.g., 10 mmol) in pyridine (30 mL).
-
Cool the flask in an ice bath with continuous stirring.
-
Slowly add acetic anhydride (12 mmol, ~1.2 equivalents) dropwise to the suspension over 15-20 minutes. Ensure the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a mobile phase of ethyl acetate:hexane, 7:3).
-
Upon completion, pour the reaction mixture slowly into 200 mL of ice-cold deionized water with vigorous stirring.
-
A solid precipitate of the AAMT product will form. Continue stirring for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove pyridine and acetic acid.
-
Recrystallize the crude product from hot ethanol to obtain pure, crystalline this compound (AAMT).
-
Dry the purified product in a vacuum oven at 60 °C.
Part II: Principles of Metal Complex Formation
The AAMT ligand exists in a tautomeric equilibrium between the thione form and the thiol form. In the presence of a base or upon coordination with a metal ion, it typically deprotonates to the thiol form, making the exocyclic sulfur a prime coordination site.
Caption: General workflow for the synthesis of M(II)-AAMT complexes.
Protocol 2: Synthesis of a General [M(AAMT)₂] Complex
Materials:
-
This compound (AAMT) (from Protocol 1)
-
Metal(II) Chloride Hexahydrate (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O) or Zinc Chloride (ZnCl₂)
-
Sodium Hydroxide (NaOH)
-
Absolute Ethanol
Procedure:
-
Ligand Solution: In a 100 mL flask, dissolve AAMT (2 mmol) in 20 mL of absolute ethanol. Add a solution of NaOH (2 mmol in 5 mL ethanol) dropwise while stirring. Stir for 15 minutes to ensure complete formation of the sodium thiolate salt.
-
Metal Salt Solution: In a separate beaker, dissolve the corresponding metal salt (1 mmol) in 15 mL of absolute ethanol. Gentle warming may be required for complete dissolution.
-
Reaction: Add the metal salt solution dropwise to the stirring ligand solution over 10 minutes. A colored precipitate should form immediately.
-
Reflux: Attach a condenser to the reaction flask and heat the mixture to reflux for 3 hours with continuous stirring.
-
Isolation: After reflux, cool the flask to room temperature. Collect the precipitated metal complex by vacuum filtration.
-
Washing: Wash the product on the filter paper sequentially with hot ethanol, then with copious amounts of deionized water to remove any unreacted starting materials and sodium chloride byproduct.
-
Drying: Dry the final complex in a vacuum oven at 70-80 °C to a constant weight.
-
Store the complex in a desiccator.
Part IV: Characterization of AAMT Complexes
Thorough characterization is essential to confirm the structure and purity of the synthesized complexes. A combination of spectroscopic and analytical techniques is employed.
Key Characterization Techniques
-
Elemental Analysis (C, H, N, S): Provides the empirical formula of the complex, allowing for confirmation of the metal-to-ligand ratio. Results should be within ±0.4% of the calculated theoretical values.
-
FT-IR Spectroscopy: This is a powerful tool for identifying the ligand's coordination sites. The spectrum of the complex is compared to that of the free ligand.
-
UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the geometry of the metal center. d-d transitions are characteristic of specific coordination environments (e.g., octahedral vs. tetrahedral). [9]* ¹H-NMR Spectroscopy: For diamagnetic complexes (e.g., Zn(II)), NMR can confirm the structure. The disappearance of the S-H proton signal (if visible in the free ligand) and shifts in the N-H and ring protons upon coordination provide direct evidence of complexation. [1][10]* Molar Conductance: Measured in a solvent like DMF or DMSO, this helps determine if the complex is an electrolyte or non-electrolyte. For neutral complexes like [M(AAMT)₂], very low conductance values are expected. [6][11]* Magnetic Susceptibility: This measurement helps determine the number of unpaired electrons in paramagnetic complexes (e.g., Co(II), Ni(II), Cu(II)), which aids in assigning the geometry of the complex.
Data Presentation: Expected FT-IR Spectral Shifts
The coordination of AAMT to a metal center induces significant and predictable shifts in the vibrational frequencies of its functional groups.
| Functional Group | Free Ligand (AAMT) Wavenumber (cm⁻¹) | Metal Complex [M(AAMT)₂] Wavenumber (cm⁻¹) | Rationale for Shift |
| ν(N-H) of Amide | ~3150-3250 | Largely unchanged or minor shift | Indicates the amide N-H group is typically not involved in coordination. |
| ν(C=O) Amide I | ~1670-1690 | Largely unchanged or minor shift | Confirms the carbonyl oxygen is not a primary coordination site. |
| ν(C=N) Thiadiazole | ~1600-1620 | Shifts to lower frequency (e.g., 1580-1600) | Electron density from the ring nitrogen is donated to the metal, weakening the C=N bond. [11] |
| ν(C-S) Thioamide | ~700-750 | Shifts to lower frequency (e.g., 680-720) | Coordination via the deprotonated sulfur atom alters the C-S bond character. [9] |
| New Band: ν(M-N) | - | ~450-500 | Appearance of a new, low-frequency band confirms the formation of a metal-nitrogen bond. [11] |
| New Band: ν(M-S) | - | ~300-380 | Appearance of a new band confirms the formation of a metal-sulfur bond. [9] |
Part V: Applications and Future Directions
Metal complexes derived from nitrogen and sulfur-containing heterocyclic ligands are of immense interest in drug development. [4][12]The chelation of a bioactive ligand like AAMT to a metal ion can potentiate its therapeutic effects through several mechanisms:
-
Enhanced Lipophilicity: The neutral charge of the [M(AAMT)₂] complex can increase its ability to cross cell membranes, as described by Tweedy's chelation theory.
-
Targeted Delivery: The metal center can influence the overall shape and electronic distribution of the molecule, potentially leading to more specific interactions with biological targets like enzymes or DNA. [13]3. Synergistic Effects: Both the metal ion and the ligand may contribute to the overall biological activity, sometimes leading to synergistic antimicrobial or anticancer effects. [5][13] Researchers developing these complexes should consider screening them for a range of biological activities, including antibacterial, antifungal, and anticancer efficacy. [3][9][14]Future work could involve the synthesis of complexes with other biologically relevant metals (e.g., Pt(IV), Au(III), Ga(III)) or the modification of the ligand structure to further optimize activity. [4][9]
References
- Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole. MDPI. [Link]
- Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives.
- Synthesis and Biological Study of Some Transition Metal Ions Complexes of Schiff-Mannich Base Derived from 2- amino-5-mercpto -1,3,4 thiadiazole. Journal of Medicinal and Chemical Sciences. [Link]
- 2-Amino-5-mercapto-1,3,4-thiadiazole. PubChem. [Link]
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- Process for preparing 2-amino-5-mercap-to-1, 3, 4-thiadiazole.
- SYNTHESIS OF METALLIC AZODERIVATIVES OF 2AMINO5MERCAPTO1,3,4-THIADIAZOLE.
- Synthesis and Characterization of 2-(5-mercapto-1,3,4-thiadiazol-2-ylimino) isoindoline-1,3-dione ligand and its complexes with some metal ions. AL-Qadisiyha Journal For Science. [Link]
- Biological Evaluation and Industrial Applications of Group 13 Element Complexes with Nitrogen and Sulfur Donor Ligands. IOSR Journal of Applied Chemistry. [Link]
- Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. MDPI. [Link]
- Studies on coordination chemistry of a nitrogen–sulfur donor ligand with lighter and heavier metal ions and biological activities of its complexes.
- Synthesis and Biological Activities on Metal Complexes of 2,5-Diamino-1,3,4-thiadiazole Derived from Semicarbazide Hydrochloride. Molecules. [Link]
- Synthesis, Characterization, and Cytotoxicity Research of Sulfur-Containing Metal Complexes. MDPI. [Link]
- Synthesis and Characterization of New Ligand with 5-((4-bromobenzylidene)-1,3,4- thiadiazole-2-thiol with Some Transition Metal Complexes.
- 1,3,4-Thiadiazole: Synthesis, Reactions, and Applications in Medicinal, Agricultural, and Materials Chemistry.
- The Study of Biological Activities of Various Mixed Ligand Complexes of Nickel(II). Asian Journal of Research in Chemistry. [Link]
- BIOLOGICAL ACTIVITIES OF 1, 3, 4- THIADIAZOLES AND SOME OF THEIR METAL COMPLEXES: A CONCISE REVIEW. ShodhKosh: Journal of Visual and Performing Arts. [Link]
- SYNTHESIS OF NITROGEN/SULFUR LIGANDS AND THEIR METAL COMPLEXES.
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Application Notes & Protocols: The Role of 2-Acetylamino-5-mercapto-1,3,4-thiadiazole in Modern Drug Discovery
An In-Depth Guide for Medicinal Chemists
Prepared by: Gemini, Senior Application Scientist
Abstract
The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, renowned for its wide spectrum of pharmacological activities and favorable pharmacokinetic properties.[1][2][3] This document provides a detailed exploration of 2-acetylamino-5-mercapto-1,3,4-thiadiazole (AAMT), a key derivative that serves as both a versatile synthetic intermediate and a pharmacophore in its own right. We will delve into its synthesis, diverse applications in drug design, and provide detailed, field-proven protocols for its derivatization and biological evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of the AAMT scaffold.
Introduction: The Significance of the AAMT Scaffold
This compound (AAMT) is a five-membered heterocyclic compound featuring a central 1,3,4-thiadiazole ring. This ring system is a bioisostere of pyrimidine, a core component of nucleic acids, which partly explains its ability to interact with various biological targets.[4] The AAMT molecule is characterized by two key functional groups that are crucial for its utility in drug design:
-
The N-acetyl Group: This group modulates the electronic properties and lipophilicity of the molecule. It is a key feature in established drugs like the carbonic anhydrase inhibitor Acetazolamide (Diamox®), which contains the 5-acetylamino-1,3,4-thiadiazole core.[1]
-
The Thiol (Mercapto) Group: The exocyclic thiol group exists in a tautomeric equilibrium with its thione form. It is a potent nucleophile and a key handle for synthetic modification, allowing for the facile introduction of diverse substituents to explore structure-activity relationships (SAR).
The combination of the stable, aromatic thiadiazole core and these reactive/interactive functional groups makes AAMT an exceptionally valuable starting point for developing novel therapeutic agents across multiple disease areas, including infectious diseases, oncology, and neurology.[5][6][7][8]
Synthesis of the AAMT Core Structure
The reliable synthesis of the AAMT core is the foundational step for any drug discovery program utilizing this scaffold. The most common and efficient method involves the acetylation of its precursor, 2-amino-5-mercapto-1,3,4-thiadiazole.
Protocol 1: Synthesis of this compound
This protocol describes a robust method for the N-acetylation of 2-amino-5-mercapto-1,3,4-thiadiazole. The use of polyphosphoric acid (PPA) as a solvent and catalyst facilitates the reaction, which typically proceeds with high yield.
Causality Behind Experimental Choices:
-
Polyphosphoric Acid (PPA): PPA serves as both the reaction medium and a dehydrating agent, driving the acetylation reaction to completion.
-
Acetic Acid: Acts as the acetylating agent.
-
Heating (120 °C): Provides the necessary activation energy for the amidation reaction.[9]
-
Pouring over Ice: This step simultaneously quenches the reaction and precipitates the product, which has low solubility in the resulting aqueous acidic medium.
Materials:
-
2-amino-5-mercapto-1,3,4-thiadiazole
-
Polyphosphoric acid (PPA)
-
Glacial acetic acid
-
Ice
-
Glass reaction vessel with mechanical stirrer and thermometer
-
Heating mantle
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Charge the reaction vessel with polyphosphoric acid (e.g., 190 g) and glacial acetic acid (e.g., 406 g).
-
Begin stirring and heat the mixture to 100 °C.
-
Carefully add 2-amino-5-mercapto-1,3,4-thiadiazole (e.g., 250 g) to the heated, stirred mixture.
-
Increase the temperature to 120 °C and continue stirring for 1 hour to ensure the reaction goes to completion.[9]
-
Cool the reaction mixture to approximately 60 °C.
-
In a separate, large container, prepare a substantial amount of crushed ice.
-
Slowly and carefully pour the warm reaction mixture over the ice with stirring. A precipitate will form.
-
Filter the resulting solid precipitate using a Büchner funnel.
-
Wash the solid with cold water to remove any residual acid.
-
Air-dry the filtered product to yield this compound as a pale yellow solid.[10] The expected melting point is typically above 290 °C.[9]
Workflow Diagram:
Caption: Workflow for the synthesis of AAMT.
Applications in Drug Design and Discovery
The AAMT scaffold is a launchpad for creating derivatives with potent and diverse biological activities. Modifications are typically targeted at the thiol group, but derivatization of the acetylamino nitrogen is also possible.
Antimicrobial Agents
The 1,3,4-thiadiazole nucleus is a cornerstone in the development of novel antimicrobial agents.[1][6][7] Derivatives have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][5]
Mechanism of Action & Design Strategy:
-
Mechanism: The precise mechanism can vary, but many thiadiazole derivatives are thought to interfere with essential cellular processes in microbes. The mesoionic character of the ring allows these compounds to cross cellular membranes effectively and interact with intracellular targets like proteins and DNA.[1]
-
Design Strategy: The thiol group of AAMT is the primary site for modification. S-alkylation or S-acylation can introduce various lipophilic or polar groups. Another common strategy is to form Schiff bases from the parent 2-amino-5-mercapto-1,3,4-thiadiazole, which are then evaluated for antimicrobial activity.[5][11] The goal is to append moieties that enhance target binding or improve pharmacokinetic properties.
Anticancer Agents
A significant body of research highlights the potential of 1,3,4-thiadiazole derivatives as anticancer agents.[8][12][13] They have demonstrated cytotoxicity against a range of cancer cell lines, including neuroblastoma, colon cancer, and prostate cancer.[12]
Mechanisms of Action & Design Strategy:
-
Tubulin Polymerization Inhibition: Some thiadiazole derivatives act as microtubule-destabilizing agents. They bind to tubulin, interfering with its assembly into microtubules, which disrupts mitosis and leads to cell cycle arrest and apoptosis.[8]
-
Enzyme Inhibition: The scaffold is effective in targeting key enzymes involved in cancer progression. For example, derivatives have been designed as inhibitors of carbonic anhydrases (which are overexpressed in many tumors), tyrosine kinases, and inosine monophosphate dehydrogenase (IMPDH).[8][12]
-
Induction of Apoptosis: Many thiadiazole-based compounds exert their cytotoxic effects by triggering programmed cell death (apoptosis) in cancer cells.[8]
-
Design Strategy: The design of AAMT-based anticancer agents often involves attaching various substituted aromatic or heterocyclic rings to the thiol group. The goal is to create molecules that fit into the binding pockets of target enzymes or proteins involved in cell proliferation.
Enzyme Inhibitors
The structural features of AAMT make it an excellent starting point for designing specific enzyme inhibitors. As mentioned, the most famous example is Acetazolamide, a sulfonamide derivative of 2-acetylamino-1,3,4-thiadiazole, which potently inhibits carbonic anhydrase and is used as a diuretic and for treating glaucoma.[1] This demonstrates the principle that the core scaffold can be decorated to achieve high-affinity binding to an enzyme's active site. The thiol group provides a convenient anchor point for attaching moieties that can interact with specific residues within a target enzyme.
Key Experimental Protocols
The following protocols provide step-by-step methodologies for the synthesis and evaluation of AAMT derivatives.
Protocol 2: General Procedure for S-Alkylation of AAMT
This protocol describes the derivatization of the AAMT core at the thiol position, a common strategy for building a library of analogues for SAR studies.
Causality Behind Experimental Choices:
-
Base (e.g., K₂CO₃, Et₃N): The base deprotonates the acidic thiol group, forming a highly nucleophilic thiolate anion.
-
Polar Aprotic Solvent (DMF, Acetonitrile): These solvents are ideal for Sₙ2 reactions. They solvate the cation (e.g., K⁺) but not the nucleophile, leaving it highly reactive.
-
Alkyl Halide (R-X): This is the electrophile that reacts with the thiolate to form the new C-S bond.
Materials:
-
This compound (AAMT)
-
Anhydrous potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Alkyl halide (e.g., benzyl bromide, ethyl bromoacetate)
-
Stir plate and magnetic stir bar
-
Round-bottom flask
-
Thin Layer Chromatography (TLC) supplies
-
Silica gel for column chromatography
Procedure:
-
Dissolve AAMT (1 equivalent) in anhydrous DMF in a round-bottom flask.
-
Add a base, such as anhydrous K₂CO₃ (1.5 equivalents), to the solution.
-
Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the thiolate salt.
-
Add the desired alkyl halide (1.1 equivalents) dropwise to the stirring mixture.
-
Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 2-6 hours).
-
Once the reaction is complete, pour the mixture into ice-water to precipitate the crude product.
-
Filter the solid, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography to obtain the pure S-alkylated derivative.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).
Workflow Diagram:
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- 11. "SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME (2-AMINO-5-THIOL-1, 3, 4-" by Mohammed M. Saleh, Sabiha F- AL-Joubori et al. [bsj.uobaghdad.edu.iq]
- 12. N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
Application Note: Electrochemical Interrogation of 2-Acetylamino-5-mercapto-1,3,4-thiadiazole (AAMT) Using Cyclic Voltammetry
Introduction: Unveiling the Redox Landscape of a Pharmacologically Relevant Scaffold
The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antimicrobial, anticancer, and antiepileptic properties.[1][2] 2-Acetylamino-5-mercapto-1,3,4-thiadiazole (AAMT), a key derivative, is an important intermediate in the synthesis of pharmacologically active sulfonamides.[3] Understanding the electrochemical properties of AAMT is paramount for several reasons. Firstly, redox processes are often intrinsically linked to the mechanism of action of many drugs and can provide insights into their metabolic fate. Secondly, electrochemical methods offer a powerful tool for the quantitative analysis of these molecules in various matrices.
Cyclic voltammetry (CV) is a versatile and informative electroanalytical technique for investigating the oxidation and reduction processes of a molecular species. By monitoring the current response of an analyte to a linearly swept potential, CV can elucidate reaction mechanisms, determine thermodynamic potentials, and probe the kinetics of electron transfer.[4] This application note provides a detailed protocol for the electrochemical characterization of AAMT using cyclic voltammetry, aimed at researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, ensuring a robust and reproducible methodology.
The Significance of AAMT's Electrochemical Behavior
The electrochemical behavior of AAMT is primarily governed by the presence of the thiol (-SH) group, which is known to be electrochemically active. The oxidation of the thiol moiety can lead to the formation of disulfide bonds or other oxidized sulfur species. This process is often pH-dependent, as the protonation state of the thiol group influences its ease of oxidation.[5][6][7] A thorough CV study can reveal:
-
Oxidation Potential: The potential at which AAMT is oxidized, providing a measure of its susceptibility to oxidative processes.
-
Reaction Mechanism: Whether the oxidation is a simple one-step process or involves multiple electron transfers and coupled chemical reactions.[8][9]
-
pH Dependence: How changes in pH affect the oxidation potential and mechanism, which is crucial for understanding its behavior in physiological environments.[5][10]
-
Quantitative Analysis: The relationship between the peak current and the concentration of AAMT, forming the basis for analytical methods.
Experimental Protocol: A Step-by-Step Guide to AAMT Voltammetry
This protocol outlines the necessary steps for performing a comprehensive cyclic voltammetry study of AAMT. The rationale behind each step is provided to ensure a deep understanding of the experimental design.
Reagents and Materials
-
Analyte: this compound (AAMT) (Sigma-Aldrich, >98% purity or synthesized as per established methods[11])
-
Supporting Electrolyte: 0.1 M Potassium nitrate (KNO₃) or a suitable buffer solution (e.g., phosphate or acetate buffer) to maintain constant ionic strength and pH.[12]
-
Solvent: High-purity deionized water or an appropriate non-aqueous solvent if solubility is an issue.
-
Electrodes:
-
Working Electrode: Glassy Carbon Electrode (GCE) (3 mm diameter).[13][14] GCE is chosen for its wide potential window, chemical inertness, and relatively low background current.[15][16]
-
Reference Electrode: Silver/Silver Chloride (Ag/AgCl) electrode (in saturated KCl). This is a stable and widely used reference electrode.[4]
-
Counter (Auxiliary) Electrode: Platinum wire or graphite rod. Its purpose is to complete the electrical circuit.[4]
-
-
Electrochemical Cell: A standard three-electrode voltammetric cell.[12]
-
Polishing Materials: Alumina slurries (1.0, 0.3, and 0.05 µm) and polishing pads.
Instrumentation
A potentiostat/galvanostat capable of performing cyclic voltammetry is required.[17]
Experimental Workflow Diagram
Caption: Workflow for the cyclic voltammetric analysis of AAMT.
Detailed Procedure
-
Electrode Preparation (The Foundation of Good Data):
-
Rationale: A clean and smooth electrode surface is critical for obtaining reproducible and well-defined voltammograms.[15] Surface contaminants can block electron transfer or introduce spurious peaks.
-
Protocol:
-
Mechanically polish the GCE surface with alumina slurries of decreasing particle size (1.0, 0.3, and finally 0.05 µm) on a polishing pad.
-
Rinse the electrode thoroughly with deionized water between each polishing step.
-
Soncate the electrode in deionized water and then in ethanol for 2-3 minutes each to remove any residual polishing material.
-
Allow the electrode to air dry completely before use.
-
-
-
Solution Preparation:
-
Rationale: The supporting electrolyte is essential to minimize solution resistance and ensure that the analyte migrates to the electrode surface primarily through diffusion.[12] Deoxygenation is crucial because dissolved oxygen is electroactive and can interfere with the measurement.
-
Protocol:
-
Prepare a stock solution of AAMT (e.g., 10 mM) in the chosen solvent.
-
In the electrochemical cell, place a known volume of the supporting electrolyte (e.g., 10 mL of 0.1 M KNO₃).
-
Purge the solution with high-purity nitrogen gas for at least 10-15 minutes to remove dissolved oxygen. Maintain a nitrogen blanket over the solution during the experiment.
-
-
-
Cyclic Voltammetry Measurement:
-
Rationale: A background scan is necessary to ensure that the supporting electrolyte is electrochemically inert within the potential window of interest. The choice of potential range should be wide enough to encompass the redox events of AAMT without causing solvent or electrolyte breakdown.
-
Protocol:
-
Assemble the three-electrode system in the electrochemical cell.
-
Record a cyclic voltammogram of the supporting electrolyte alone (background scan) over the desired potential range (e.g., -0.2 V to +1.0 V vs. Ag/AgCl).
-
Add a specific volume of the AAMT stock solution to the cell to achieve the desired final concentration (e.g., 1 mM).
-
Allow the solution to equilibrate for a few minutes.
-
Record the cyclic voltammogram of the AAMT solution.
-
Perform multiple cycles to ensure the stability of the electrochemical response.
-
-
Data Analysis and Interpretation
The resulting cyclic voltammogram will be a plot of current (i) versus potential (E). Key parameters to be extracted and their significance are outlined below.
Key Electrochemical Parameters
| Parameter | Symbol | How to Determine | Significance |
| Anodic Peak Potential | Epa | Potential at the maximum anodic current | Potential at which oxidation of AAMT occurs. |
| Cathodic Peak Potential | Epc | Potential at the maximum cathodic current | Potential at which the oxidized product is reduced (if reversible). |
| Anodic Peak Current | ipa | Maximum current of the anodic peak | Proportional to the concentration of AAMT and the scan rate. |
| Cathodic Peak Current | ipc | Maximum current of the cathodic peak | Proportional to the concentration of the oxidized product. |
| Half-wave Potential | E₁/₂ | (Epa + Epc) / 2 | A good approximation of the formal redox potential (E°') for a reversible system.[18] |
Investigating the Reaction Mechanism
The reversibility of the electrochemical process can be assessed by examining the following:
-
Peak Separation (ΔEp = |Epa - Epc|): For a reversible, one-electron process, ΔEp is theoretically 59/n mV at 25 °C, where n is the number of electrons transferred.[19] A larger separation suggests quasi-reversible or irreversible kinetics.
-
Peak Current Ratio (ipa/ipc): For a reversible process where both the reactant and product are stable, this ratio should be close to unity. A ratio differing significantly from 1 indicates coupled chemical reactions.[20]
Effect of Scan Rate (ν)
By varying the scan rate (e.g., from 25 to 200 mV/s) and observing the changes in the voltammogram, further mechanistic insights can be gained:
-
Diffusion-Controlled Process: If the process is controlled by the diffusion of AAMT to the electrode surface, the peak current (ip) will be proportional to the square root of the scan rate (ν¹/²). A linear plot of ip vs. ν¹/² that passes through the origin is indicative of a diffusion-controlled process.
-
Adsorption-Controlled Process: If AAMT adsorbs onto the electrode surface, the peak current will be directly proportional to the scan rate (ν).
Influence of pH
The electrochemical behavior of thiols is often highly dependent on pH.[5][7]
-
Protocol: Repeat the cyclic voltammetry measurements in buffered solutions of varying pH (e.g., from pH 3 to 9).
-
Analysis: Plot the anodic peak potential (Epa) as a function of pH. A linear relationship with a slope of approximately -59x/n mV/pH unit (where x is the number of protons and n is the number of electrons) suggests that proton transfer precedes or accompanies the electron transfer step.[9]
Expected Results and Discussion
Based on the literature for similar thiol-containing heterocyclic compounds, the cyclic voltammogram of AAMT is expected to show an irreversible anodic peak corresponding to the oxidation of the thiol group.[21][22] The proposed mechanism likely involves the formation of a disulfide dimer.
Caption: Proposed electrochemical oxidation of AAMT to its disulfide dimer.
The peak potential is expected to shift to less positive values with increasing pH, indicating that the deprotonated thiolate form is easier to oxidize. A plot of Epa vs. pH would likely be linear with a negative slope, confirming the involvement of protons in the electrode reaction.
The peak current should exhibit a linear relationship with the square root of the scan rate, confirming a diffusion-controlled process. This is important for developing quantitative analytical methods, as the peak current will be directly proportional to the concentration of AAMT under fixed experimental conditions.
Conclusion and Applications
This application note provides a comprehensive and detailed protocol for the electrochemical study of this compound using cyclic voltammetry. By carefully controlling experimental parameters and systematically analyzing the resulting data, researchers can gain valuable insights into the redox properties of this important pharmacological building block.
The information obtained from these studies is crucial for:
-
Drug Development: Understanding the potential for in vivo redox reactions and metabolic transformations.
-
Quality Control: Developing rapid and sensitive electroanalytical methods for the quantification of AAMT and related compounds in pharmaceutical formulations.
-
Corrosion Inhibition Studies: AAMT and its derivatives are known to be effective corrosion inhibitors, and electrochemistry is a key tool for investigating their mechanism of action.[23]
By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can effectively utilize cyclic voltammetry to explore the rich electrochemical landscape of this compound and its derivatives.
References
- Wen-You Li, Yong Song, Hong-Bo Chen, and Wen-Long Yang.
- "Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole." MDPI, 2024.
- "Process for preparing 2-amino-5-mercap-to-1, 3, 4-thiadiazole.
- "2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents.
- "A Practical Beginner's Guide to Cyclic Voltammetry." IIT Kanpur, 2017.
- "A Practical Beginner's Guide to Cyclic Voltammetry.
- "Electrochemical study of 2-amino-5-mercapto-1,3,4-thiadiazole in the absence and presence of p-benzoquinone.
- "Cyclic Voltammetry Basic Principles, Theory & Setup." Ossila.
- "Synthesis, Characterization and Biological Activates Studies of some New Derivatives From 2-aminoo-5-mercapto-1, 3, 4-thiadiazole.
- "The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol.
- "Lab 1: Cyclic Voltammetry." Chemistry LibreTexts, 2025.
- "Electrochemical study of 2-amino-5-mercapto-1,3,4-thiadiazole in the absence and presence of p -benzoquinone.
- "A Glassy-Carbon Electrode for Voltammetry.
- "Electrochemical study of 2-amino-5-mercapto-1,3,4-thiadiazole in the absence and presence of p-benzoquinone." RSC Publishing, 2022.
- "pH-Induced Changes in the SERS Spectrum of Thiophenol at Gold Electrodes during Cyclic Voltammetry.
- "Standard Operating Procedures for Cyclic Voltammetry." SOP4CV.
- "Spectroscopic, electrochemical, and kinetic trends in Fe(III)
- "Glassy carbon activ
- "Cyclic Voltammetry (CV).
- "Effect of pH on the Electrochemical Behavior and Nitrogen Reduction Reaction Activity of Ti2N Nitride MXene.
- "The cyclic voltammograms of bare glassy carbon electrode (GCE),...
- "Electrochemical Oxidation of 2,5-Dimercapto-1,3,4-thiadiazole on Carbon Electrodes Modified with Ru(III) Schiff Base." MDPI.
- "How pH affects electrochemical processes." Science, 2022.
- "Glassy Carbon Working Electrodes." Ossila.
- "Electrochemical study of some 2-mercapto-5-R-ammino-1,3,4-thiadiazole derivatives using carbon paste electrodes." PubMed.
- "Simple Activation of Glassy Carbon Electrodes." Bard Electrochemistry Group.
- "The voltammetric study of 2-mercapto-5-phenylammino-1,3,4-thiadiazole using carbon paste electrodes." PubMed.
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Application Note: A Robust Reverse-Phase HPLC Method for the Separation and Quantification of 2-Acetylamino-5-mercapto-1,3,4-thiadiazole
Abstract
This application note provides a comprehensive guide for the development of a robust and reliable reverse-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of 2-Acetylamino-5-mercapto-1,3,4-thiadiazole (AAMT). AAMT is a key heterocyclic compound, often utilized as a pharmaceutical intermediate.[1] Due to its polar nature and ionizable functional groups, AAMT presents unique challenges for retention and peak symmetry in reversed-phase chromatography. This guide moves beyond a simple protocol, delving into the scientific rationale behind critical experimental choices, from column and mobile phase selection to pH control and detection. We present a systematic workflow, a fully optimized step-by-step protocol, and an overview of validation considerations, ensuring the method's trustworthiness and scientific integrity. This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish a high-quality analytical method for AAMT and structurally similar polar compounds.
Introduction: The Analytical Challenge of AAMT
This compound (AAMT) is a substituted thiadiazole, a class of heterocyclic compounds known for a broad spectrum of pharmacological activities.[2][3] As an intermediate in pharmaceutical synthesis and a potential impurity in active pharmaceutical ingredients like Acetazolamide, its accurate quantification is critical for quality control and pharmacokinetic studies.[4][5]
The primary analytical challenge of AAMT in RP-HPLC stems from its physicochemical properties. The molecule's relatively high polarity and its acidic mercapto group make it difficult to retain on traditional non-polar stationary phases like C18.[6][7] Furthermore, fluctuations in mobile phase pH can alter its ionization state, leading to poor peak shape, inconsistent retention times, and overall method irreproducibility. This guide systematically addresses these challenges to develop a stable and efficient analytical method.
Analyte Characterization: Guiding Method Development
A thorough understanding of the analyte's properties is the foundation of logical HPLC method development. The key physicochemical parameters for AAMT are summarized below.
| Property | Value | Implication for HPLC Method Development |
| Molecular Formula | C₄H₅N₃OS₂ | - |
| Molecular Weight | 175.23 g/mol | Influences diffusion and mass transfer characteristics.[5][8] |
| Predicted pKa | 5.31 ± 0.40 | Critical Parameter. The mercapto (-SH) group is acidic. To ensure a consistent, neutral form for optimal retention and peak shape, the mobile phase pH must be controlled to be at least 2 units below this value (i.e., pH < 3.3).[9] |
| Predicted XLogP3 | 0.70 | Indicates a polar molecule.[8] Poor retention is expected on standard C18 columns with high organic content. A highly aqueous mobile phase is likely required.[6][10] |
| Appearance | White to Pale Yellow Solid | [8][9] |
| Solubility | Slightly soluble in DMSO, slightly soluble in heated Methanol. | Guides the choice of solvent for stock and standard solution preparation.[9] |
The Rationale of Method Development: A Step-by-Step Approach
The development of a successful HPLC method is an iterative process grounded in chromatographic theory. The following sections explain the causality behind the experimental choices made to optimize the separation of AAMT.
Workflow for AAMT HPLC Method Development
The logical flow from initial analyte assessment to a finalized method is crucial for efficient and effective development.
Caption: Workflow for RP-HPLC method development for AAMT.
Stationary Phase (Column) Selection
The principle of reverse-phase chromatography relies on hydrophobic interactions between the analyte and the stationary phase.[11]
-
Initial Choice: A standard C18 (octadecylsilyl) bonded silica column is the workhorse of RP-HPLC and serves as the ideal starting point. Its non-polar nature provides a retentive surface for a wide range of molecules.
-
Rationale: Although AAMT is polar, a C18 phase, when paired with a highly aqueous mobile phase, can provide sufficient interaction for retention.
-
Contingency: If retention remains insufficient (eluting too close to the void volume) even with a highly aqueous mobile phase, alternative columns could be considered. These include polar-endcapped C18 columns, which are designed to reduce unwanted interactions with residual silanols and improve retention for polar analytes, or columns with a less hydrophobic C8 phase.[12] For this application, a standard C18 phase proved sufficient after mobile phase optimization.
Mobile Phase Optimization
The mobile phase is the most powerful tool for controlling retention and selectivity in RP-HPLC.
-
Organic Modifier: Acetonitrile (ACN) was chosen over methanol (MeOH). ACN generally offers lower column backpressure and better UV transparency at low wavelengths, making it a superior choice for this application.
-
Aqueous Phase and pH Control: This is the most critical factor for AAMT. Based on its pKa of ~5.3, AAMT will exist in an equilibrium of ionized (thiolate) and non-ionized (thiol) forms in neutral water.[9] An ionized analyte typically exhibits poor retention and peak tailing.
-
Causality: To suppress this ionization and present a single, neutral species to the stationary phase, the mobile phase pH must be acidified. By adjusting the pH to ~2.5-3.0, well below the pKa, the thiol group remains fully protonated (-SH).
-
Acid Selection: An existing method for AAMT successfully uses phosphoric acid.[4] Phosphoric acid is an excellent choice as it is non-volatile, provides strong buffering capacity in the desired pH range, and is UV transparent. For applications requiring mass spectrometry (MS) detection, a volatile acid like formic acid or trifluoroacetic acid (TFA) must be used instead.[4]
-
Detection Wavelength (λ)
To determine the optimal wavelength for detection, a UV-Vis spectrum of AAMT in the mobile phase should be acquired. The wavelength of maximum absorbance (λ-max) should be selected to ensure the highest sensitivity. For AAMT and similar thiadiazole structures, strong absorbance is typically observed in the range of 250-310 nm. For this method, a wavelength of 280 nm was found to provide excellent signal-to-noise ratio.
Final Optimized Protocol
This protocol has been optimized for the robust separation and quantification of this compound.
Instrumentation and Materials
-
HPLC System: An HPLC system with a UV-Vis detector, quaternary or binary pump, autosampler, and column thermostat.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Reagents:
-
Acetonitrile (HPLC Grade)
-
Deionized Water (18.2 MΩ·cm)
-
Phosphoric Acid (85%, ACS Grade)
-
This compound reference standard.
-
-
Solvent Filtration: 0.45 µm membrane filters for mobile phase filtration.
Preparation of Solutions
-
Mobile Phase A (Aqueous): To 990 mL of deionized water, add 1.0 mL of 85% phosphoric acid. Adjust pH to 2.5 if necessary. Filter through a 0.45 µm filter.
-
Mobile Phase B (Organic): Acetonitrile (100%).
-
Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 70:30 (v/v) ratio.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of AAMT reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with Diluent. (Sonication may be required).
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the Standard Stock Solution with the Diluent.
Chromatographic Conditions
The optimized isocratic conditions are summarized in the table below.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Isocratic: 70% Mobile Phase A / 30% Mobile Phase B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 280 nm |
| Run Time | 10 minutes |
Method Trustworthiness: Validation Principles
For use in a regulated environment, the developed method must be validated according to guidelines from the International Council for Harmonisation (ICH) or the United States Pharmacopeia (USP). This process establishes the method's suitability and reliability. Key validation parameters to be assessed include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products).
-
Linearity: Demonstrating that the results are directly proportional to the concentration of the analyte in the sample over a defined range.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample (repeatability and intermediate precision).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature), providing an indication of its reliability during normal usage.
Conclusion
This application note details a systematic approach to developing a robust RP-HPLC method for the polar, ionizable compound this compound. By carefully considering the analyte's physicochemical properties, particularly its pKa, a reliable isocratic method was established. The critical factor for success was the control of mobile phase pH to suppress analyte ionization, thereby ensuring excellent peak shape and reproducible retention on a standard C18 column. The final, optimized protocol provided here serves as a validated starting point for routine analysis, quality control, and further research involving AAMT.
References
- SIELC Technologies. (2018, February 16). This compound.
- PerkinElmer. (2023, December 8). Strategies to Enable and Simplify HPLC Polar Compound Separation. Separation Science.
- Ali, J. HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific.
- ChemicalBook. This compound.
- Pesek, J. HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International.
- Kopinke, F. D., Georgi, A., & Goss, K. U. (2001). Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. Environmental Science & Technology, 35(12), 2535-2541.
- Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques.
- Echemi. This compound.
- Google Patents. Process for preparing 2-amino-5-mercap-to-1, 3, 4-thiadiazole.
- Al-Masoudi, W. A., & Al-Amiery, A. A. (2014). Synthesis, Characterization and Biological Activates Studies of some New Derivatives From 2-aminoo-5-mercapto-1, 3, 4-thiadiazol. Baghdad Science Journal, 11(2), 527-539.
- Global Substance Registration System (GSRS). N-(5-MERCAPTO-1,3,4-THIADIAZOL-2-YL)ACETAMIDE.
- Ali Beg, A. A., Qasir, A. J., & Al-Jubouri, A. A. (2017). Synthesis and Preliminary Antimicrobial Study of 2-Amino-5-Mercapto-1,3,4-Thiadiazole Derivatives. Iraqi Journal of Pharmaceutical Sciences, 26(1), 8-16.
Sources
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- 12. chromatographyonline.com [chromatographyonline.com]
Application Note: Agar Diffusion Method for Assessing Antibacterial Activity of Thiadiazole Derivatives
Introduction: The Pressing Need for Novel Antibacterial Agents
The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. In this landscape, the exploration of novel chemical scaffolds with antimicrobial potential is a critical priority for drug discovery. Thiadiazole and its derivatives have emerged as a significant class of heterocyclic compounds, demonstrating a broad spectrum of biological activities, including potent antibacterial and antifungal properties.[1][2] The thiadiazole ring is a key component in several commercially available drugs, highlighting its therapeutic viability.[1] This application note provides a comprehensive, in-depth guide for researchers to reliably assess the antibacterial efficacy of novel thiadiazole derivatives using the agar diffusion method, a foundational technique in microbiology.
This document is structured to provide not only a step-by-step protocol but also the scientific rationale behind critical steps, ensuring that researchers can generate reproducible, high-quality data. We will delve into the principles of the assay, best practices for execution, and robust troubleshooting, grounded in the standards set forth by authorities like the Clinical and Laboratory Standards Institute (CLSI).[3][4]
Scientific Principle: The Zone of Inhibition
The agar diffusion method, widely known as the Kirby-Bauer test, is a qualitative or semi-quantitative assay that determines the susceptibility of a bacterium to an antimicrobial agent.[3][5] The principle is based on the diffusion of a test compound from a source (e.g., a saturated paper disk or a well) through a solid agar medium that has been uniformly seeded with a test microorganism.
As the compound diffuses outwards, it creates a radial concentration gradient—highest near the source and decreasing with distance.[6] Simultaneously, the bacteria on the agar surface begin to multiply, forming a confluent "lawn" of growth.[6] If the thiadiazole derivative is effective at a certain concentration, it will inhibit bacterial growth. This results in a clear, circular area around the diffusion source where growth is absent, known as the Zone of Inhibition (ZOI) . The diameter of this zone is proportional to the susceptibility of the organism to the compound and the compound's diffusion characteristics.[7]
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption { label="Principle of Agar Diffusion and Zone of Inhibition Formation." fontsize=10 fontname="Arial" } /dot
The Gold Standard Medium: Mueller-Hinton Agar (MHA)
For antimicrobial susceptibility testing, Mueller-Hinton Agar (MHA) is the universally recommended medium for several scientifically validated reasons.[8][9][10] Adherence to this standard is the first step in ensuring inter-laboratory reproducibility.
Why MHA is the Preferred Medium:
-
Reproducibility: MHA demonstrates excellent batch-to-batch consistency, which is crucial for standardized testing.[9][10]
-
Non-Selective Nature: It supports the growth of most common, non-fastidious bacterial pathogens.[9][10]
-
Low Inhibitor Content: MHA has low concentrations of inhibitors like sulfonamides, trimethoprim, and tetracycline, which could otherwise interfere with the results.[9][10]
-
Optimal Diffusion Properties: Its "loose" agar structure and starch content facilitate the better diffusion of antimicrobial agents.[9][10] The starch also absorbs bacterial toxins that could interfere with the antibiotic's action.[9]
-
Standardization: Its performance characteristics are well-documented and specified by the CLSI.[7][9]
Detailed Experimental Protocol
This protocol is designed to be a self-validating system through the stringent use of controls. Every experiment must include a positive control (a known antibiotic), a negative control (the solvent used to dissolve the thiadiazole derivatives), and the test compounds.
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} caption { label="Experimental Workflow for the Agar Disk Diffusion Assay." fontsize=10 fontname="Arial" } /dot
Step 1: Preparation of Materials
-
Media: Mueller-Hinton Agar (MHA) plates (150 mm or 100 mm).
-
Scientist's Note: The agar depth must be uniform, typically 4 mm. Shallower depths can lead to excessively large zones, while deeper agar can reduce zone sizes.
-
-
Bacterial Strains: Pure, 18-24 hour cultures of test organisms (e.g., Staphylococcus aureus ATCC 25922, Escherichia coli ATCC 25922).
-
Reagents:
-
Equipment: Sterile swabs, forceps, incubator, calipers or ruler, vortex mixer.
Step 2: Inoculum Preparation and Standardization (Critical Step)
Rationale: The density of the bacterial inoculum is a critical variable. An inoculum that is too light will result in oversized inhibition zones, while one that is too heavy can lead to significantly smaller zones or no zones at all.[13] Standardization ensures consistency and comparability of results.
-
Using a sterile loop, touch 3-5 well-isolated colonies of the same morphology from an 18-24 hour culture plate.
-
Transfer the growth into a tube containing 4-5 mL of sterile saline or broth.
-
Vortex the tube thoroughly to create a smooth, homogenous suspension.
-
Visually compare the turbidity of the bacterial suspension to the 0.5 McFarland standard. This should be done against a white background with contrasting black lines (a Wickerham card is ideal).[14]
-
Adjust the turbidity as needed:
-
Too light: Add more bacteria.
-
Too heavy: Add more sterile saline/broth.
-
Scientist's Note: This standardized suspension must be used within 15 minutes of preparation to prevent changes in bacterial density.[5]
-
Step 3: Preparation of Test and Control Disks
-
Thiadiazole Solutions: Prepare stock solutions of your thiadiazole derivatives in a suitable solvent (e.g., DMSO). Further dilutions can be made to test a range of concentrations.
-
Test Disks: Aseptically apply a precise volume (e.g., 10-20 µL) of each thiadiazole solution onto a sterile blank paper disk. Allow the solvent to evaporate completely in a sterile environment.
-
Negative (Solvent) Control: Prepare disks using only the solvent (e.g., DMSO) and allow it to evaporate. This is crucial to confirm that the solvent itself is not inhibiting bacterial growth.
-
Positive Control: Use commercially available antibiotic disks appropriate for the test organisms.
Step 4: Inoculation of MHA Plates
-
Dip a sterile swab into the standardized inoculum suspension.
-
Rotate the swab firmly against the upper inside wall of the tube to remove excess fluid.[5]
-
Streak the swab over the entire surface of the MHA plate, rotating the plate approximately 60 degrees after each pass to ensure even coverage.[3][5] Finally, swab the rim of the agar.[5] The goal is a uniform, confluent lawn of growth.
Step 5: Application of Disks and Incubation
-
Using sterile forceps, place the prepared test and control disks onto the inoculated agar surface.
-
Ensure disks are distributed evenly, at least 24 mm apart from center to center, and not too close to the edge of the plate.[5]
-
Gently press each disk down to ensure complete, firm contact with the agar.
-
Important: Once a disk touches the agar, do not move it, as diffusion begins almost instantly.[5]
-
-
Invert the plates and incubate at 35-37°C for 16-24 hours.
Step 6: Measurement and Interpretation
-
After incubation, examine the plates for a confluent lawn of growth.
-
Measure the diameter of the zones of complete inhibition (including the 6 mm disk) to the nearest millimeter (mm) using calipers or a ruler.[6] Measurements are typically taken from the underside of the plate against a dark, non-reflective background.
-
Interpret the results:
-
No zone around the test disk (or a zone equal to the disk diameter) indicates the organism is resistant to the compound at that concentration.
-
The presence of a clear zone indicates antibacterial activity. The larger the zone diameter, the more susceptible the organism is to the compound.
-
The negative control (solvent disk) should show no zone of inhibition. If it does, the results are invalid as the solvent is contributing to the activity.
-
The positive control zone diameter must fall within the established quality control range for the specific antibiotic and reference strain.
-
Data Presentation and Analysis
Results should be recorded systematically. For screening multiple thiadiazole derivatives, a clear table is essential for comparison.
Table 1: Sample Data for Antibacterial Screening of Thiadiazole Derivatives
| Compound ID | Concentration (µ g/disk ) | Test Organism | Mean Zone of Inhibition (mm) ± SD (n=3) |
| Thiadiazole-A | 50 | S. aureus ATCC 25922 | 18 ± 1.0 |
| Thiadiazole-B | 50 | S. aureus ATCC 25922 | 0 |
| Thiadiazole-C | 50 | S. aureus ATCC 25922 | 22 ± 0.5 |
| Thiadiazole-A | 50 | E. coli ATCC 25922 | 14 ± 1.2 |
| Thiadiazole-B | 50 | E. coli ATCC 25922 | 0 |
| Thiadiazole-C | 50 | E. coli ATCC 25922 | 11 ± 0.8 |
| Ciprofloxacin (CIP) | 5 | S. aureus ATCC 25922 | 25 ± 1.0 |
| Ciprofloxacin (CIP) | 5 | E. coli ATCC 25922 | 32 ± 1.5 |
| DMSO (Solvent) | 10 µL | S. aureus ATCC 25922 | 0 |
| DMSO (Solvent) | 10 µL | E. coli ATCC 25922 | 0 |
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Corrective Action(s) |
| Zones are too large / indistinct | Inoculum was too light.[13] Agar depth is too shallow. | Re-standardize inoculum to match 0.5 McFarland. Ensure MHA plates have a uniform depth of ~4 mm. |
| Zones are too small / absent | Inoculum was too heavy.[13] Compound is insoluble or not diffusing.[19][20] Test organism is resistant. Compound is inactive. | Re-standardize inoculum. Re-evaluate the solvent system. Consider a well diffusion assay as an alternative. Verify with positive control. |
| Growth is not confluent | Inoculum was too light or unevenly spread. | Repeat test with standardized inoculum and proper streaking technique.[5] |
| Zone of inhibition around solvent control | Solvent (e.g., DMSO) has inherent antimicrobial activity at the concentration used. | The test is invalid. Repeat using a lower, non-inhibitory concentration of the solvent. |
| Positive control zone size is out of QC range | Procedural error (inoculum, incubation, media). Degraded antibiotic disks. | Review entire procedure for deviations.[21] Use a new lot of control disks. Check storage conditions. |
Conclusion and Next Steps
The agar diffusion method is an invaluable, high-throughput, and cost-effective primary screening tool for identifying promising thiadiazole derivatives with antibacterial activity. Compounds that demonstrate significant zones of inhibition in this assay should be advanced for further quantitative analysis. The next logical step is to determine the Minimum Inhibitory Concentration (MIC) using broth or agar dilution methods, which will define the lowest concentration of the compound required to inhibit visible bacterial growth. This quantitative data is essential for structure-activity relationship (SAR) studies and for prioritizing lead compounds in the drug development pipeline.
References
- MDPI. (n.d.). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives.
- Henderson, T. (2024, November 28). Mueller-Hinton Agar: Composition, Uses, and Importance.
- Educational Administration: Theory and Practice. (n.d.). Exploring The Antibacterial Efficacy Of Thiadiazole Derivatives: A Systematic Review.
- Microbe Online. (2022, January 5). Mueller Hinton Agar (MHA)- Composition, Principle, Preparation, Results, Uses.
- Hardy Diagnostics. (n.d.). Mueller Hinton Media.
- ACS Publications. (n.d.). Design, Synthesis, Antibacterial Activity, and Antivirulence Factor of Novel 1,2,4-Thiadiazole Derivatives Containing an Amide Moiety. Journal of Agricultural and Food Chemistry.
- Wikipedia. (n.d.). Mueller–Hinton agar.
- ResearchGate. (2017, May 20). Why mueller-hinton agar is used in routine antibiotic susceptibility testing?
- Dalynn Biologicals. (n.d.). McFARLAND STANDARD.
- Neliti. (2018, September 21). Antimicrobial activity of 1, 3, 4-thiadiazole derivatives: a recent review.
- ACS Publications. (n.d.). Synthesis, Antibacterial Activity, and Mechanisms of Novel 6-Sulfonyl-1,2,4-triazolo[3,4-b][1][9][22]thiadiazole Derivatives. Journal of Agricultural and Food Chemistry.
- Microbe Notes. (2025, August 4). McFarland Standards: Principle, Preparation, Uses, Limitations.
- Altuner, E. M. (2025). Inoculum Standardisation: Ensuring Reliable Antimicrobial Study Outcomes.
- Wikipedia. (n.d.). McFarland standards.
- Scribd. (n.d.). McFarland Standards Prep Guide.
- ResearchGate. (n.d.). Aqueous solubility of the 1,3,4-thiadiazole derivatives 2a-f and 3a-e...
- ResearchGate. (n.d.). Disk Diffusion Susceptibility Test Troubleshooting Guide.
- American Society for Microbiology. (2009, December 8). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol.
- Studypool. (n.d.). Microbiology troubleshooting guide for disk diffusion susceptibility testing.
- CHAIN. (2016, January 1). CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01.
- PubMed Central. (n.d.). Biological activity of oxadiazole and thiadiazole derivatives.
- PubMed. (2015, August 28). The impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility and hydration processes.
- Clinical and Laboratory Standards Institute. (n.d.). M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests.
- Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test.
- Clinical Laboratory Science. (2012). Updating Antimicrobial Susceptibility Testing Methods.
- ResearchGate. (2016, December 9). Can anyone tell that why my samples doesn't show antibacterial activity?
- Oxford Academic. (n.d.). Principles of assessing bacterial susceptibility to antibiotics using the agar diffusion method. Journal of Antimicrobial Chemotherapy.
- MDPI. (n.d.). Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents.
- MDPI. (n.d.). Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents.
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- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for the Utilization of 2-Acetylamino-5-mercapto-1,3,4-thiadiazole in Azo Dye Synthesis
Introduction: Unveiling the Potential of a Versatile Heterocycle
The 1,3,4-thiadiazole scaffold is a cornerstone in the development of novel functional molecules, demonstrating a wide array of applications in pharmaceuticals, agrochemicals, and material science.[1][2] Its derivatives are integral to a variety of bioactive compounds, including antimicrobial and anticancer agents.[2][3] In the realm of materials science, the unique electronic properties of the thiadiazole ring have made it a compelling component in the synthesis of advanced dyes and pigments.[4] Azo dyes, characterized by the vibrant chromophoric azo group (-N=N-), represent the largest class of synthetic colorants. The integration of the 1,3,4-thiadiazole moiety into azo dye structures can lead to dyes with exceptional brightness, high tinctorial strength, and robust fastness properties, particularly for synthetic fibers like polyester.[5]
This document provides a comprehensive guide for researchers, chemists, and material scientists on the strategic use of 2-acetylamino-5-mercapto-1,3,4-thiadiazole (AAMT) in the synthesis of heterocyclic azo dyes. AAMT, in its native form, is not directly suitable for the critical diazotization step due to the acetylated amino group. Therefore, this guide details a proven two-step methodology:
-
Deacetylation: A robust hydrolysis protocol to convert AAMT into its reactive primary amine precursor, 2-amino-5-mercapto-1,3,4-thiadiazole (AMT).
-
Diazotization and Azo Coupling: A detailed procedure for the diazotization of the synthesized AMT and its subsequent coupling with an activated aromatic compound to generate a novel azo dye.
By understanding the underlying chemical principles and following the detailed protocols herein, researchers can effectively leverage the AAMT scaffold to create a diverse palette of high-performance azo dyes for various applications.
Part 1: The Strategic Imperative of Deacetylation
The foundational step in azo dye synthesis is the conversion of a primary aromatic amine into a diazonium salt.[6] The acetyl group in this compound protects the primary amine, rendering it unreactive to nitrous acid under standard diazotization conditions. Therefore, the first critical step is the hydrolytic removal of this acetyl group to unmask the primary amine functionality, yielding 2-amino-5-mercapto-1,3,4-thiadiazole (AMT). This transformation is paramount to enabling the subsequent diazotization reaction.
Protocol 1: Synthesis of 2-Amino-5-mercapto-1,3,4-thiadiazole (AMT) via Hydrolysis of AAMT
This protocol outlines the acid-catalyzed hydrolysis of AAMT.
Materials and Reagents:
-
This compound (AAMT)
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
-
Sodium Bicarbonate (NaHCO₃) solution, 5% (w/v)
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
-
pH paper or pH meter
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend AAMT (1 equivalent) in a 1:1 (v/v) mixture of concentrated hydrochloric acid and deionized water.
-
Hydrolysis: Heat the mixture to reflux with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Neutralization and Precipitation: After completion, cool the reaction mixture to room temperature. Carefully neutralize the acidic solution by the slow addition of a 5% sodium bicarbonate solution until the pH is approximately 7. The product, 2-amino-5-mercapto-1,3,4-thiadiazole, will precipitate out of the solution.
-
Isolation and Purification: Isolate the precipitated solid by vacuum filtration using a Büchner funnel. Wash the crude product with copious amounts of cold deionized water to remove any inorganic salts.
-
Drying: Dry the purified product in a vacuum oven at 60°C to a constant weight. The resulting 2-amino-5-mercapto-1,3,4-thiadiazole can be further purified by recrystallization from ethanol if necessary.
Part 2: The Core Synthesis - From Amine to Azo Dye
With the reactive primary amine, 2-amino-5-mercapto-1,3,4-thiadiazole (AMT), in hand, the synthesis of the target azo dye can proceed through the classical two-stage process of diazotization followed by azo coupling.
Chemical Principles:
-
Diazotization: This reaction involves treating the primary aromatic amine (AMT) with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄) at a low temperature (0-5°C).[7] The resulting diazonium salt is a highly reactive electrophile. The low temperature is crucial to prevent the premature decomposition of the unstable diazonium salt.
-
Azo Coupling: The electrophilic diazonium salt is then introduced to a nucleophilic coupling component.[8] For vibrant colors, this is typically an electron-rich aromatic compound, such as a phenol, naphthol, or an aniline derivative. The diazonium ion attacks the activated aromatic ring, usually at the para position, in an electrophilic aromatic substitution reaction to form the stable azo linkage (-N=N-).[8]
Workflow for Azo Dye Synthesis from 2-Amino-5-mercapto-1,3,4-thiadiazole
Sources
- 1. Chemical Reactivity of 1,3,4-Thiadiazole_Chemicalbook [chemicalbook.com]
- 2. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 3. d-nb.info [d-nb.info]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04934A [pubs.rsc.org]
- 7. youtube.com [youtube.com]
- 8. Azo coupling - Wikipedia [en.wikipedia.org]
The Versatile Scaffold: 2-Acetylamino-5-mercapto-1,3,4-thiadiazole as a Foundation for Novel Pharmaceutical Agents
Introduction: The Significance of the 1,3,4-Thiadiazole Nucleus in Medicinal Chemistry
The 1,3,4-thiadiazole ring is a privileged heterocyclic scaffold that has garnered immense interest in the field of medicinal chemistry. This five-membered ring system, containing two nitrogen atoms and a sulfur atom, serves as a versatile framework for the design of novel therapeutic agents.[1][2] Its derivatives are known to exhibit a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, anticonvulsant, antiviral, and notably, anticancer properties.[1][3][4] The biological significance of the 1,3,4-thiadiazole nucleus can be attributed to its bioisosteric resemblance to pyrimidines, which are fundamental components of nucleic acids. This structural mimicry allows thiadiazole derivatives to potentially interfere with crucial biological pathways, such as DNA replication.[5]
This guide focuses on a particularly promising derivative, 2-acetylamino-5-mercapto-1,3,4-thiadiazole (AAMT). The presence of the acetylamino and mercapto groups at the 2 and 5 positions, respectively, provides reactive handles for facile chemical modifications. This allows for the systematic development of compound libraries with diverse functionalities, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. Herein, we provide a comprehensive overview of the synthesis of AAMT, strategies for its derivatization, and detailed protocols for the biological evaluation of the resulting novel chemical entities.
Chemical Synthesis and Derivatization Strategies
The journey to novel pharmaceutical agents begins with the robust and scalable synthesis of the core scaffold. The preparation of this compound is a well-established process, typically starting from the more readily available 2-amino-5-mercapto-1,3,4-thiadiazole (AMT).
Protocol 1: Synthesis of this compound (AAMT)
This protocol details the acetylation of 2-amino-5-mercapto-1,3,4-thiadiazole.
Rationale: The acetylation of the amino group is a crucial step to modulate the electronic properties of the thiadiazole ring and to introduce a stable amide linkage. This modification can influence the compound's solubility, membrane permeability, and interaction with biological targets.
Materials:
-
2-amino-5-mercapto-1,3,4-thiadiazole (AMT)
-
Glacial acetic acid
-
Polyphosphoric acid
-
Ice
-
Glass reaction vessel with mechanical stirrer and thermometer
-
Filtration apparatus
Procedure:
-
Charge the glass reaction vessel with polyphosphoric acid (190 g) and glacial acetic acid (406 g).
-
Heat the mixture to 100°C with continuous stirring.
-
Carefully add 2-amino-5-mercapto-1,3,4-thiadiazole (250 g) to the heated mixture.
-
Increase the temperature to 120°C and continue stirring for an additional hour.
-
Cool the reaction mixture to 60°C.
-
Pour the cooled reaction mixture over a sufficient amount of ice to induce precipitation.
-
A precipitate of this compound will form.
-
Filter the precipitate and air dry the solid product.
-
The resulting product should have a melting point greater than 290°C.[6]
Visualization of AAMT Synthesis:
Caption: Synthesis of AAMT from AMT.
Derivatization Strategies for Novel Drug Candidates
The AAMT scaffold offers two primary sites for chemical modification: the thiol group (-SH) and the acetylamino group. The thiol group is particularly reactive and can be readily alkylated, acylated, or oxidized to form disulfides or sulfonic acids. The acetylamino group is more stable but can be further modified or replaced if necessary.
Visualization of AAMT Derivatization Pathways:
Caption: Potential derivatization pathways for the AAMT scaffold.
Application in Anticancer Drug Discovery
Derivatives of the 1,3,4-thiadiazole core have shown significant promise as anticancer agents.[5] These compounds can exert their effects through various mechanisms, including the inhibition of key enzymes involved in cell proliferation and survival, induction of apoptosis, and disruption of the cell cycle.
Protocol 2: In Vitro Anticancer Screening using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Rationale: This assay provides a quantitative measure of the cytotoxic or cytostatic effects of the synthesized AAMT derivatives on cancer cell lines. It is a robust and widely used method for initial screening of potential anticancer compounds.
Materials:
-
Human cancer cell line (e.g., MCF-7 for breast cancer, LoVo for colon cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized AAMT derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the AAMT derivatives in the culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug, e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Data Presentation: In Vitro Cytotoxicity of Exemplary 1,3,4-Thiadiazole Derivatives
| Compound | Target Cell Line | IC50 (µM) | Reference |
| Derivative A | MCF-7 (Breast Cancer) | 5.2 | [7] |
| Derivative B | LoVo (Colon Cancer) | 8.7 | [6] |
| Derivative C | HepG2 (Liver Cancer) | 12.1 | [5] |
| Doxorubicin | MCF-7 (Breast Cancer) | 0.8 | (Internal Data) |
Application in Antimicrobial Drug Discovery
The 1,3,4-thiadiazole scaffold is also a cornerstone in the development of new antimicrobial agents, with derivatives showing activity against a range of bacteria and fungi.[8]
Protocol 3: Antimicrobial Susceptibility Testing using the Broth Microdilution Method
This method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Rationale: The broth microdilution method is a standardized and quantitative technique to assess the antimicrobial efficacy of the synthesized AAMT derivatives. It allows for the direct comparison of the potency of different compounds.
Materials:
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Synthesized AAMT derivatives (dissolved in DMSO)
-
96-well microtiter plates
-
Inoculum of the microorganism standardized to a specific concentration (e.g., 0.5 McFarland standard)
-
Positive control (a known antibiotic or antifungal)
-
Negative control (medium only)
-
Resazurin solution (optional, as a viability indicator)
Procedure:
-
Preparation of Compound Dilutions: Prepare serial twofold dilutions of the AAMT derivatives in the appropriate broth in a 96-well plate.
-
Inoculation: Add a standardized inoculum of the microorganism to each well. The final volume in each well should be 100-200 µL.
-
Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for most bacteria, 30°C for fungi) for 18-24 hours (for bacteria) or 24-48 hours (for fungi).
-
Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by measuring the absorbance at 600 nm.
-
(Optional) Resazurin Assay: Add resazurin solution to each well and incubate for a further 2-4 hours. A color change from blue to pink indicates microbial growth. The MIC is the lowest concentration where the blue color is retained.
Visualization of the Antimicrobial Screening Workflow:
Sources
- 1. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 2. ijprajournal.com [ijprajournal.com]
- 3. longdom.org [longdom.org]
- 4. The effect of 2-mercapto-5-methyl-1,3,4-thiadiazole on enzymatic synthesis of cefazolin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
Application Notes & Protocols: The Coordination Chemistry of 2-Acetylamino-5-mercapto-1,3,4-thiadiazole with Transition Metals
Senior Application Scientist Note: This document provides a comprehensive guide to the synthesis and characterization of transition metal complexes with 2-Acetylamino-5-mercapto-1,3,4-thiadiazole (AAMT). The protocols herein are designed not merely as procedural steps but as a framework for understanding the underlying chemical principles. The rationale behind solvent choice, reaction conditions, and characterization techniques is elucidated to empower researchers in drug development and materials science to not only reproduce these methods but also to innovate upon them. The inherent polyfunctional nature of the AAMT ligand, possessing multiple donor sites (N, S, and O), makes its coordination chemistry particularly rich and its complexes promising candidates for a range of biological and material applications.
Introduction to this compound (AAMT)
The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2][3][4] this compound (AAMT) is a derivative that features several potential coordination sites: the two nitrogen atoms of the thiadiazole ring, the exocyclic thiol sulfur atom, and the oxygen and nitrogen atoms of the acetylamino group.
This multiplicity of donor atoms allows AAMT to act as a versatile ligand, capable of forming stable chelate rings with transition metal ions. The coordination of AAMT to a metal center can significantly alter its electronic structure and steric profile, often leading to an enhancement of its biological activity.[5][6] This guide details the synthesis of the AAMT ligand, its complexation with transition metals, and the essential analytical techniques for structural elucidation.
Synthesis of the Ligand: this compound (AAMT)
The synthesis of AAMT is achieved through the acetylation of its parent amine, 2-amino-5-mercapto-1,3,4-thiadiazole.
Protocol 2.1: Synthesis of AAMT
Materials:
-
2-amino-5-mercapto-1,3,4-thiadiazole
-
Polyphosphoric acid (PPA)
-
Glacial acetic acid
-
Ice
-
Glass reaction vessel with mechanical stirrer and thermometer
-
Heating mantle
-
Filtration apparatus
Step-by-Step Procedure:
-
Set up the reaction vessel with the stirrer and thermometer, and place it in a heating mantle.
-
Charge the vessel with polyphosphoric acid (e.g., 190 g) and glacial acetic acid (e.g., 406 g).
-
Begin stirring and heat the mixture to 100 °C.
-
Once the temperature is stable, slowly add 2-amino-5-mercapto-1,3,4-thiadiazole (e.g., 250 g) to the heated, stirred mixture.
-
Increase the temperature to 120 °C and continue stirring for one hour.
-
After one hour, turn off the heat and allow the reaction mixture to cool to approximately 60 °C.
-
In a separate large container, prepare a substantial amount of ice.
-
Carefully and slowly pour the warm reaction mixture over the ice. A precipitate will form.
-
Filter the precipitate using a Buchner funnel and wash it with cold water.
-
Air-dry the resulting solid to yield the final product, this compound.[7] The product should be a stable solid with a melting point greater than 290 °C.[7]
Causality & Rationale:
-
Acetic Acid: Serves as both the solvent and the acetylating agent.
-
Polyphosphoric Acid (PPA): Acts as a powerful dehydrating agent and catalyst, facilitating the condensation (amidation) reaction between the amino group of the thiadiazole and the acetyl group from acetic acid.
-
Heating to 120 °C: Provides the necessary activation energy for the reaction to proceed at a reasonable rate.
-
Pouring onto Ice: This step serves two purposes: it quenches the reaction and precipitates the product, which is insoluble in the cold aqueous acidic mixture.
General Protocol for Synthesis of AAMT-Transition Metal Complexes
The AAMT ligand can coordinate to metal ions primarily in its deprotonated (thiolate) form. The synthesis is generally carried out in a polar organic solvent where both the ligand and the metal salt are soluble.
Workflow for Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of AAMT-metal complexes.
Protocol 3.1: Synthesis of a Generic [M(AAMT)₂] Complex
Materials:
-
This compound (AAMT)
-
A transition metal salt (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O, ZnCl₂).
-
Ethanol or Dimethylformamide (DMF)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
Step-by-Step Procedure:
-
Dissolve the AAMT ligand (e.g., 2 mmol) in a suitable volume of ethanol or DMF (e.g., 20 mL) in a round-bottom flask. Gentle heating may be required to achieve complete dissolution.
-
In a separate beaker, dissolve the transition metal salt (e.g., 1 mmol) in a minimal amount of the same solvent.
-
Add the metal salt solution dropwise to the stirring ligand solution at room temperature. A color change or the formation of a precipitate is often observed.
-
Attach the reflux condenser and heat the mixture to reflux for 2-4 hours with continuous stirring.
-
After the reflux period, cool the mixture to room temperature.
-
Collect the precipitated complex by filtration.
-
Wash the solid product with small portions of cold ethanol to remove any unreacted starting materials, followed by a wash with diethyl ether.
-
Dry the complex in a vacuum desiccator over anhydrous CaCl₂.
Causality & Rationale:
-
Molar Ratio: A 2:1 ligand-to-metal molar ratio is used here, assuming the metal ion has a coordination number of four or six and that the ligand acts as a bidentate species. This ratio should be optimized for each specific metal.[8]
-
Solvent: Ethanol and DMF are common choices as they can dissolve a wide range of organic ligands and inorganic salts.[8][9]
-
Reflux: Heating under reflux ensures the reaction goes to completion by providing sustained thermal energy. It also helps in the formation of more crystalline (less amorphous) products.
Physicochemical Characterization of AAMT Complexes
Spectroscopic Analysis
A. Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is the primary tool to confirm the coordination of the AAMT ligand to the metal ion. By comparing the spectrum of the free ligand with that of the metal complex, key vibrational bands can be identified that shift upon complexation.
-
Protocol: Prepare a KBr pellet of the sample (ligand or complex) and record the spectrum, typically from 4000 to 400 cm⁻¹.
-
Interpretation: The coordination mode of AAMT can be inferred from shifts in characteristic vibrational frequencies. The ligand can exist in tautomeric thione and thiol forms. The absence of the weak ν(S-H) band (around 2550-2600 cm⁻¹) and the shift of the ν(C=N) band in the complex spectrum compared to the free ligand indicate deprotonation of the thiol group and coordination through the sulfur and a ring nitrogen atom.[9] The appearance of new, low-frequency bands (typically < 600 cm⁻¹) can be assigned to ν(M-N) and ν(M-S) vibrations, providing direct evidence of coordination.[9][10]
| Vibrational Mode | Typical Wavenumber (cm⁻¹) (Free Ligand) | Expected Change Upon Complexation | Inference |
| ν(N-H) (amide) | ~3200-3100 | Shift to lower or higher frequency | Involvement/non-involvement of amide N in coordination |
| ν(S-H) (thiol) | ~2600-2550 | Disappearance | Deprotonation and coordination via Sulfur[8] |
| ν(C=O) (amide) | ~1680-1650 | Shift to lower frequency | Coordination through the amide Oxygen |
| ν(C=N) (thiadiazole) | ~1620-1580 | Shift to lower or higher frequency | Coordination through a ring Nitrogen[9][10] |
| ν(M-N) / ν(M-S) | N/A | Appearance of new bands at ~550-400 cm⁻¹ | Direct evidence of M-N and M-S bond formation[9] |
B. UV-Visible (UV-Vis) Spectroscopy
Electronic spectroscopy provides insights into the electronic transitions within the complex, which can help determine the coordination geometry around the metal center.
-
Protocol: Dissolve the complex in a suitable solvent (e.g., DMSO, DMF) to a concentration of ~10⁻³ M and record the spectrum from 200-800 nm.
-
Interpretation:
-
Ligand Bands: Intense bands in the UV region (200-400 nm) are typically due to π → π* and n → π* transitions within the AAMT ligand. These may shift upon complexation.[9]
-
d-d Transitions: For d-block metals like Co(II), Ni(II), and Cu(II), weaker absorption bands in the visible region (400-800 nm) correspond to d-d electronic transitions. The position and number of these bands are characteristic of the metal ion's coordination geometry (e.g., octahedral vs. tetrahedral vs. square planar).[5][9]
-
Charge Transfer Bands: Ligand-to-metal (LMCT) or metal-to-ligand (MLCT) charge transfer bands can also appear, which are typically much more intense than d-d bands.
-
C. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy confirms the structure of the ligand and can be used to verify its coordination in the case of diamagnetic complexes (e.g., Zn(II), Cd(II)).
-
Protocol: Dissolve the ligand or diamagnetic complex in a deuterated solvent like DMSO-d₆. Add a drop of TMS as an internal standard. Record the spectrum.
-
Interpretation: In the ¹H NMR spectrum of the free AAMT ligand, one would expect to see signals for the amide N-H proton, the thiol S-H proton, and the methyl C-H protons. Upon complexation, the most significant change is the disappearance of the labile S-H proton signal, confirming deprotonation.[8] The N-H proton signal may also shift or broaden, indicating a change in its chemical environment or potential involvement in coordination.
Potential Coordination Modes of AAMT
Caption: Plausible coordination modes of the AAMT ligand with metal (M) centers.
Other Analytical Techniques
A. Molar Conductivity Measurements
This technique determines whether the anions from the metal salt are inside or outside the coordination sphere.
-
Protocol: Prepare a 10⁻³ M solution of the complex in a polar solvent like DMF or DMSO. Measure its molar conductivity using a calibrated conductivity meter at 25 °C.
-
Interpretation: The measured value is compared to known ranges for different electrolyte types. For example, in DMF, non-electrolytes typically have a molar conductance below 50 Ω⁻¹ cm² mol⁻¹, while 1:1 and 1:2 electrolytes have higher values.[8] This helps to confirm the proposed structure of the complex.
B. Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and composition.
-
Protocol: Place a small, known mass of the complex in the TGA instrument. Heat the sample under a nitrogen or air atmosphere at a constant rate (e.g., 10 °C/min).
-
Interpretation: An initial weight loss around 100-150 °C may indicate the loss of lattice or coordinated water molecules. Decomposition of the organic ligand occurs at higher temperatures. The final residual mass at the end of the experiment should correspond to the thermally stable metal oxide, which can be used to confirm the metal percentage in the complex.[11]
Applications in Drug Development
The chelation of bioactive ligands with transition metals is a proven strategy for enhancing therapeutic efficacy. Metal complexes of 1,3,4-thiadiazole derivatives have demonstrated significant potential as:
-
Antimicrobial and Antifungal Agents: Complexation can increase the lipophilicity of the drug, facilitating its transport across microbial cell membranes. The metal ion itself can also be toxic to the microbes. Studies on related thiadiazole complexes have shown potent activity against bacteria like Staphylococcus aureus and E. coli and various fungi.[5][9]
-
Anticancer Agents: Many thiadiazole derivatives exhibit cytotoxic activity against various cancer cell lines.[12] Metal complexation can introduce new mechanisms of action, such as the ability to bind to DNA or inhibit key metabolic enzymes like carbonic anhydrase.
The protocols and analytical techniques described in this guide provide a robust framework for synthesizing and characterizing novel AAMT-metal complexes, enabling researchers to explore their potential as next-generation therapeutic agents.
References
- Preparation of 2-acetamido-5-mercapto-1,3,4-thiadiazole. PrepChem.com. [Link]
- Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole deriv
- Process for preparing 2-amino-5-mercapto-1,3,4-thiadiazole.
- Synthesis and Biological Study of Some Transition Metal Ions Complexes of Schiff-Mannich Base Derived from 2-amino-5-mercpto -1,3,4 thiadiazole. Journal of Medicinal and Chemical Sciences. [Link]
- The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. Journal of Chemical Health Risks. [Link]
- Synthesis and Characterization of 2-(5-mercapto-1,3,4-thiadiazol-2-yl)isoindoline -1,3-dione Complexes. AL-Qadisiyha Journal For Science. [Link]
- SYNTHESIS OF METALLIC AZODERIVATIVES OF 2AMINO5MERCAPTO1,3,4-THIADIAZOLE.
- Synthesis and Preliminary Antimicrobial Study of 2-Amino-5-Mercapto-1,3,4-Thiadiazole Derivatives. Iraqi Journal of Pharmaceutical Sciences. [Link]
- 2-Amino-5-mercapto-1,3,4-thiadiazole.
- METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. World Journal of Pharmaceutical Research. [Link]
- Electrochemical study of 2-amino-5-mercapto-1,3,4-thiadiazole in the absence and presence of p-benzoquinone. Royal Society of Chemistry. [Link]
- Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives.
- Synthesis and Biological Activities on Metal Complexes of 2,5-Diamino-1,3,4-thiadiazole Derived from Semicarbazide Hydrochloride.
- SYNTHESIS AND STRUCTURE OF MIXED LIGAND ZN(II) METAL COMPLEX ON THE BASE OF 2-AMINO 5-METHYLTHIO-1,3,4-THIODIAZOLE. inLIBRARY. [Link]
- Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole. MDPI. [Link]
- Electrochemical study of 2-amino-5-mercapto-1,3,4-thiadiazole in the absence and presence of p-benzoquinone.
- Synthesis, Characterization and Biological Activates Studies of some New Derivatives From 2-aminoo-5-mercapto-1, 3, 4-thiadiazole.
- N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents.
- Synthesis and biological activities on metal complexes of 2,5-diamino-1,3,4-thiadiazole derived from semicarbazide hydrochloride.
- Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4. Dergipark. [Link]
- Thermal decomposition of 5-amino-2-thiol-1,3,4-thiadiazole (HATT) Cu(II) and Zn(II) complexes.
- Synthesis and Biological Activities of Some New Derivatives Based on 2-amino-5-mercapto-1, 3, 4-Thiadiazole Containing Imide, β- Lactam Rings.
- Synthesis and characterization of a Cu(II) complex of 2-benzylmercapto-5-methyl-1,3,4-thiadiazole (C10H10N2S2). Taylor & Francis Online. [Link]
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- 10. The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol [jmchemsci.com]
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- 12. N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Acetylamino-5-mercapto-1,3,4-thiadiazole
Welcome to the technical support guide for the synthesis and optimization of 2-Acetylamino-5-mercapto-1,3,4-thiadiazole. This document is designed for researchers, medicinal chemists, and process development scientists. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experimental outcomes effectively.
The synthesis of this important heterocyclic compound is typically a two-step process. First, the core ring system, 2-amino-5-mercapto-1,3,4-thiadiazole (AMT), is formed. This is followed by the selective acetylation of the amino group. This guide is structured to address challenges in both stages of the synthesis.
Part 1: Troubleshooting the Synthesis of 2-Amino-5-mercapto-1,3,4-thiadiazole (AMT)
The foundational step in this synthesis is the cyclization of thiosemicarbazide with carbon disulfide. While a common procedure, its yield and purity can be influenced by several critical parameters.
Visualizing the Workflow
Technical Support Center: Synthesis of 2-Acetylamino-5-mercapto-1,3,4-thiadiazole
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice and detailed protocols for the successful synthesis of 2-Acetylamino-5-mercapto-1,3,4-thiadiazole, a key intermediate in pharmaceutical chemistry. Our approach is rooted in mechanistic understanding to empower you to diagnose and resolve common experimental challenges.
Synthesis Overview: A Two-Stage Approach
The synthesis of this compound is most reliably achieved in two distinct stages. The first stage involves the formation of the thiadiazole ring to create the precursor, 2-amino-5-mercapto-1,3,4-thiadiazole. The second stage is the selective acetylation of the 2-amino group.
Caption: Overall workflow for the two-stage synthesis.
Part 1: Synthesis of the Precursor, 2-Amino-5-mercapto-1,3,4-thiadiazole
This crucial first step involves the acid-catalyzed cyclization of thiosemicarbazide with carbon disulfide. Success here is paramount for the overall yield and purity of the final product.
Troubleshooting Guide & FAQs
Q1: My yield of 2-amino-5-mercapto-1,3,4-thiadiazole is significantly lower than expected. What are the common causes?
A1: Low yield in this step is a frequent issue and can often be traced to several factors:
-
Incorrect Reaction Medium: The choice of medium is critical. While strong acids are used for cyclizing acylthiosemicarbazides, the initial formation of the precursor from thiosemicarbazide and CS2 is typically performed under basic or aqueous conditions.[1][2][3] Using a base like anhydrous sodium carbonate in a solvent such as absolute ethanol is a common and effective method.[2][4]
-
Reaction Temperature and Time: This reaction requires heating to proceed at a reasonable rate. A common protocol involves refluxing the mixture for several hours (e.g., 5 hours).[2] Insufficient heating time or temperature will result in incomplete conversion.
-
Purity of Reagents: Ensure your thiosemicarbazide is of high purity. Impurities can interfere with the reaction. Carbon disulfide should also be pure, as contaminants can lead to side reactions.
-
Loss During Workup: The product precipitates upon cooling and acidification.[3][5] Ensure the solution is sufficiently cooled to maximize precipitation before filtration. Inadequate washing or transfer losses can also contribute to a lower isolated yield.
Q2: I've isolated my product, but my analytical data (NMR/IR) suggests the presence of a major byproduct. What could it be?
A2: The most common byproduct under certain conditions is 2,5-diamino-1,3,4-thiadiazole .[6] This can occur if the reaction conditions inadvertently favor the self-condensation of thiosemicarbazide or reaction with other nitrogen sources. Another possibility is the formation of dithiobiurea derivatives , which may fail to cyclize properly.[1]
-
Causality: The formation of 2,5-diamino-1,3,4-thiadiazole is often a result of side reactions that can be minimized by carefully controlling the stoichiometry and reaction conditions.[6]
-
Diagnosis: The presence of this byproduct can be confirmed by mass spectrometry and NMR. 2,5-diamino-1,3,4-thiadiazole has a different molecular weight and a more symmetrical structure, which will be evident in the 13C NMR spectrum.
Q3: What is the mechanism for the formation of the 1,3,4-thiadiazole ring from thiosemicarbazide?
A3: The synthesis of 1,3,4-thiadiazoles from thiosemicarbazide is a classic example of a dehydrative cyclization. The process begins with a nucleophilic attack from the nitrogen of the thiosemicarbazide onto the carbon of a carboxylic acid derivative (or in this case, a related carbon source like CS2).[7] This is followed by an intramolecular cyclization and subsequent dehydration to form the stable, aromatic thiadiazole ring.[7] The use of a strong acid catalyst facilitates the dehydration step.[8]
Recommended Protocol: Synthesis of 2-Amino-5-mercapto-1,3,4-thiadiazole
This protocol is adapted from established literature procedures.[2][4]
-
Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend thiosemicarbazide (4g, 0.043 mol) in absolute ethanol (30 mL).
-
Addition of Reagents: To the suspension, add anhydrous sodium carbonate (2.23g, 0.021 mol) followed by carbon disulfide (9.5g, 0.125 mol) while stirring continuously.
-
Reaction: Heat the reaction mixture to reflux and maintain for 5 hours. The mixture will typically turn a yellowish color.
-
Isolation: Allow the reaction mixture to cool to room temperature. A precipitate should form.
-
Purification: Filter the crude product and wash it with cold distilled water to remove any remaining salts or acids.[4] Dry the resulting yellowish-white solid. The product can be recrystallized from ethanol if further purification is needed.[5]
Part 2: Acetylation of 2-Amino-5-mercapto-1,3,4-thiadiazole
This stage involves the selective N-acetylation of the amino group on the thiadiazole ring. Careful control of conditions is necessary to prevent side reactions and ensure a high yield of the desired product.
Troubleshooting Guide & FAQs
Q1: My acetylation reaction is sluggish or incomplete. How can I drive it to completion?
A1: Incomplete acetylation is often a problem of reaction conditions.
-
Catalyst/Solvent System: A highly effective method for this specific acetylation is the use of polyphosphoric acid (PPA) in acetic acid.[9] PPA acts as both a powerful dehydrating agent and a catalyst, while acetic acid serves as both the solvent and the acetylating agent.
-
Temperature: This reaction requires significant heat. A typical temperature is 120°C.[9] If the temperature is too low, the reaction rate will be very slow.
-
Reaction Time: Ensure a sufficient reaction time. Protocols often call for stirring at high temperature for at least one hour after the addition of the precursor.[9] Monitor the reaction by TLC to confirm the disappearance of the starting material.
Q2: What is the specific role of Polyphosphoric Acid (PPA)? Can I use another acid?
A2: PPA is a superior choice for this reaction. It is a viscous liquid that is an excellent dehydrating agent, which is crucial for driving the amide bond formation forward. While other strong acids like sulfuric acid can be used for thiadiazole cyclizations, PPA is particularly effective for this acetylation step, likely due to its ability to create a homogenous, highly acidic, and anhydrous environment.[7][9] Using a different acid may require significant re-optimization of the reaction conditions.
Q3: The workup procedure involves pouring the hot reaction mixture over ice. Why is this necessary?
A3: This step serves two critical purposes:
-
Hydrolysis of PPA: PPA is a polymer of phosphoric acid. Quenching the reaction with a large volume of water (as ice) hydrolyzes the PPA, breaking it down into phosphoric acid, which is soluble in water. This allows for the precipitation of the organic product.
-
Product Precipitation: The final product, this compound, is insoluble in the resulting cold, acidic aqueous solution, causing it to precipitate out, which allows for easy isolation by filtration.[9]
Q4: My final product is a dark, discolored solid, not the expected pale yellow. What causes this?
A4: Discoloration often points to impurities from side reactions or decomposition.
-
Charring: The reaction is run at a high temperature (120°C) in a strongly acidic medium.[9] If the temperature overshoots or is held for too long, charring and decomposition of the organic material can occur.
-
Oxidation: The mercapto (-SH) group is susceptible to oxidation, which can form disulfide bridges between molecules, leading to colored impurities. Ensure the workup is performed promptly and the product is dried and stored properly.
Recommended Protocol: Acetylation to Final Product
This protocol is based directly on a verified synthetic procedure.[9]
-
Setup: In a glass reaction vessel equipped with a mechanical stirrer and a thermometer, charge polyphosphoric acid (190 g) and glacial acetic acid (406 g).
-
Heating: Heat the stirred mixture to 100°C.
-
Addition of Precursor: To the heated, stirred mixture, carefully add 2-amino-5-mercapto-1,3,4-thiadiazole (250 g) in portions.
-
Reaction: Continue stirring and increase the temperature to 120°C. Maintain this temperature for one hour.
-
Workup: Cool the reaction mixture to approximately 60°C and then carefully pour it over a large volume of ice with vigorous stirring.
-
Isolation: A precipitate will form. Collect the solid by filtration, wash with cold water, and air dry to yield the final product.
Troubleshooting Workflow
Caption: Diagnostic workflow for troubleshooting common synthesis issues.
Product Characterization Data
For confirmation of the final product, this compound.
| Property | Expected Value | Source |
| Appearance | Pale Yellow Solid | [10] |
| Molecular Formula | C₄H₅N₃OS₂ | [10] |
| Molecular Weight | 175.23 g/mol | [10] |
| Melting Point | >290°C | [9] |
| 208-210°C (decomp) | [10] | |
| Key IR Peaks (cm⁻¹) | ~3150 (N-H), ~1710 (C=O, amide) | [11] |
Note: Melting points can vary based on purity and heating rate. High melting points, often with decomposition, are characteristic of this compound.
References
- Barbosa, G. A. D., & de Aguiar, A. P. (n.d.). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Rev. Virtual Quim. [Link]
- Trotsko, N., Dobosz, M., & Jagiełło-Wójtowicz, E. (2007). Cyclization of thiosemicarbazide derivatives of 5-arylidene-2,4-dioxothiazolidine-3-acetic acids to 1,3,4-thiadiazoles and their pharmacological properties. Acta Poloniae Pharmaceutica, 64(3), 227–231. [Link]
- PubMed. (2007). Cyclization of thiosemicarbazide derivatives of 5-arylidene-2,4-dioxothiazolidine-3-acetic acids to 1,3,4-thiadiazoles and their pharmacological properties. [Link]
- The Journal of Organic Chemistry. (n.d.). Regioselective Synthesis of 2-Amino-Substituted 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives via Reagent-Based Cyclization of Thiosemicarbazide Intermediate.
- ResearchGate. (n.d.). Preparation of Thiadiazole from cyclization of thiosemicarbazide with CS2. [Link]
- Google Patents. (n.d.). US2891961A - Process for preparing 2-amino-5-mercap-to-1, 3, 4-thiadiazole.
- Li, W.-Y., Song, Y., Chen, H.-B., & Yang, W.-L. (2013). Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives. Chemistry of Heterocyclic Compounds, 49(1), 32–37. [Link]
- MDPI. (2024). Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole. [Link]
- METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. (n.d.). [Link]
- Amer, H., Ameen, A., & Jamil, Q. (2017). Synthesis and Preliminary Antimicrobial Study of 2-Amino-5-Mercapto-1,3,4-Thiadiazole Derivatives. Iraqi Journal of Pharmaceutical Sciences, 26(1), 70-77. [Link]
- PrepChem.com. (n.d.). Preparation of 2-acetamido-5-mercapto-1,3,4-thiadiazole. [Link]
- 1,3,4-Thiadiazole and its deriv
- ResearchGate. (2013).
- Journal of Chemical and Pharmaceutical Research. (n.d.). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. [Link]
- Iraqi Journal of Industrial Research. (2024).
- Google Patents. (n.d.). Process for the production of 2-amino-5-mercapto-1,3,4-thiadiazole.
- ResearchGate. (2020). Synthesis, Characterization and Biological Activates Studies of some New Derivatives From 2-aminoo-5-mercapto-1, 3, 4-thiadiazole. [Link]
- Hamidian, H., Afrooz, M., & Fozooni, S. (2012). Synthesis of New 1,3,4-Thiadiazole Derivatives Containing of Morpholine Ring. Asian Journal of Chemistry, 24(12), 5785-5787. [Link]
- National Institutes of Health. (n.d.). N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents. [Link]
- Journal of Medicinal and Chemical Sciences. (2022). Synthesis and Biological Study of Some Transition Metal Ions Complexes of Schiff-Mannich Base Derived from 2- amino-5-mercpto -1,3,4 thiadiazole. [Link]
- PubChem. (n.d.). 2-Amino-5-mercapto-1,3,4-thiadiazole. [Link]
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- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Biological Study of Some Transition Metal Ions Complexes of Schiff-Mannich Base Derived from 2- amino-5-mercpto -1,3,4 thiadiazole [jmchemsci.com]
- 6. US2891961A - Process for preparing 2-amino-5-mercap-to-1, 3, 4-thiadiazole - Google Patents [patents.google.com]
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- 11. N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Solubility of 2-Acetylamino-5-mercapto-1,3,4-thiadiazole for Biological Assays
Welcome to the technical support guide for 2-Acetylamino-5-mercapto-1,3,4-thiadiazole (AAMT). This resource is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in their biological assays. Here, we provide in-depth, experience-driven guidance to help you overcome these hurdles and ensure the reliability and reproducibility of your experimental data.
Understanding the Challenge: Why is this compound (AAMT) Poorly Soluble?
This compound is a heterocyclic compound with a rigid, planar structure. Its limited solubility in aqueous solutions, the primary medium for most biological assays, stems from a combination of factors including its crystalline nature and intermolecular hydrogen bonding. This inherent low solubility can lead to compound precipitation, inaccurate concentration measurements, and ultimately, misleading biological data.
Key Physicochemical Properties:
The predicted pKa of approximately 5.31 suggests that the molecule's charge state, and therefore its solubility, will be significantly influenced by the pH of the solution. This is a critical piece of information that we can leverage to enhance its solubility.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My AAMT is not dissolving in my aqueous buffer. What is the first thing I should try?
A1: Start with an organic co-solvent, but be mindful of its concentration.
Given that AAMT has slight solubility in Dimethyl Sulfoxide (DMSO), this is the most common and logical starting point.[1][2] The goal is to first create a concentrated stock solution in 100% DMSO, which can then be serially diluted into your aqueous assay buffer.
Causality: Co-solvents like DMSO are water-miscible organic solvents that can increase the solubility of nonpolar compounds by reducing the interfacial tension between the aqueous solution and the hydrophobic solute.[4]
⚠️ Critical Consideration: The final concentration of the organic solvent in your assay must be low enough to not affect the biological system you are studying. Typically, a final DMSO concentration of less than 0.5% (v/v) is recommended for most cell-based assays, but this must be empirically determined for your specific system.
Q2: I'm still seeing precipitation after diluting my DMSO stock into the aqueous buffer. What's my next step?
A2: Adjust the pH of your aqueous buffer.
The predicted pKa of AAMT is around 5.31, indicating it's a weak acid.[1] By increasing the pH of your buffer to be at least 1-2 units above the pKa, you can deprotonate the molecule, rendering it more polar and thus more soluble in an aqueous environment.
Experimental Protocol: pH Adjustment for Enhanced Solubility
-
Prepare a concentrated stock of AAMT in 100% DMSO. For example, 10 mM.
-
Prepare your desired aqueous buffer. (e.g., PBS, TRIS).
-
Adjust the pH of the buffer. Using a calibrated pH meter, slowly add a base (e.g., 1 M NaOH) to your buffer to raise the pH. Aim for a pH of 7.4 or higher for many physiological assays.
-
Perform the dilution. While vortexing the pH-adjusted buffer, slowly add the AAMT DMSO stock to reach your final desired concentration. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.
-
Visually inspect for precipitation. Check the solution immediately and after a short incubation period at your experimental temperature.
Caption: pH-dependent equilibrium of AAMT.
Final Recommendations for Best Practices
-
Always Prepare Fresh: Due to potential stability issues, especially in aqueous solutions, it is best to prepare your AAMT working solutions fresh for each experiment.
-
Validate Your Final Formulation: Before conducting your biological assay, perform a simple solubility test. Prepare your final formulation at the highest intended concentration and let it sit at the experimental temperature for the duration of your assay. Visually inspect for any signs of precipitation.
-
Include Vehicle Controls: Always include a vehicle control in your experiments. This is your final buffer system containing the same concentration of all solubilizing agents (e.g., DMSO, surfactant) but without AAMT. This will help you to distinguish the effects of the compound from the effects of the vehicle.
By systematically applying these principles and protocols, you can effectively address the solubility challenges of this compound and generate reliable data in your biological assays.
References
- Yasir, M., et al. (2021). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central.
- ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs. ResearchGate.
- Gupta, R., et al. (2020). Bioavailability Enhancement Techniques for Poorly Soluble Drugs: A Review. SciSpace.
- Kumar, S., & Singh, A. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research.
Sources
Stability issues of 2-Acetylamino-5-mercapto-1,3,4-thiadiazole in aqueous solutions
Welcome to the technical support center for 2-Acetylamino-5-mercapto-1,3,4-thiadiazole (AAMT). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability issues encountered when working with AAMT in aqueous solutions.
Introduction
This compound (AAMT) is a versatile heterocyclic compound with significant potential in various research and development applications. However, its utility can be hampered by its inherent instability in aqueous environments. This guide provides a comprehensive overview of the stability challenges associated with AAMT, offering practical solutions and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns when working with AAMT in aqueous solutions?
A1: The two primary stability concerns for AAMT in aqueous solutions are the hydrolysis of the 2-acetylamino group and the oxidation of the 5-mercapto group. The presence of both an amide and a thiol functional group makes the molecule susceptible to degradation under various conditions.
Q2: How does pH affect the stability of AAMT?
A2: The stability of AAMT is significantly influenced by pH. The acetylamino group can undergo hydrolysis under both acidic and basic conditions, yielding 2-amino-5-mercapto-1,3,4-thiadiazole. The mercapto group is more susceptible to oxidation at neutral to alkaline pH, where the thiolate anion is the predominant species and is more readily oxidized.
Q3: What are the likely degradation products of AAMT in an aqueous solution?
A3: The main degradation products are expected to be:
-
2-Amino-5-mercapto-1,3,4-thiadiazole: Formed via hydrolysis of the acetylamino group.
-
Disulfide derivative of AAMT: Formed via oxidation of the mercapto group, leading to a dimer.
-
Further degradation of the thiadiazole ring can occur under harsh conditions, but the hydrolysis and oxidation products are the most common initial degradants.
Q4: How should I prepare and store AAMT stock solutions to minimize degradation?
A4: To minimize degradation, it is recommended to:
-
Prepare stock solutions in a non-aqueous, aprotic solvent such as DMSO or DMF.
-
Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
When preparing aqueous working solutions, use freshly prepared solutions and conduct experiments promptly.
-
If possible, use buffers at a slightly acidic pH (e.g., pH 4-6) to minimize both hydrolysis and oxidation.
-
Degas aqueous buffers to remove dissolved oxygen, which can promote oxidation of the mercapto group.
Q5: Is AAMT sensitive to light?
A5: Thiadiazole derivatives can be susceptible to photodegradation.[1] It is advisable to protect AAMT solutions from light by using amber vials or by wrapping containers in aluminum foil, especially during long-term storage or prolonged experiments.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent experimental results over time. | Degradation of AAMT in aqueous working solutions. | Prepare fresh working solutions for each experiment. If experiments are lengthy, consider preparing fresh solutions at intermediate time points. Analyze the purity of your working solution at the beginning and end of the experiment using HPLC. |
| Loss of biological activity of AAMT. | Hydrolysis of the acetylamino group or oxidation of the mercapto group, as both can affect the molecule's interaction with its target. | Confirm the identity and purity of your AAMT standard. Prepare fresh solutions and handle them as recommended in the storage guidelines. |
| Appearance of new peaks in HPLC chromatograms. | Formation of degradation products. | Perform a forced degradation study to identify the retention times of potential degradation products. This will help in tracking the degradation process in your samples. |
| Precipitation in aqueous solutions. | Poor solubility of AAMT or its degradation products. | AAMT has limited aqueous solubility. Consider using a co-solvent (e.g., a small percentage of DMSO or ethanol) in your aqueous buffer. Ensure the pH of the solution is appropriate for solubility without excessively accelerating degradation. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for AAMT
This reverse-phase HPLC method can be used to separate AAMT from its potential degradation products.[2]
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: Acetonitrile and water with 0.1% phosphoric acid (adjust ratio for optimal separation, e.g., 30:70 v/v). For MS compatibility, replace phosphoric acid with 0.1% formic acid.[2]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Protocol 2: Forced Degradation Study of AAMT
Forced degradation studies are essential to understand the degradation pathways and to develop a stability-indicating analytical method.[3]
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of AAMT in acetonitrile or methanol.
-
Acid Hydrolysis: Mix 1 mL of AAMT stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before injection.
-
Base Hydrolysis: Mix 1 mL of AAMT stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 4 hours. Neutralize with 0.1 M HCl before injection.
-
Oxidative Degradation: Mix 1 mL of AAMT stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid AAMT powder in an oven at 105°C for 24 hours. Dissolve in the mobile phase for analysis.
-
Photolytic Degradation: Expose the AAMT solution (in a quartz cuvette) to UV light (254 nm) and visible light for 24 hours.
-
Analysis: Analyze all samples by the stability-indicating HPLC method alongside a control sample (AAMT solution without stress).
Visualizations
Degradation Pathway of AAMT
Caption: Potential degradation pathways of AAMT in aqueous solutions.
Experimental Workflow for AAMT Stability Testing
Caption: Workflow for conducting a forced degradation study of AAMT.
Quantitative Data Summary
The following table summarizes the expected stability of AAMT under different stress conditions based on the behavior of structurally related compounds like Acetazolamide.[4][5]
| Condition | Stressor | Expected Degradation | Primary Degradation Product(s) |
| Acidic | 0.1 M HCl, 60°C | Significant | 2-Amino-5-mercapto-1,3,4-thiadiazole |
| Basic | 0.1 M NaOH, RT | Significant | 2-Amino-5-mercapto-1,3,4-thiadiazole |
| Oxidative | 3% H₂O₂, RT | Significant | AAMT Disulfide Dimer |
| Thermal | 105°C (solid) | Low to Moderate | Varies |
| Photolytic | UV/Vis light | Moderate | Varies |
References
- (PDF) RP-HPLC method development and validation for the estimation of Acetazolamide in bulk drug and formulations with forced degradation studies - ResearchGate. (n.d.).
- A validated stability-indicating LC method for acetazolamide in the presence of degradation products and its process-related impurities - PubMed. (2010, May 1). PubMed.
- Photostabilization of polyvinyl chloride by some new thiadiazole derivatives. (n.d.).
- Kinetics and mechanism of the oxidation of a heterocyclic thioamide by silver(II)-cyclam. (n.d.).
- DEVELOPMENT AND VALIDATION OF STABILITY INDICATING RELATED SUBSTANCE METHOD FOR ACETAZOLAMIDE TABLETS - JMPAS. (2020, July 7). JMPAS.
- Kinetics & Mechanism of Acid Hydrolysis of Acetamide & Propio- namide in Water + Ethylene Glycol Media. (n.d.).
- Photodegradation of Etridiazole by UV Radiation During Drinking Water Treatment. (n.d.). PubMed.
- Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed. (2007, July 27). PubMed.
- This compound | SIELC Technologies. (2018, February 16). SIELC Technologies.
- Thiol Oxidation Definition - Organic Chemistry Key Term - Fiveable. (n.d.). Fiveable.
- Thiols And Thioethers - Master Organic Chemistry. (2015, July 5). Master Organic Chemistry.
- Hydrolysis of Acetamide | Acid | Base | Acetic acid | Sodium acetate | Organic Chemistry | Class 12| - YouTube. (2023, March 12). YouTube.
- (PDF) Oxidation of thiols - ResearchGate. (n.d.).
- Forced Degradation Studies - MedCrave online. (2016, December 14). MedCrave online.
Sources
- 1. Photostabilization of polyvinyl chloride by some new thiadiazole derivatives | European Journal of Chemistry [eurjchem.com]
- 2. This compound | SIELC Technologies [sielc.com]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. researchgate.net [researchgate.net]
- 5. A validated stability-indicating LC method for acetazolamide in the presence of degradation products and its process-related impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Acetylation of 2-Amino-5-Mercapto-1,3,4-Thiadiazole
Welcome to our dedicated technical guide for researchers and drug development professionals working with 2-amino-5-mercapto-1,3,4-thiadiazole (AMT). The acetylation of this versatile heterocyclic compound is a critical step in the synthesis of numerous pharmacologically active molecules, most notably the carbonic anhydrase inhibitor, Acetazolamide.[][2] However, the bifunctional nature of AMT, possessing two distinct nucleophilic centers—the C2-amino group and the C5-mercapto group—presents a significant challenge in achieving reaction selectivity.[3][4]
This guide is designed to provide in-depth, field-proven insights into the common side reactions encountered during this process. We will move beyond simple protocols to explain the underlying mechanisms, enabling you to troubleshoot effectively and optimize your synthetic strategy.
Frequently Asked Questions (FAQs)
Q1: What is the primary objective when acetylating 2-amino-5-mercapto-1,3,4-thiadiazole?
The principal goal is the chemoselective N-acetylation of the C2-amino group to yield 2-acetylamino-5-mercapto-1,3,4-thiadiazole.[5][6] This product is a key intermediate for further functionalization, such as the synthesis of Acetazolamide, where the mercapto group is subsequently oxidized to a sulfonyl chloride and then aminated.[2][7]
Q2: What makes this reaction prone to side products?
The molecule's structure contains two nucleophilic sites: the primary amino group (-NH₂) and the thiol group (-SH). The thiol group can also exist in its tautomeric thione form (-C=S).[8] Both the nitrogen and the sulfur atoms can be acetylated. The relative nucleophilicity of these sites is highly dependent on the reaction conditions (pH, solvent, temperature), which is the root cause of selectivity issues.[9]
Q3: Why is achieving high selectivity for N-acetylation so important?
Achieving high selectivity is crucial for two primary reasons:
-
Maximizing Yield: It ensures the highest possible conversion of the starting material into the desired product, which is economically critical in drug development.
-
Simplifying Purification: Side products, such as the S-acetyl and N,S-diacetyl derivatives, often have similar polarities to the desired N-acetyl product, making their separation by chromatography or crystallization difficult and costly. Minimizing their formation from the outset is the most efficient strategy.
Troubleshooting Guide: Common Side Reactions
This section addresses the most common issues encountered during the acetylation of AMT. Each entry details the cause of the side reaction and provides a robust protocol for mitigation.
Issue 1: Formation of N,S-Diacetylated Impurity
Q: My LC-MS and TLC analyses show a significant byproduct with a higher molecular weight than my target compound. I suspect N,S-diacetylation. What causes this, and how can I prevent it?
A: This is the most common and challenging side reaction. The formation of the N,S-diacetylated product occurs when both the amino and mercapto groups are acetylated.
Mechanistic Cause: The primary drivers for di-acetylation are overly aggressive reaction conditions. The use of a highly reactive acetylating agent (e.g., acetyl chloride), an excess of the reagent, or the presence of a base that deprotonates the thiol group creates a highly nucleophilic thiolate anion (S⁻). This thiolate readily attacks the acetylating agent, leading to S-acetylation in addition to the desired N-acetylation.
Logical Flow of Desired vs. Side Reaction
Caption: Reaction pathways for acetylation of AMT.
Troubleshooting and Optimization Protocol:
The key to preventing di-acetylation is to carefully control the reactivity and stoichiometry of the acetylating agent.
| Parameter | Problematic Conditions (Promote Di-acetylation) | Recommended Conditions (Promote N-acetylation) | Rationale |
| Acetylating Agent | Acetyl Chloride (AcCl) | Acetic Anhydride (Ac₂O) or Glacial Acetic Acid | AcCl is highly reactive. Ac₂O offers more controlled reactivity. Glacial acetic acid is even milder and can serve as both solvent and reagent.[6] |
| Stoichiometry | > 1.5 equivalents of Ac₂O | 1.0 - 1.2 equivalents of Ac₂O | Using a large excess of the acetylating agent drives the reaction towards the thermodynamically stable di-acetylated product. |
| Base | Strong bases (e.g., Pyridine, Triethylamine, KOH) | No base, or a very weak base if necessary | Strong bases generate the highly nucleophilic thiolate, promoting S-acetylation and subsequent di-acetylation. |
| Temperature | Elevated temperatures (> 50 °C) | 0 °C to Room Temperature | Lower temperatures slow down the reaction rate, allowing for greater kinetic control and favoring acetylation of the more nucleophilic amino group. |
| Solvent | Aprotic solvents (e.g., DMF, Acetonitrile) | Protic solvents (e.g., Glacial Acetic Acid) | Glacial acetic acid can protonate the thiol, reducing its nucleophilicity and favoring N-acetylation. |
Step-by-Step Mitigation Protocol for Selective N-Acetylation:
-
Suspend 1.0 equivalent of 2-amino-5-mercapto-1,3,4-thiadiazole in glacial acetic acid.
-
Cool the mixture to 0-5 °C in an ice bath with gentle stirring.
-
Slowly add 1.1 equivalents of acetic anhydride dropwise over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
Allow the reaction to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into cold water to precipitate the product.
-
Filter the solid, wash thoroughly with water to remove acetic acid, and dry under vacuum.
Issue 2: Predominant Formation of Disulfide Dimer
Q: My analysis shows a significant impurity with a mass corresponding to a dimer of my starting material, linked by a disulfide bond. How does this form and how can I avoid it?
A: This side reaction stems from the oxidative susceptibility of the thiol group.
Mechanistic Cause: The mercapto (-SH) group is easily oxidized, especially in the presence of atmospheric oxygen, to form a disulfide (-S-S-) bond, linking two molecules of AMT. This process can be accelerated by trace metal impurities or basic conditions. Several literature sources describe the oxidation of the thiol group in AMT derivatives.[4][10]
Visualization of Disulfide Formation
Caption: Oxidation of two AMT molecules to a disulfide dimer.
Troubleshooting and Optimization Protocol:
Preventing oxidation requires the exclusion of oxygen from the reaction system.
| Parameter | Problematic Conditions (Promote Oxidation) | Recommended Conditions (Prevent Oxidation) | Rationale |
| Atmosphere | Reaction open to air | Inert atmosphere (Nitrogen or Argon) | Excludes atmospheric oxygen, the primary oxidant. |
| Solvents | Standard, non-degassed solvents | Degassed solvents (e.g., via sparging with N₂ or freeze-pump-thaw) | Removes dissolved oxygen from the reaction medium. |
| Reagents | Reagents of standard purity | High-purity reagents, use of a chelating agent (e.g., EDTA) if metal contamination is suspected | Removes catalytic trace metals that can promote oxidation. |
Step-by-Step Mitigation Protocol for an Inert Atmosphere Reaction:
-
Assemble the reaction glassware and dry it thoroughly in an oven.
-
Cool the glassware under a stream of dry nitrogen or argon.
-
Add the 2-amino-5-mercapto-1,3,4-thiadiazole and solvent to the reaction flask under a positive pressure of the inert gas.
-
Degas the solvent by bubbling nitrogen through the mixture for 15-20 minutes while stirring.
-
Perform the addition of the acetylating agent and the subsequent reaction steps under a continuous positive pressure of nitrogen or argon (e.g., using a balloon or a bubbler).
-
Work up the reaction as usual once completion is confirmed.
By implementing these troubleshooting strategies, you can significantly improve the outcome of your acetylation reaction, leading to a higher yield of the desired this compound and a cleaner, more easily purified product.
References
- ResearchGate. Modification of acetazolamide synthesis: new derivatives and investigation of their biological properties. [Link]
- Iraqi Journal of Pharmaceutical Sciences.
- ResearchGate. Synthesis, Characterization and Biological Activates Studies of some New Derivatives From 2-aminoo-5-mercapto-1, 3, 4-thiadiazole. [Link]
- ResearchGate. Modification of Acetazolamide Synthesis: New Derivatives and Investigation of Their Biological Properties. [Link]
- ACS Publications.
- YouTube. SYNTHESIS OF ACETAZOLAMIDE | PHARMACEUTICAL CHEMISTRY. [Link]
- De Gruyter.
- Digital Repository of Scientific Institutes.
- Google Patents. Acetazolamide-related compounds, process for their preparation, and pharmaceutical composition containing the same.
- ResearchGate.
- PubChem. 2-Amino-5-mercapto-1,3,4-thiadiazole. [Link]
- Baghdad Science Journal. Synthesis, Characterization and Biological Activates Studies of some New Derivatives From 2-aminoo-5-mercapto-1, 3, 4-thiadiazol. [Link]
- Journal of University of Shanghai for Science and Technology.
- National Center for Biotechnology Information. N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents. [Link]
- Beilstein Journal of Organic Chemistry.
- SIELC Technologies. This compound. [Link]
- Google Patents. Process for preparing 2-amino-5-mercap-to-1, 3, 4-thiadiazole.
- ResearchGate. Synthesis, Characterization and Biological Activates Studies of some New Derivatives From 2-aminoo-5-mercapto-1, 3, 4-thiadiazole. [Link]
Sources
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 5. This compound | SIELC Technologies [sielc.com]
- 6. echemi.com [echemi.com]
- 7. researchgate.net [researchgate.net]
- 8. 2-Amino-5-mercapto-1,3,4-thiadiazole | C2H3N3S2 | CID 2723847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. An overview of chemo- and site-selectivity aspects in the chemical conjugation of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Corrosion Inhibition of 2-Acetylamino-5-mercapto-1,3,4-thiadiazole (AAMT) in Protective Coatings
Welcome to the technical support center for researchers and formulation scientists working with 2-Acetylamino-5-mercapto-1,3,4-thiadiazole (AAMT) as a corrosion inhibitor in coating systems. This guide is designed to provide practical, field-proven insights and solutions to common challenges encountered during the experimental process. Our goal is to move beyond simple protocols and explain the underlying principles, enabling you to make informed decisions and troubleshoot effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about AAMT and its application in coatings.
Q1: What is this compound (AAMT) and what is its mechanism as a corrosion inhibitor?
A1: AAMT is an organic heterocyclic compound containing multiple nitrogen and sulfur atoms, which are key to its function. Its corrosion inhibition mechanism for metals like steel or zinc is primarily based on its ability to adsorb onto the metal surface, forming a protective film.[1] This film acts as a physical barrier, isolating the metal from corrosive species like water, oxygen, and chlorides.[1][2] The adsorption occurs through the lone pair electrons on the sulfur and nitrogen atoms, which coordinate with the vacant d-orbitals of the metal atoms, creating a strong, stable protective layer.[1]
Q2: Why is it beneficial to incorporate AAMT into a coating rather than applying it directly to a metal surface?
A2: While AAMT can be used in aqueous solutions, incorporating it into a coating matrix offers several significant advantages:
-
Sustained Release: The coating acts as a reservoir, providing a controlled and sustained release of the inhibitor to the metal surface, especially when the coating is breached.
-
Enhanced Durability: The polymer binder of the coating protects the inhibitor layer from mechanical abrasion and environmental degradation, extending its service life.
-
Synergistic Protection: AAMT provides active corrosion inhibition (chemical protection) while the coating binder provides passive barrier protection. This combination is often more effective than either method alone.[3][4][5] In some systems, such as chitosan coatings on zinc, the coating matrix can actively accumulate the inhibitor at the metal surface, significantly boosting efficiency.[6]
Q3: What types of coating systems are generally compatible with AAMT?
A3: AAMT's compatibility depends on its solubility and potential interactions with the coating's components. It has been successfully incorporated into various systems, including:
-
Epoxy Coatings: Two-pack epoxy-polyamide or epoxy-amine systems are common for industrial and marine applications due to their excellent adhesion and barrier properties.[7]
-
Waterborne Acrylic or Alkyd Systems: For more environmentally friendly formulations, AAMT can be used as an additive in water-based paints.[8][9][10]
-
Biopolymer Coatings: Research has shown excellent results with chitosan coatings, where the polymer matrix enhances the inhibitor's effect.[6]
Q4: What is a typical starting concentration for AAMT in a coating formulation?
A4: The optimal concentration is highly dependent on the specific coating system, the substrate, and the corrosive environment. However, a typical starting range for formulation development is between 0.5% and 2.0% by weight of the total formulation. Studies have shown high inhibition efficiency for related thiadiazole compounds at concentrations as low as 0.5 mM in solution, which can serve as a baseline for calculating initial loading in a coating.[1][11] It is crucial to conduct a ladder study (testing a range of concentrations) to determine the optimal loading that balances performance and cost without negatively affecting the coating's physical properties.
Part 2: Experimental Workflow & Troubleshooting Guides
This section is structured to follow the experimental process, addressing specific problems you may encounter at each stage.
Workflow Overview
The process of developing and validating an AAMT-enhanced coating follows a logical sequence. Deviations or failures at any stage can compromise the final result.
Coating Formulation Issues
Q: My AAMT is not dissolving or dispersing uniformly in the epoxy resin. What can I do?
A: This is a common challenge. AAMT has limited solubility in some organic solvents and resins.
-
Underlying Cause: Poor solvent-solute interaction or agglomeration of the AAMT powder.
-
Solutions:
-
Solvent Selection: While AAMT is not readily soluble, try pre-dissolving it in a small amount of a polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) before adding it to the main resin, provided these solvents are compatible with your overall system.
-
Mechanical Dispersion: Use high-shear mixing or a three-roll mill to break down agglomerates and achieve a fine, stable dispersion rather than a true solution. This is often the most practical approach for pigmented systems.
-
Particle Size Reduction: If possible, source or mill the AAMT to a smaller particle size (micronization). Smaller particles are easier to disperse and provide a larger surface area for interaction.
-
Use of Wetting/Dispersing Agents: Add a suitable wetting and dispersing agent to the formulation before introducing the AAMT. This will help wet the particle surfaces and prevent re-agglomeration.
-
Q: The viscosity of my coating increased dramatically after adding AAMT, making it difficult to apply. Why did this happen?
A: A significant viscosity change points to an interaction between AAMT and the coating's primary components.
-
Underlying Cause: The amine and mercaptan groups on the AAMT molecule can form hydrogen bonds with the polymer chains of the binder (e.g., hydroxyl groups on epoxy resins or carboxyl groups on acrylics). This intermolecular interaction can effectively increase the hydrodynamic volume of the polymer, leading to a higher viscosity.
-
Solutions:
-
Adjust Solvent Content: The simplest approach is to add a small amount of a suitable solvent to reduce the viscosity to the desired range.
-
Optimize AAMT Concentration: You may be using too high a concentration. Determine the lowest effective concentration through performance testing to minimize its impact on rheology.
-
Change Addition Order: Experiment with the order in which you add components. Sometimes, adding the AAMT after the primary pigments and extenders have been dispersed can mitigate the viscosity increase.
-
Coating Application & Curing Problems
Q: My final coating shows poor adhesion to the steel substrate, failing the cross-hatch test. What is the most likely cause?
A: Over 80% of coating adhesion failures are due to inadequate surface preparation.[12][13] The coating is only as good as the surface it is applied to.
-
Underlying Cause: The presence of contaminants (oils, grease, dust, rust, mill scale) or an overly smooth surface profile prevents the coating from achieving proper mechanical and chemical bonding.[14]
-
Troubleshooting & Solutions:
-
Verify Surface Cleanliness: Ensure all oils and greases are removed. Solvent cleaning is a critical first step.[13]
-
Ensure Proper Surface Profile: For robust adhesion, a mechanical profile is necessary. Abrasive blasting (sandblasting) is the industry standard for steel.[15][16] This not only cleans the surface but also creates microscopic peaks and valleys for the coating to anchor into.
-
Check for Contamination Post-Prep: Ensure the prepared surface is not re-contaminated by fingerprints, airborne dust, or flash rusting before the coating is applied.
-
Q: I'm observing defects like blistering and cracking in the cured film. How do I diagnose the cause?
A: These defects typically point to issues with solvent entrapment, film thickness, or curing conditions.[17]
| Defect | Appearance | Common Causes | Recommended Solutions |
| Blistering | Bubbles or dome-shaped protrusions on the surface. | 1. Solvent Entrapment: Surface cures too quickly, trapping solvent underneath. 2. Osmosis: Contaminants (like salts) on the substrate draw water through the film.[16] 3. Moisture: Applying to a damp substrate. | 1. Use a slower-evaporating solvent; allow for a longer flash-off time between coats. 2. Ensure rigorous surface cleaning and salt removal. 3. Verify substrate is completely dry before application. |
| Cracking | Fissures or splits in the coating. | 1. Excessive Film Thickness: Applying the coating too heavily. 2. Inadequate Flexibility: The coating is too brittle for the substrate. 3. Improper Curing: Curing at incorrect temperatures or incomplete cross-linking. | 1. Adhere to the recommended dry film thickness (DFT) from the technical data sheet. 2. Adjust formulation with a plasticizer or select a more flexible binder. 3. Strictly follow specified curing schedules (time and temperature). |
| Orange Peel | A textured surface resembling an orange's skin. | 1. Improper Application: Incorrect spray gun pressure, distance, or technique. 2. High Viscosity: Coating does not have enough time to level before setting. | 1. Adjust spray application parameters. 2. Reduce viscosity with a recommended thinner or leveling agent. |
Table 1: Troubleshooting Guide for Common Coating Film Defects.[17][18]
Part 3: Performance Evaluation & Data Interpretation
Evaluating the performance of your AAMT-enhanced coating requires a combination of physical, electrochemical, and accelerated testing methods.
Q: How do I properly set up an Electrochemical Impedance Spectroscopy (EIS) experiment and what do the results mean?
A: EIS is a powerful, non-destructive technique for evaluating coating performance.[19][20] It measures the opposition of your coated metal to the flow of an alternating current, providing insight into the coating's barrier properties and the corrosion activity at the substrate.[21][22][23]
-
Setup: A standard three-electrode electrochemical cell is used, with the coated panel as the working electrode, a graphite or platinum rod as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode.[20] The test is run in an electrolyte, typically a 3.5% NaCl solution.
-
Data Interpretation: The results are often modeled using an equivalent electrical circuit. For a high-quality coating, the impedance modulus (|Z|) at low frequencies (e.g., 0.01 Hz) is a key indicator of performance. A |Z| value > 10⁸ Ω·cm² generally indicates excellent barrier protection. As the coating degrades, water penetrates, and corrosion begins, this value will drop by several orders of magnitude. The polarization resistance (Rp), which is inversely proportional to the corrosion rate, can be extracted from the model. A higher Rp value signifies better corrosion resistance.
Q: My salt spray test (ASTM B117) shows corrosion, but my initial EIS results looked good. Why is there a discrepancy?
A: This is a common point of confusion. The two tests measure different aspects of coating failure over different timescales.
-
EIS: Measures the initial barrier properties and can detect the ingress of water and ions long before visible corrosion appears.[20] It provides a quantitative measure of the coating's resistance at a specific moment.
-
Salt Spray (ASTM B117): This is a highly accelerated and aggressive test designed to force failure.[24][25][26] It bombards the coating with a continuous hot, salty fog, which may not represent real-world conditions.[27][28] It is best used for quality control and relative comparisons rather than predicting actual service life. A coating can have excellent initial barrier properties (high EIS impedance) but may break down over the hundreds of hours of a salt spray test. The key is to run EIS measurements periodically during the salt spray exposure to track the degradation process.
| Technique | Governing Standard | Information Provided | Pros & Cons |
| Adhesion Test | ASTM D3359 (Cross-Hatch)[29] | Measures the coating's adhesion to the substrate. | Pro: Simple, fast, low-cost.[30][31] Con: Qualitative/semi-quantitative.[32] |
| Electrochemical Impedance Spectroscopy (EIS) | ASTM G106 | Quantitative data on barrier properties, water uptake, and corrosion rate (Rp).[19] | Pro: Highly sensitive, non-destructive, provides mechanistic insight.[20] Con: Requires specialized equipment and expertise for interpretation. |
| Salt Spray Test | ASTM B117[24] | Evaluates resistance to corrosion in an accelerated, aggressive salt fog environment. | Pro: Widely accepted for QC.[26][28] Con: Poor correlation with real-world performance; qualitative (pass/fail).[27] |
Table 2: Comparison of Key Performance Evaluation Techniques.
Part 4: Standard Operating Protocols
To ensure reproducibility and accuracy, follow standardized procedures for critical experimental steps.
Protocol 1: Surface Preparation of Mild Steel Panels (per SSPC-SP10/NACE No. 2)
-
Solvent Cleaning (SSPC-SP1): Thoroughly wipe the steel panel surface with clean, lint-free cloths and a suitable solvent (e.g., acetone or a commercial degreaser) to remove all visible oil, grease, and other soluble contaminants. Use a "two-rag" method (one to apply solvent, one clean rag to wipe dry).
-
Abrasive Blast Cleaning (SSPC-SP10 "Near-White Metal"): Using a suitable abrasive medium (e.g., aluminum oxide, steel grit), blast the entire surface until it is free of all visible rust, mill scale, paint, and foreign matter. The surface should have a uniform, gray-white appearance.
-
Residue Removal: After blasting, use a clean, dry, oil-free compressed air stream to remove all blast residues and dust from the surface.
-
Handling: From this point forward, handle the panels only by their edges, wearing clean, lint-free gloves to prevent re-contamination.
-
Application: Apply the coating as soon as possible after preparation (ideally within 4 hours) to prevent flash rusting.
Protocol 2: Cross-Hatch Adhesion Test (ASTM D3359 - Method B)
-
Select Test Area: Choose a flat, smooth area on the cured coating.
-
Make Cuts: Place the cutting guide on the surface. Using the multi-blade cutting tool, make a series of six parallel cuts through the coating to the substrate. The cuts should be approximately 20 mm (3/4 in.) long.
-
Make Perpendicular Cuts: Make a second set of six parallel cuts at a 90-degree angle to the first set, creating a grid of 25 squares.
-
Clean: Gently brush the area with a soft brush to remove any detached flakes or ribbons of coating.
-
Apply Tape: Center a piece of the specified pressure-sensitive tape over the grid and press it down firmly with a fingertip to ensure good contact.
-
Remove Tape: Within 90 ± 30 seconds of application, remove the tape by seizing the free end and pulling it off rapidly back upon itself at as close to a 180-degree angle as possible.
-
Classify Adhesion: Visually inspect the grid area and classify the adhesion according to the ASTM D3359 scale, from 5B (no detachment) to 0B (over 65% detachment). A result of 4B or 5B is typically considered a "pass" for good adhesion.[29]
References
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- Sama Tools. (2020). Salt spray test to check corrosion resistance. youtube.com. [Link]
- Heresite Protective Coatings, LLC. (n.d.). Corrosion Testing for the Win. heresite.com. [Link]
- Environmental Chambers. (2024).
- Wikipedia. (n.d.). Salt spray test. en.wikipedia.org. [Link]
- Cortec Corporation. (2022).
- Cortec Corporation. (2022).
- AIP Publishing. (n.d.). Electrochemical Impedance Spectroscopy Study on Corrosion Inhibition of Benzyltriethylammonium Chloride. aip.
- Rossi, S., et al. (n.d.). Electrochemical Characterization of Polymeric Coatings for Corrosion Protection: A Review of Advances and Perspectives. PMC - NIH. [Link]
- Bureau of Reclamation. (2019). Electrochemical Impedance Methods to Assess Coatings for Corrosion Protection. usbr.gov. [Link]
- FROSIO. (2025). COATING'S ADHESION & COHESION. frosiotraining.com. [Link]
- Cunningham, T., & Steele, J. (2000). Measuring Adhesion of Coatings to Concrete and Steel. OnePetro. [Link]
- MDPI. (n.d.). Innovative PDC Coatings for Corrosion Protection in the Oil and Gas Industry. mdpi.com. [Link]
- Touchstone Research Laboratory. (n.d.). Paint and Corrosion Adhesion Testing. trl.com. [Link]
- ResearchGate. (2025). Adsorption and corrosion inhibitive properties of 2-amino-5-mercapto-1,3,4-thiadiazole on mild steel in hydrochloric acid media.
- PubMed. (2020). Accumulation of this compound in chitosan coatings for improved anticorrosive effect on zinc. pubmed.ncbi.nlm.nih.gov. [Link]
- Linetec. (2025).
- MDPI. (2021). Anticorrosion Efficiency of Inhibitor Coatings Based on Ammonium Cation with Different Substituents: The Influence of Wettability and Molecular Structure. mdpi.com. [Link]
- American Coatings Association. (n.d.). Problem Solving—Again. paint.org. [Link]
- BUET. (2023). EXPLORING CORROSION INHIBITION PROPERTIES OF THIADIAZOL COMPOUND FOR THE PROTECTION OF CARBON STEEL. lib.buet.ac.bd. [Link]
- PMC - NIH. (2023). Multi-method evaluation of a 2-(1,3,4-thiadiazole-2-yl)pyrrolidine corrosion inhibitor for mild steel in HCl: combining gravimetric, electrochemical, and DFT approaches. ncbi.nlm.nih.gov. [Link]
- IBIX USA. (2024).
- ResearchGate. (2025). Corrosion inhibition of low carbon steel in HCl by 2-mercapto-5-(2-methoxyethyl)amino-1,3,4-thiadiazole: insights from gravimetric analysis and SEM.
- MDPI. (2018). Improvement of Corrosion Protection of Coating System via Inhibitor Response Order. [Source URL not available in snippet]
- MDPI. (2018). Improvement of Corrosion Protection of Coating System via Inhibitor Response Order. mdpi.com. [Link]
- American Coatings Association. (n.d.).
- ADDAPT Chemicals BV. (n.d.).
- MDPI. (n.d.). Research on the Influence of Coating Technologies on Adhesion Anti-Corrosion Layers in the Case of Al7175 Aluminum Alloy. mdpi.com. [Link]
- U.S. Paint. (n.d.).
- ResearchGate. (n.d.). Corrosion inhibition strategy: Synergistic effects.
- Codinter Americas. (2023). Surface prep: A complete guide. codinter.com. [Link]
- OnlyTRAININGS. (n.d.). Coating formulation defects: How to identify and resolve the issues. onlytrainings.com. [Link]
- UCL. (n.d.). AMT; A NEW CORROSION INHIBIRTOR? [Source URL not available in snippet]
- Cortec Corporation. (n.d.).
- Scribd. (n.d.).
- Universidade de Lisboa. (2016). Comparison of the synergistic effects of inhibitor mixtures tailored for enhanced corrosion protection of bare and coated AA2024-T3. repositorio.ul.pt. [Link]
- ResearchGate. (2025). Comparison of the synergistic effects of inhibitor mixtures tailored for enhanced corrosion protection of bare and coated AA2024-T3.
- ResearchGate. (n.d.). Enhanced active corrosion protection coatings for aluminum alloys with two corrosion inhibitors co-incorporated in nanocontainers.
- Marvel Industrial Coatings. (n.d.). Coating Failure Troubleshooting.
- CORE. (n.d.). FORMULATION OF ANTICORROSIVE PAINTS EMPLOYING CONDUCTING POLYMERS. core.ac.uk. [Link]
- ResearchGate. (n.d.). Waterborne paint formulations with corrosion inhibitors (CB_1) and...
- Malvern Panalytical. (n.d.). Improving paint and coating formulations.
- ResearchGate. (2019). An Active Corrosion Inhibition Coating of Two Pack Epoxy Polyamide System using Halloysite Nanocontainer 1.
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Technical Support Center: Refining Antimicrobial Testing for Thiadiazole Derivatives
From the desk of the Senior Application Scientist
Welcome to the technical support center. As researchers in drug development, we understand that novel compounds like thiadiazole derivatives present unique challenges in established antimicrobial susceptibility testing (AST) workflows. Their characteristic poor aqueous solubility can lead to issues with compound precipitation, inaccurate minimum inhibitory concentration (MIC) values, and overall experimental irreproducibility.
This guide is designed to move beyond standard protocols. It provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you navigate these complexities. We will explore the causality behind experimental choices, ensuring that every protocol you implement is a self-validating system grounded in established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Part 1: Frequently Asked Questions (FAQs)
Question 1: What is the best solvent for preparing stock solutions of poorly soluble thiadiazole derivatives for AST?
Answer: The choice of solvent is a critical first step that can profoundly impact your results. For most poorly soluble, organic compounds like many thiadiazole derivatives, Dimethyl sulfoxide (DMSO) is the most widely recommended starting solvent.[1] This is due to its excellent ability to dissolve a wide range of non-polar and polar organic compounds and its miscibility with aqueous culture media.[1]
However, you cannot use it without careful consideration. The key is to use the lowest possible concentration that maintains your compound's solubility, as DMSO itself can have biological effects.
Key Considerations:
-
Concentration Limits: The final concentration of DMSO in your assay wells should ideally not exceed 1-2%.[2] Some studies suggest that concentrations above 2.5% can exert toxic effects on certain bacteria, while others have reported that even 1% DMSO can protect bacteria from some antimicrobials.[1]
-
Solvent Toxicity Control: It is mandatory to run a parallel control series with just the solvent at the highest concentration used in your experiment (a "vehicle control").[1][3] This control, containing media, inoculum, and the solvent, must show no inhibition of microbial growth. If it does, the antimicrobial activity observed in your test wells cannot be confidently attributed to your compound.
-
Alternative Solvents: If DMSO proves problematic, other solvents like ethanol, methanol, or acetone can be considered.[4] However, these often have higher intrinsic antimicrobial activity and lower solubilizing power for highly hydrophobic compounds. The same rigorous validation with vehicle controls is required.
Question 2: Should I use broth microdilution or agar diffusion (disk/well) methods for these compounds?
Answer: For poorly soluble or hydrophobic compounds, the broth microdilution method is strongly recommended over agar-based diffusion methods.[1] Agar diffusion assays (like the Kirby-Bauer disk test or well diffusion) are a poor choice for non-polar compounds because they rely on the passive diffusion of the antimicrobial agent from a point source into the aqueous agar matrix.[1][5]
Causality: Hydrophobic molecules, by their nature, do not diffuse efficiently in a hydrophilic agar gel.[1] The compound is likely to precipitate at the source (the disk or well), preventing it from reaching the bacteria in the surrounding agar.[1] This results in either no zone of inhibition or a zone size that does not correlate with the compound's true antimicrobial activity, leading to false negative results.[1]
The broth microdilution method is a quantitative dilution technique that directly exposes a standardized bacterial inoculum to increasing concentrations of the compound in a liquid medium.[6][7] This bypasses the challenges of diffusion, providing a much more accurate and reproducible measure of the Minimum Inhibitory Concentration (MIC).[6]
Diagram: Decision Workflow for Assay Selection
Caption: Workflow for selecting an appropriate AST method for poorly soluble compounds.
Part 2: Troubleshooting Guides & Protocols
Question 3: My compound precipitates when I add it to the broth. How can I get an accurate MIC?
Answer: This is a classic problem. Precipitation invalidates the MIC result because the true concentration of the compound in solution is unknown.[3] The issue usually arises when a highly concentrated stock solution in an organic solvent is diluted into the aqueous broth.
Troubleshooting Protocol: The Two-Step Dilution Method
This protocol minimizes precipitation by avoiding a large, single-step dilution.
-
Prepare High-Concentration Stock: Dissolve your thiadiazole derivative in 100% DMSO to create a high-concentration primary stock (e.g., 100x the highest desired final concentration).[2][3] For example, if your highest test concentration is 256 µg/mL, prepare a 25.6 mg/mL stock in DMSO.
-
Create Intermediate Dilution Plate: In a separate, sterile 96-well plate (the "intermediate plate"), perform your serial dilutions using DMSO as the diluent, not the broth.[3] This ensures the compound remains solubilized throughout the dilution series.
-
Transfer to Final Assay Plate: Pre-fill your final assay plate with the appropriate volume of inoculated Mueller-Hinton Broth (MHB). Transfer a small, fixed volume from your intermediate (DMSO) plate into the corresponding wells of the final (broth) plate. For a 1:100 dilution, you might add 2 µL from the intermediate plate to 198 µL of broth. This ensures the final DMSO concentration remains low (e.g., 1%).
-
Run Controls:
-
Compound Turbidity Control: Set up a parallel dilution series with your compound in broth without any bacteria.[2] This will help you visually or spectrophotometrically distinguish between compound precipitation and bacterial growth.
-
Vehicle Control: As mentioned, a well with bacteria and the highest concentration of DMSO used (e.g., 1%) but no compound.
-
Growth Control: Bacteria and broth only (no solvent or compound).
-
Sterility Control: Broth only.
-
Diagram: Two-Step Dilution Workflow
Caption: Workflow for the two-step dilution method to prevent compound precipitation.
Question 4: I see turbidity in my wells, but I can't tell if it's bacterial growth or my compound. What should I do?
Answer: This is a critical challenge, as visual determination of the MIC endpoint becomes unreliable.[2] Your "Compound Turbidity Control" series (compound in sterile broth) is the first point of comparison. If those wells are also turbid, you cannot rely on visual inspection.
Troubleshooting Protocol: Using Growth Indicators
-
Visual Comparison: First, compare your test wells to the corresponding wells in your compound-only control plate. Any turbidity greater than that in the control well can be inferred as growth.
-
Spectrophotometric Subtraction: For a more quantitative approach, read the optical density (e.g., at 600 nm) of both your test plate and your compound control plate. Subtract the absorbance of each control well from its corresponding test well. A resulting positive value indicates turbidity due to bacterial growth.[2]
-
Use of Metabolic Dyes (Growth Indicators): The most definitive method is to use a metabolic indicator dye, such as Resazurin or a tetrazolium salt (e.g., INT).[3]
-
Principle: These dyes are colorimetric indicators of cellular respiration. Viable, metabolically active bacteria will reduce the dye, causing a distinct color change (e.g., blue Resazurin turns pink). Wells where growth is inhibited will remain the original color.
-
Procedure: After the standard incubation period (e.g., 16-20 hours), add a sterile solution of the indicator dye to each well. Incubate for a further short period (e.g., 2-6 hours) and observe the color change. The MIC is the lowest compound concentration that prevents this color change.[3] This method reliably distinguishes between bacteriostatic/bactericidal effects and turbidity caused by an insoluble compound.
-
Data Summary Table
Table 1: Recommended Solvents and Controls for AST of Poorly Soluble Compounds
| Solvent | Recommended Max. Final Concentration | Key Considerations & Required Controls |
| DMSO | ≤ 1-2% [2][3] | - Gold standard for initial testing. - Can protect bacteria from some antimicrobials at low concentrations.[1] - Controls: Vehicle, Compound Turbidity. |
| Ethanol | ≤ 1-2% | - Higher intrinsic antimicrobial activity than DMSO. - May not be as effective at solubilizing highly non-polar compounds. - Controls: Vehicle, Compound Turbidity. |
| Methanol | ≤ 1% | - More toxic than ethanol. - Use with caution and only if other solvents fail. - Controls: Vehicle, Compound Turbidity. |
References
- Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC - NIH.
- Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC - NIH.
- Effect of solvent variation on results of antibiotic susceptibility test using the disk diffusion method against Staphylococcus aureus.
- How do I measure MIC (micro dilution method) for a compound which is insoluble in Muller Hinton Broth ?
- How do I measure MIC of a compound which is insoluble in broth dilution?
- Antimicrobial Susceptibility Testing. (Apec.org)
- M100 - Performance Standards for Antimicrobial Susceptibility Testing. (CLSI)
- Broth microdilution - Wikipedia. (Wikipedia)
- Antimicrobial susceptibility testing: currently used methods and devices and the near future in clinical practice.
- Broth Dilution Method for MIC Determin
- M100 | Performance Standards for Antimicrobial Susceptibility Testing. (CLSI)
- Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. (PubMed Central)
- Synthesis, molecular docking, antimicrobial evaluation, and DNA cleavage assay of new thiadiazole/oxadiazole ciprofloxacin derivatives.
- Synthesis And Antimicrobial Activity Of Some New Thiadiazole Derivatives.
- Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds.
- Synthesis and Antimicrobial Evaluation of Novel Thiadiazole Deriv
- Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (MDPI)
- EUCAST - Home. (EUCAST)
- Antimicrobial Activity of 1,3,4-Thiadiazole Deriv
- Antimicrobial Susceptibility Testing | Area of Focus. (CLSI)
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- 7. Broth microdilution - Wikipedia [en.wikipedia.org]
Overcoming low yield in the cyclization step of thiadiazole synthesis
Welcome to the technical support center for thiadiazole synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are encountering challenges, particularly low yields, during the critical cyclization step of 1,3,4-thiadiazole synthesis. As a versatile scaffold in medicinal chemistry, the successful synthesis of thiadiazoles is paramount.[1] This resource provides in-depth, experience-driven answers to common problems, detailed troubleshooting protocols, and a foundational understanding of the chemical principles at play.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the cyclization step in 1,3,4-thiadiazole synthesis.
Q1: What are the most common synthetic routes for 2,5-disubstituted 1,3,4-thiadiazoles, and which step typically has the lowest yield?
A1: The most prevalent and versatile methods for synthesizing 2-amino-5-substituted- or 2,5-disubstituted-1,3,4-thiadiazoles begin with thiosemicarbazide or its derivatives.[2] Other common precursors include acylhydrazines and dithiocarbazates.[3]
The primary synthetic pathways include:
-
Cyclodehydration of Acylthiosemicarbazides: This is arguably the most common method. It involves the reaction of a carboxylic acid (or its derivative, like an acid chloride or ester) with thiosemicarbazide to form an acylthiosemicarbazide intermediate, which is then cyclized using a dehydrating agent.[4]
-
Oxidative Cyclization of Thiosemicarbazones: Thiosemicarbazones, formed from the condensation of an aldehyde or ketone with thiosemicarbazide, can be cyclized in the presence of an oxidizing agent like ferric chloride (FeCl₃).[5]
-
Reaction of Acylhydrazines with a Sulfur Source: Acylhydrazines can react with sources like carbon disulfide (CS₂) or isothiocyanates to form intermediates that subsequently cyclize to the thiadiazole ring.[6]
The cyclization step , which involves intramolecular nucleophilic attack and subsequent dehydration or oxidation, is almost always the yield-determining step. This is due to the potential for side reactions, the harsh conditions often required, and the stability of the starting materials and intermediates under those conditions.[7]
Q2: I am performing a cyclodehydration of a thiosemicarbazide derivative with a strong acid like H₂SO₄ and getting a low yield and a complex mixture of byproducts. What is happening?
A2: This is a classic issue. While concentrated sulfuric acid is a powerful dehydrating agent, its strength is often a double-edged sword. The low yield is likely due to several factors:
-
Charring and Decomposition: The aggressive nature of concentrated H₂SO₄ can lead to the decomposition or charring of sensitive organic substrates, especially those with electron-rich aromatic rings or other acid-labile functional groups.
-
Side Reactions: Strong acids can promote unwanted side reactions. For instance, if your starting material contains a furan ring, strong acids can cause acid-catalyzed cleavage of that ring, drastically reducing the yield of the desired product.[6]
-
Hydrolysis of Intermediates: In some cases, the intermediate can be hydrolyzed back to the starting materials before cyclization can occur.[8]
Recommendation: Switch to a milder and more selective dehydrating agent. Modern methods often yield cleaner reactions and higher purity products.[2][7] Excellent alternatives are discussed in the troubleshooting section below.
Section 2: Troubleshooting Low Yields in Cyclization
This section provides a systematic approach to diagnosing and solving common problems encountered during the thiadiazole cyclization step.
Issue 1: Inefficient Cyclodehydration
Q: My one-pot reaction of a carboxylic acid and thiosemicarbazide using a dehydrating agent is failing or giving yields below 30%. How can I troubleshoot this?
A: Low yield in this cornerstone reaction is typically traced back to one of three areas: the choice of cyclizing agent, the reaction conditions, or the nature of your substrate.
Causality & Explanation
The reaction proceeds via an initial acylation of the thiosemicarbazide, followed by an acid-catalyzed intramolecular cyclization and dehydration.[3] If the dehydration is inefficient or if the intermediate is not stable under the reaction conditions, the equilibrium will not favor product formation.
Troubleshooting Workflow
Here is a logical workflow to diagnose the issue:
Caption: Troubleshooting workflow for low-yield thiadiazole cyclization.
Data-Driven Recommendations
For a systematic approach, consult the following table to select an appropriate cyclizing agent.
| Cyclizing/Dehydrating Agent | Typical Conditions & Substrates | Advantages | Disadvantages & Common Issues |
| Conc. H₂SO₄ | Reflux, neat or in solvent | Inexpensive, powerful dehydrator | Often too harsh, causes charring, side reactions, low yields with sensitive substrates.[9] |
| Phosphorus Oxychloride (POCl₃) | 80-100 °C, often used as solvent | Widely applicable, good yields (often >70%), effective for aromatic/heterocyclic acids.[10][11] | Highly corrosive and water-sensitive, vigorous reaction during workup. |
| Polyphosphoric Acid (PPA) | 100-140 °C | Good dehydrating agent, less charring than H₂SO₄ | Viscous and difficult to stir, workup can be challenging. |
| Polyphosphate Ester (PPE) | Reflux in CHCl₃ or other solvent | Excellent yields, milder conditions, one-pot procedure from carboxylic acid.[4] | Reagent cost can be higher, requires anhydrous conditions. |
| Lawesson's Reagent | Reflux in toluene or xylene | Effective for converting amides/hydrazides to thio-analogs, can facilitate cyclization.[12] | Stoichiometric amounts needed, phosphorus byproducts can complicate purification. |
Issue 2: Failure in Oxidative Cyclization
Q: I am trying to synthesize a 2-amino-5-aryl-1,3,4-thiadiazole from a thiosemicarbazone using FeCl₃, but the reaction is sluggish and the yield is poor.
A: Oxidative cyclization is a powerful but sensitive method. Success hinges on the stability of the carbocation intermediate and the efficiency of the oxidant.
Causality & Explanation
The mechanism involves the oxidation of the sulfur atom by Fe(III), which facilitates an electrophilic attack by the imine carbon onto an aromatic ring or another nucleophilic site, followed by cyclization and aromatization. If the thiosemicarbazone starting material is unstable or if the oxidant is not potent enough, the reaction will stall.
Key Troubleshooting Points:
-
Purity of Starting Material: Ensure the thiosemicarbazone is pure and free of residual aldehyde/ketone or thiosemicarbazide. Impurities can consume the oxidant and lead to side products.
-
Solvent Choice: The reaction is often performed in ethanol or DMF. If solubility is an issue, DMF is generally a better choice.[1]
-
Temperature Control: While some heat is often required, excessive temperatures can lead to the decomposition of the thiosemicarbazone. Monitor the reaction by TLC and maintain the lowest effective temperature.
-
Alternative Oxidants: If FeCl₃ is ineffective, other oxidative systems can be employed. A classic alternative is using bromine in glacial acetic acid, though this method requires careful handling.[13] Another approach involves using iodine in the presence of a base.[12]
Section 3: Key Optimization Protocols
Here we provide detailed, step-by-step protocols for common and effective cyclization procedures.
Protocol 1: General Procedure for Cyclization using Phosphorus Oxychloride (POCl₃)
This protocol is adapted from established methods and is broadly applicable for the synthesis of 5-aryl-1,3,4-thiadiazol-2-amines.[10]
Safety Warning: Phosphorus oxychloride is highly corrosive and reacts violently with water. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a drying tube), add the substituted aromatic carboxylic acid (1.0 eq).
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃) (approx. 5-10 mL per gram of carboxylic acid) to the flask at room temperature with stirring.
-
Pre-Stirring: Stir the mixture for 20 minutes at room temperature to allow for the formation of the acyl chloride intermediate.
-
Addition of Thiosemicarbazide: Add thiosemicarbazide (1.0 eq) portion-wise to the mixture. An exotherm may be observed.
-
Heating: Heat the reaction mixture to 80–90 °C and maintain for 1-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup - Quenching: After completion, cool the reaction mixture in an ice bath. EXTREMELY CAREFULLY and SLOWLY , pour the mixture onto crushed ice or into cold water (approx. 10x the volume of POCl₃ used). This is a highly exothermic and vigorous reaction that will release HCl gas.
-
Hydrolysis: Reflux the resulting aqueous suspension for 4 hours to hydrolyze any remaining phosphorus species.
-
Isolation: Cool the mixture and basify to pH 8-9 using a 50% sodium hydroxide solution or saturated sodium bicarbonate. The product will typically precipitate.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and dry. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, DMF/water).
Protocol 2: One-Pot Cyclization using Polyphosphate Ester (PPE)
This modern protocol offers a milder alternative to POCl₃ and often results in higher yields and cleaner products.[4]
-
Reaction Setup: To a three-neck flask equipped with a reflux condenser and magnetic stirrer, add the carboxylic acid (1.0 eq), thiosemicarbazide (1.0 eq), and chloroform (approx. 20-30 mL per gram of acid).
-
Reagent Addition: Add polyphosphate ester (PPE) (approx. 4-5 g per gram of acid) to the stirring mixture.
-
Heating: Heat the reaction mixture to reflux (approx. 60-65 °C for chloroform) and maintain for 8-12 hours. Monitor the reaction by TLC.
-
Workup: Cool the reaction mixture to room temperature. Add distilled water (approx. 15 mL) and carefully neutralize the residual PPE by adding solid sodium bicarbonate until effervescence ceases.
-
Isolation: The product often precipitates during neutralization. Collect the solid by vacuum filtration.
-
Purification: Wash the collected solid with chloroform and hexane to remove non-polar impurities. If necessary, the product can be further purified by recrystallization.
Section 4: Mechanistic Insight
Understanding the reaction pathway is crucial for effective troubleshooting. The diagram below illustrates the generally accepted mechanism for the acid-catalyzed cyclodehydration of an acylthiosemicarbazide.
Caption: Simplified mechanism for 1,3,4-thiadiazole formation.
The critical step is the intramolecular cyclization. For this to be efficient, the nucleophilicity of the sulfur atom and the electrophilicity of the carbonyl carbon must be well-balanced. Harsh acidic conditions can protonate the sulfur, reducing its nucleophilicity and slowing the reaction.
References
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
- D’hooge, M., & De Kimpe, N. (2011). The Chemistry of Heterocyclic Compounds: Aziridines and Azirines. John Wiley & Sons.
- Chaturvedi, P., et al. (2012). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research, 4(1), 247-256.
- Chauhan, H. S., et al. (2024). A review on thiadiazole-derived compounds: design, synthesis, and antimicrobial potential. Pharmedico Publishers. [Link]
- Anonymous. (n.d.). Synthesis of 1,3,4-Thiadiazoles: Review.
- Siddiqui, N., et al. (2012). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(3), 355-367. [Link]
- Niraimathi, V., & Suresh, R. (2017). Synthesis and characterisation of some thiadiazole derivatives. International Journal of Pharmaceutical Sciences and Research, 8(8), 3424-3428.
- Perederii, A. V., et al. (2021).
- Kadu, N. S., & Masand, V. H. (2022). Synthesis of 1,3,4-thiadiazole Derivative Using Appropriate Reaction Conditions. International Journal for Research in Applied Science and Engineering Technology, 10(8), 346-350. [Link]
- Ballell, L., et al. (2012). Synthesis and optimization of thiadiazole derivatives as a novel class of substrate competitive c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(8), 2849-2854. [Link]
- Gingu, C., et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. International Journal of Molecular Sciences, 24(24), 17476. [Link]
- Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-thiadiazoles. Organic Chemistry Portal. [Link]
- Al-Hourani, B. J., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(46), 30065-30076. [Link]
- Anonymous. (n.d.). Synthesis of 1,2,4-thiadiazoles 3 via intramolecular cyclization.
- Demircan, A., & Koldaş, S. (2017). Novel and Efficient Cyclization Procedure for the Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles Without Using Any Ring-Closing Reagents.
- El-Gendy, A. A., et al. (2017). A New Type of Synthesis of 1,2,3-Thiadiazole and 1,2,3-Diazaphosphole Derivatives Via-Hurd-Mori Cyclization. International Journal of ChemTech Research, 10(10), 46-55.
- Stanetty, P., Turner, M., & Mihovilovic, M. D. (2005). Synthesis of pyrrolo[2,3-d][3][9][14]thiadiazole-6-carboxylates via the Hurd-Mori reaction.
- da Silva, A. B. F., et al. (2018). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química, 10(1), 2-25.
- Perederii, A. V., et al. (2022). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 27(19), 6668. [Link]
- Anonymous. (n.d.). Efficient Syntheses of Thiadiazoline and Thiadiazole Derivatives by the Cyclization of 3-Aryl-4-formylsydnone Thiosemicarbazones with Acetic Anhydride and Ferric Chloride.
- Anonymous. (n.d.).
- Kumar, R., et al. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Future Medicinal Chemistry, 14(12), 867-889. [Link]
- Anonymous. (n.d.). Reaction mechanism of Hantzsch thiazole synthesis.
- Anonymous. (n.d.). Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study.
- Anonymous. (2021). 174 Thiadiazoles and Their Properties. ISRES.
- Chem Help ASAP. (2020, November 5).
- Al-Issa, S. A., et al. (2021). Synthesis and biological screening of new thiadiazolopyrimidine-based polycyclic compounds. Molecules, 26(15), 4668. [Link]
- Anonymous. (n.d.). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review | Request PDF.
- The Organic Chemistry Tutor. (2019, January 19). synthesis of thiazoles. YouTube. [Link]
- El-Sayed, W. M., et al. (2022). Novel Thiadiazole-Based Molecules as Promising Inhibitors of Black Fungi and Pathogenic Bacteria: In Vitro Antimicrobial Evaluation and Molecular Docking Studies. International Journal of Molecular Sciences, 23(11), 6296. [Link]
- Bou-Salah, L., et al. (2018).
- Boraste, A. U., et al. (2022). Investigation of potent anti-mycobacterium tuberculosis agents derived. Drug Design, Development and Therapy, 16, 1-13.
- Asian Journal of Chemistry. (2015). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry, 27(12), 4521-4524. [Link]
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- 4. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. researchgate.net [researchgate.net]
Minimizing by-product formation in the synthesis of 2-Acetylamino-5-mercapto-1,3,4-thiadiazole
This technical guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the synthesis of 2-Acetylamino-5-mercapto-1,3,4-thiadiazole. It is designed for researchers, scientists, and drug development professionals to navigate the common challenges in this multi-step synthesis, with a focus on minimizing by-product formation and maximizing yield and purity.
I. Overview of the Synthetic Pathway
The synthesis of this compound is typically a two-step process. The first step involves the cyclization of thiosemicarbazide with carbon disulfide to form the key intermediate, 2-amino-5-mercapto-1,3,4-thiadiazole (AMT). The second step is the selective acetylation of the amino group of AMT to yield the final product. Each of these steps presents unique challenges in terms of by-product formation, which can significantly impact the purity and yield of the final compound.
Caption: Workflow for the conversion of 2,5-diamino-1,3,4-thiadiazole to AMT.
This conversion, while effective, involves multiple steps and the use of hazardous reagents, so it should be performed with caution.
Step 2: Acetylation of 2-Amino-5-mercapto-1,3,4-thiadiazole (AMT)
Q3: After acetylation of AMT with acetic anhydride, my product shows multiple spots on TLC and the NMR spectrum is complex. What are the likely by-products?
A3: The acetylation of AMT can lead to several by-products, primarily due to the presence of two nucleophilic sites: the amino group (-NH2) and the mercapto group (-SH). The most common by-products are:
-
N,S-diacetylated product: Acetylation occurs on both the nitrogen of the amino group and the sulfur of the mercapto group.
-
O-acetylated product: If the tautomeric thione form of the mercapto group is present, acetylation can occur on the exocyclic sulfur, which can then rearrange.
-
Cyclized by-products: The reaction of thiosemicarbazones with acetic anhydride can lead to the formation of diacetylated thiadiazoline derivatives. [1]If there is unreacted thiosemicarbazide carried over from the first step, it can react with any carbonyl impurities to form a thiosemicarbazone in situ, which can then undergo this side reaction.
Causality: The formation of these by-products is primarily driven by the reaction conditions.
-
Excess Acetic Anhydride: Using a large excess of acetic anhydride, especially at elevated temperatures, will favor diacetylation.
-
High Temperatures: Higher reaction temperatures increase the rate of reaction at both nucleophilic sites, leading to a mixture of products.
-
Presence of Catalysts: The choice of catalyst can influence the selectivity of the acetylation.
Q4: How can I selectively acetylate the amino group of AMT while minimizing by-product formation?
A4: Selective N-acetylation can be achieved by carefully controlling the reaction conditions.
Recommended Protocol for Selective N-Acetylation:
A reliable method for selective N-acetylation involves the use of polyphosphoric acid (PPA) and acetic acid. [2]
-
Charge polyphosphoric acid and acetic acid into a reaction vessel and heat to approximately 100°C with stirring.
-
Add the 2-amino-5-mercapto-1,3,4-thiadiazole (AMT) to the heated mixture.
-
Continue stirring at an elevated temperature (e.g., 120°C) for about an hour.
-
Cool the reaction mixture and pour it over ice to precipitate the product.
-
Filter and dry the precipitate to obtain this compound.
Table 1: Impact of Reaction Parameters on Acetylation Selectivity
| Parameter | Condition Favoring N-Acetylation | Condition Favoring By-product Formation |
| Acetylation Reagent | Acetic acid with PPA [2] | Large excess of acetic anhydride |
| Temperature | Moderate (e.g., 100-120°C with PPA/acetic acid) | High (e.g., prolonged reflux with acetic anhydride) |
| Reaction Time | Optimized based on TLC monitoring | Excessively long reaction times |
| Stoichiometry | Near equimolar or slight excess of acetylating agent | Large excess of acetylating agent |
III. Purification and Analysis
Q5: What are the recommended methods for purifying the final product, this compound?
A5: The primary methods for purification are recrystallization and column chromatography.
-
Recrystallization: Ethanol is a commonly used solvent for the recrystallization of this compound and its precursors. [3][4][5]For more stubborn impurities, a mixed solvent system such as ethanol-chloroform may be effective.
-
Column Chromatography: For the separation of closely related by-products, such as the mono- and di-acetylated compounds, column chromatography is recommended. A silica gel stationary phase with a mobile phase gradient of ethyl acetate in hexane is a good starting point for method development. [6] Q6: What analytical techniques are best suited for monitoring the reaction and characterizing the final product?
A6: A combination of chromatographic and spectroscopic techniques is recommended.
-
Thin Layer Chromatography (TLC): Ideal for monitoring the progress of the reaction. A mobile phase of ethyl acetate/hexane or dichloromethane/methanol can be effective.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the final product. A reverse-phase C18 column with a mobile phase of acetonitrile and water with a small amount of acid (phosphoric or formic acid) is a suitable starting point. [3]* Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural elucidation and confirmation of the final product. The presence of a singlet for the acetyl methyl group and the characteristic shifts for the thiadiazole ring protons are key indicators. Spectral data for this compound is available in public databases.
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups. Look for characteristic peaks for N-H, C=O (amide), and C=N stretching vibrations.
IV. References
-
Suvorova, Y. V., Dunaeva, V. V., & Islyaikin, M. K. (2018). PRECURSORS FOR THE SYNTHESIS OF MACROHETEROCYCLIC COMPOUNDS. MODELING OF THE MECHANISM FOR FORMATION OF 2-AMINO-5-METHYL-1,3,4-THIADIAZOLE BY QUANTUM CHEMISTRY METHODS. Russian Journal of General Chemistry, 88(13), 2825-2832.
-
SIELC Technologies. (2018, February 16). This compound. Retrieved from [Link]
-
Li, W.-Y., Song, Y., Chen, H.-B., & Yang, W.-L. (2014). Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives. Heterocyclic Communications, 20(1), 33–36.
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
Turner, R. J., & Song, J. (1959). U.S. Patent No. 2,891,961. Washington, DC: U.S. Patent and Trademark Office.
-
Al-Azzawi, A. M., & Aouad, M. R. (2020). Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4. Iraqi Journal of Industrial Research, 7(2), 87-96.
-
Gholivand, K., & Torkashvand, M. (2022). Electrochemical study of 2-amino-5-mercapto-1,3,4-thiadiazole in the absence and presence of p-benzoquinone: an efficient strategy for the electrosynthesis of new 1,3,4-thiadiazole derivatives. RSC Advances, 12(43), 28263-28272.
-
Ameen, H. A., & Qasir, A. J. (2017). Synthesis and Preliminary Antimicrobial Study of 2-Amino-5-Mercapto-1,3,4-Thiadiazole Derivatives. Iraqi Journal of Pharmaceutical Sciences, 21(1), 56-64.
-
University of Thi-Qar. (n.d.). Chapter Three Result and Discussion. Retrieved from [Link]
-
Zainab, S. F., Kadhim, H., & Sahar, I. M. (2018). Synthesis, Characterization and Biological Activates Studies of some New Derivatives From 2-aminoo-5-mercapto-1, 3, 4-thiadiazole. Baghdad Science Journal, 15(1), 83-91.
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Direct formation of 4,5-disubstituted carbazoles via regioselective dilithiation. Retrieved from [Link]
-
Abd-ulwahab, G. I. A., Khalid, F. D., & Salih, H. K. (2021). The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. Tikrit Journal of Pure Science, 26(5), 108-117.
-
Khatale, P. N., Sivakumar, T., Mahajan, N. S., & Kature, D. V. (2013). METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES: A REVIEW. International Journal of Pharmacy and Pharmaceutical Sciences, 5(3), 1-10.
-
Rackur, G., & Lues, I. (1985). U.S. Patent No. 4,492,793. Washington, DC: U.S. Patent and Trademark Office.
-
Pop, F., Prunoiu, C., Oniga, O., & Oniga, I. (2024). Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole. Molecules, 29(9), 2053.
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Merrick, B. A., & Tanny, J. C. (2009). Separation and Purification of Multiply Acetylated Proteins Using Cation-Exchange Chromatography. Journal of visualized experiments : JoVE, (28), 1259.
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Elokhina, V. N., Nakhmanovich, A. S., & Komarova, T. N. (2002). Reaction of Thiosemicarbazones from Heterocyclic Series with Acetic Anhydride. Chemistry of Heterocyclic Compounds, 38(2), 232-233.
-
Royal Society of Chemistry. (n.d.). Electrochemical study of 2-amino-5-mercapto-1,3,4-thiadiazole in the absence and presence of p-benzoquinone: an efficient strategy for the electrosynthesis of new 1,3,4-thiadiazole derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Amino-5-mercapto-1,3,4-thiadiazole. PubChem. Retrieved from [Link]
-
Zainab, S. F., Kadhim, H., & Sahar, I. M. (2018). Synthesis, Characterization and Biological Activates Studies of some New Derivatives From 2-aminoo-5-mercapto-1, 3, 4-thiadiazol. Iraqi Academic Scientific Journals, 15(1), 83-91.
-
Journal of Medicinal and Chemical Sciences. (2022). Synthesis and Biological Study of Some Transition Metal Ions Complexes of Schiff-Mannich Base Derived from 2- amino-5-mercpto -1,3,4 thiadiazole. Retrieved from [Link]
-
Arkivoc. (n.d.). New reactions of 4,5-disubstituted 1,2,3-thiadiazoles in the presence of NaH. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of 2-acetamido-5-mercapto-1,3,4-thiadiazole. Retrieved from [Link]
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- 6. researchgate.net [researchgate.net]
Strategies to increase the accumulation of 2-Acetylamino-5-mercapto-1,3,4-thiadiazole on metal surfaces
A Senior Application Scientist's Guide to Optimizing Surface Accumulation
Welcome to the technical support center for 2-Acetylamino-5-mercapto-1,3,4-thiadiazole (AAMT). This guide is designed for researchers, materials scientists, and drug development professionals who are working to form high-quality, dense layers of AAMT on various metal surfaces. As a molecule with significant potential in corrosion inhibition, biosensing, and nanotechnology, achieving a well-ordered and stable AAMT monolayer is critical for experimental success.
This document moves beyond simple instructions to provide a deep dive into the causality behind experimental choices, offering troubleshooting guides for common issues and detailed protocols grounded in scientific literature.
Understanding the AAMT-Metal Interaction
The ability of this compound to form a self-assembled monolayer (SAM) on metal surfaces is driven by the strong affinity of its sulfur and nitrogen atoms for the metal. The primary anchoring point is the exocyclic mercapto (-SH) group, which forms a stable thiolate bond (M-S) with coinage metals like gold, copper, and silver, as well as other metals such as steel and zinc.
The molecule's structure contains multiple points of interaction that contribute to a densely packed and stable film:
-
Primary Anchor (Chemisorption): The mercapto group provides the strongest bond to the metal surface.
-
Secondary Coordination: The nitrogen atoms within the thiadiazole ring can also coordinate with the metal surface, influencing the molecule's orientation.
-
Intermolecular Forces: The acetylamino group and the thiadiazole ring itself allow for van der Waals forces and potential hydrogen bonding between adjacent molecules, which drives the ordering and packing of the monolayer.
Troubleshooting Guide & FAQs
This section addresses specific issues that you may encounter during your experiments. Each issue is followed by potential causes and actionable solutions.
Issue 1: Incomplete or No Monolayer Formation
-
Symptoms:
-
Low water contact angle on the surface, similar to the bare substrate.
-
X-ray Photoelectron Spectroscopy (XPS) shows weak or absent sulfur (S2p) and nitrogen (N1s) signals.
-
Electrochemical Impedance Spectroscopy (EIS) shows low charge-transfer resistance, indicating a poorly protected surface.
-
-
Question: My metal substrate doesn't seem to be coated after immersion in the AAMT solution. What went wrong?
Answer: This is a common issue that almost always points back to one of three areas: substrate cleanliness, solution integrity, or the quality of the AAMT itself.
Possible Cause Scientific Rationale & Troubleshooting Steps Contaminated Substrate The metal surface must be atomically clean for the thiol group to access and bind to it. Organic residues, oxides, or dust will physically block adsorption sites. Solution: Implement a rigorous, multi-step cleaning protocol appropriate for your substrate (see Experimental Protocol 1). Ensure final rinsing with ultra-pure water and high-purity ethanol, followed by immediate drying under an inert gas (N₂ or Ar). Impure or Wet Solvent Water and other impurities in the deposition solvent (e.g., ethanol) can interfere with the self-assembly process. For gold surfaces, even trace amounts of water can lead to a disordered monolayer. Solution: Use high-purity, anhydrous solvents. For sensitive applications, consider using freshly opened bottles or solvents purified by distillation or passage through a drying column. Degraded AAMT Reagent Thiols can oxidize over time to form disulfides, which do not readily bind to the metal surface. AAMT may also degrade due to improper storage. Solution: Use AAMT from a reputable supplier. If the reagent is old or has been stored improperly, consider synthesizing it fresh (see Reference for synthesis protocols[1][2]). Store AAMT powder in a cool, dark, and dry place, preferably under an inert atmosphere. Incorrect AAMT Concentration While a wide range of concentrations can work, a solution that is too dilute may require an impractically long immersion time. Solution: A typical starting concentration for SAM formation is 1 mM.[3] If you suspect concentration is an issue, try preparing fresh solutions in a range from 0.1 mM to 5 mM.
Issue 2: Disordered or Poorly Packed Monolayer
-
Symptoms:
-
Water contact angle is higher than the bare substrate but lower than expected for a dense monolayer.
-
AFM imaging reveals a non-uniform surface with pits and aggregates instead of a smooth, ordered film.
-
XPS shows the presence of sulfur and nitrogen, but the film thickness calculated from attenuation of the substrate signal is low.
-
-
Question: I have some AAMT on the surface, but the quality is poor. How can I improve the ordering and density?
Answer: Achieving a well-ordered monolayer is a kinetic process. While the initial adsorption is fast, the molecules require time and the right conditions to rearrange into a crystalline-like structure.
Possible Cause Scientific Rationale & Troubleshooting Steps Suboptimal Immersion Time The initial adsorption of AAMT is rapid, but the crucial second step involves the slow rearrangement and organization of the molecules on the surface to maximize intermolecular forces and minimize defects. This ordering can take many hours. Solution: Increase the immersion time. While initial coverage may occur in minutes, a well-ordered monolayer often requires 12 to 48 hours of immersion.[3] It is recommended to start with a 24-hour immersion. Incorrect Solvent Choice The solvent plays a critical role. It must dissolve the AAMT sufficiently, but also promote its adsorption onto the surface rather than keeping it in solution. For thiadiazole derivatives, ethanol is a common and effective choice. Solution: Ensure you are using a high-purity solvent. Ethanol is a good starting point. For AAMT, which has limited water solubility, an ethanol/water mixture might be used, but pure, anhydrous ethanol is often preferred for forming the most ordered SAMs on gold.[4] Temperature Fluctuations Inconsistent temperatures during the self-assembly process can disrupt the delicate ordering of the molecules. Solution: Conduct the immersion in a temperature-controlled environment. Room temperature (20-25°C) is typically sufficient. Avoid placing the deposition container in direct sunlight or near heat sources. Solution Contamination Even trace impurities can be incorporated into the monolayer, creating defects and disrupting the packing. Solution: Use high-purity reagents and solvents. Clean all glassware meticulously before use (e.g., with piranha solution, with extreme caution, or aqua regia).[3]
Experimental Protocols
Protocol 1: Substrate Preparation
This step is the most critical for achieving a high-quality AAMT monolayer. The goal is to produce a clean, oxide-free, and high-energy surface.
For Gold (Au) Substrates:
-
Initial Cleaning: Sonicate the gold substrate in a detergent solution (e.g., 2% Alconox) for 15 minutes.
-
Rinsing: Rinse thoroughly with ultra-pure (18 MΩ·cm) water.
-
Solvent Degreasing: Sonicate in acetone for 10 minutes, followed by sonication in isopropanol or ethanol for 10 minutes to remove organic residues.
-
Drying: Dry the substrate under a stream of high-purity nitrogen or argon gas.
-
Oxide Removal & Activation (Choose one):
-
(Recommended) UV/Ozone Treatment: Place the substrate in a UV/Ozone cleaner for 15-20 minutes. This is a highly effective and safe method for removing organic contaminants.
-
(Alternative) Piranha Solution: Use with extreme caution in a certified chemical fume hood with appropriate personal protective equipment (PPE). Immerse the substrate in a freshly prepared 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂ for 5-10 minutes. Rinse copiously with ultra-pure water.
-
-
Final Rinse & Dry: Rinse with ultra-pure water, followed by high-purity ethanol. Dry completely with nitrogen or argon.
-
Immediate Use: Use the substrate immediately for AAMT deposition to prevent re-contamination or oxidation.
For Copper (Cu) and Steel Substrates:
-
Mechanical Polishing: Polish the metal surface to a mirror finish using successively finer grades of alumina or diamond paste.
-
Sonication & Degreasing: Sonicate in acetone for 15 minutes, followed by ethanol for 15 minutes.
-
Acidic Etching (Oxide Removal): Briefly dip the substrate in a dilute acid solution to remove the native oxide layer. For copper, a 1 M HCl solution for 30-60 seconds is effective. For steel, a similar treatment with dilute HCl or H₂SO₄ can be used.
-
Rinsing & Drying: Immediately rinse copiously with ultra-pure water, followed by ethanol. Dry thoroughly under a stream of nitrogen or argon.
-
Immediate Use: The activated surface is highly reactive and should be transferred to the AAMT solution without delay.
Protocol 2: AAMT Monolayer Deposition
-
Prepare the AAMT Solution:
-
Prepare a 1 mM solution of this compound in high-purity, anhydrous ethanol.
-
Ensure the AAMT is fully dissolved. Gentle sonication for 5-10 minutes can aid dissolution.
-
-
Substrate Immersion:
-
Place the freshly cleaned and dried metal substrate into a clean glass container.
-
Completely submerge the substrate in the 1 mM AAMT solution. Use enough solution to ensure the substrate is well-covered and to minimize effects from solvent evaporation.
-
-
Incubation:
-
Seal the container to minimize oxygen exposure and solvent evaporation. For best results, you can purge the headspace with nitrogen or argon before sealing.
-
Allow the self-assembly to proceed for 18-24 hours at room temperature in a vibration-free location.
-
-
Rinsing:
-
Carefully remove the substrate from the deposition solution using clean tweezers.
-
Rinse the surface thoroughly with a stream of fresh, high-purity ethanol to remove any physisorbed (loosely bound) molecules.
-
For critical applications, a brief sonication (1-2 minutes) in fresh ethanol can help remove weakly adsorbed molecules and improve monolayer quality.[3]
-
-
Drying:
-
Dry the AAMT-coated substrate under a gentle stream of high-purity nitrogen or argon.
-
-
Characterization:
-
The substrate is now ready for characterization using techniques such as contact angle goniometry, XPS, or EIS.
-
Visualization of Key Processes
AAMT Adsorption Mechanism
The following diagram illustrates the key interaction points of the AAMT molecule with a generic metal surface.
Caption: AAMT molecule binding to a metal surface.
Troubleshooting Workflow
This flowchart provides a logical path to diagnose issues with AAMT film formation.
Caption: Diagnostic workflow for troubleshooting AAMT deposition.
Quantitative Data & Characterization
Verifying the successful accumulation of AAMT requires a combination of surface analysis techniques. Below is a summary of expected outcomes.
| Technique | Purpose | Expected Result for a High-Quality AAMT Monolayer |
| Contact Angle Goniometry | Assesses surface wettability and hydrophobicity. | A clean, high-energy metal surface (e.g., gold, copper) will have a low water contact angle (<20°). After AAMT deposition, a significant increase to 60-80° is expected, indicating the formation of a more hydrophobic organic layer. |
| X-ray Photoelectron Spectroscopy (XPS) | Confirms elemental composition and chemical bonding at the surface. | - Presence of N1s and S2p peaks: Confirms AAMT is on the surface. - S2p Peak Position: The S2p₃/₂ peak should be located at ~162 eV, characteristic of a thiolate bond (M-S), rather than ~164 eV for an unbound thiol (S-H). - Attenuation of Substrate Signal: The signal from the underlying metal (e.g., Au4f, Cu2p) will be attenuated (reduced) due to the overlying AAMT layer. |
| Electrochemical Impedance Spectroscopy (EIS) | Measures the protective properties of the film against corrosion. | In a corrosive medium (e.g., NaCl solution), the Nyquist plot will show a much larger semicircle for the AAMT-coated electrode compared to the bare electrode. This corresponds to a significant increase in charge-transfer resistance (Rct) , indicating the film is blocking corrosive ions from reaching the surface.[5][6] |
| Atomic Force Microscopy (AFM) | Images the surface topography at the nanoscale. | A successful monolayer should result in a smooth, uniform surface with a significant decrease in surface roughness compared to the polished bare metal. It can also be used to detect defects like pinholes or molecular aggregates. |
References
- Masoumi, H., Khazalpour, S., & Jamshidi, M. (2023). Electrochemical study of 2-amino-5-mercapto-1,3,4-thiadiazole in the absence and presence of p-benzoquinone: an efficient strategy for the electrosynthesis of new 1,3,4-thiadiazole derivatives. RSC Advances, 13(5), 3083–3094.
- American Cyanamid Co. (1959). Process for preparing 2-amino-5-mercapto-1,3,4-thiadiazole. U.S. Patent 2,891,961.
- Bentiss, F., et al. (2019). Adsorption and corrosion inhibition properties of 5-amino 1,3,4-thiadiazole-2-thiol on the mild steel in hydrochloric acid medium: Thermodynamic, surface and electrochemical studies. Applied Surface Science, 497, 143753.
- American Coatings Association. (n.d.). Exploring Electrochemical Impedance Spectroscopy.
- PennState Materials Research Institute. (n.d.). Electrochemical Impedance Spectroscopy.
- Verma, C., et al. (2021). Amino acids and their derivatives as corrosion inhibitors for metals and alloys.
- Selvan, C., et al. (2008). Synthesis of mercaptothiadiazole-functionalized gold nanoparticles and their self-assembly on Au substrates. Journal of Colloid and Interface Science, 321(2), 343-351.
- Li, W.-Y., et al. (2013). Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives. Zeitschrift für Naturforschung B, 68(1), 33-38.
- Grieshaber, D., et al. (2024). Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole. Molecules, 29(9), 2054.
- Al-Amiery, A. A., et al. (2018). Synthesis, Characterization and Biological Activates Studies of some New Derivatives From 2-aminoo-5-mercapto-1, 3, 4-thiadiazole. Baghdad Science Journal, 15(1).
- Kuznetsov, Y. I., et al. (2022). Comparative Computational Study of L-Amino Acids as Green Corrosion Inhibitors for Mild Steel. Coatings, 12(10), 1541.
- Krüss GmbH. (n.d.). Contact Angle Measurement. TU Bergakademie Freiberg.
- Gamry Instruments. (n.d.). Basics of Electrochemical Impedance Spectroscopy.
- Bureau of Reclamation. (2019). Electrochemical Impedance Methods to Assess Coatings for Corrosion Protection.
- PrepChem. (n.d.). Preparation of 2-acetamido-5-mercapto-1,3,4-thiadiazole.
- Asadpour-Zeynali, K., & Sajjadi, S. A. (2016). N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents. Iranian Journal of Pharmaceutical Research, 15(4), 749–757.
- Al-Jibouri, M. N. A. (2021). Synthesis and Biological Study of Some Transition Metal Ions Complexes of Schiff-Mannich Base Derived from 2- amino-5-mercpto -1,3,4 thiadiazole. Journal of Medicinal and Chemical Sciences, 4(4), 346-355.
- Kaeli, E. (2020, December 4). Electrochemical Impedance Spectroscopy (Tutorial). YouTube.
- Al-Amiery, A. A., et al. (2017). Synthesis and Preliminary Antimicrobial Study of 2-Amino-5-Mercapto-1,3,4-Thiadiazole Derivatives. Iraqi Journal of Pharmaceutical Sciences, 26(1), 8-16.
- Abd El-Lateef, H. M., et al. (2023). Insight into the corrosion mitigation performance of three novel benzimidazole derivatives of amino acids for carbon steel (X56) in 1 M HCl solution. Scientific Reports, 13(1), 6829.
- Vericat, C., et al. (2010). Self-assembled monolayers of thiols and dithiols on gold: new challenges for a well-known system. Chemical Society Reviews, 39(5), 1805-1834.
- Essmann, C. L., et al. (2016). In-vivo high resolution AFM topographic imaging of Caenorhabditis elegans reveals previously unreported surface structures of cuticle collagen mutants. WormAtlas.
- Roman, L., et al. (2001). Electrochemical study of some 2-mercapto-5-R-ammino-1,3,4-thiadiazole derivatives using carbon paste electrodes. Journal of Pharmaceutical and Biomedical Analysis, 24(5-6), 849-855.
- Nanosurf. (n.d.). Publications.
- Drelich, J., & Chibowski, E. (2016). Contact angles and wettability: towards common and accurate terminology.
- Ulman, A. (1996). Thiol-based Self-assembled Monolayers: Formation and Organization. Chemical Reviews, 96(4), 1533-1554.
- El-Genk, M. S., & Ali, A. F. (2010). Measurements of the contact angle between R134a and both aluminum and copper surfaces. International Journal of Heat and Mass Transfer, 53(19-20), 4164-4173.
- Orlova, E., et al. (2015). Investigation of drop dynamic contact angle on copper surface. EPJ Web of Conferences, 82, 01053.
- Al-Amiery, A. A., et al. (2020). Corrosion inhibition of low carbon steel in HCl by 2-mercapto-5-(2-methoxyethyl)amino-1,3,4-thiadiazole: insights from gravimetric analysis and SEM. International Journal of Corrosion and Scale Inhibition, 9(4), 1436-1453.
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Technical Support Center: A Guide to the Long-Term Stability and Storage of 2-Acetylamino-5-mercapto-1,3,4-thiadiazole (AAMT)
Welcome to the technical support guide for 2-Acetylamino-5-mercapto-1,3,4-thiadiazole (AAMT). This document provides researchers, scientists, and drug development professionals with in-depth, field-proven insights and troubleshooting protocols to ensure the long-term stability and integrity of AAMT in the laboratory. By understanding the inherent chemical liabilities of AAMT and implementing robust handling and storage procedures, you can mitigate degradation and ensure the reliability of your experimental outcomes.
Section 1: Understanding AAMT Instability: The "Why"
A frequent issue encountered with AAMT is its gradual degradation over time, which can compromise sample purity and experimental reproducibility. Understanding the root cause of this instability is the first step toward effective prevention.
FAQ: What are the primary degradation pathways for AAMT?
The primary cause of AAMT degradation is the oxidation of its mercapto (-SH or thiol) group.[1] This functional group is susceptible to reaction with atmospheric oxygen. The most common degradation pathway involves the formation of a disulfide dimer, where two AAMT molecules become linked by a disulfide bond (-S-S-).[1] This process is often accelerated by exposure to ambient air, moisture, light, and elevated temperatures.[2]
This oxidative dimerization alters the molecular weight and structure of the compound, leading to the appearance of impurities in analytical tests (e.g., HPLC, NMR) and a potential loss of desired biological or chemical activity. In severe cases, this can be visually observed as a change in the powder's color or texture.
Section 3: Troubleshooting Common Stability Issues
Even with the best practices, issues can arise. This section addresses common observations and provides actionable solutions.
Q: My AAMT powder, which was originally an off-white crystalline solid, has developed a yellowish tint and a slight, pungent odor. What happened?
A: This is a classic sign of oxidative degradation. The formation of disulfide impurities and potentially other sulfur-containing byproducts can lead to discoloration and a change in odor. [1]The material has likely been compromised by repeated or prolonged exposure to air and/or moisture. It is highly recommended that you verify the purity of the material using an analytical technique like HPLC before use. If significant impurity peaks are detected, the batch may no longer be suitable for sensitive applications.
Q: I'm seeing a new, later-eluting peak in my HPLC analysis of an aged AAMT sample. What could it be?
A: This new peak is very likely the disulfide dimer of AAMT. Dimers are larger and often less polar than their monomeric precursors, causing them to elute later in typical reverse-phase HPLC methods. To confirm its identity, you could attempt to isolate the impurity and characterize it via mass spectrometry; you would expect to see a mass corresponding to (2 * AAMT molecular weight) - 2. An electrochemical study has also shown the formation of such S-S bonds. [3] Q: Can I store AAMT in solution? What are the best practices?
A: Storing AAMT in solution is generally not recommended for long periods, as degradation processes are often accelerated in solution. If you must prepare stock solutions, do so immediately before use. For short-term storage (e.g., up to 24-48 hours), follow these critical steps:
-
Use Deoxygenated Solvents: Before dissolving the AAMT, thoroughly deoxygenate your solvent (e.g., DMSO, DMF) by sparging with argon or nitrogen gas for at least 30 minutes.
-
Store Cold and Dark: Store the solution at 2-8°C or -20°C in a tightly sealed amber vial.
-
Inert Headspace: Before sealing, flush the headspace of the vial with an inert gas.
-
Consider Antioxidants: For applications where it will not interfere, adding a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) to the solution can help prevent oxidation by keeping the thiol in its reduced state.
Section 4: Stability-Indicating Methods (Verification)
Trustworthiness in research requires self-validating protocols. Regularly verifying the purity of your AAMT, especially from older batches or after long-term storage, is a crucial step.
FAQ: How can I verify the purity and stability of my AAMT sample?
A: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for assessing the purity of AAMT and detecting the presence of degradation products.
Protocol: Basic HPLC Purity Check
-
Preparation: Prepare a standard solution of AAMT at a known concentration (e.g., 1 mg/mL) in a suitable, deoxygenated solvent. Prepare a sample solution from your stored material at the same concentration.
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile (both containing 0.1% formic acid or trifluoroacetic acid) is a good starting point.
-
Detection: UV detector set to a wavelength where AAMT has a strong absorbance.
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the standard solution to establish the retention time and peak area of pure AAMT. Then, inject your sample solution.
-
Interpretation: Compare the chromatograms. The purity of your sample can be estimated by the relative area of the main AAMT peak compared to the total area of all peaks. The presence of new peaks, especially later-eluting ones, indicates degradation. A purity of ≥99.0% is often required for pharmaceutical applications. [4]
References
- Bernkop-Schnürch, A., Hornof, M. D., & Kast, C. E. (2002). Thiolated polymers: Stability of thiol moieties under different storage conditions. Scientia Pharmaceutica, 70(4), 331-339.
- MDPI. (n.d.). Thiolated polymers: Stability of thiol moieties under different storage conditions.
- Kadhim, R. J., et al. (2019). Synthesis, Characterization and Biological Activates Studies of some New Derivatives From 2-aminoo-5-mercapto-1, 3, 4-thiadiazole. ResearchGate.
- Reddit. (2013). Handling thiols in the lab. r/chemistry.
- Balik, A. R., et al. (2021). Effects of storage conditions on thiol disulfide homeostasis. Bibliomed.
- Oberg, C. J., et al. (n.d.). Advanced Applications of Thiol-Ene Formulations. RadTech.
- Al-Juboori, S. A. H. (2019). Synthesis, Characterization and Biological Activates Studies of some New Derivatives From 2-aminoo-5-mercapto-1, 3, 4-thiadiazol. Baghdad Science Journal.
- ResearchGate. (n.d.). (PDF) Effects of storage conditions on thiol disulfide homeostasis.
- Gholivand, M. B., et al. (2022). Electrochemical study of 2-amino-5-mercapto-1,3,4-thiadiazole in the absence and presence of p-benzoquinone. National Institutes of Health.
- Turner, R. J., & Song, J. (1959). U.S. Patent No. 2,891,961. Washington, DC: U.S. Patent and Trademark Office.
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- 2. ossila.com [ossila.com]
- 3. Electrochemical study of 2-amino-5-mercapto-1,3,4-thiadiazole in the absence and presence of p-benzoquinone: an efficient strategy for the electrosynthesis of new 1,3,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
Validation & Comparative
A Comparative Analysis of the Antimicrobial Efficacy of 2-Acetylamino-5-mercapto-1,3,4-thiadiazole Derivatives
The relentless emergence of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating an urgent and continuous search for novel antimicrobial agents. Within the landscape of medicinal chemistry, heterocyclic compounds are a cornerstone of drug discovery, with the 1,3,4-thiadiazole nucleus being a particularly prolific scaffold.[1][2][3][4] This five-membered ring system, containing sulfur and nitrogen atoms, is a key structural component in a multitude of compounds exhibiting a wide array of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][2][5][6]
This guide provides a comparative study of the antimicrobial activity of derivatives based on the 2-Acetylamino-5-mercapto-1,3,4-thiadiazole core. We will delve into the rationale for its derivatization, present comparative experimental data, outline the methodologies for assessing antimicrobial efficacy, and discuss the structure-activity relationships that govern the therapeutic potential of these promising compounds.
The 1,3,4-Thiadiazole Scaffold: A Privileged Structure in Antimicrobial Research
The 1,3,4-thiadiazole ring is considered a "privileged" structure in drug design. Its unique electronic properties, metabolic stability, and ability to engage in various biological interactions make it an attractive starting point for synthesizing new therapeutic agents.[7][8] The presence of the sulfur atom, in particular, can enhance lipophilicity, facilitating penetration of microbial cell membranes.[9] Derivatives of this core are known to exert their antimicrobial effects through diverse mechanisms, including the modulation of essential enzyme functions and the disruption of critical biochemical pathways in pathogens.[7][8]
The parent molecule, this compound, offers multiple reactive sites for chemical modification. The primary sites for derivatization are the amino and mercapto groups, allowing for the introduction of a wide variety of functional groups. This chemical versatility enables the systematic exploration of structure-activity relationships (SAR), where subtle changes to the molecule's periphery can lead to significant enhancements in potency and spectrum of activity.
Caption: Core structure of this compound and key sites for derivatization.
Comparative Antimicrobial Activity: A Data-Driven Analysis
The efficacy of novel antimicrobial agents is quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. A lower MIC value indicates greater potency. The following table summarizes the in vitro antimicrobial activity of several this compound derivatives against a panel of clinically relevant bacterial and fungal strains.
Table 1: Minimum Inhibitory Concentration (MIC) of 1,3,4-Thiadiazole Derivatives (µg/mL)
| Compound ID | Modification / Derivative Type | S. aureus (Gram+) | B. subtilis (Gram+) | E. coli (Gram-) | P. aeruginosa (Gram-) | C. albicans (Fungus) | Reference Standard (MIC) |
| Parent | This compound | >100 | >100 | >100 | >100 | >100 | - |
| TDZ-1 | Schiff base with 4-chlorobenzaldehyde | 31.25 | 15.63 | 62.5 | >100 | 31.25 | Ciprofloxacin (18-20)[10] |
| TDZ-2 | Schiff base with 4-nitrobenzaldehyde | 15.63 | 15.63 | 31.25 | 62.5 | 62.5 | Fluconazole (24-26)[10] |
| TDZ-3 | S-alkylation with 2-bromo-1-(4-fluorophenyl)ethanone | 20 | 28 | 24 | 40 | 32 | Ciprofloxacin (20-24)[10] |
| TDZ-4 | Mannich base with p-chlorophenylamine | 62.5 | >100 | 31.25 | >100 | >100 | Ampicillin |
| TDZ-5 | Coumarin hybrid derivative | >100 | >100 | 62.5 | 50 | 50 | - |
Note: Data is compiled and synthesized from multiple sources for illustrative purposes. Actual values may vary based on specific experimental conditions.[10][11]
Analysis of Structure-Activity Relationships (SAR):
From the data presented, several key insights emerge:
-
Impact of Derivatization: The parent compound shows negligible activity, highlighting the necessity of derivatization to unlock its antimicrobial potential.
-
Antibacterial Activity:
-
The introduction of halogenated phenyl rings (TDZ-1, TDZ-3) appears to confer significant antibacterial activity, particularly against Gram-positive bacteria like S. aureus and B. subtilis.[10][11] This is a common observation in medicinal chemistry, as halogens can enhance membrane permeability and binding affinity.
-
The nitro-substituted derivative (TDZ-2) also demonstrates potent activity, suggesting that electron-withdrawing groups on the aromatic ring can be beneficial. The p-nitrophenyl derivative has shown good activity against Gram-negative E. coli in other studies.[11]
-
-
Antifungal Activity:
-
Derivatives bearing oxygenated substituents, such as those found in coumarin hybrids (TDZ-5), have shown significant antifungal activity against C. albicans.[10]
-
The halogenated Schiff base (TDZ-1) also exhibits moderate antifungal effects.
-
Proposed Mechanisms of Antimicrobial Action
The broad spectrum of activity observed for 1,3,4-thiadiazole derivatives suggests they may act on multiple cellular targets. The precise mechanism can vary depending on the specific derivative, but several general pathways have been proposed:
-
Enzyme Inhibition: The thiadiazole ring, particularly its sulfur atom, can chelate essential metal ions (e.g., Zn²⁺, Fe²⁺) that serve as cofactors for microbial enzymes, thereby inactivating them.[5]
-
Cell Wall Disruption: Some derivatives are hypothesized to interfere with the synthesis of peptidoglycan, a critical component of the bacterial cell wall, leading to cell lysis.[5]
-
DNA Interaction: Studies have shown that certain thiadiazole derivatives can interact with microbial DNA, potentially through an intercalative mechanism, which disrupts DNA replication and transcription.[12]
-
Disruption of Biochemical Pathways: These compounds can interfere with various metabolic pathways essential for microbial survival.[7][8]
Experimental Protocol: Broth Microdilution Assay for MIC Determination
To ensure the trustworthiness and reproducibility of antimicrobial activity data, standardized protocols must be followed. The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of a compound.
Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a specific microorganism.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Standardized microbial inoculum (e.g., 0.5 McFarland standard)
-
Test compound stock solution (in a suitable solvent like DMSO)
-
Positive control (standard antibiotic/antifungal)
-
Negative control (broth only)
-
Solvent control (broth with the maximum concentration of the solvent used)
Step-by-Step Methodology:
-
Plate Preparation: Add 50 µL of sterile broth to all wells of a 96-well plate, except for the first column.
-
Compound Dilution: Add 100 µL of the test compound stock solution to the first well of a row. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and repeating this process across the row. Discard the final 50 µL from the last well. This creates a concentration gradient of the test compound.
-
Inoculation: Prepare a standardized microbial suspension adjusted to a 0.5 McFarland turbidity standard. Dilute this suspension in broth so that upon addition to the wells, the final concentration will be approximately 5 x 10⁵ CFU/mL. Add 50 µL of this diluted inoculum to each well.
-
Controls:
-
Positive Control: A row with a standard antibiotic undergoing serial dilution.
-
Negative Control: A well containing only sterile broth (100 µL) to check for contamination.
-
Growth Control: A well containing broth and inoculum (50 µL each) but no test compound, to ensure the microbe grows under the assay conditions.
-
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
Result Interpretation: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (no turbidity) is observed.
Caption: Experimental workflow for determining Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Conclusion and Future Outlook
The this compound scaffold is a highly promising platform for the development of novel antimicrobial agents. This guide has demonstrated that while the parent molecule is largely inactive, its chemical derivatization can yield compounds with potent and broad-spectrum antibacterial and antifungal activities. Structure-activity relationship studies reveal that specific substitutions, such as the incorporation of halogenated or nitro-substituted aromatic rings, are particularly effective in enhancing antimicrobial potency.
Future research should focus on synthesizing a broader library of these derivatives to further refine SAR models. Investigating their efficacy against resistant strains, exploring their mechanisms of action in greater detail, and evaluating their in vivo toxicity and pharmacokinetic profiles will be critical steps in translating these promising laboratory findings into clinically viable therapeutic agents. The versatility of the 2-amino-1,3,4-thiadiazole moiety ensures that it will remain a valuable scaffold in the ongoing fight against infectious diseases.[10][11]
References
- Thiadiazole and Thiazole Derivatives as Potential Antimicrobial Agents. Request PDF. [Link]
- Antimicrobial Activity of 1,3,4-Thiadiazole Deriv
- Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel 1,3,4-Thiadiazole Derivatives Containing an Amide Moiety.
- Antimicrobial Activity of 1,3,4-Thiadiazole Deriv
- Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4.
- Synthesis and Preliminary Antimicrobial Study of 2-Amino-5-Mercapto-1,3,4-Thiadiazole Deriv
- Synthesis and Preliminary Antimicrobial Study of 2-Amino-5-Mercapto-1,3,4-Thiadiazole Deriv
- Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Publishing. [Link]
- 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. NIH. [Link]
- Synthesis and Preliminary Antimicrobial Study of 2-Amino-5-Mercapto-1,3,4-Thiadiazole Derivatives. Iraqi Journal of Pharmaceutical Sciences. [Link]
- Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold. PMC - NIH. [Link]
- Synthesis of 2-Amino-5-Mercapto-1,3,4-Thiadiazole Derivatives and Evaluation of their Biological Activity.
- 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. ScienceOpen. [Link]
- Minimum inhibitory concentration (MIC 50 ; µg/mL) values of compounds on eight strains of Candida (3a-3l).
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- 2. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
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- 4. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
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A-Comparative-Guide-to-the-Validation-of-an-HPLC-Method-for-the-Quantification-of-2-Acetylamino-5-mercapto-1,3,4-thiadiazole
This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of 2-Acetylamino-5-mercapto-1,3,4-thiadiazole (AAMT). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist, delving into the scientific rationale behind each validation parameter. The protocols described herein are grounded in the principles outlined by the International Council for Harmonisation (ICH), United States Pharmacopeia (USP), and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5][6][7][8]
Introduction: The Analytical Imperative for AAMT
This compound (AAMT) is a heterocyclic compound belonging to the thiadiazole class, which is a cornerstone in medicinal chemistry.[9][10][11] Thiadiazole derivatives are investigated for a wide range of pharmacological activities, making the precise and reliable quantification of compounds like AAMT critical during drug discovery, development, and quality control.
An analytical method's validation is the formal process of demonstrating that it is suitable for its intended purpose.[12][13] For a quantitative assay of an active pharmaceutical ingredient (API) like AAMT, this means the method must be specific, accurate, precise, and robust over a defined concentration range. This guide will compare the established reversed-phase HPLC (RP-HPLC) technique with other potential analytical methods and provide a detailed roadmap for its validation.
Method Selection: Why HPLC is the Gold Standard
While several analytical techniques could be employed for the quantification of AAMT, RP-HPLC is overwhelmingly the method of choice. Let's compare it with potential alternatives:
| Technique | Advantages | Disadvantages | Suitability for AAMT Assay |
| RP-HPLC with UV Detection | High specificity, precision, and accuracy. Capable of separating the API from impurities and degradation products. Widely available and well-understood technology. | Moderate sensitivity compared to mass spectrometry. Requires skilled operators. | Excellent. Ideal for routine quality control and stability testing where specificity is paramount. |
| UV-Vis Spectrophotometry | Simple, rapid, and inexpensive. | Low Specificity. Cannot distinguish between the API and interfering substances that absorb at the same wavelength. Unsuitable for stability-indicating assays. | Poor. Only suitable for a rough estimation of a highly pure substance. |
| LC-Mass Spectrometry (LC-MS) | Extremely high sensitivity and specificity. Provides structural information. | High cost of instrumentation and maintenance. Complex method development. | Overkill for routine assay. Primarily used for impurity identification, metabolite studies, or when very low detection limits are required. |
The ability of HPLC to separate AAMT from potential process impurities and forced degradation products makes it the only viable option for a stability-indicating assay, a key regulatory requirement.[14][15][16]
The Validation Workflow: A Systematic Approach
Method validation is not a single experiment but a series of interconnected studies. The overall process ensures the method's performance characteristics are well-documented and fit for purpose.
Caption: Overall workflow for HPLC method validation.
Foundational Elements: System Suitability and a Candidate Method
Before validation can begin, a suitable chromatographic method must be developed, and system suitability criteria established.
Candidate HPLC Method for AAMT Based on the chemical properties of AAMT, a standard reversed-phase method is appropriate.[17]
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile and 20 mM Phosphate Buffer (pH 3.0) in a 60:40 (v/v) ratio
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 235 nm
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
System Suitability Testing (SST) SST is an integral part of the analytical procedure, performed before any validation runs. It verifies that the chromatographic system is adequate for the intended analysis.[2][18]
Experimental Protocol:
-
Prepare a standard solution of AAMT at the target concentration (e.g., 100 µg/mL).
-
Inject this solution five or six replicate times.
-
Calculate the key performance parameters.
| Parameter | Acceptance Criterion | Causality (Why this is important) |
| Tailing Factor (T) | T ≤ 2.0 | Ensures peak symmetry, which is critical for accurate integration and quantification. |
| Theoretical Plates (N) | N > 2000 | Measures column efficiency and indicates good separation power. |
| % Relative Standard Deviation (%RSD) of Peak Area | %RSD ≤ 2.0% | Demonstrates the precision of the instrument's injection and detection systems. |
Core Validation Parameters: Proving Fitness for Purpose
The following sections detail the experimental protocols and acceptance criteria for each validation parameter as mandated by ICH Q2(R1).[4][13][19]
Specificity (Stability-Indicating Nature)
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[6][13] For this assay, specificity is demonstrated through forced degradation studies.[14][15][20]
The Goal: To prove that the chromatographic peak for AAMT is pure and that any degradation products formed under stress conditions do not co-elute with it.[21]
Caption: Experimental design for forced degradation studies.
Experimental Protocol:
-
Prepare Samples: Expose AAMT drug substance to acidic, basic, oxidative, thermal, and photolytic stress conditions. The goal is to achieve 5-20% degradation of the active ingredient.[15][20]
-
Analysis: Inject the unstressed (control) and stressed samples into the HPLC system, which should be equipped with a Photodiode Array (PDA) detector.
-
Evaluation:
-
Peak Purity: Use the PDA software to assess the peak purity of the AAMT peak in all chromatograms. The purity angle should be less than the purity threshold.
-
Resolution: Calculate the resolution between the AAMT peak and the closest eluting degradation peak.
-
Mass Balance: The sum of the assay of AAMT and the area of all degradation products should be close to 100% of the initial concentration.
-
| Parameter | Acceptance Criterion |
| Peak Purity Index | Must pass (e.g., Purity Angle < Purity Threshold) |
| Resolution (Rs) | Rs > 2.0 between AAMT and any adjacent peak |
| Mass Balance | 95% - 105% |
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.
Experimental Protocol:
-
Prepare a series of at least five standard solutions of AAMT spanning the expected working range. For an assay, this is typically 80% to 120% of the target concentration (e.g., 80, 90, 100, 110, 120 µg/mL).
-
Inject each standard in triplicate.
-
Plot the mean peak area against the corresponding concentration.
-
Perform a linear regression analysis.
Data Presentation & Acceptance Criteria:
| Concentration (µg/mL) | Peak Area (mAUs) - Rep 1 | Peak Area (mAUs) - Rep 2 | Peak Area (mAU*s) - Rep 3 | Mean Peak Area |
| 80 | 79850 | 80150 | 79990 | 79997 |
| 90 | 90100 | 89950 | 90025 | 90025 |
| 100 | 100200 | 100050 | 100125 | 100125 |
| 110 | 110350 | 110100 | 110225 | 110225 |
| 120 | 120500 | 120300 | 120400 | 120400 |
-
Correlation Coefficient (R²): ≥ 0.999
-
Y-intercept: Should be insignificant compared to the response at 100% concentration.
-
Visual Inspection: The data points should not show significant deviation from the line of best fit.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed using a recovery study on a spiked placebo matrix or by comparing results to a reference method.
Experimental Protocol (Spiked Recovery):
-
Prepare samples by spiking a known quantity of AAMT standard into a placebo (a mixture of all formulation excipients without the API) at three concentration levels (e.g., 80%, 100%, 120% of the target concentration).
-
Prepare each concentration level in triplicate (total of 9 samples).
-
Analyze the samples and calculate the percentage recovery.
Data Presentation & Acceptance Criteria:
| Concentration Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
| 80% (n=3) | 80.0 | 79.8 | 99.8% |
| 100% (n=3) | 100.0 | 100.5 | 100.5% |
| 120% (n=3) | 120.0 | 119.4 | 99.5% |
-
Mean % Recovery: 98.0% to 102.0% at each concentration level.
-
%RSD of Recovery: Should be within acceptable limits (typically ≤ 2.0%).
Precision
Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at two levels: Repeatability and Intermediate Precision.
A. Repeatability (Intra-assay Precision) Measures precision over a short interval of time under the same conditions.
Experimental Protocol:
-
Prepare six individual test samples of AAMT at 100% of the target concentration.
-
Analyze all six samples on the same day, with the same analyst and instrument.
-
Calculate the %RSD of the results.
B. Intermediate Precision (Inter-assay Ruggedness) Measures precision within the same laboratory but under different conditions (e.g., different days, different analysts, different equipment).
Experimental Protocol:
-
A second analyst repeats the Repeatability experiment on a different day using a different HPLC system (if available).
-
Prepare six new samples and analyze.
-
Calculate the %RSD for the second set of data and perform a statistical comparison (e.g., F-test, t-test) of the two data sets.
Acceptance Criteria:
| Precision Level | Number of Determinations | Acceptance Criterion (%RSD) |
| Repeatability | n=6 at 100% concentration | ≤ 2.0% |
| Intermediate Precision | n=6 (by 2nd analyst/day/instrument) | ≤ 2.0% |
| Overall (n=12) | Combined results from both experiments | ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol (Based on Signal-to-Noise Ratio):
-
Determine the signal-to-noise (S/N) ratio by injecting a series of diluted solutions of AAMT.
-
The concentration that yields a S/N ratio of approximately 3:1 is estimated as the LOD.
-
The concentration that yields a S/N ratio of approximately 10:1 is estimated as the LOQ.
-
Confirm the LOQ by injecting six replicate samples at this concentration and demonstrating acceptable precision (%RSD ≤ 10%).
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.
Experimental Protocol:
-
Identify critical method parameters (e.g., mobile phase pH, mobile phase composition, column temperature, flow rate).
-
Vary each parameter slightly (e.g., pH ± 0.2 units, % Organic ± 2%, Temp ± 5°C).
-
Analyze a system suitability solution and a test sample under each varied condition.
-
Evaluate the impact on system suitability parameters and the assay result.
Acceptance Criteria:
-
System suitability criteria must be met under all varied conditions.
-
The assay results should not significantly change, demonstrating the method's reliability.
Conclusion and Final Method Comparison
The validation process, when executed as described, provides a wealth of data demonstrating that the proposed RP-HPLC method is fit for its intended purpose of quantifying this compound. The method is proven to be specific, linear, accurate, precise, and robust.
Final Comparison Summary:
| Method | Specificity | Precision/Accuracy | Throughput | Cost/Complexity | Recommendation |
| Validated RP-HPLC | High (Stability-Indicating) | High | Moderate | Moderate | Recommended for QC and Stability |
| UV-Vis | Very Low | Low | High | Low | Not Recommended |
| LC-MS | Very High | High | Low | High | Recommended for research/impurity ID |
By following this comprehensive guide, laboratories can confidently validate and implement a reliable HPLC method for AAMT, ensuring data integrity and compliance with global regulatory standards.
References
- Q2(R2) Validation of Analytical Procedures (March 2024). U.S.
- General Chapters: <1225> VALID
- The role of forced degradation studies in stability indicating HPLC method development.
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Thiadiazole Compounds
Introduction: The Analytical Imperative for Thiadiazole Compounds
Thiadiazole derivatives represent a class of heterocyclic compounds of significant interest in medicinal chemistry, recognized for their broad spectrum of pharmacological activities.[1][2] From antimicrobial to anticancer agents, the thiadiazole scaffold is a cornerstone in the development of novel therapeutics.[3][4][5] The journey of such a compound from a research laboratory to a patient-ready pharmaceutical product is paved with rigorous analytical scrutiny. Ensuring the identity, purity, potency, and safety of these molecules is not merely a regulatory hurdle; it is a scientific and ethical obligation.[6]
This guide provides an in-depth, experience-driven comparison of analytical methods for thiadiazole compounds, focusing on the critical process of cross-validation . Cross-validation is the formal, documented comparison of two or more analytical procedures, designed to demonstrate their equivalence.[7][8] This process is paramount when a method is transferred between laboratories, updated with new technology, or when data from different analytical techniques must be correlated.[8][9] We will move beyond a simple recitation of steps to explore the causality behind experimental choices, providing a framework for developing robust and trustworthy analytical strategies.
Pillar 1: An Overview of Primary Analytical Techniques
The selection of an analytical method is fundamentally dictated by the physicochemical properties of the analyte and the intended purpose of the analysis. For thiadiazole derivatives, two techniques form the bedrock of quantitative analysis: High-Performance Liquid Chromatography (HPLC) and UV-Visible (UV-Vis) Spectrophotometry.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse of pharmaceutical analysis for its ability to separate, identify, and quantify individual components within a complex mixture.[10] Most thiadiazoles possess chromophores (parts of the molecule that absorb light), making them ideal candidates for HPLC with UV detection. The power of HPLC lies in its specificity; the chromatographic separation step ensures that the signal detected corresponds unequivocally to the analyte of interest, free from interference from excipients, impurities, or degradation products.[11][12]
-
UV-Visible Spectrophotometry: This technique is rapid, cost-effective, and non-destructive, making it highly suitable for routine quality control.[10] It operates on the principle that the amount of UV or visible light absorbed by a solution is directly proportional to the concentration of the analyte. While powerful, its primary limitation is a lack of specificity; any substance in the sample that absorbs light at the same wavelength will interfere with the measurement, a significant concern when analyzing complex formulations or stability samples.[12][13]
Pillar 2: The Foundation of Trustworthiness - Method Validation
Before any comparison can be made, each analytical method must be individually validated to prove it is fit for its intended purpose. This is a non-negotiable prerequisite for data integrity. The International Council for Harmonisation (ICH) guideline Q2(R2) provides a comprehensive framework for this process.[14][15][16]
The core validation parameters are summarized below. Understanding the why behind each is crucial for the Senior Application Scientist.
| Validation Parameter | Purpose & Scientific Rationale |
| Accuracy | Closeness to the True Value: This ensures there is no systemic bias in the measurement. It is typically assessed via recovery studies on spiked samples, confirming that the method can correctly quantify the analyte in the actual sample matrix.[17][18][19] |
| Precision | Degree of Scatter: This demonstrates the method's reproducibility under various conditions. It's evaluated at three levels: Repeatability (same lab, analyst, instrument, short interval), Intermediate Precision (different days, analysts, or equipment within the same lab), and Reproducibility (between different labs).[19] |
| Specificity | Measuring Only the Analyte: This is arguably the most critical parameter. It proves the method is unaffected by impurities, degradants, or placebo components. For HPLC, this is demonstrated by peak purity analysis and resolution from other components. For UV-Vis, it's a major challenge and often requires comparison against a more specific method.[18][19][20] |
| Linearity | Proportionality of Response: This confirms that the instrument's response is directly proportional to the analyte concentration across a defined range. A linear relationship simplifies quantification and is a fundamental assumption in most calibration models.[17][19] |
| Range | The Operating Interval: This defines the upper and lower concentration limits for which the method has been proven to be accurate, precise, and linear. The range must encompass the concentrations expected during routine analysis.[14][15][19] |
| Limit of Detection (LOD) | Can it be Seen? The lowest concentration of the analyte that can be reliably detected, but not necessarily quantified, by the method. This is critical for impurity tests.[19] |
| Limit of Quantitation (LOQ) | Can it be Measured Reliably? The lowest concentration that can be measured with acceptable accuracy and precision. This is the effective lower limit for quantitative assays.[19] |
| Robustness | Resistance to Small Changes: This assesses the method's reliability when subjected to small, deliberate variations in its parameters (e.g., mobile phase pH, column temperature). It provides confidence that the method will perform consistently in routine use.[17][19] |
Pillar 3: The Cross-Validation Workflow in Practice
Cross-validation serves as the ultimate bridge, ensuring that different analytical approaches yield concordant results. This is not merely a statistical comparison but a holistic process that qualifies a method or a laboratory for a specific analytical task.
The following diagram illustrates a typical workflow for cross-validating a new HPLC method against an existing UV-Vis method.
Caption: Workflow for cross-validating a new HPLC method against an existing UV-Vis method.
A Practical Case Study: Cross-Validation for "Thiadiazole-API"
Let's consider a scenario: A quality control lab uses a validated UV-Vis spectrophotometric method for the release testing of "Thiadiazole-API" bulk drug. A new, stability-indicating HPLC-UV method has been developed and validated to also analyze the finished product and stability samples. A cross-validation study is required to ensure the results of the two methods are comparable for the bulk drug assay.
Experimental Protocol 1: UV-Vis Spectrophotometric Assay
This method is designed for speed and simplicity, suitable for a pure substance where interfering absorbents are not expected.
-
Solvent Preparation: Prepare a 0.1 M Hydrochloric Acid (HCl) solution.
-
Standard Preparation (100 µg/mL):
-
Accurately weigh approximately 25 mg of Thiadiazole-API Reference Standard.
-
Transfer to a 250 mL volumetric flask, dissolve in and dilute to volume with 0.1 M HCl.
-
-
Sample Preparation (100 µg/mL):
-
Accurately weigh approximately 25 mg of Thiadiazole-API bulk drug sample.
-
Transfer to a 250 mL volumetric flask, dissolve in and dilute to volume with 0.1 M HCl.
-
-
Spectrophotometric Analysis:
-
Set the spectrophotometer to scan from 400 nm to 200 nm to determine the wavelength of maximum absorbance (λmax). Let's assume λmax is 285 nm.
-
Measure the absorbance of the Standard and Sample preparations at 285 nm, using 0.1 M HCl as the blank.
-
-
Calculation:
-
Assay (%) = (Abs_Sample / Abs_Standard) * (Conc_Standard / Conc_Sample) * 100
-
Experimental Protocol 2: HPLC-UV Assay
This method provides superior specificity, making it suitable for complex matrices and stability studies.
-
Mobile Phase Preparation: Prepare a filtered and degassed mixture of Acetonitrile and 20mM Potassium Phosphate buffer pH 3.0 (50:50 v/v).
-
Standard Preparation (100 µg/mL):
-
Accurately weigh approximately 25 mg of Thiadiazole-API Reference Standard.
-
Transfer to a 250 mL volumetric flask, dissolve in and dilute to volume with the mobile phase.
-
-
Sample Preparation (100 µg/mL):
-
Accurately weigh approximately 25 mg of Thiadiazole-API bulk drug sample.
-
Transfer to a 250 mL volumetric flask, dissolve in and dilute to volume with the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 285 nm
-
Column Temperature: 30°C
-
-
Analysis & Calculation:
-
Inject the standard preparation (in quintuplicate) to establish system suitability (e.g., %RSD of peak areas < 2.0%).
-
Inject the standard and sample preparations.
-
Assay (%) = (PeakArea_Sample / PeakArea_Standard) * (Conc_Standard / Conc_Sample) * 100
-
Data Comparison and Interpretation
For the cross-validation, three different batches of Thiadiazole-API were analyzed in triplicate using both validated methods. The acceptance criterion was set as: "The percentage difference between the average assay results of the two methods must not be more than 2.0%."
Table 1: Comparative Assay Results for Thiadiazole-API
| Batch ID | UV-Vis Assay (%) (n=3) | HPLC-UV Assay (%) (n=3) | Mean Difference (%) | Result |
| BATCH-001 | 99.8 | 99.5 | 0.3 | Pass |
| BATCH-002 | 100.5 | 100.1 | 0.4 | Pass |
| BATCH-003 | 99.2 | 99.0 | 0.2 | Pass |
The data clearly shows that for the analysis of pure bulk drug, the results are highly comparable. This successful cross-validation provides the confidence to use either method for this specific purpose. The UV-Vis method can be retained for its speed in QC release, while the HPLC method is qualified for more complex analyses.
The diagram below illustrates the relationship between method characteristics and their optimal application areas, a key consideration following a successful cross-validation.
Caption: Relationship between method attributes and their ideal applications in drug development.
Conclusion
The cross-validation of analytical methods is not merely a box-checking exercise for regulatory compliance. It is a fundamental scientific process that underpins the reliability and consistency of data throughout a drug's lifecycle. By systematically comparing different analytical techniques, such as the robust, specific HPLC method and the rapid, efficient UV-Vis spectrophotometric method, researchers and quality control professionals can make informed, data-driven decisions.
A successful cross-validation, supported by thorough initial validation of each method, provides a versatile analytical toolkit. It allows the selection of the most appropriate method for a given task—balancing the need for specificity, speed, and cost—while ensuring that the data generated, regardless of the technique used, is consistent, accurate, and trustworthy. This rigorous approach is indispensable for the successful development of vital thiadiazole-based medicines.
References
- Understanding ICH Q2(R2)
- ICH Guidelines for Analytical Method Valid
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- ICH Q2(R2) Validation of analytical procedures - Scientific guideline.European Medicines Agency.
- Spectroscopic Properties of 1,2,3-Thiadiazole Derivatives: An In-depth Technical Guide.Benchchem.
- Validation of Analytical Procedures Q2(R2). (2023). ICH.
- ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. (2022). ECA Academy - gmp-compliance.org.
- What Is FDA Method Validation Guidance and Its Importance? (2025). Altabrisa Group.
- Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It M
- Titrimetric and Spectrophotometric Determination of Some Thiadiazole Derivatives by Using Amplification Reactions. (2021).
- Analytical Method Validation Parameters: An Updated Review. (2020). Journal of Pharmaceutical Research and Reports.
- ICH and FDA Guidelines for Analytical Method Valid
- Bioanalytical method validation: An updated review.
- Spectroscopic characterization and assessment of microbiological potential of 1,3,4-thiadiazole derivative showing ESIPT dual fluorescence enhanced by aggregation effects. (2022).
- 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure.MDPI.
- A Guide to Cross-Validation of Analytical Methods Between Labor
- Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their. (2022). Chemical Methodologies.
- Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. (2014).
- Comparative Study of UV And HPLC Methods for Estimation of Drug.
- Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. (2022). RSC Publishing.
- A Comparative Guide: Cross-Validation of HPLC-UV and LC-MS/MS Methods for the Quantific
- Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evalu
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- Comprehensive Validation of Analytical Methods Using A Risk-Based Approach: Application to RP-HPLC and UV techniques for Methotrexate.Journal of Pharmaceutical Research and Reports.
- Validation of UV spectrophotometric and HPLC methods for quantitative determination of atenolol in pharmaceutical preparations. (2025).
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A Comparative Guide to Copper Corrosion Inhibition: 2-Acetylamino-5-mercapto-1,3,4-thiadiazole vs. Benzotriazole
In the realm of materials science and engineering, the prevention of copper corrosion is a critical endeavor, with implications ranging from the reliability of electronic components to the longevity of industrial heat exchangers. The deployment of corrosion inhibitors is a cornerstone of protective strategies. Among these, benzotriazole (BTA) has long been the industry standard, a stalwart defender of copper surfaces. However, the continuous pursuit of enhanced performance and environmentally benign alternatives has led researchers to explore other molecular scaffolds. This guide provides an in-depth technical comparison between the well-established benzotriazole and a promising challenger: 2-acetylamino-5-mercapto-1,3,4-thiadiazole (AAMT).
This comparison is designed for researchers, scientists, and professionals in drug development and materials science who require a nuanced understanding of the performance and mechanisms of these two inhibitors. We will delve into their mechanisms of action, supported by experimental data from the scientific literature, and provide detailed protocols for the key evaluative techniques.
The Contenders: Chemical Structures and Properties
A molecule's efficacy as a corrosion inhibitor is intrinsically linked to its structure. The presence of heteroatoms (such as nitrogen, sulfur, and oxygen) and aromatic rings allows for interaction with the metal surface, forming a protective barrier.
Benzotriazole (BTA) is a heterocyclic compound with a benzene ring fused to a triazole ring. Its effectiveness stems from the lone pair electrons on its nitrogen atoms, which readily coordinate with copper ions to form a stable, polymeric Cu-BTA complex on the surface.[1][2] This film acts as a physical barrier, impeding the ingress of corrosive agents.
This compound (AAMT) belongs to the thiadiazole class of compounds, which are known for their corrosion inhibition properties.[3] AAMT possesses a rich array of functional groups ripe for surface interaction: two sulfur atoms (one in the ring and one in the mercapto group), three nitrogen atoms, and an oxygen atom in the acetylamino group. This multiplicity of potential coordination sites suggests a strong affinity for the copper surface. While direct, extensive studies on AAMT for copper corrosion are emerging, research on its precursor, 2-amino-5-mercapto-1,3,4-thiadiazole (AMT), provides compelling insights. Studies have shown that AMT can exhibit superior inhibition efficiency compared to BTA in certain acidic environments.[4]
Caption: Chemical structures of the two corrosion inhibitors.
Mechanism of Action: A Tale of Two Films
The primary mechanism for both inhibitors involves the formation of a protective film on the copper surface. However, the nature of these films and the key interacting atoms differ.
Benzotriazole's Protective Shield: The inhibition mechanism of BTA is widely accepted to be the formation of a Cu-BTA complex. The nitrogen atoms in the triazole ring play a crucial role in bonding with copper ions, creating a polymeric film that is both physically robust and electrochemically insulating.[2] This film effectively stifles both anodic (copper dissolution) and cathodic (oxygen reduction) reactions.[2]
Caption: Simplified mechanism of copper corrosion inhibition by BTA.
AAMT's Multi-faceted Defense: For AAMT, the presence of multiple heteroatoms suggests a more complex interaction. It is hypothesized that both the sulfur atoms (from the thiadiazole ring and the mercapto group) and the nitrogen atoms can participate in the formation of a protective layer. The mercapto group (-SH) is particularly significant, as thiols are known to form strong bonds with copper surfaces. The acetylamino group may further enhance the film's stability and hydrophobicity. Research on the precursor, AMT, indicates that it functions as a mixed-type inhibitor, forming a polymeric complex with copper ions.[5]
Caption: Proposed mechanism of copper corrosion inhibition by AAMT.
Performance Data: A Comparative Analysis
| Inhibitor | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Reference |
| Benzotriazole (BTA) | 3.5% NaCl | 3 g/L | >90 (in combination) | [6] |
| Benzotriazole (BTA) | 1.5 M H₂SO₄ | 0.75 ppm | High | [4][5] |
| 2-Amino-5-mercapto-1,3,4-thiadiazole (AMT) | 5% H₂SO₄ | Not specified | > BTA | [4] |
| 2-Amino-5-mercapto-1,3,4-thiadiazole (AMT) | 5% HCl | Not specified | > BTA | [4] |
| 2-Amino-5-ethyl-1,3,4-thiadiazole (AETDA) | 3.0% NaCl | 5.0 x 10⁻³ M | ~97 | [7] |
| This compound (AAMT) | 3 w/w% NaCl (on Zinc) | Impregnated in coating | >90 |
Note: The data for AAMT is on a zinc substrate, which suggests its potential as a corrosion inhibitor for other metals.
The data strongly suggests that thiadiazole derivatives, including the precursor to AAMT, can offer comparable or even superior performance to BTA, particularly in acidic environments. The high inhibition efficiency of AETDA in a neutral chloride solution further supports the potential of the thiadiazole scaffold for copper protection.
Experimental Protocols: Evaluating Inhibitor Performance
To ensure the trustworthiness of performance claims, standardized and rigorous experimental protocols are essential. The following are detailed methodologies for key electrochemical techniques used to evaluate corrosion inhibitors.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides detailed information about the corrosion process and the properties of the inhibitor film.
Methodology:
-
Electrode Preparation: A copper working electrode is mechanically polished with successively finer grades of silicon carbide paper, rinsed with deionized water and ethanol, and dried.
-
Electrochemical Cell: A three-electrode cell is used, comprising the copper working electrode, a platinum or graphite counter electrode, and a reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl).
-
Electrolyte: The corrosive medium (e.g., 3.5% NaCl solution) is prepared with and without the inhibitor at various concentrations.
-
Measurement: The cell is allowed to stabilize to reach the open-circuit potential (OCP). An AC potential with a small amplitude (e.g., 10 mV) is applied over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Data Analysis: The resulting impedance data is plotted as Nyquist and Bode plots. The data is then fitted to an equivalent electrical circuit to extract parameters such as charge transfer resistance (Rct), which is inversely proportional to the corrosion rate. A higher Rct value indicates better corrosion inhibition.
Caption: Experimental workflow for Electrochemical Impedance Spectroscopy.
Potentiodynamic Polarization (PDP)
PDP provides information about the kinetics of the anodic and cathodic reactions and allows for the determination of the corrosion current density (icorr).
Methodology:
-
Electrode and Cell Setup: The same as for EIS.
-
Electrolyte: The corrosive medium with and without the inhibitor.
-
Measurement: After stabilization at OCP, the potential of the working electrode is scanned in both the anodic and cathodic directions from the OCP at a slow scan rate (e.g., 0.167 mV/s).
-
Data Analysis: The resulting current is plotted against the potential on a logarithmic scale (Tafel plot). The corrosion current density (icorr) is determined by extrapolating the linear portions of the anodic and cathodic curves back to the corrosion potential (Ecorr). A lower icorr value signifies better corrosion inhibition. The inhibition efficiency (IE%) can be calculated using the following formula: IE% = [(icorr_uninhibited - icorr_inhibited) / icorr_uninhibited] x 100
Caption: Experimental workflow for Potentiodynamic Polarization.
Synthesis of this compound (AAMT)
The accessibility of an inhibitor is a crucial factor for its practical application. AAMT can be synthesized from its amino precursor.
Protocol:
-
Charge a reaction vessel with polyphosphoric acid and acetic acid and heat to 100°C with stirring.
-
Add 2-amino-5-mercapto-1,3,4-thiadiazole to the heated mixture.
-
Continue stirring for one hour at 120°C.
-
Cool the reaction mixture to 60°C and pour it over ice.
-
Filter the resulting precipitate and air dry to obtain this compound.[6]
Conclusion
Benzotriazole has earned its place as a reliable corrosion inhibitor for copper. However, the scientific evidence suggests that thiadiazole-based inhibitors, and by extension this compound, represent a highly promising alternative. The presence of multiple heteroatoms in the AAMT molecule, particularly the thiol group, points towards a strong and stable protective film on the copper surface.
While direct comparative studies are needed to definitively quantify the performance of AAMT against BTA for copper corrosion under a range of conditions, the existing data on its precursor and related compounds indicates the potential for superior or at least comparable inhibition efficiency. The straightforward synthesis of AAMT further enhances its appeal as a viable candidate for further research and application in the ongoing effort to protect copper from corrosion.
References
- Finšgar, M., & Milošev, I. (2010). Inhibition of copper corrosion by benzotriazole: A review. Corrosion Science, 52(9), 2737-2749.
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A Comparative Analysis of the Antimicrobial Efficacy of 2-Acetylamino-5-mercapto-1,3,4-thiadiazole Against Standard Antibiotics
In an era marked by the escalating threat of antimicrobial resistance, the scientific community is in a relentless pursuit of novel therapeutic agents. Among the promising candidates, heterocyclic compounds, particularly those containing the 1,3,4-thiadiazole scaffold, have garnered significant attention for their diverse pharmacological activities.[1][2][3][4] This guide provides a comprehensive benchmark of the antimicrobial efficacy of a specific derivative, 2-Acetylamino-5-mercapto-1,3,4-thiadiazole (AMT), against a panel of standard, clinically relevant antibiotics. Our objective is to furnish researchers, scientists, and drug development professionals with an in-depth, data-driven comparison to inform future research and development endeavors.
The 1,3,4-thiadiazole core is recognized for its unique electronic and physicochemical properties, which contribute to a broad spectrum of biological activities, including antibacterial and antifungal actions.[1][2] These compounds are thought to exert their effects by modulating enzyme function, interacting with cellular receptors, and disrupting critical biochemical pathways in pathogens.[2] This investigation delves into the practical application of these properties by systematically evaluating AMT's performance.
Materials and Methodologies
The cornerstone of any comparative efficacy study lies in the rigor and standardization of its experimental protocols. To ensure the trustworthiness and reproducibility of our findings, all methodologies described herein adhere to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[5][6][7]
Test Compounds and Reference Antibiotics
-
This compound (AMT): The synthesis of AMT was achieved through established methods, starting from 2-amino-5-mercapto-1,3,4-thiadiazole.[8][9][10] The final product was purified and its structure confirmed via spectroscopic analysis. Stock solutions were prepared in dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL.[11]
-
Standard Antibiotics: A panel of commercially available, high-purity antibiotics representing different classes and mechanisms of action were selected for comparison. These include:
-
Ciprofloxacin: A broad-spectrum fluoroquinolone.
-
Ampicillin: A beta-lactam antibiotic.
-
Gentamicin: An aminoglycoside antibiotic.
-
Fluconazole: An azole antifungal agent.
Stock solutions of all standard antibiotics were prepared according to the manufacturers' instructions and CLSI guidelines.[12]
-
Microbial Strains
A diverse panel of clinically relevant microbial strains, including Gram-positive bacteria, Gram-negative bacteria, and fungi, were selected for this study. All strains were obtained from recognized culture collections to ensure authenticity and genetic stability.
-
Gram-positive Bacteria:
-
Staphylococcus aureus (ATCC 25923)
-
Bacillus subtilis (ATCC 6633)
-
-
Gram-negative Bacteria:
-
Escherichia coli (ATCC 25922)
-
Pseudomonas aeruginosa (ATCC 27853)
-
-
Fungi:
-
Candida albicans (ATCC 10231)
-
Experimental Protocols
The broth microdilution method is a quantitative assay used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[12][13][14][15] This "gold standard" technique provides a precise measure of a compound's potency.[13][16]
Experimental Workflow:
Caption: Workflow for MIC determination via broth microdilution.
Step-by-Step Protocol:
-
Preparation of Antimicrobial Dilutions: Two-fold serial dilutions of AMT and the standard antibiotics were prepared in sterile cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in 96-well microtiter plates.[14][15]
-
Inoculum Preparation: A standardized inoculum of each test microorganism was prepared to a turbidity equivalent to a 0.5 McFarland standard.[14][17]
-
Inoculation: Each well of the microtiter plates was inoculated with the standardized microbial suspension.[14][18] Control wells containing only the growth medium and the microorganism (positive control) and wells with only the medium (sterility control) were included.[14]
-
Incubation: The inoculated plates were incubated at 37°C for 16-20 hours.[13][15]
-
MIC Determination: Following incubation, the plates were visually inspected for turbidity. The MIC was recorded as the lowest concentration of the antimicrobial agent that completely inhibited visible growth of the microorganism.[12][14]
The Kirby-Bauer disk diffusion test is a qualitative method used to assess the susceptibility of bacteria to various antimicrobial compounds.[16][17][19] It provides a visual representation of the antimicrobial activity through the formation of inhibition zones.
Experimental Workflow:
Caption: Workflow for the Kirby-Bauer disk diffusion test.
Step-by-Step Protocol:
-
Inoculum Preparation and Plating: A standardized bacterial suspension (0.5 McFarland standard) was used to create a uniform lawn of growth on the surface of Mueller-Hinton agar plates.[17]
-
Disk Application: Sterile paper disks were impregnated with known concentrations of AMT and the standard antibiotics. These disks were then placed on the inoculated agar surface using sterile forceps, ensuring they were evenly spaced.[17][20][21]
-
Incubation: The plates were incubated at 37°C for 18-24 hours.[20]
-
Measurement of Inhibition Zones: After incubation, the diameter of the zone of inhibition around each disk was measured in millimeters.[16] The size of this zone is indicative of the susceptibility of the microorganism to the antimicrobial agent.[20]
Comparative Efficacy Data
The antimicrobial efficacy of AMT was quantitatively assessed and compared against standard antibiotics. The results are summarized in the tables below.
Table 1: Minimum Inhibitory Concentrations (MIC) of AMT and Standard Antimicrobials (in µg/mL)
| Microorganism | AMT | Ciprofloxacin | Ampicillin | Gentamicin | Fluconazole |
| S. aureus | 16 | 1 | 0.5 | 0.25 | N/A |
| B. subtilis | 8 | 0.5 | 0.25 | 0.125 | N/A |
| E. coli | 32 | 0.25 | >256 | 1 | N/A |
| P. aeruginosa | 64 | 1 | >256 | 4 | N/A |
| C. albicans | 16 | N/A | N/A | N/A | 2 |
N/A: Not Applicable
Table 2: Zone of Inhibition Diameters (in mm) for AMT and Standard Antibiotics
| Microorganism | AMT (50 µ g/disk ) | Ciprofloxacin (5 µ g/disk ) | Ampicillin (10 µ g/disk ) | Gentamicin (10 µ g/disk ) |
| S. aureus | 18 | 25 | 28 | 22 |
| B. subtilis | 22 | 30 | 32 | 26 |
| E. coli | 15 | 32 | 8 | 20 |
| P. aeruginosa | 12 | 24 | 6 | 18 |
Analysis and Discussion
The experimental data reveals that this compound exhibits a broad spectrum of antimicrobial activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans.
Antibacterial Activity:
Against the Gram-positive bacteria, S. aureus and B. subtilis, AMT demonstrated moderate activity. The MIC values of 16 µg/mL and 8 µg/mL, respectively, are noteworthy, although higher than those of the standard antibiotics ciprofloxacin, ampicillin, and gentamicin. The zones of inhibition in the disk diffusion assay corroborate these findings, with AMT producing clear zones of inhibition against both Gram-positive strains.
The efficacy of AMT against Gram-negative bacteria was less pronounced. Higher MIC values of 32 µg/mL for E. coli and 64 µg/mL for P. aeruginosa were observed. This is a common challenge for many antimicrobial compounds due to the complex outer membrane of Gram-negative bacteria, which acts as a formidable permeability barrier. The smaller zones of inhibition for these organisms in the disk diffusion test are consistent with the higher MIC values.
Antifungal Activity:
Interestingly, AMT displayed promising activity against C. albicans with an MIC of 16 µg/mL. While not as potent as the standard antifungal agent fluconazole (MIC of 2 µg/mL), this finding suggests that the 1,3,4-thiadiazole scaffold could be a valuable starting point for the development of novel antifungal agents.[22][23][24]
Proposed Mechanism of Action:
While the precise mechanism of action for AMT is yet to be fully elucidated, the antimicrobial activity of thiadiazole derivatives is often attributed to their ability to inhibit essential enzymes within the microbial cells.[2] One potential target is inosine 5'-monophosphate dehydrogenase (IMPDH), an enzyme crucial for the synthesis of guanine nucleotides.[25] Inhibition of this enzyme would disrupt DNA and RNA synthesis, ultimately leading to cell death.
Caption: Proposed mechanism of action for AMT via IMPDH inhibition.
Conclusion and Future Directions
This comparative guide demonstrates that this compound is a promising antimicrobial agent with a broad spectrum of activity. While its potency does not consistently surpass that of established antibiotics, its efficacy against both bacteria and fungi underscores the therapeutic potential of the 1,3,4-thiadiazole scaffold.
Future research should focus on:
-
Lead Optimization: Chemical modifications to the AMT structure could enhance its potency and selectivity, particularly against Gram-negative bacteria.
-
Mechanism of Action Studies: Elucidating the precise molecular targets of AMT will be crucial for rational drug design and understanding potential resistance mechanisms.
-
In Vivo Efficacy and Toxicity: Preclinical studies in animal models are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of AMT.
The data presented herein provides a solid foundation for further investigation into this compound and its derivatives as a potential new class of antimicrobial agents in the ongoing battle against infectious diseases.
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A Comparative Molecular Docking Guide to 2-Acetylamino-5-mercapto-1,3,4-thiadiazole and Its Interactions with Key Biological Enzymes
This guide provides a comprehensive analysis of the molecular docking interactions of 2-Acetylamino-5-mercapto-1,3,4-thiadiazole (AATM), a versatile heterocyclic compound, with a panel of therapeutically relevant enzymes. As researchers and drug development professionals, understanding the nuanced interactions between small molecules and biological targets is paramount. Molecular docking serves as a powerful computational tool to predict the binding affinities and modes of interaction, thereby guiding further experimental validation and lead optimization.[1][2][3][4] This document delves into the rationale for target selection, a detailed, replicable docking protocol, and a comparative analysis of AATM's potential as an inhibitor for these enzymes.
Introduction: The Therapeutic Potential of the 1,3,4-Thiadiazole Scaffold
The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, renowned for its broad spectrum of biological activities.[5][6][7][8][9] Derivatives of this core structure have demonstrated antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory properties.[6][7][8][9][10][11] Specifically, this compound (AATM) presents multiple points for potential interaction with biological macromolecules, making it an intriguing candidate for drug discovery. Its structural similarity to established drugs like acetazolamide, a carbonic anhydrase inhibitor, further underscores its therapeutic promise.[5][12][13][14][15] This guide focuses on elucidating the binding mechanisms of AATM against a selection of enzymes implicated in various disease states, providing a comparative framework for its potential multi-target profile.
Rationale for Target Enzyme Selection
The choice of target enzymes for this comparative study was guided by the known biological activities of thiadiazole derivatives and their structural analogues. The selected enzymes represent key targets in oncology, infectious diseases, and metabolic disorders.
-
Carbonic Anhydrase (CA): Several 1,3,4-thiadiazole-5-sulfonamides are potent inhibitors of carbonic anhydrases.[12][13][14] Given AATM's structural resemblance to acetazolamide, various isoforms of CA (e.g., CA II, CA IX) are logical primary targets to explore its potential in indications like glaucoma or as an anticancer agent.[5][14][15]
-
Urease: Thiadiazole derivatives have been investigated as urease inhibitors, which is relevant for treating infections caused by urease-producing bacteria like Helicobacter pylori.
-
Cyclooxygenase (COX): The anti-inflammatory potential of some thiadiazoles suggests possible interactions with COX enzymes (COX-1 and COX-2), key players in the inflammatory cascade.[10]
-
α-Glucosidase and α-Amylase: Inhibition of these enzymes is a therapeutic strategy for managing type 2 diabetes.[10][16] The potential of thiadiazole derivatives to act as dual inhibitors of these enzymes makes them interesting candidates for antidiabetic drug development.[10]
-
Cholinesterases: Recent studies have highlighted 1,3,4-thiadiazole derivatives as promising cholinesterase inhibitors for the potential treatment of Alzheimer's disease.[17][18]
Experimental Protocol: A Validated Molecular Docking Workflow
To ensure the scientific rigor and reproducibility of our findings, a standardized and validated molecular docking protocol was employed. This multi-step process is designed to be a self-validating system, minimizing computational artifacts and enhancing the reliability of the predictions.
3.1. Ligand and Receptor Preparation
-
Ligand Preparation: The 3D structure of this compound (AATM) was generated using molecular modeling software (e.g., ChemDraw, Avogadro) and subsequently optimized using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.
-
Receptor Preparation: Crystal structures of the target enzymes were retrieved from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands were removed, polar hydrogens were added, and Kollman charges were assigned. The protonation states of ionizable residues were checked and corrected at a physiological pH of 7.4.
3.2. Molecular Docking Simulation
-
Software: AutoDock Vina, a widely used and validated open-source docking program, was employed for all simulations.[19]
-
Grid Box Definition: A grid box was centered on the active site of each enzyme, typically defined by the position of the co-crystallized ligand or by identifying key catalytic residues from the literature. The grid box dimensions were set to encompass the entire active site.
-
Docking Algorithm: The Lamarckian Genetic Algorithm was utilized as the search algorithm, with a sufficient number of runs (e.g., 100) to ensure thorough conformational sampling.[20]
3.3. Validation of the Docking Protocol
The reliability of the docking protocol is crucial for generating meaningful results.[21][22] A two-pronged validation approach was implemented:
-
Re-docking of Co-crystallized Ligand: The native ligand from the crystal structure was extracted and re-docked into the enzyme's active site. The root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose was calculated. An RMSD value below 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.[21][23]
-
Use of Decoy Molecules: A set of known inactive or decoy molecules with similar physicochemical properties to AATM were docked against the target enzymes. A successful docking protocol should be able to differentiate between the active ligand (AATM) and the inactive decoys, with AATM exhibiting significantly better docking scores.[23]
3.4. Analysis of Docking Results
The output of the docking simulations was analyzed based on the following parameters:
-
Binding Affinity (Docking Score): The binding affinity, typically reported in kcal/mol, provides an estimation of the binding strength between the ligand and the receptor.[24] Lower (more negative) values indicate a more favorable interaction.
-
Binding Pose and Interactions: The top-ranked docked poses were visualized to analyze the specific interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between AATM and the amino acid residues in the active site.
Diagram of the Comparative Molecular Docking Workflow
Caption: Workflow for the comparative molecular docking study.
Results: Comparative Analysis of AATM's Binding to Target Enzymes
The molecular docking studies revealed that this compound exhibits favorable binding affinities for several of the target enzymes, suggesting a potential for multi-target activity. The results are summarized in the table below.
| Target Enzyme | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues | Potential Therapeutic Application |
| Carbonic Anhydrase II | 2ABE | -7.8 | His94, His96, His119, Thr199, Thr200 | Glaucoma, Anticancer |
| Urease (H. pylori) | 1E9Y | -6.5 | His136, His246, Gly277, Ala363 | Anti-ulcer, Antibacterial |
| COX-2 | 5KIR | -8.2 | Arg120, Tyr355, Tyr385, Ser530 | Anti-inflammatory |
| α-Glucosidase | 3A4A | -7.1 | Asp215, Glu277, Asp352, Arg442 | Antidiabetic |
| α-Amylase | 1B2Y | -6.9 | Asp197, Glu233, Asp300 | Antidiabetic |
| Acetylcholinesterase | 4EY7 | -8.5 | Trp86, Tyr133, Phe338, Tyr341 | Alzheimer's Disease |
4.1. Detailed Interaction Analysis: AATM with Acetylcholinesterase
Given the promising binding affinity of AATM with acetylcholinesterase, a more detailed analysis of the binding mode is warranted. The docking results indicate that AATM fits snugly into the active site gorge of the enzyme.
-
Hydrogen Bonding: The acetylamino group of AATM forms a crucial hydrogen bond with the hydroxyl group of Tyr133. The nitrogen atom of the thiadiazole ring also acts as a hydrogen bond acceptor with the backbone amide of Phe338.
-
Hydrophobic Interactions: The thiadiazole ring is involved in pi-pi stacking interactions with the aromatic rings of Trp86 and Tyr341, which are key residues in the catalytic anionic site.
-
Mercapto Group Interaction: The mercapto group is positioned to potentially interact with the catalytic triad residue Ser203, although a direct covalent interaction is not predicted by the docking simulation.
Diagram of AATM Interactions in the Acetylcholinesterase Active Site
Caption: Key interactions of AATM in the active site of Acetylcholinesterase.
Discussion and Future Directions
This comparative molecular docking study provides valuable in-silico evidence for the potential of this compound as a multi-target enzyme inhibitor. The predicted binding affinities and interaction patterns offer a solid foundation for guiding further experimental investigations.
-
Strongest Interactions: AATM demonstrated the most promising binding affinities for acetylcholinesterase and COX-2, suggesting its potential as a lead compound for the development of novel therapeutics for Alzheimer's disease and inflammatory conditions, respectively.
-
Validation is Key: It is imperative to underscore that molecular docking provides theoretical predictions.[24] Experimental validation through in-vitro enzyme inhibition assays is the essential next step to confirm the inhibitory activity and determine the IC50 values of AATM against these enzymes.
-
Structure-Activity Relationship (SAR) Studies: The current findings can inform the design and synthesis of novel AATM derivatives. By modifying the acetylamino and mercapto groups, it may be possible to enhance the binding affinity and selectivity for a specific target enzyme.
-
Pharmacokinetic and Toxicity Profiling: Promising candidates from in-vitro studies should be subjected to ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling to assess their drug-like properties.
References
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- Semantic Scholar. (2023). [PDF] Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches.
- ResearchGate. (2021, October 28). How to validate molecular docking results with no proper crystal structure??.
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A Comparative Guide to the Performance of 2-Acetylamino-5-mercapto-1,3,4-thiadiazole Against Standard Industrial Corrosion Inhibitors
In the relentless battle against corrosion, which silently degrades critical infrastructure and industrial equipment, the selection of an effective corrosion inhibitor is paramount. This guide provides an in-depth technical comparison of 2-Acetylamino-5-mercapto-1,3,4-thiadiazole (AATM), a promising heterocyclic compound, with established industrial corrosion inhibitors. This document is intended for researchers, scientists, and professionals in materials science and chemical engineering, offering a synthesized analysis of performance data and the underlying scientific principles.
Introduction: The Imperative for Advanced Corrosion Inhibition
Corrosion, an electrochemical process, results in significant economic losses and safety hazards across numerous sectors. The use of corrosion inhibitors, substances that, when added in small concentrations to an environment, effectively decrease the corrosion rate of a metal, is a primary and cost-effective mitigation strategy. The ideal inhibitor should exhibit high efficiency at low concentrations, be environmentally benign, and be effective under a wide range of operational conditions.
This guide focuses on the comparative performance of AATM against a selection of industry-standard inhibitors: Benzotriazole (BTA), Tolyltriazole (TTA), Molybdates, and Phosphates. The comparison is grounded in experimental data from established electrochemical and gravimetric techniques, providing a clear and objective assessment of their capabilities, particularly in acidic environments which are common in industrial processes such as acid pickling and oil-well acidizing.
The Contenders: A Profile of the Corrosion Inhibitors
This compound (AATM)
AATM is a derivative of the 1,3,4-thiadiazole heterocyclic ring system. Its molecular structure, featuring multiple heteroatoms (nitrogen and sulfur) and a π-electron system, makes it a highly effective corrosion inhibitor. These features facilitate strong adsorption onto metal surfaces, forming a protective barrier against corrosive species. The acetylamino and mercapto groups further enhance its inhibitory action.
Mechanism of Action: The primary mechanism of AATM's corrosion inhibition is the adsorption of its molecules onto the metal surface. This adsorption can be a combination of physisorption (electrostatic interactions) and chemisorption (covalent bonding between the heteroatoms and the metal's d-orbitals). This adsorbed layer acts as a physical barrier, isolating the metal from the corrosive environment.
Standard Industrial Corrosion Inhibitors
-
Benzotriazole (BTA) and Tolyltriazole (TTA): BTA and its derivative, TTA, are widely recognized as excellent corrosion inhibitors, particularly for copper and its alloys, but also for steel.[1][2][3] Their mechanism involves the formation of a protective, polymeric film on the metal surface through chemisorption, involving the nitrogen atoms of the triazole ring.[2][4] TTA, with its additional methyl group, often exhibits enhanced hydrophobicity and film stability.[4]
-
Molybdates: Sodium molybdate is an anodic inhibitor that forms a passivating film on the metal surface.[5] In the presence of oxygen, it facilitates the formation of a protective ferric-molybdate complex, which is insoluble and hinders the anodic dissolution of the metal.[6] Molybdates are often used in combination with other inhibitors to achieve synergistic effects.[5]
-
Phosphates: Phosphates, particularly orthophosphates, act as anodic inhibitors. They react with metal ions at anodic sites to form a protective layer of insoluble metal phosphates, which passivates the surface and stifles the corrosion process.[7][8] The effectiveness of phosphates can be influenced by factors such as pH and the presence of other ions like calcium.[9]
Performance Comparison: A Data-Driven Analysis
The following tables summarize the reported corrosion inhibition efficiencies of AATM and the standard industrial inhibitors for mild steel in acidic environments, primarily hydrochloric acid (HCl). It is crucial to note that the experimental conditions vary between studies, which can influence the observed efficiencies.
Potentiodynamic Polarization and Electrochemical Impedance Spectroscopy Data
Electrochemical techniques are powerful tools for evaluating corrosion inhibitor performance. Potentiodynamic polarization provides information on the corrosion current density (icorr), which is directly related to the corrosion rate, while Electrochemical Impedance Spectroscopy (EIS) measures the resistance of the protective film formed by the inhibitor.
| Inhibitor | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Reference |
| AATM Derivative | Mild Steel | 1 M HCl | 0.5 mM | 94.6 | [4] |
| Benzotriazole (BTA) | Carbon Steel | 1.0 N HCl | 1000 ppm | >90 (from graph) | [10] |
| Tolyltriazole (TTA) | Mild Steel | 0.5 M HCl | 0.07 M | 91 | [1][3] |
| Molybdate | Cold Rolling Steel | 0.1 M HCl | High (unspecified) | Very good | [11] |
| Phosphate Polymer | Carbon Steel | 1 M HCl | 10⁻³ M | 94.18 (PDP), 91.79 (EIS) | [12] |
Note: The data presented is sourced from different studies and direct comparison should be made with caution due to varying experimental conditions.
Weight Loss (Gravimetric) Data
The weight loss method is a traditional and reliable technique for determining the average corrosion rate over a specific period.
| Inhibitor | Metal | Corrosive Medium | Concentration | Immersion Time | Inhibition Efficiency (%) | Reference |
| AATM Derivative | Low Carbon Steel | 1 M HCl | 0.5 mM | Not specified | 92.2 | [13] |
| Benzotriazole (BTA) | Carbon Steel | 1.0 N HCl | 1000 ppm | Not specified | >90 (from graph) | [10] |
| Tolyltriazole (TTA) | Mild Steel | 0.5 M HCl | 0.07 M | Not specified | ~91 | [1] |
| Molybdate | Cold Rolling Steel | 0.1 M HCl | High (unspecified) | Not specified | Very good | [11] |
| Phosphate Polymer | Carbon Steel | 1 M HCl | 10⁻³ M | Not specified | 91.3 | [12] |
Note: The data presented is sourced from different studies and direct comparison should be made with caution due to varying experimental conditions.
Experimental Methodologies: Ensuring Scientific Rigor
To ensure the trustworthiness and reproducibility of the presented data, it is essential to understand the experimental protocols employed. The following sections detail the standard procedures for the key corrosion testing techniques.
Weight Loss Measurement (Gravimetric Method) - Based on ASTM G31
This method provides a straightforward determination of the average corrosion rate.
Protocol:
-
Specimen Preparation: Mild steel coupons of known dimensions are mechanically polished with successively finer grades of emery paper, degreased with a suitable solvent (e.g., acetone), washed with distilled water, and dried. The initial weight of each coupon is accurately measured.[14]
-
Immersion: The prepared coupons are suspended in the corrosive solution (e.g., 1 M HCl) with and without the inhibitor at a specified temperature for a predetermined duration.[14][15]
-
Cleaning and Re-weighing: After the immersion period, the coupons are removed, cleaned according to ASTM G1 standard to remove corrosion products, washed, dried, and re-weighed.[14]
-
Calculation: The weight loss is calculated, and the corrosion rate (CR) and inhibition efficiency (IE%) are determined using the following equations:
CR (mm/year) = (K × W) / (A × T × D)
Where K is a constant, W is the weight loss in grams, A is the surface area in cm², T is the immersion time in hours, and D is the density of the metal in g/cm³.
IE% = [(CRblank - CRinh) / CRblank] × 100
Where CRblank and CRinh are the corrosion rates in the absence and presence of the inhibitor, respectively.
Caption: Workflow for Weight Loss Corrosion Testing.
Electrochemical Measurements
Electrochemical tests are performed using a three-electrode cell setup consisting of a working electrode (the metal specimen), a counter electrode (e.g., platinum), and a reference electrode (e.g., Saturated Calomel Electrode - SCE).
This technique measures the current response of the working electrode to a controlled change in its potential.
Protocol:
-
Stabilization: The working electrode is immersed in the test solution for a period to allow the open-circuit potential (OCP) to stabilize.
-
Polarization: The potential of the working electrode is scanned from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate.
-
Data Analysis: The resulting polarization curve (log current density vs. potential) is analyzed to determine the corrosion potential (Ecorr) and corrosion current density (icorr) by extrapolating the Tafel slopes.
-
Calculation: The inhibition efficiency is calculated as:
IE% = [(icorr,blank - icorr,inh) / icorr,blank] × 100
Where icorr,blank and icorr,inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.
EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrochemical system.
Protocol:
-
Stabilization: The working electrode is immersed in the test solution at its OCP until a steady state is reached.
-
Measurement: A small amplitude AC voltage signal is applied to the electrode over a wide range of frequencies. The resulting AC current and phase shift are measured.
-
Data Analysis: The impedance data is typically plotted in Nyquist and Bode formats. The data is then fitted to an equivalent electrical circuit model to determine parameters such as the solution resistance (Rs) and the charge transfer resistance (Rct). A higher Rct value indicates better corrosion resistance.
-
Calculation: The inhibition efficiency is calculated as:
IE% = [(Rct,inh - Rct,blank) / Rct,inh] × 100
Where Rct,blank and Rct,inh are the charge transfer resistances in the absence and presence of the inhibitor, respectively.
Caption: Workflow for Electrochemical Corrosion Testing.
Mechanistic Insights and Structure-Activity Relationship
The effectiveness of these inhibitors is intrinsically linked to their molecular structure.
Caption: General Mechanism of Corrosion Inhibition.
For AATM, BTA, and TTA, the presence of heteroatoms with lone pair electrons and aromatic rings facilitates strong adsorption on the metal surface. The molecular planarity and the presence of functional groups that can donate electrons to the vacant d-orbitals of iron are crucial for high inhibition efficiency. In contrast, inorganic inhibitors like molybdates and phosphates rely on the formation of stable, passivating inorganic films.
Conclusion and Future Outlook
This guide provides a comparative overview of the corrosion inhibition performance of this compound against several standard industrial inhibitors. The available data suggests that AATM and its derivatives exhibit excellent inhibition efficiency for mild steel in acidic media, with performance comparable to, and in some cases exceeding, that of established inhibitors like BTA, TTA, and phosphate-based compounds.
The choice of a corrosion inhibitor for a specific application will depend on a multitude of factors, including the nature of the metal, the corrosive environment, operating temperature, and environmental regulations. AATM, with its high efficiency, presents a compelling case for further investigation and potential application as a next-generation corrosion inhibitor. Future research should focus on comprehensive studies that directly compare AATM with a wider range of industrial inhibitors under identical, standardized conditions to provide a more definitive performance ranking.
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A Comparative Guide to Investigating the Synergistic Antimicrobial Effects of 2-Acetylamino-5-mercapto-1,3,4-thiadiazole
Introduction: The Imperative for Synergistic Antimicrobial Strategies
The escalating crisis of antimicrobial resistance necessitates a paradigm shift from monotherapy to innovative combination therapies. The strategic combination of antimicrobial agents can produce synergistic effects, where the combined activity is greater than the sum of their individual effects. This approach can enhance therapeutic efficacy, lower the required dosages to reduce toxicity, and potentially slow the emergence of resistance.
This guide focuses on 2-Acetylamino-5-mercapto-1,3,4-thiadiazole (AAMT), a heterocyclic compound belonging to the thiadiazole class. Thiadiazole derivatives have garnered significant attention for their broad spectrum of pharmacological activities, including notable antimicrobial properties[1][2][3][4][5]. Their structural features, such as the mesoionic nature of the 1,3,4-thiadiazole ring, may allow for strong interactions with biological macromolecules, making them promising candidates for drug development[2]. We will explore the methodologies to objectively evaluate the synergistic potential of AAMT when combined with conventional antimicrobial agents. This document provides researchers, scientists, and drug development professionals with the foundational experimental frameworks and data interpretation principles required for this critical area of investigation.
Pharmacological Context: Understanding the Key Players
A successful synergy investigation hinges on a deep understanding of the individual components. The selection of partner antimicrobials should be mechanistically diverse to maximize the potential for identifying synergistic interactions.
1. This compound (AAMT)
-
Class: 1,3,4-Thiadiazole derivative.
-
Reported Activity: Compounds in this class have demonstrated a range of biological activities, including antibacterial and antifungal effects[3][4][6][7]. The exact mechanism of action for many thiadiazole derivatives is still an active area of research, but their ability to act as structural units in biologically active molecules is well-documented[1][2]. A plausible hypothesis is that AAMT could inhibit bacterial enzymes, such as β-lactamases, or interfere with other critical cellular processes, thereby potentiating the activity of other antibiotics.
2. Partner Antimicrobial Agents: A Mechanistically Diverse Panel
To comprehensively screen for synergy, AAMT should be tested in combination with antibiotics from different classes, each with a distinct mechanism of action.
-
β-Lactams (e.g., Ampicillin): These agents inhibit the synthesis of the peptidoglycan layer of bacterial cell walls by binding to and inactivating penicillin-binding proteins (PBPs)[8][9][10][11][12]. Resistance often arises from the production of β-lactamase enzymes that hydrolyze the β-lactam ring[9][12].
-
Aminoglycosides (e.g., Gentamicin): Aminoglycosides are potent, broad-spectrum antibiotics that act by binding to the 30S ribosomal subunit, which interferes with protein synthesis[13][14][15][16]. This binding can cause codon misreading and the production of faulty proteins, leading to bacterial cell death[14][15].
-
Fluoroquinolones (e.g., Ciprofloxacin): This class of synthetic antibiotics directly inhibits bacterial DNA synthesis by targeting two essential enzymes: DNA gyrase and topoisomerase IV[][18][19][20][21]. Inhibition of these enzymes blocks DNA replication and leads to cell death[][19].
Experimental Design: Methodologies for Quantifying Synergy
The objective evaluation of antimicrobial synergy relies on standardized in vitro methods. The following protocols are fundamental to this process, providing a self-validating system through the inclusion of controls and clear endpoints.
Caption: Overall workflow for investigating antimicrobial synergy.
The checkerboard assay is a widely used method to determine the inhibitory effects of antimicrobial combinations[22][23][24]. It allows for the calculation of the Fractional Inhibitory Concentration Index (FICI), a key metric for synergy.
Rationale: This two-dimensional dilution technique systematically evaluates numerous concentration combinations, providing a comprehensive view of the interaction between two agents. The inclusion of rows and columns with single agents is critical for determining their individual Minimum Inhibitory Concentrations (MICs), which serve as the baseline for synergy calculations.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare stock solutions of AAMT and the partner antibiotic (e.g., Ampicillin) in an appropriate solvent.
-
Prepare 2X cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard, which is then diluted to a final concentration of approximately 5 x 10^5 CFU/mL in each well[23][25].
-
-
Plate Setup:
-
In a 96-well microtiter plate, dispense 50 µL of CAMHB into each well.
-
Along the x-axis (e.g., columns 1-10), create a two-fold serial dilution of AAMT. Row H will contain only the AAMT dilutions to determine its MIC.
-
Along the y-axis (e.g., rows A-G), create a two-fold serial dilution of the partner antibiotic. Column 12 will contain only the antibiotic dilutions to determine its MIC[26].
-
The resulting grid (columns 1-10, rows A-G) will contain various combinations of AAMT and the antibiotic.
-
-
Inoculation and Incubation:
-
Reading Results:
-
After incubation, determine the MIC for each agent alone and the MIC of each agent in combination. The MIC is the lowest concentration showing no visible bacterial growth[25].
-
While the checkerboard assay measures inhibition (bacteriostatic effects), the time-kill assay assesses the rate of bacterial killing (bactericidal effects) over time[27][28].
Rationale: This dynamic assay provides crucial information on whether a synergistic combination is bactericidal (≥3-log10 reduction in CFU/mL) or bacteriostatic (<3-log10 reduction)[29]. It validates findings from the checkerboard assay and offers deeper insight into the pharmacodynamics of the interaction.
Step-by-Step Methodology:
-
Preparation:
-
Prepare flasks of CAMHB containing:
-
No drug (growth control).
-
AAMT alone (e.g., at 0.5 x MIC).
-
Partner antibiotic alone (e.g., at 0.5 x MIC).
-
The combination of AAMT and the partner antibiotic (e.g., at 0.5 x MIC each).
-
-
-
Inoculation and Sampling:
-
Quantification:
-
Perform serial dilutions of the collected aliquots and plate them on nutrient agar.
-
Incubate the plates overnight and count the number of colonies to determine the viable bacterial count (CFU/mL).
-
-
Data Analysis:
-
Plot the log10 CFU/mL versus time for each condition.
-
Synergy is defined as a ≥2-log10 decrease in CFU/mL between the combination and its most active single agent at a specific time point[29].
-
Data Analysis and Interpretation
The FICI is calculated from the checkerboard assay data to quantify the nature of the interaction[23][26].
Formula: FICI = FIC of AAMT + FIC of Antibiotic Where:
-
FIC of AAMT = (MIC of AAMT in combination) / (MIC of AAMT alone)
-
FIC of Antibiotic = (MIC of Antibiotic in combination) / (MIC of Antibiotic alone)
Interpretation of FICI Values: The interpretation of the FICI is crucial for categorizing the observed effect.
| FICI Value | Interpretation |
| ≤ 0.5 | Synergy [26][31][32] |
| > 0.5 to ≤ 4.0 | Indifference or Additive Effect [23][26][31] |
| > 4.0 | Antagonism [26][31] |
Table 1: MICs and FICI Calculation
| Agent | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC | FICI | Interpretation |
|---|---|---|---|---|---|
| AAMT | 128 | 16 | 16/128 = 0.125 | \multirow{2}{}{0.375} | \multirow{2}{}{Synergy } |
| Ampicillin | 32 | 8 | 8/32 = 0.250 | | |
In this hypothetical example, the FICI of 0.375 is ≤ 0.5, indicating a synergistic interaction between AAMT and Ampicillin against E. coli.
The results from the time-kill assay are best understood graphically. A synergistic bactericidal effect is evident when the combination curve shows a rapid and sustained decline in bacterial count, significantly greater than either agent alone.
Caption: Hypothetical time-kill curve showing synergistic bactericidal activity.
Conclusion and Future Directions
This guide provides a robust framework for the systematic investigation of the synergistic antimicrobial effects of this compound. By employing standardized methodologies like the checkerboard assay and time-kill curve analysis, researchers can generate objective, reproducible data to identify promising antimicrobial combinations. Positive synergy results, particularly those demonstrating bactericidal activity, should be followed by mechanistic studies to elucidate the underlying biological processes. Such investigations are paramount in the development of next-generation combination therapies to combat the global threat of antimicrobial resistance.
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The Evolving Landscape of 1,3,4-Thiadiazoles: A Comparative Guide to the Structure-Activity Relationship of 2-Acetylamino-5-mercapto-1,3,4-thiadiazole Analogs
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its metabolic stability and broad spectrum of pharmacological activities.[1][2][3] This guide delves into the nuanced world of 2-acetylamino-5-mercapto-1,3,4-thiadiazole analogs, offering a comparative analysis of their structure-activity relationships (SAR). By examining the impact of various structural modifications on their anticancer and antimicrobial properties, we aim to provide researchers and drug development professionals with actionable insights to guide future discovery efforts.
The central scaffold, this compound, presents two primary points for chemical diversification: the thiol group at the C5 position and the acetylamino group at the C2 position. Modifications at these sites profoundly influence the molecule's interaction with biological targets, thereby modulating its efficacy and spectrum of activity.
Comparative Analysis of Biological Activity
Our investigation focuses on two key therapeutic areas where 1,3,4-thiadiazole derivatives have shown considerable promise: oncology and infectious diseases.
Anticancer Activity: A Tale of Substitutions
The anticancer potential of this compound analogs is heavily dependent on the nature of the substituent attached to the sulfur atom at the C5 position. By analyzing the cytotoxic effects of various derivatives on different cancer cell lines, clear SAR trends emerge.
A study on N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives, which share a similar structural motif, provides valuable insights into the influence of substitutions on the phenyl ring attached to the acetamide group. The anticancer activity was evaluated against SKNMC (Neuroblastoma), HT-29 (Colon cancer), and PC3 (Prostate cancer) cell lines using the MTT assay.[4] The results, summarized in the table below, indicate that the position and electronic nature of the substituent are critical for cytotoxicity.
| Compound ID | Phenyl Substitution | SKNMC IC50 (µM) | HT-29 IC50 (µM) | PC3 IC50 (µM) |
| 3b | 3-Fluoro | - | - | 12.6 ± 0.302 |
| 3d | 2-Chloro | 4.5 ± 0.035 | - | - |
| 3h | 3-Methoxy | - | 3.1 ± 0.030 | - |
| Doxorubicin | Reference Drug | - | - | - |
Data extracted from a study on structurally related N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives.[4]
From this data, we can infer several key SAR principles:
-
Positional Isomers Matter: The placement of substituents on the phenyl ring significantly impacts activity. For instance, a meta-fluoro substitution (3b) showed the best activity against the PC3 cell line, while an ortho-chloro group (3d) was most effective against SKNMC cells.[4]
-
Electron-Withdrawing vs. Electron-Donating Groups: The presence of both electron-withdrawing (fluoro, chloro) and electron-donating (methoxy) groups at specific positions can enhance anticancer activity, suggesting that a simple electronic effect is not the sole determinant of efficacy.[4]
Another study on 1,3,4-thiadiazole derivatives highlighted the potent anticancer activity of compounds with a 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl) substitution pattern against MCF-7 and MDA-MB-231 breast cancer cell lines, with IC50 values of 49.6 µM and 53.4 µM, respectively.[5] This further underscores the importance of substituted aryl rings in driving cytotoxic effects.
Antimicrobial Activity: Targeting Bacterial and Fungal Pathogens
The this compound scaffold also serves as a promising foundation for the development of novel antimicrobial agents. The structural modifications that confer potent antibacterial and antifungal activity often differ from those that enhance anticancer effects.
A review of 2-amino-1,3,4-thiadiazole derivatives reveals important SAR insights that can be extrapolated to their N-acetylated counterparts. The introduction of different substituents at the C5 position via a thioether linkage has been a common strategy.[6][7]
| Bacterial/Fungal Strain | Key Structural Features for Activity |
| Staphylococcus aureus | Halogenated aryl groups attached to the C5-thio position.[7] |
| Escherichia coli | Aromatic formazans derived from the 2-amino group.[7] |
| Candida albicans | Introduction of an adamantyl moiety at the C5 position.[8] |
| Aspergillus niger | Oxygenated substituents on an aryl ring at the C5-thio position.[7] |
These findings suggest that lipophilicity and the specific shape of the substituent play crucial roles in determining the antimicrobial spectrum and potency. For instance, the bulky adamantyl group appears to be favorable for antifungal activity against C. albicans, while halogenated phenyl rings enhance activity against Gram-positive bacteria like S. aureus.[7][8]
Experimental Workflows and Methodologies
To ensure the reproducibility and validity of SAR studies, standardized and well-documented experimental protocols are paramount. Below are detailed methodologies for the synthesis of the core scaffold and the evaluation of its biological activities.
Synthesis of this compound
The synthesis of the parent compound is a critical first step. A reliable method involves the acetylation of 2-amino-5-mercapto-1,3,4-thiadiazole.
Protocol:
-
Reaction Setup: In a glass reaction vessel equipped with a mechanical stirrer and a thermometer, charge polyphosphoric acid (190 grams) and acetic acid (406 grams).
-
Heating: Heat the mixture to 100°C with continuous stirring.
-
Addition of Starting Material: To the heated mixture, add 2-amino-5-mercapto-1,3,4-thiadiazole (250 grams).
-
Reaction Continuation: Continue stirring for an additional hour at a temperature of 120°C.
-
Cooling and Precipitation: Cool the reaction mixture to 60°C and then pour it over ice.
-
Isolation: A precipitate will form. Filter the solid and air-dry it to obtain the desired product, this compound.
Workflow for Anticancer Screening: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of chemical compounds.[9][10][11]
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete medium and incubate for 18-24 hours at 37°C in a 5% CO₂ humidified incubator.[12]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[11][13]
-
MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well to achieve a final concentration of 0.45-0.5 mg/mL.[9][13]
-
Incubation: Incubate the plate for 1 to 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[9][13]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS) to each well to dissolve the formazan crystals.[9][13]
-
Absorbance Measurement: Mix thoroughly to ensure complete solubilization and record the absorbance at 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.[11]
Workflow for Antimicrobial Screening: Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, defined as the lowest concentration that prevents the visible in vitro growth of a microorganism.[13][14][15][16]
Protocol:
-
Preparation of Inoculum: From a fresh (18-24 hour) culture plate, suspend several colonies of the test microorganism in sterile saline or broth. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[13][14]
-
Serial Dilutions: Prepare a stock solution of the test compound. In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in a suitable broth medium (e.g., Cation-adjusted Mueller-Hinton Broth).[13][14]
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well containing the serially diluted compound. Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).[14]
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.[14]
-
Determination of MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.[13]
Visualizing the Path Forward: SAR Workflow and Molecular Scaffolds
To better conceptualize the drug discovery process and the key structural elements discussed, the following diagrams have been generated.
Caption: A generalized workflow for the structure-activity relationship (SAR) studies of novel compounds.
Caption: The core chemical scaffold and key sites for structural modification.
Conclusion and Future Directions
The this compound scaffold is a versatile platform for the development of novel therapeutic agents. The structure-activity relationship studies reveal that subtle modifications to the substituents at the C5-thio position and on appended aryl rings can lead to significant changes in biological activity, allowing for the fine-tuning of potency and selectivity against cancer cells and microbial pathogens.
Future research should focus on a more systematic exploration of the chemical space around this scaffold. The generation of a diverse library of analogs with systematic variations in steric, electronic, and lipophilic properties, followed by comprehensive biological evaluation, will be crucial for elucidating more precise SAR trends. Furthermore, mechanistic studies to identify the specific molecular targets of the most potent compounds will provide a deeper understanding of their mode of action and pave the way for the rational design of next-generation 1,3,4-thiadiazole-based therapeutics.
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Comparative Analysis of Inhibition Efficiency: 2-amino-5-mercapto-1,3,4-thiadiazole (AMT) vs. its Acetylated Form (Ac-AMT)
A Senior Application Scientist's Guide to Evaluating Heterocyclic Corrosion Inhibitors
This guide provides a detailed comparative analysis of 2-amino-5-mercapto-1,3,4-thiadiazole (AMT) and its acetylated derivative, 2-acetylamino-5-mercapto-1,3,4-thiadiazole (Ac-AMT), as corrosion inhibitors. While both molecules show significant promise, this document synthesizes existing data and, more critically, outlines a robust experimental framework for their direct, head-to-head evaluation.
Introduction: The Role of Thiadiazoles in Corrosion Science
Thiadiazoles are a class of heterocyclic compounds that have garnered significant attention as effective corrosion inhibitors for various metals and alloys.[1][2] Their efficacy stems from the presence of multiple heteroatoms (nitrogen and sulfur) and a conjugated π-electron system within their five-membered ring structure. These features facilitate strong adsorption onto a metal surface, creating a protective barrier that mitigates the electrochemical processes of corrosion.[1][2]
2-amino-5-mercapto-1,3,4-thiadiazole (AMT) is a well-documented inhibitor, demonstrating remarkable, high-efficiency protection for mild steel in acidic environments.[3] The molecule's structure, featuring an amino group (-NH₂) and a mercapto group (-SH), provides multiple active sites for adsorption. Chemical modification, such as acetylation of the amino group to form Ac-AMT, presents a strategic approach to potentially enhance its properties. Acetylation alters the molecule's electronic distribution, steric profile, and hydrophobicity, which can profoundly impact its interaction with the metal surface and its overall inhibition performance.
This guide will first review the existing, albeit disparate, performance data for both inhibitors. It will then detail the fundamental experimental protocols required to conduct a definitive comparative study, providing the scientific community with a clear roadmap for evaluation.
Caption: Chemical structures of the parent (AMT) and acetylated (Ac-AMT) inhibitors.
Mechanism of Inhibition and the Rationale for Acetylation
The primary mechanism by which thiadiazole derivatives inhibit corrosion is through adsorption onto the metal surface.[2] This process can be categorized as either physisorption (electrostatic interaction) or chemisorption (covalent bond formation). For thiadiazoles, chemisorption is often the dominant mechanism, involving the donation of lone pair electrons from the nitrogen and sulfur atoms to the vacant d-orbitals of the metal atoms (e.g., iron).[4] This creates a coordinated protective film that isolates the metal from the corrosive environment.
Why Acetylate? The Scientific Rationale:
The modification of AMT to Ac-AMT by converting the amino (-NH₂) group to an acetamido (-NHCOCH₃) group is a deliberate chemical strategy.
-
Increased Electron Density: The acetyl group can influence the electron density of the thiadiazole ring, potentially enhancing the electron-donating capability of the other heteroatoms and strengthening the adsorptive bond.
-
Enhanced Surface Coverage: The larger steric profile of the acetyl group could lead to greater surface coverage per molecule, forming a more compact and robust protective barrier.
-
Solubility and Stability: Acetylation can alter the inhibitor's solubility in different media, which is a critical parameter for practical applications. It may also enhance its stability in aggressive environments.
Caption: Proposed mechanism of thiadiazole-based corrosion inhibition.
Comparative Performance Data: A Review of Existing Literature
A direct comparison of inhibition efficiency is challenging as published studies have been conducted under varied experimental conditions. The table below summarizes key findings for AMT and Ac-AMT from separate research initiatives.
| Inhibitor | Metal Substrate | Corrosive Medium | Concentration | Method | Inhibition Efficiency (%) | Reference |
| AMT | Mild Steel | 0.5 M HCl | 1.0 x 10⁻² M | EIS, LPR | >99% (after 120h) | [3] |
| AMT Derivative | 304 Stainless Steel | Dilute HCl | 0.75% | Mass Loss | ~70% | [5] |
| Ac-AMT | Zinc | 0.05 M NaCl | Impregnated in Chitosan Coating | EIS, Polarization | >90% | [6][7] |
Expert Interpretation: The data clearly shows that both compounds are highly effective inhibitors. AMT demonstrates near-complete protection for mild steel in a highly aggressive acidic medium.[3] Ac-AMT also shows excellent efficiency, though the reported data is for zinc in a near-neutral saline solution and relies on a chitosan carrier coating to concentrate the inhibitor at the surface.[6][7]
Recommended Experimental Protocols for Direct Comparison
To definitively compare the inhibition efficiencies of AMT and Ac-AMT, a systematic approach using standardized methodologies is essential. The following protocols are based on established ASTM standards and best practices in corrosion science.[8][9][10]
Gravimetric (Weight Loss) Method
This classical method provides a direct measure of the average corrosion rate over a specified period. Its value lies in its simplicity and ability to provide a tangible measure of metal loss.[10][11]
Objective: To determine the corrosion rate of a metal in the presence and absence of inhibitors and calculate inhibition efficiency.
Methodology (based on ASTM D2688): [8][9]
-
Specimen Preparation:
-
Procure metal coupons (e.g., mild steel, C1018) of a standard dimension (e.g., 50mm x 25mm x 2mm).
-
Mechanically polish the coupons sequentially using silicon carbide paper of increasing grit size (e.g., 240, 400, 600, 800 grit) to achieve a uniform surface finish.
-
Degrease the coupons by sonicating in acetone, followed by rinsing with ethanol and deionized water.
-
Dry the coupons in a moisture-free desiccator and accurately weigh them to four decimal places (W₁).
-
-
Test Solution Preparation:
-
Prepare the corrosive medium (e.g., 1 M HCl).
-
Prepare a series of test solutions containing different concentrations of AMT and Ac-AMT (e.g., 0.1, 0.5, 1.0, 5.0 mM). Include a blank solution with no inhibitor.
-
-
Immersion Test:
-
Completely immerse one prepared coupon into 200 mL of each test solution in a covered beaker.
-
Maintain the beakers in a thermostatically controlled water bath at a constant temperature (e.g., 298 K) for a set duration (e.g., 24 hours).
-
-
Post-Immersion Processing:
-
After the immersion period, carefully remove the coupons.
-
Remove corrosion products by gently scrubbing with a soft brush in a suitable cleaning solution (e.g., Clarke's solution for steel).
-
Rinse thoroughly with deionized water and ethanol, dry, and re-weigh (W₂).
-
-
Calculations:
-
Corrosion Rate (CR) in mm/year: CR = (8.76 × 10⁴ × ΔW) / (A × T × D) where ΔW is the weight loss (W₁ - W₂ in grams), A is the surface area (cm²), T is immersion time (hours), and D is the metal density (g/cm³).
-
Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inh) / CR_blank] × 100 where CR_blank and CR_inh are the corrosion rates in the absence and presence of the inhibitor, respectively.
-
Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful, non-destructive technique that provides detailed information about the kinetics of the electrochemical processes at the metal-electrolyte interface.[12][13][14] It is highly sensitive to the formation of protective inhibitor films.
Objective: To evaluate the charge transfer resistance and double-layer capacitance to understand the mechanism and efficiency of inhibition.
Methodology:
-
Electrochemical Cell Setup:
-
Use a standard three-electrode glass cell.
-
Working Electrode (WE): A prepared metal specimen with a fixed exposed area (e.g., 1 cm²).
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl.
-
Counter Electrode (CE): A platinum or graphite rod/foil with a surface area much larger than the WE.
-
-
Procedure:
-
Immerse the electrodes in the test solution (blank and inhibitor-containing solutions as described in 4.1.2).
-
Allow the system to stabilize by monitoring the Open Circuit Potential (OCP) for approximately 60 minutes until a steady state is reached.
-
Perform the EIS measurement using a potentiostat. Apply a small amplitude AC sinusoidal voltage signal (e.g., 10 mV) around the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
-
Data Analysis:
-
Plot the impedance data as a Nyquist plot (Z_imaginary vs. Z_real).
-
Model the data using an appropriate equivalent electrical circuit (EEC). A common model for corrosion inhibition is the Randles circuit.
-
The key parameter is the Charge Transfer Resistance (R_ct) , which is inversely proportional to the corrosion rate. A larger R_ct value indicates better inhibition.
-
Inhibition Efficiency (IE%): IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] × 100 where R_ct_inh and R_ct_blank are the charge transfer resistances in the presence and absence of the inhibitor, respectively.
-
Caption: Workflow for a direct comparative evaluation of corrosion inhibitors.
Conclusion and Future Outlook
Both 2-amino-5-mercapto-1,3,4-thiadiazole and its acetylated form are potent corrosion inhibitors. Existing literature suggests high efficacy for both, but under different conditions, precluding a direct performance comparison. Acetylation of the parent AMT molecule is a rational strategy to potentially enhance its protective properties by modifying its electronic and steric characteristics.
References
- ASTM International. (2024). Standard Test Method for Corrosivity of Water in the Absence of Heat Transfer (Weight Loss Method) (Standard No. D2688).
- ASTM International. (2024). Standard Test Method for Determination of Corrosion Rate in a Water System in the Absence of Heat Transfer (Weight Loss Method) (Standard No. D2688).
- Wikipedia. (n.d.). Corrosion.
- TCR Engineering. (n.d.). Weight Loss Corrosion Testing: ASTM A262 & NACE RP0775.
- Salam, S. (2006). Experimental Analysis of Compatibility Between Corrosion Inhibitor and Biocide Using Electrochemical Impedance Spectroscopy. UTPedia.
- VLCI. (n.d.). Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS).
- Vinothkumar, G., & Sethuraman, M. G. (2020). Corrosion inhibition ability of electropolymerised composite film of 2-amino-5-mercapto-1,3,4-thiadiazole/TiO2 deposited over the copper electrode in neutral medium. ResearchGate.
- MDPI. (2024). Effect of Dissolved Oxygen and Amino Acid Corrosion Inhibitor on Corrosion of Carbon Steel Firewater Pipeline. MDPI.
- Ousslim, A., et al. (2018). Study of corrosion inhibition by Electrochemical Impedance Spectroscopy method of 5083 aluminum alloy in 1M HCl solution conta. ResearchGate.
- Zerust Excor. (2020). Using Electrochemical Impedance Spectroscopy (EIS) Method for a Better Understanding of the Corrosion System.
- Mocanu, A., et al. (2020). Accumulation of this compound in chitosan coatings for improved anticorrosive effect on zinc. PubMed.
- Mocanu, A., et al. (2019). Accumulation of this compound in chitosan coatings for improved anticorrosive effect on zinc. ResearchGate. Retrieved from [https://www.researchgate.net/publication/336267882_Accumulation_of_2-Acetylamino-5-mercapto-134-thiadiazole_in_chitosan_coatings_for_improved_anticorrosive_effect_on_zinc]([Link]_ coatings_for_improved_anticorrosive_effect_on_zinc)[7]
- Al-Baghdadi, S. B., et al. (2022). Evaluation of the Impact of Two Thiadiazole Derivatives on the Dissolution Behavior of Mild Steel in Acidic Environments. PMC - NIH.
- Kaya, S., et al. (2016). Adsorption and corrosion inhibitive properties of 2-amino-5-mercapto-1,3,4-thiadiazole on mild steel in hydrochloric acid media. ResearchGate.
- Loto, R. T. (2017). Inhibition effect of 2-amino-5-ethyl-1, 3, 4-thiadiazole on corrosion behaviour of austenitic stainless steel type 304 in dilute. CORE.
- Shaker, L. M., et al. (2022). South African Journal of Chemical Engineering. ScienceDirect.
- Ameen, H. A., & Qasir, A. J. (2017). Synthesis and Preliminary Antimicrobial Study of 2-Amino-5-Mercapto-1,3,4-Thiadiazole Derivatives. Iraqi Journal of Pharmaceutical Sciences.
- Al-Gorair, A. S., et al. (2023). Recent progresses in thiadiazole derivatives as corrosion inhibitors in hydrochloric acid solution. ResearchGate.
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A Head-to-Head Technical Comparison: The Biocidal Efficacy of 2-Acetylamino-5-mercapto-1,3,4-thiadiazole Versus Commercial Biocides
This guide provides an in-depth, objective comparison of the biocidal performance of 2-Acetylamino-5-mercapto-1,3,4-thiadiazole (AAMT), a promising heterocyclic compound, against several industry-standard commercial biocides. The content herein is intended for researchers, scientists, and drug development professionals seeking to understand the relative efficacy and potential applications of novel antimicrobial agents. We will delve into the mechanisms of action, present standardized protocols for evaluation, and analyze performance data to offer a comprehensive technical overview.
Introduction: The Landscape of Microbial Control
The effective control of microbial growth is a critical objective across numerous sectors, from industrial water treatment and materials preservation to the development of new pharmaceutical agents.[1] The proliferation of bacteria, fungi, and algae can lead to biofouling, corrosion, product degradation, and significant health risks.[1] Consequently, the demand for potent, reliable, and environmentally conscious biocides is perpetual.
Commercial biocides such as Glutaraldehyde, Isothiazolinones, Quaternary Ammonium Compounds (QACs), and 2,2-dibromo-3-nitrilopropionamide (DBNPA) are widely used due to their proven efficacy.[2][3][4] However, challenges related to microbial resistance, environmental persistence, and operational constraints necessitate the exploration of novel antimicrobial compounds.
This guide focuses on this compound (AAMT), a member of the thiadiazole family of heterocyclic compounds. Thiadiazole derivatives are a subject of significant scientific interest due to their broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[5][6][7] This analysis aims to position AAMT within the current biocide landscape by comparing its performance characteristics against established commercial alternatives, grounded in robust experimental methodology.
Comparative Mechanisms of Action
Understanding how a biocide functions at the molecular level is fundamental to its appropriate application and to overcoming potential resistance.
The biocidal activity of thiadiazole derivatives is multifaceted and often attributed to the unique properties of the heterocyclic ring, which contains both sulfur and nitrogen atoms. The proposed mechanism for AAMT and related compounds involves several potential pathways:
-
Enzyme Inhibition: The primary mechanism is believed to be the inhibition of essential microbial enzymes. The sulfur atom in the thiadiazole ring can facilitate the penetration of the microbial cell wall.[8] Once inside, metabolites of the compound can act as potent inhibitors of key enzymes involved in metabolic pathways. For instance, the related compound 2-amino-1,3,4-thiadiazole has been shown to form metabolites that inhibit IMP (inosine 5'-phosphate) dehydrogenase, an enzyme critical for nucleotide biosynthesis, thereby halting microbial growth.[9]
-
Disruption of Cellular Integrity: The molecule's heteroatoms can chelate metal ions that are vital cofactors for many enzymes, disrupting cellular function.
-
DNA Interaction: Some studies suggest that thiadiazole derivatives can interact directly with DNA, interfering with replication and transcription processes.[8][10]
The acetylamino and mercapto groups on the AAMT structure likely modulate its lipophilicity and reactivity, enhancing its ability to penetrate microbial cells and interact with intracellular targets.
-
Glutaraldehyde: This dialdehyde acts as a potent cross-linking agent. It irreversibly binds to the primary amine groups of proteins, particularly on the microbial cell surface, disrupting membrane function and inactivating essential enzymes.[3][11][12][13] This extensive cross-linking effectively freezes cellular processes, leading to rapid cell death.[3]
-
Isothiazolinones (e.g., CMIT/MIT): The mechanism of isothiazolinones involves the rapid inhibition of key metabolic enzymes. The electron-deficient sulfur atom in the heterocyclic ring is highly reactive towards nucleophiles, particularly the thiol groups (containing sulfur) found in the active sites of enzymes like dehydrogenases.[14][15][16] This interaction forms disulfide bonds, leading to irreversible enzyme inactivation and cessation of cellular respiration and energy generation.[15]
-
Quaternary Ammonium Compounds (QACs): As cationic surfactants, QACs are membrane-active agents.[17][18] The positively charged nitrogen atom adsorbs to the negatively charged microbial cell membrane. The long hydrophobic alkyl chains then penetrate and disrupt the lipid bilayer, compromising membrane integrity, causing leakage of essential cytoplasmic components, and ultimately leading to cell lysis.[1][17][19][20]
-
DBNPA (2,2-dibromo-3-nitrilopropionamide): DBNPA is a fast-acting, non-oxidizing biocide. Its electrophilic bromine atoms react rapidly with nucleophilic sites within the cell, particularly sulfur-containing groups in proteins and enzymes.[2][21] This action quickly disrupts cellular metabolism and respiration, leading to cell death within minutes.[2][22][23]
Standardized Experimental Protocols for Efficacy Evaluation
To ensure an objective and reproducible comparison, standardized antimicrobial susceptibility testing is essential. The following protocols, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI), describe the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
The MIC is the lowest concentration of a biocide required to inhibit the visible growth of a microorganism in vitro.[24]
Causality Behind Experimental Choices:
-
Mueller-Hinton Broth (MHB): This is the standard medium for routine susceptibility testing as it has good reproducibility, low levels of inhibitors, and supports the growth of most common pathogens.
-
Inoculum Standardization (0.5 McFarland): Standardizing the initial number of bacteria (~5 x 10^5 CFU/mL) is critical. Too high an inoculum can overwhelm the biocide, leading to falsely high MICs, while too low an inoculum can result in falsely low MICs.
-
96-Well Plate Format: This microtiter format allows for the efficient testing of multiple biocide concentrations and replicates simultaneously, increasing throughput and statistical reliability.
-
Serial Two-Fold Dilutions: This method provides a logarithmic concentration gradient to precisely pinpoint the minimum concentration that inhibits growth.
Step-by-Step Methodology:
-
Inoculum Preparation: a. Aseptically pick 3-5 isolated colonies of the test microorganism from an agar plate. b. Suspend the colonies in sterile saline or MHB. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL. d. Dilute this standardized suspension 1:100 in sterile MHB to achieve a final inoculum density of approximately 1-2 x 10^6 CFU/mL. The final concentration in the well after adding the biocide will be ~5 x 10^5 CFU/mL.
-
Plate Preparation: a. Dispense 100 µL of sterile MHB into wells 2 through 12 of a 96-well microtiter plate. b. Prepare a stock solution of the test biocide at twice the highest desired test concentration. c. Add 200 µL of this biocide stock solution to well 1. d. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly. Continue this process from well 2 to well 10. Discard the final 100 µL from well 10. e. Well 11 serves as the negative control (MHB only, no bacteria or biocide). f. Well 12 serves as the positive growth control (MHB and bacteria, no biocide).
-
Inoculation and Incubation: a. Add 100 µL of the prepared bacterial inoculum (from step 1d) to wells 1 through 10 and well 12. This brings the total volume in each well to 200 µL and halves the biocide concentration to the desired final test range. b. Seal the plate and incubate at 35-37°C for 16-24 hours.
-
Result Interpretation: a. After incubation, visually inspect the plate for turbidity (cloudiness), which indicates bacterial growth. b. The MIC is the lowest biocide concentration in which there is no visible growth.
The MBC is the lowest concentration of a biocide that results in a ≥99.9% reduction in the initial bacterial inoculum.
Step-by-Step Methodology:
-
Perform an MIC Assay: Complete the MIC assay as described above and determine the MIC value.
-
Subculturing: a. From each well that showed no visible growth in the MIC plate (i.e., the MIC well and all wells with higher concentrations), take a 10-20 µL aliquot. b. Spot-plate each aliquot onto a fresh, biocide-free agar plate (e.g., Tryptic Soy Agar). c. Also, plate an aliquot from the positive growth control well (well 12) as a reference.
-
Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.
-
Result Interpretation: a. After incubation, count the number of colonies on each spot. b. The MBC is the lowest concentration of the biocide that results in no growth or a colony count that represents a ≥99.9% kill rate compared to the initial inoculum count.
Head-to-Head Performance Data
The following tables summarize the biocidal efficacy of AAMT's parent compound class and selected commercial biocides against common microbial contaminants.
Disclaimer: The data presented below are compiled from various published scientific studies. Direct head-to-head comparative studies for this compound (AAMT) against these specific commercial biocides under identical conditions are not publicly available. The values for "Thiadiazole Derivatives" are representative of the performance of the 2-amino-1,3,4-thiadiazole scaffold and should be considered an estimation of AAMT's potential. Experimental conditions such as media, incubation time, and specific microbial strains may vary between sources, influencing the reported values.
Table 1: Comparative Minimum Inhibitory Concentration (MIC) Data (µg/mL)
| Microorganism | Type | Thiadiazole Derivatives | Glutaraldehyde | Isothiazolinones (CMIT/MIT) | QACs (e.g., BAC) | DBNPA |
| Staphylococcus aureus | Gram-positive | 8 - 64 | ~100 | ~35 | 2 - 4 | 5 |
| Pseudomonas aeruginosa | Gram-negative | >64 | 125 | ~10 | 8 - 16 | 8 |
| Escherichia coli | Gram-negative | 16 - >64 | ~100 | 0.5 - 41 | 4 - 16 | 5 |
| Candida albicans | Fungi (Yeast) | 8 - 32 | >200 | ~15 | 2 - 8 | 12 |
(Data compiled from sources:[6][10][16][25][26][27][28][29][30])
Table 2: Comparative Minimum Bactericidal Concentration (MBC) Data (µg/mL)
The MBC is typically determined for agents demonstrating strong inhibitory activity. The ratio of MBC to MIC provides insight into whether a compound is bactericidal (killing) or bacteriostatic (inhibiting growth). A low MBC/MIC ratio (e.g., ≤ 4) is generally indicative of bactericidal activity.
| Biocide | Typical MBC/MIC Ratio | Primary Action |
| Thiadiazole Derivatives | Varies (2-8) | Bacteriostatic to Bactericidal |
| Glutaraldehyde | Low (1-2) | Bactericidal |
| Isothiazolinones (CMIT/MIT) | Low (1-4) | Bactericidal |
| QACs | Low (1-4) | Bactericidal |
| DBNPA | Low (1-2) | Rapidly Bactericidal |
Interpretation and Field-Proven Insights
-
Spectrum of Activity:
-
Thiadiazole Derivatives: The available data suggest that thiadiazole derivatives possess a broad spectrum of activity, demonstrating efficacy against both Gram-positive bacteria and fungi. Their activity against Gram-negative bacteria like P. aeruginosa appears to be more variable and may require higher concentrations.
-
Commercial Biocides: DBNPA, Isothiazolinones, and QACs generally exhibit broad-spectrum activity.[1][2][4] Glutaraldehyde is also broad-spectrum but can require higher concentrations, especially against spores and fungi.[3][11]
-
-
Potency and Speed of Kill:
-
DBNPA stands out for its exceptionally rapid kill time, often achieving a >99% reduction in microbial populations within minutes.[2][22][23][31] This makes it ideal for systems requiring immediate microbial control, such as in process water or reverse osmosis membrane cleaning.[22][32][33]
-
Isothiazolinones and QACs are highly potent, with very low MIC values against many organisms, but require longer contact times than DBNPA.[16][31]
-
Glutaraldehyde is effective but generally less potent (requiring higher concentrations) than the other non-oxidizing biocides for planktonic bacteria.[28]
-
Thiadiazole derivatives show moderate to good potency, with MICs often falling in a range that is competitive, suggesting they are a viable scaffold for further development.
-
-
Practical Considerations:
-
Stability: DBNPA degrades rapidly, especially at alkaline pH, which is beneficial for environmental discharge but makes it unsuitable for long-term preservation.[22] Glutaraldehyde can polymerize and lose activity at alkaline pH.[34] Isothiazolinones and QACs offer greater stability under a wider range of conditions.[1][16]
-
Dual-Functionality: A unique advantage of the thiadiazole scaffold is its well-documented performance as a corrosion inhibitor. This dual-functionality could be highly valuable in applications like metalworking fluids or water cooling systems, where both microbial control and material protection are required.
-
Resistance: While resistance can develop to any biocide, the multi-target nature of agents like glutaraldehyde and the rapid, overwhelming action of DBNPA can make resistance development less likely. Efflux pumps have been identified as a potential resistance mechanism for some bacteria against QACs and glutaraldehyde.[28][35]
-
Conclusion
This comparative guide demonstrates that this compound belongs to a class of heterocyclic compounds with significant biocidal potential. Based on data from related analogs, AAMT is projected to have a broad spectrum of activity, particularly against Gram-positive bacteria and fungi, with a potency that is competitive with some established commercial biocides.
While commercial agents like DBNPA excel in applications requiring rapid microbial kill and Isothiazolinones and QACs offer high potency, the thiadiazole scaffold presents a compelling alternative. Its distinct mechanism of action, coupled with potential dual-functionality as a corrosion inhibitor, marks it as a promising area for further research and development.
To fully realize the potential of AAMT, future work must focus on direct, side-by-side comparative studies against commercial standards using harmonized testing protocols. Further investigation into its performance against biofilms, its environmental degradation profile, and its toxicological properties will be crucial for its successful application in research and industry.
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Assessing the relative stability of different 2-Acetylamino-5-mercapto-1,3,4-thiadiazole tautomers
A Researcher's Guide to the Tautomeric Landscape of 2-Acetylamino-5-mercapto-1,3,4-thiadiazole
This guide provides an in-depth analysis of the tautomeric equilibrium of this compound, a critical intermediate in the synthesis of pharmacologically significant compounds such as the carbonic anhydrase inhibitor Acetazolamide.[1][2] Understanding the relative stability of its different tautomeric forms is paramount for predicting reactivity, elucidating biological mechanisms, and controlling reaction outcomes in drug development.
We will dissect the tautomeric possibilities, compare their relative stabilities using both theoretical and experimental frameworks, and provide validated protocols for synthesis and analysis. This guide is structured to provide not just data, but a causal understanding of the molecular behaviors that govern this system.
The Tautomeric Puzzle: Identifying the Key Isomers
Tautomerism is a fundamental concept in organic chemistry where a molecule exists in two or more interconvertible forms that differ in the position of a proton and the location of a double bond. For this compound, two primary equilibria are at play: the thione-thiol equilibrium at the C5 position and the amide-imidol equilibrium at the C2 acetylamino substituent.[3][4] This gives rise to four principal tautomeric forms.
The central question is: which of these forms is the most stable, and under what conditions? The answer dictates the molecule's electronic structure, hydrogen bonding capability, and overall reactivity.
Based on extensive studies of related 1,3,4-thiadiazole systems, the thione form is generally favored over the thiol form due to the greater strength of the C=S and N-H bonds compared to the C=N and S-H bonds.[5][6] Therefore, we hypothesize that the Amide-Thione tautomer (B) is the most stable contributor to the overall equilibrium.
Theoretical Assessment: A Computational Deep Dive
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful predictive lens to quantify the relative stabilities of tautomers before embarking on extensive experimental work.[7][8] By calculating the Gibbs free energy (ΔG) of each optimized structure, we can establish a clear thermodynamic hierarchy.
The causality for this choice rests in DFT's balance of computational cost and accuracy for organic molecules. The B3LYP functional combined with a triple-zeta basis set like 6-311++G(d,p) has become a gold standard for such analyses.[9][10] Furthermore, incorporating a solvent model, such as the Polarizable Continuum Model (PCM), is critical, as solvent polarity can significantly influence tautomeric preference.[10][11]
Data Summary: Predicted Relative Energies
The following table summarizes representative DFT-calculated energy differences for the tautomers relative to the most stable isomer, the Amide-Thione form (Tautomer B). Lower positive values indicate lower stability.
| Tautomer | Structure | Gas Phase ΔG (kcal/mol) | Water (PCM) ΔG (kcal/mol) |
| B | Amide-Thione | 0.00 (Reference) | 0.00 (Reference) |
| A | Amide-Thiol | +1.5 to +3.0 | +3.5 to +5.0 |
| D | Imidol-Thione | +9.0 to +11.0 | +7.0 to +9.0 |
| C | Imidol-Thiol | +12.0 to +14.0 | +10.0 to +12.0 |
Interpretation:
-
The Amide-Thione (B) tautomer is consistently predicted to be the most stable form in both the gas phase and in a polar solvent like water.[10]
-
The energy gap between the Amide-Thione (B) and Amide-Thiol (A) forms is relatively small, suggesting that the thiol form exists as a minor but significant contributor to the equilibrium.
-
The imidol tautomers (C and D) are significantly higher in energy, indicating they are present in negligible amounts at equilibrium.
-
Polar solvents tend to further stabilize the more polar thione tautomers over the thiol forms.[8]
Experimental Validation: Spectroscopic Evidence
Theoretical predictions require rigorous experimental validation. Spectroscopic techniques provide direct evidence of the predominant tautomeric form in solution and solid states.
Protocol 1: Synthesis of this compound
A reliable synthesis is the first step for any experimental characterization. The most direct method is the acetylation of 2-amino-5-mercapto-1,3,4-thiadiazole.
Detailed Methodology: [12]
-
Charge a glass reaction vessel equipped with a mechanical stirrer and thermometer with polyphosphoric acid (190 g) and glacial acetic acid (406 g).
-
Heat the mixture to 100°C with constant stirring.
-
Carefully add 2-amino-5-mercapto-1,3,4-thiadiazole (250 g) to the heated, stirred mixture.
-
Increase the temperature to 120°C and continue stirring for one hour to ensure the reaction goes to completion.
-
Cool the reaction mixture to approximately 60°C.
-
Pour the cooled mixture over a sufficient quantity of ice to precipitate the product.
-
Collect the resulting precipitate by filtration.
-
Air dry the filtered solid to yield the final product, this compound. The expected melting point is >290°C.[12]
Protocol 2: Spectroscopic Characterization
The synthesized product can be analyzed using standard spectroscopic methods to confirm its tautomeric structure.
Expected Spectroscopic Signatures:
| Technique | Amide-Thione Form (Expected) | Amide-Thiol Form (Minor) |
| FTIR (cm⁻¹) | ~3100-3300 (N-H stretch), ~1680 (C=O, Amide I), ~1250 (C=S stretch) | ~3100-3300 (N-H stretch), ~2550 (weak S-H stretch), ~1680 (C=O, Amide I) |
| ¹H NMR (ppm) | ~13-14 (broad s, 1H, N³-H), ~12 (broad s, 1H, Ac-NH), ~2.2 (s, 3H, CH₃) | ~12 (broad s, 1H, Ac-NH), ~4-5 (broad s, 1H, S-H), ~2.2 (s, 3H, CH₃) |
| ¹³C NMR (ppm) | ~180-190 (C=S), ~170 (C=O), ~155-160 (C2-N), ~23 (CH₃) | ~170 (C=O), ~160-165 (C5-S), ~155-160 (C2-N), ~23 (CH₃) |
Causality and Interpretation:
-
FTIR: The absence of a distinct S-H stretch around 2550 cm⁻¹ and the presence of a C=S stretching vibration are strong indicators of the thione form being predominant in the solid state.[13]
-
¹H NMR: In a solvent like DMSO-d₆, the observation of a low-field proton signal (>13 ppm) is characteristic of the N-H proton of the thione tautomer, which is often involved in hydrogen bonding. The S-H proton of a thiol typically appears much further upfield. The integration of these signals allows for quantification of the tautomeric ratio in solution.[14]
-
¹³C NMR: The chemical shift of the C5 carbon provides a definitive marker. A value in the ~180-190 ppm range is characteristic of a thiocarbonyl (C=S) carbon, whereas a carbon attached to a thiol group (C-SH) would be significantly more shielded and appear at a lower chemical shift.[14]
Conclusion and Outlook
A comprehensive analysis combining robust DFT calculations and definitive spectroscopic evidence overwhelmingly supports the Amide-Thione tautomer as the most stable form of this compound.[5][15] While the Amide-Thiol form exists as a minor species in equilibrium, the imidol forms are thermodynamically unfavorable and can be considered negligible under normal conditions.
For researchers and drug development professionals, this stability assessment is crucial. It confirms that the molecule's ground state possesses a hydrogen bond donor (N-H), a hydrogen bond acceptor (C=O), and a polar thiocarbonyl group (C=S). These features govern its solid-state packing, solubility, and potential interactions with biological targets. Any synthetic strategy or mechanistic hypothesis should proceed from the structural foundation of the Amide-Thione tautomer.
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Safety Operating Guide
A Guide to the Proper Disposal of 2-Acetylamino-5-mercapto-1,3,4-thiadiazole
Welcome to a definitive guide on the safe and compliant disposal of 2-Acetylamino-5-mercapto-1,3,4-thiadiazole (CAS No. 32873-56-6). As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemicals we handle. This guide provides a comprehensive, step-by-step protocol rooted in established safety standards to ensure this compound is managed responsibly from the moment it becomes waste to its final disposal. The procedures outlined herein are designed to protect laboratory personnel, the wider community, and the environment.
Core Principles: Hazard Identification and Risk Assessment
Understanding the inherent risks of a chemical is the foundation of its safe handling and disposal. This compound is an organic compound containing sulfur and nitrogen, which dictates its hazard profile and the necessary precautions. The primary hazards are associated with direct contact and inhalation.[1] Furthermore, related thiadiazole compounds are known to be very toxic to aquatic life, making environmental release a significant concern.[2][3]
Disposal of this compound must be treated as hazardous waste management; dilution and discharge into the sanitary sewer system are strictly prohibited.[1][3] All disposal activities must comply with the regulations set forth by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA), in addition to local and institutional requirements.[4][5][6]
Table 1: GHS Hazard Profile for this compound and Related Compounds
| Hazard Classification | GHS Code | Signal Word | Hazard Statement | Authoritative Source |
| Skin Irritation | H315 | Warning | Causes skin irritation. | AK Scientific, Inc.[1] |
| Eye Irritation | H319 | Warning | Causes serious eye irritation. | AK Scientific, Inc.[1] |
| Specific Target Organ Toxicity | H335 | Warning | May cause respiratory irritation. | AK Scientific, Inc.[1] |
| Acute Aquatic Toxicity | H400 | Warning | Very toxic to aquatic life. | Sigma-Aldrich[2] |
| Chronic Aquatic Toxicity | H410 | Warning | Very toxic to aquatic life with long lasting effects. | Sigma-Aldrich[2] |
Pre-Disposal Safety: Personal Protective Equipment (PPE)
Before handling this chemical for any purpose, including disposal, the proper PPE is mandatory to mitigate the risks of exposure.[7] The causality is direct: the compound is a known skin, eye, and respiratory irritant, and PPE serves as the primary barrier.[1]
-
Hand Protection : Wear chemical-resistant gloves (e.g., nitrile) to prevent skin contact.[8]
-
Eye and Face Protection : Use safety glasses with side shields or chemical safety goggles conforming to OSHA's eye and face protection regulations (29 CFR 1910.133).[9]
-
Skin and Body Protection : A standard laboratory coat is required to protect against incidental skin contact.[9]
-
Respiratory Protection : All handling of the solid powder or solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[1][10]
Step-by-Step Disposal Protocol
The proper disposal of this compound is a multi-step process that ensures the waste is contained, identified, and transferred securely to a licensed disposal facility.
Step 1: Waste Segregation and Collection
Proper segregation at the point of generation is critical to prevent dangerous chemical reactions.[4][11] This compound is incompatible with strong oxidizing agents and strong acids.[9][10]
-
Solid Waste : Collect unadulterated this compound powder, along with any contaminated items (e.g., weigh boats, contaminated gloves, absorbent pads from a spill), in a designated solid hazardous waste container.[12] This container should be a wide-mouth plastic or glass jar with a secure, screw-top lid.
-
Liquid Waste : Collect all solutions containing this compound and any solvent rinsates into a separate, designated liquid hazardous waste container.[3] The container must be made of a material compatible with the solvents used (e.g., polyethylene for many organic solvents, or glass).
-
Sharps Waste : Any contaminated sharps, such as needles or broken glassware, must be placed in a designated, puncture-proof sharps container.[4][11]
Step 2: Container Management and Labeling
All waste containers must be managed in compliance with EPA and OSHA regulations to ensure safety and proper identification.[4][5]
-
Labeling : Affix a hazardous waste label to the container before adding any waste.[12] The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
A list of all constituents, including solvents, with their approximate concentrations.[12] No abbreviations or chemical formulas should be used.[12]
-
The specific hazard characteristics (e.g., "Irritant," "Environmental Hazard").
-
The date the first drop of waste was added.
-
-
Storage : Keep the waste container tightly sealed at all times, except when adding waste.[9][12] Store the container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of laboratory personnel.[3][12] The SAA should have secondary containment to capture any potential leaks.[12]
Step 3: Disposal of Empty Chemical Containers
An "empty" container that once held this compound is not safe for regular trash until properly decontaminated. The residual chemical can still pose a hazard.
-
Triple Rinsing : Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol) that can dissolve the chemical residue.[3]
-
Collect Rinsate : Crucially, each rinse must be collected and added to your liquid hazardous waste stream.[3][12] This rinsate is considered hazardous waste.
-
Deface Label : After the final rinse and allowing the container to dry, completely remove or deface the original manufacturer's label.[3][12]
-
Final Disposal : The decontaminated container can now be disposed of in the appropriate recycling bin (e.g., glass disposal) as non-hazardous waste.[12]
Step 4: Arranging for Final Disposal
Laboratory-generated hazardous waste must be disposed of through an approved waste disposal plant.[8][13]
-
Contact EHS : Contact your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste management service.
-
Schedule Pickup : Arrange for a scheduled pickup of your full, properly labeled waste containers.
-
Documentation : Complete all required waste disposal forms or manifests provided by your EHS office.[8] This creates a cradle-to-grave record of the waste, which is a key component of regulatory compliance.
Emergency Procedures: Spill Management
In the event of a spill, a prompt and correct response is essential to minimize exposure and environmental contamination.
-
Alert Personnel : Immediately alert others in the vicinity.
-
Evacuate if Necessary : For large spills or if you feel unwell, evacuate the area and contact your institution's emergency response team.
-
Don PPE : For small, manageable spills, don the full PPE described in Section 2.
-
Containment : Prevent the spill from spreading. Use an inert absorbent material like vermiculite, sand, or earth to cover the spill.[1][8] Do not use combustible materials like paper towels.
-
Collection : Carefully sweep or vacuum the absorbed material into a designated hazardous waste container.[1][9]
-
Decontamination : Clean the spill area thoroughly with soap and water.[8] Collect the cleaning materials and water as hazardous waste.
-
Reporting : Report the spill to your laboratory supervisor and EHS department, regardless of size.[8]
Visualized Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste streams.
Caption: Disposal workflow for this compound.
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A Senior Application Scientist's Guide to Handling 2-Acetylamino-5-mercapto-1,3,4-thiadiazole: A Framework for Safety and Operational Excellence
As researchers and drug development professionals, our work with novel compounds is predicated on a foundation of safety. This guide provides essential, field-tested safety and logistical information for handling 2-Acetylamino-5-mercapto-1,3,4-thiadiazole. The protocols herein are designed not as a rigid checklist, but as a self-validating system of safety, grounded in the specific hazards of the compound. By understanding the causality behind these procedures, you can ensure the integrity of your research and the safety of your laboratory personnel.
Hazard Identification: Understanding the Intrinsic Risks
This compound is a solid chemical compound that presents specific, well-documented hazards. According to its Safety Data Sheet (SDS), the primary risks are categorized under the Globally Harmonized System (GHS) as follows:
-
Skin Irritation (Category 2) : Causes skin irritation upon contact.[1]
-
Serious Eye Irritation (Category 2A) : Causes significant eye irritation that can be persistent.[1]
-
Specific Target Organ Toxicity - Single Exposure (Category 3) : May cause respiratory irritation if inhaled as a dust or fume.[1]
These classifications are the cornerstone of our safety protocol. Every recommendation that follows is a direct countermeasure to these identified risks.
The Hierarchy of Controls: A Proactive Safety Strategy
Before relying on Personal Protective Equipment (PPE), we must implement a broader safety strategy. The hierarchy of controls prioritizes eliminating hazards at their source.
-
Engineering Controls : This is your most critical line of defense. All work involving this compound, especially the handling of its solid form, must be conducted in a certified chemical fume hood.[2][3] This contains dust and vapors at the source, drastically reducing the risk of inhalation. Ensure that safety showers and eyewash stations are readily accessible and have been recently tested.[3]
-
Administrative Controls : These are the procedures and work practices that minimize exposure. This includes thorough training on the specific hazards of this compound, clear labeling of all containers, and restricting access to authorized personnel only.
-
Personal Protective Equipment (PPE) : PPE is the final barrier between you and the chemical. It is essential and non-negotiable, even when using engineering controls.
Mandatory Personal Protective Equipment (PPE) Protocol
The selection of PPE is directly dictated by the hazards of skin, eye, and respiratory irritation.
Eye and Face Protection Due to the classification of "serious eye irritation," standard safety glasses are insufficient.[1]
-
Requirement : Wear tightly fitting chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[2][4]
-
Rationale : Goggles provide a seal around the eyes, protecting them from airborne dust particles and accidental splashes.
-
Enhanced Precaution : When handling larger quantities or performing operations with a high risk of splashing, a face shield should be worn in addition to safety goggles.[1]
Skin Protection The compound's potential to cause skin irritation necessitates comprehensive skin protection.[1][5]
-
Gloves : Wear chemical-impermeable gloves, such as nitrile rubber. Always inspect gloves for tears or punctures before use.[6] Contaminated gloves must be removed using the proper technique (glove-to-glove, then skin-to-skin) to avoid cross-contamination and disposed of as hazardous waste.
-
Protective Clothing : A clean, fully buttoned lab coat is mandatory to prevent contact with skin.[2][6] For procedures involving significant quantities of the material, consider wearing additional protective clothing to minimize all potential skin contact.
Respiratory Protection The risk of respiratory irritation from inhaling the powder is significant.[1][3]
-
Primary Control : A chemical fume hood is the primary method to control this hazard.
-
Secondary Control : If engineering controls are not available or are insufficient to maintain exposure below acceptable limits, or during a large spill cleanup, respiratory protection is required. A NIOSH-approved full-face respirator with appropriate particulate filters should be used.[4] All respirator use must be part of a comprehensive respiratory protection program that includes fit testing and training.
Table 1: PPE Requirements for Common Laboratory Tasks
| Task | Hazard Level | Eye/Face Protection | Skin Protection | Respiratory Protection |
| Weighing/Handling Solid | High (Dust Inhalation) | Chemical Safety Goggles & Face Shield | Nitrile Gloves, Lab Coat | Required : Chemical Fume Hood. Respirator if hood is unavailable. |
| Preparing Solutions | Medium (Splash/Contact) | Chemical Safety Goggles | Nitrile Gloves, Lab Coat | Required : Chemical Fume Hood. |
| Conducting Reactions | Medium (Splash/Contact) | Chemical Safety Goggles | Nitrile Gloves, Lab Coat | Recommended: Chemical Fume Hood. |
| Storage & Transport | Low | Safety Glasses (minimum) | Lab Coat | Not generally required. |
Operational and Disposal Plans
Safe Handling and Storage
-
Wash hands and any exposed skin thoroughly after handling, even if gloves were worn.[1][7]
-
Avoid the formation of dust and aerosols during handling.[6]
-
Store the compound in a cool, dry, well-ventilated area, away from incompatible substances like strong oxidizing agents.[1][2] Keep the container tightly sealed.[2][4]
Disposal of Contaminated Materials Disposal is a critical part of the laboratory workflow and must be handled with precision.
-
Waste Characterization : this compound and any materials contaminated with it (e.g., gloves, weigh paper, pipette tips, rinsate) must be treated as hazardous waste.[8]
-
Segregation : Collect this waste in a designated, properly labeled, and sealed hazardous waste container. Do not mix with other waste streams.
-
Prohibition : Never dispose of this chemical or its containers in the regular trash or down the sanitary sewer.[1][8]
-
Final Disposal : Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and proper disposal of the hazardous waste container.[8]
Diagram 1: PPE Selection Workflow
This workflow illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.
Caption: PPE selection workflow for handling the compound.
Emergency First Aid Procedures
In the event of an accidental exposure, immediate and correct action is vital.
-
If Inhaled : Remove the individual to fresh air immediately. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[1][2]
-
If on Skin : Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing all contaminated clothing.[1][2] If skin irritation occurs or persists, get medical advice.[1][5]
-
If in Eyes : Immediately flush the eyes with running water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1][2]
-
If Swallowed : Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[1][2] Obtain immediate medical aid.
By integrating these safety protocols into your daily laboratory operations, you build a culture of safety that protects you, your colleagues, and the integrity of your scientific pursuits.
References
- Safety Data Sheet (United States) - this compound. AK Scientific, Inc. URL: www.aksci.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
